Propyl 2-furoate
Description
Structure
3D Structure
Properties
IUPAC Name |
propyl furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-2-5-11-8(9)7-4-3-6-10-7/h3-4,6H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSCVIIISAAEVQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00210465 | |
| Record name | Propyl 2-furoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00210465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid, sweet-oily, herbaceous-earthy odour | |
| Record name | Propyl 2-furoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/611/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
211.00 °C. @ 760.00 mm Hg | |
| Record name | Propyl 2-furoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037724 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly soluble in water; soluble in oils, miscible (in ethanol) | |
| Record name | Propyl 2-furoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/611/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.067-1.075 | |
| Record name | Propyl 2-furoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/611/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
615-10-1 | |
| Record name | Propyl 2-furancarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=615-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propyl 2-furoate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propyl 2-furoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35559 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propyl 2-furoate | |
| Source | EPA DSSTox | |
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| Record name | Propyl 2-furoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.462 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPYL 2-FUROATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73AJ7QL41Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Propyl 2-furoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037724 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide to Propyl 2-Furoate: Properties, Synthesis, and Reactivity
Propyl 2-furoate, a member of the furoic acid ester family, is a significant compound primarily recognized for its application as a flavoring agent.[1] However, for researchers and professionals in drug development, its furan core presents a valuable scaffold for synthetic chemistry. This guide provides a comprehensive technical overview of this compound, detailing its chemical and physical properties, spectroscopic signature, a validated synthesis protocol, and key reactivity pathways, offering a foundational resource for its application in advanced research.
Core Chemical and Physical Properties
This compound is a colorless liquid characterized by a sweet, herbaceous, and somewhat earthy odor.[2] Its identity is unequivocally established by its IUPAC name, propyl furan-2-carboxylate, and its CAS number, 615-10-1.[2] The fundamental physicochemical properties are summarized below, providing essential data for experimental design, purification, and handling.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | propyl furan-2-carboxylate | [2] |
| CAS Number | 615-10-1 | [2] |
| Molecular Formula | C₈H₁₀O₃ | [2] |
| Molecular Weight | 154.16 g/mol | [2] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 211.0 °C (at 760 mm Hg) | [2] |
| Density | 1.067 - 1.075 g/cm³ | [2] |
| Refractive Index | 1.471 - 1.475 (at 20 °C) | [2] |
| Flash Point | 82.22 °C (180.00 °F) | [3] |
| Solubility | Slightly soluble in water; soluble in oils and miscible in ethanol.[2] |
Molecular Structure and Spectroscopic Elucidation
The structure of this compound consists of a central furan ring, an aromatic five-membered heterocycle containing one oxygen atom.[1] This ring is substituted at the 2-position with a propyl ester group. The verification of this structure and the assessment of its purity rely heavily on spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is a primary tool for structural confirmation. The furan ring protons exhibit characteristic signals in the aromatic region, typically between 6.5 and 7.6 ppm. The proton at the C5 position appears as a doublet of doublets, coupled to the protons at C3 and C4. The protons of the n-propyl group will appear in the upfield region: a triplet for the terminal methyl group (~0.9 ppm), a sextet for the central methylene group (~1.7 ppm), and a triplet for the methylene group attached to the ester oxygen (~4.2 ppm).
-
¹³C NMR : The carbon spectrum complements the proton data. Key signals include the ester carbonyl carbon (~159 ppm), the furan ring carbons (typically between 112 and 147 ppm), and the aliphatic carbons of the propyl chain (~10, 22, and 66 ppm).[4][5] The distinct chemical shifts confirm the presence of all structural components.
-
-
Mass Spectrometry (MS) : Electron Ionization Mass Spectrometry (EI-MS) is crucial for determining the molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ is observed at m/z = 154.[6][7] The base peak, representing the most stable fragment, typically appears at m/z = 95, corresponding to the furoyl cation formed by the loss of the propoxy radical.[6] This fragmentation is a hallmark of furoate esters and serves as a diagnostic tool for their identification.
-
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify key functional groups. The most prominent absorption is the strong C=O stretch of the ester carbonyl group, typically found around 1720 cm⁻¹. Other significant absorptions include C-O stretches for the ester linkage and C-H stretches for the aromatic furan ring and aliphatic propyl chain.
Synthesis: Fischer-Speier Esterification
The most direct and industrially relevant method for synthesizing this compound is the Fischer-Speier esterification of 2-furoic acid with n-propanol, using a strong acid catalyst.[8] This is an equilibrium-controlled reaction, and its success hinges on shifting the equilibrium toward the product side.[9][10]
The choice of an acid catalyst (e.g., sulfuric acid) is critical; it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and thus susceptible to nucleophilic attack by the alcohol.[9] The reaction is typically conducted under reflux to increase the reaction rate. To drive the reaction to completion, an excess of the alcohol (n-propanol) is used, acting as both reactant and solvent, which shifts the equilibrium according to Le Châtelier's principle.[10][11] Alternatively, the removal of water as it forms, for instance with a Dean-Stark apparatus, achieves the same objective.[9][12] The subsequent aqueous work-up with a mild base like sodium bicarbonate is essential to neutralize the acid catalyst and any unreacted carboxylic acid, facilitating the isolation of the neutral ester product.
-
Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-furoic acid (0.1 mol, 11.21 g) and n-propanol (100 mL).
-
Catalyst Addition : While stirring, slowly and carefully add concentrated sulfuric acid (2 mL) to the mixture.
-
Reflux : Heat the reaction mixture to a gentle reflux using a heating mantle and continue for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Concentration : After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess n-propanol using a rotary evaporator.
-
Extraction : Dissolve the residue in diethyl ether (100 mL) and transfer it to a separatory funnel.
-
Neutralization and Washing : Wash the organic layer sequentially with 100 mL of water, 100 mL of 5% sodium bicarbonate solution (caution: CO₂ evolution), and finally with 100 mL of brine.
-
Drying and Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification : The crude product can be purified by vacuum distillation to obtain the final product with high purity.
Caption: Experimental workflow for the synthesis of this compound.
Chemical Reactivity and Stability
The reactivity of this compound is governed by its two primary structural motifs: the ester group and the furan ring.
-
Ester Hydrolysis : The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, reverting to 2-furoic acid and n-propanol.[10] This reaction is the reverse of the Fischer esterification and is a key consideration for the compound's stability in aqueous environments, particularly at non-neutral pH.
-
Furan Ring Reactivity : The furan ring possesses aromatic character but is significantly more electron-rich and less stable than benzene.[13] This makes it highly reactive towards electrophiles, with substitution occurring preferentially at the C5 position (alpha to the oxygen and para to the ester).[14][15] However, the electron-withdrawing nature of the ester group at C2 deactivates the ring towards electrophilic aromatic substitution compared to unsubstituted furan. The ring is also sensitive to strong acids and oxidizing agents, which can lead to polymerization or ring-opening.[15][16] Many furan-containing xenobiotics are known to undergo metabolic oxidation, which can generate reactive electrophilic intermediates.[16]
Caption: Key reactivity pathways for this compound.
Applications and Research Significance
This compound is primarily used as a flavoring agent in the food industry, where it is valued for its savory and sweet-herbaceous notes.[2] It is recognized as a flavoring agent by regulatory bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[2]
For drug development professionals, the significance of this compound lies in the furan moiety. The furan ring is a privileged scaffold found in numerous biologically active compounds and natural products. Its ability to participate in various transformations, including electrophilic substitution and cycloaddition reactions, makes it a versatile starting material.[13] Furoic acid and its esters serve as key intermediates in the synthesis of more complex molecules, including pharmaceuticals where the furan ring may be a central structural element or a precursor to other functionalities.
Safety and Handling
This compound is stable under normal storage conditions. It is incompatible with strong oxidizing agents, strong acids, and strong bases, which can initiate degradation.[15] Standard laboratory safety protocols, including the use of personal protective equipment such as safety goggles and gloves, should be followed. It should be handled in a well-ventilated area. According to JECFA, there is no safety concern at current levels of intake when used as a flavoring agent, and it is part of a group Acceptable Daily Intake (ADI) of 0-0.5 mg/kg bw.[2]
References
-
Title: this compound | C8H10O3 | CID 11982 Source: PubChem - National Institutes of Health URL: [Link]
-
Title: Furan: Reaction With Electrophiles - Protonation Source: Scribd URL: [Link]
-
Title: NMR Chemical Shifts Source: Journal of Organic Chemistry URL: [Link]
-
Title: Synthesis, Reactions and Medicinal Uses of Furan Source: Pharmaguideline URL: [Link]
-
Title: Fischer–Speier esterification Source: Wikipedia URL: [Link]
-
Title: Furan undergoes electrophilic aromatic substitution more readily than benzene Source: Pearson URL: [Link]
-
Title: Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring Source: PMC - National Center for Biotechnology Information URL: [Link]
-
Title: Fischer Esterification Source: University of California, Irvine - Department of Chemistry URL: [Link]
-
Title: 2-Furancarboxylic acid, propyl ester Source: NIST WebBook URL: [Link]
-
Title: Showing Compound this compound (FDB016854) Source: FooDB URL: [Link]
-
Title: Fischer Esterification-Typical Procedures Source: OperaChem URL: [Link]
-
Title: Fischer Esterification Source: Organic Chemistry Portal URL: [Link]
-
Title: this compound, 615-10-1 Source: Perflavory URL: [Link]
-
Title: Ethyl 2-furoate | C7H8O3 | CID 11980 Source: PubChem - National Institutes of Health URL: [Link]
-
Title: this compound (C8H10O3) Source: PubChemLite URL: [Link]
-
Title: Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions Source: Master Organic Chemistry URL: [Link]
Sources
- 1. Showing Compound this compound (FDB016854) - FooDB [foodb.ca]
- 2. This compound | C8H10O3 | CID 11982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 615-10-1 [perflavory.com]
- 4. 2-Furoic acid(88-14-2) 13C NMR spectrum [chemicalbook.com]
- 5. Ethyl 2-furoate | C7H8O3 | CID 11980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Furancarboxylic acid, propyl ester [webbook.nist.gov]
- 7. PubChemLite - this compound (C8H10O3) [pubchemlite.lcsb.uni.lu]
- 8. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 9. Fischer Esterification [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. cerritos.edu [cerritos.edu]
- 12. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. scribd.com [scribd.com]
- 15. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 16. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of Propyl 2-Furoate: A Technical Guide
This guide provides an in-depth analysis of the spectroscopic data for propyl 2-furoate (C₈H₁₀O₃), a key flavoring agent and intermediate in organic synthesis.[1] Aimed at researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles.
Introduction
This compound, the propyl ester of 2-furoic acid, is a colorless liquid with a sweet, herbaceous odor.[1] Its molecular structure, consisting of a furan ring and a propyl ester group, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for quality control, structural confirmation, and for predicting its chemical behavior in various applications. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data to provide a comprehensive understanding of this molecule's spectroscopic characteristics.
Molecular Structure and Spectroscopic Correlation
The structural features of this compound are the primary determinants of its interaction with different regions of the electromagnetic spectrum, leading to its characteristic spectra. The key structural components to consider are the furan ring protons and carbons, the ester carbonyl group, and the n-propyl chain.
Caption: A generalized workflow for acquiring NMR spectra of liquid samples.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule. The IR spectrum of this compound is dominated by strong absorptions from the carbonyl group and various vibrations of the furan ring and the alkyl chain. The data presented here is for a sample analyzed in a capillary cell, representing the condensed phase. [1]
| Frequency (cm⁻¹) | Vibrational Mode | Intensity |
|---|---|---|
| ~3100 | C-H stretch (furan) | Medium |
| 2970-2880 | C-H stretch (propyl) | Strong |
| ~1720 | C=O stretch (ester) | Very Strong |
| ~1580, ~1470 | C=C stretch (furan ring) | Medium-Strong |
| ~1290, ~1180 | C-O stretch (ester) | Strong |
| ~760 | C-H out-of-plane bend (furan) | Strong |
Interpretation:
-
C-H Stretching: The absorptions above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic furan ring. The strong bands below 3000 cm⁻¹ are due to the sp³ hybridized C-H bonds of the propyl group.
-
Carbonyl Stretching: The most prominent peak in the spectrum is the very strong absorption around 1720 cm⁻¹, which is characteristic of the C=O stretch in an α,β-unsaturated ester.
-
Furan Ring Vibrations: The C=C stretching vibrations of the furan ring appear as a pair of bands around 1580 and 1470 cm⁻¹.
-
C-O Stretching: The strong absorptions in the 1300-1100 cm⁻¹ region are due to the C-O stretching vibrations of the ester group.
-
Fingerprint Region: The region below 1000 cm⁻¹ contains complex vibrations, including the strong out-of-plane C-H bending of the furan ring around 760 cm⁻¹.
Caption: A simplified protocol for Attenuated Total Reflectance (ATR) IR spectroscopy.
Part 3: Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of this compound provides valuable information about its molecular weight and fragmentation pattern, which aids in its structural confirmation.
Key Spectral Data:
-
Molecular Ion (M⁺): m/z = 154 [1][2]* Base Peak: m/z = 95 [1]* Other Significant Fragments: m/z = 112, 39, 113 [1]
m/z Proposed Fragment Fragment Structure 154 Molecular Ion [C₈H₁₀O₃]⁺ 112 Loss of propene (C₃H₆) [C₅H₄O₃]⁺ 95 Furoyl cation [C₅H₃O]⁺ | 39 | Cyclopropenyl cation | [C₃H₃]⁺ |
Interpretation of Fragmentation:
The fragmentation of this compound under EI conditions is initiated by the ionization of the molecule to form the molecular ion at m/z 154.
-
McLafferty Rearrangement: A common fragmentation pathway for esters is the McLafferty rearrangement, which would involve the transfer of a gamma-hydrogen from the propyl chain to the carbonyl oxygen, followed by the elimination of a neutral alkene (propene, C₃H₆). This leads to the fragment ion at m/z 112.
-
Formation of the Furoyl Cation: The most abundant fragment ion (the base peak) is observed at m/z 95. This corresponds to the stable furoyl cation, formed by the cleavage of the ester bond and loss of the propoxy radical.
-
Further Fragmentation: The furoyl cation can further fragment by losing carbon monoxide to give a furan cation at m/z 67, which can then undergo further rearrangements and fragmentation to produce smaller ions like the cyclopropenyl cation at m/z 39.
Caption: Proposed major fragmentation pathways for this compound in EI-MS.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial. Add approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). Ensure complete dissolution by gentle vortexing.
-
Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Data Acquisition: Insert the NMR tube into the spectrometer. Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences on a 400 MHz or higher field instrument.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. For the ¹H spectrum, integrate the signals and determine the coupling constants. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy
-
Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the clean, empty crystal.
-
Sample Application: Place a small drop of neat this compound directly onto the center of the ATR crystal.
-
Spectrum Acquisition: Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: The resulting spectrum should be automatically ratioed against the background. Identify and label the characteristic absorption bands.
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of this compound into the mass spectrometer, typically via a gas chromatograph (GC-MS) or a direct insertion probe. The sample is vaporized in the ion source.
-
Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.
Conclusion
The spectroscopic data presented in this guide provides a detailed and self-consistent picture of the molecular structure of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, the IR spectrum identifies the key functional groups, and the mass spectrum provides the molecular weight and characteristic fragmentation patterns. This comprehensive spectroscopic profile is essential for the unambiguous identification and quality assessment of this compound in research and industrial settings.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
PubChem. Methyl 2-furoate. National Center for Biotechnology Information. [Link]
-
New Biobased Sulfonated Anionic Surfactants Based on the Esterification of Furoic Acid and Fatty Alcohols: A Green Solution for the Replacement of Oil Derivative Surfactants with Superior Proprieties. ACS Sustainable Chemistry & Engineering. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239). [Link]
-
NIST. 2-Furancarboxylic acid, propyl ester. National Institute of Standards and Technology. [Link]
-
FooDB. Showing Compound this compound (FDB016854). [Link]
Sources
Physical properties of n-propyl 2-furoate
An In-Depth Technical Guide to the Physical Properties of n-Propyl 2-Furoate
Introduction
n-Propyl 2-furoate (CAS No. 615-10-1) is a furan-based carboxylic ester, a class of compounds recognized for their distinct aromatic profiles and utility in various scientific and industrial domains.[1] Functionally related to 2-furoic acid, this compound is characterized by a furan ring attached to a carboxyl group, which is esterified with a propyl chain.[1][2] It is encountered as a flavouring agent in food products, where it imparts a sweet, earthy, and herbaceous character.[1][3]
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's physical properties is a foundational requirement. These parameters govern its behavior in different matrices, dictate appropriate handling and storage protocols, and influence its suitability for specific applications, from chemical synthesis to formulation. This guide provides a detailed examination of the core physical properties of n-propyl 2-furoate, supported by validated experimental protocols for their determination, ensuring a blend of theoretical knowledge and practical, field-proven methodology.
Section 1: Chemical Identity and Core Physicochemical Properties
The fundamental physical characteristics of n-propyl 2-furoate provide a quantitative basis for its handling, purification, and application. These properties are intrinsically linked to its molecular structure, which features a polar ester group and furan ring, counterbalanced by a nonpolar propyl chain.
Molecular and Chemical Identifiers
-
IUPAC Name: propyl furan-2-carboxylate[1]
-
Synonyms: n-Propyl furoate, Propyl 2-furancarboxylate, 2-Furoic acid propyl ester[1][4]
-
CAS Number: 615-10-1[1]
-
Molecular Formula: C₈H₁₀O₃[1]
-
Molecular Weight: 154.16 g/mol [1]
-
Chemical Structure (SMILES): CCCOC(=O)C1=CC=CO1[1]
Summary of Physical Properties
The key physical properties of n-propyl 2-furoate are summarized in the table below. These values are critical for predicting the compound's behavior under various experimental conditions.
| Property | Value | Conditions | Source(s) |
| Appearance | Colorless liquid | Ambient | [1][5] |
| Boiling Point | 211.0 °C | 760 mm Hg | [1][4][5] |
| Density | 1.067 - 1.075 g/cm³ | 25 °C | [1][5] |
| Refractive Index (n_D) | 1.471 - 1.475 | 20 °C | [1][5] |
| Flash Point | 82.22 °C (180.0 °F) | Closed Cup | [5][6] |
| Solubility in Water | Slightly soluble | Standard | [1][7] |
| Solubility in Organic Solvents | Miscible in ethanol; soluble in oils | Standard | [1][7] |
Discussion of Key Properties
-
Boiling Point: The boiling point of 211 °C is indicative of a molecule with significant intermolecular van der Waals forces and dipole-dipole interactions arising from the polar ester group. Unlike corresponding carboxylic acids or alcohols, esters cannot act as hydrogen bond donors, which typically results in lower boiling points compared to acids of similar molecular weight.[8]
-
Density: With a density greater than 1.0 g/cm³, n-propyl 2-furoate is denser than water and will form the lower layer in an immiscible mixture.
-
Refractive Index: The refractive index is a measure of how light propagates through the substance and is a highly sensitive indicator of purity.[9] The specific value for n-propyl 2-furoate is a useful parameter for rapid quality control assessment.
-
Solubility: The solubility of an ester is a direct consequence of its molecular structure.[10]
-
In Water: n-Propyl 2-furoate is only slightly soluble in water.[1] While the oxygen atoms in the ester group can act as hydrogen bond acceptors for water molecules, the hydrophobic character of the three-carbon propyl chain and the furan ring limits its miscibility.[11][12] As the length of the alkyl chain in an ester increases, its solubility in water decreases.[10]
-
In Organic Solvents: Its miscibility with ethanol and solubility in oils are expected, given its significant nonpolar characteristics.[1] This dual nature makes it suitable for applications involving both moderately polar and nonpolar solvent systems.
-
Section 2: Experimental Determination of Physical Properties
To ensure scientific integrity, physical properties must be determined using validated and reproducible methods. The following protocols are standard in organic chemistry laboratories and provide a self-validating framework for characterizing n-propyl 2-furoate.
Boiling Point Determination (Micro-Capillary Method)
Causality and Expertise: For valuable or limited-quantity samples, the micro-boiling point method is superior to distillation as it requires only a few microliters of the substance. The principle hinges on the definition of boiling: the temperature at which the vapor pressure of the liquid equals the applied pressure of the surrounding environment.[13] In this setup, a continuous stream of bubbles indicates that the vapor pressure inside the capillary has overcome the atmospheric pressure. The boiling point is precisely measured at the moment the bubbling ceases and the liquid just begins to re-enter the capillary upon cooling, as this marks the point of equilibrium between the internal vapor pressure and the external atmospheric pressure.[14]
Experimental Protocol:
-
Seal one end of a glass capillary tube by heating it in the flame of a Bunsen burner.
-
Attach this capillary tube, open-end down, to a thermometer using a small rubber band or wire. The bottom of the capillary should be aligned with the thermometer bulb.
-
Add approximately 0.5 mL of n-propyl 2-furoate to a small test tube (fusion tube).
-
Place the thermometer and attached capillary assembly into the test tube, ensuring the open end of the capillary is submerged in the liquid.
-
Secure the test tube in a heating apparatus, such as a Thiele tube filled with mineral oil or an aluminum heating block.[15]
-
Heat the apparatus gently. A stream of bubbles will emerge from the capillary as trapped air expands and is replaced by the sample's vapor.[13]
-
Continue heating until a rapid and continuous stream of bubbles emerges from the capillary.
-
Turn off the heat and allow the apparatus to cool slowly.
-
Record the temperature at the precise moment the bubbling stops and the liquid begins to enter the capillary. This temperature is the boiling point.[14]
Logical Workflow for Boiling Point Determination
Caption: Workflow for micro-capillary boiling point determination.
Density Determination (Gravimetric Method)
Causality and Expertise: Density is an intrinsic physical property defined as mass per unit volume.[16] The gravimetric method, using a calibrated graduated cylinder or pycnometer, is a straightforward and accurate way to determine this value. The accuracy of this protocol is contingent on the precision of both the mass and volume measurements. Using an electronic balance provides high-precision mass readings, while careful reading of the liquid's meniscus in the graduated cylinder is crucial for accurate volume determination.[17]
Experimental Protocol:
-
Obtain a clean, dry 10 mL graduated cylinder.
-
Measure the mass of the empty graduated cylinder using a calibrated electronic balance and record it as m₁.[17]
-
Carefully add approximately 5-10 mL of n-propyl 2-furoate to the graduated cylinder.
-
Accurately read the volume of the liquid from the bottom of the meniscus and record it as V.
-
Measure the combined mass of the graduated cylinder and the liquid and record it as m₂.
-
Calculate the mass of the liquid (m_liquid) by subtracting the mass of the empty cylinder: m_liquid = m₂ - m₁.
-
Calculate the density (ρ) using the formula: ρ = m_liquid / V.[16]
-
Repeat the measurement two more times and calculate the average density to improve precision.
Logical Workflow for Density Determination
Caption: Gravimetric workflow for liquid density determination.
Refractive Index Measurement (Abbe Refractometer)
Causality and Expertise: A refractometer operates on the principle of light refraction, as described by Snell's Law.[18] It measures the critical angle at which light passing between two different media (the prism and the sample) undergoes total internal reflection.[19] This angle is directly related to the refractive index. Since the refractive index is highly dependent on temperature, precise temperature control is paramount for an accurate and reproducible measurement.[18] Calibration with a standard of known refractive index, such as distilled water, ensures the instrument's accuracy before measuring the unknown sample.[9]
Experimental Protocol:
-
Turn on the refractometer and its light source. Ensure the circulating water bath is set to 20.0 °C and has equilibrated.
-
Calibrate the instrument. Open the prism and clean the surfaces with ethanol and a soft lens tissue. Apply a few drops of distilled water to the lower prism.
-
Close the prism and allow 1-2 minutes for temperature equilibration.
-
Adjust the instrument until the dividing line between the light and dark fields aligns with the crosshairs. The reading should correspond to the known refractive index of water at 20 °C (1.3330). Adjust if necessary.
-
Clean and dry the prism surfaces thoroughly.
-
Apply 2-3 drops of n-propyl 2-furoate to the lower prism surface and close it.
-
Allow 1-2 minutes for the sample to reach thermal equilibrium.
-
Adjust the eyepiece to bring the dividing line into sharp focus. If color fringing (chromatic aberration) is observed, adjust the compensator dial until a sharp, black-and-white borderline is achieved.
-
Rotate the measurement dial to align the borderline precisely with the center of the crosshairs.
-
Read the refractive index from the scale and record the temperature.
Logical Workflow for Refractive Index Measurement
Caption: Standard operating procedure for Abbe refractometer usage.
Conclusion
The physical properties of n-propyl 2-furoate—a colorless liquid with a boiling point of 211 °C, a density of approximately 1.07 g/cm³, and slight solubility in water—are direct manifestations of its molecular structure.[1][5] For researchers in synthetic chemistry and drug development, these parameters are not merely data points but critical guides for process design, purification strategies (such as distillation and liquid-liquid extraction), and formulation development. The robust experimental protocols detailed herein provide a reliable framework for verifying these properties, ensuring data integrity and reproducibility in a research setting. A thorough characterization of these fundamental attributes is the first step toward unlocking the full potential of this compound in advanced applications.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11982, Propyl 2-furoate. Retrieved from [Link]
-
The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
-
Ryze Chemie. (2024, June 21). How Does A Refractometer Work: A Guide. Retrieved from [Link]
-
Stenutz, R. (n.d.). propyl furan-2-carboxylate. Retrieved from [Link]
-
University of Calgary. (n.d.). Boiling Point Determination. Retrieved from [Link]
-
Perflavory. (n.d.). This compound, 615-10-1. Retrieved from [Link]
-
FooDB. (n.d.). Showing Compound this compound (FDB016854). Retrieved from [Link]
-
BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. Retrieved from [Link]
-
JoVE. (2020, March 26). Boiling Points - Procedure. Retrieved from [Link]
-
Wikipedia. (n.d.). Refractometer. Retrieved from [Link]
-
University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved from [Link]
-
Scribd. (n.d.). Experiment No. 1 - Determination of Densities. Retrieved from [Link]
-
Solubility of Things. (n.d.). Esters: Structure, Properties, and Reactions. Retrieved from [Link]
-
CUNY Bronx Community College. (n.d.). Measurement of Density. Retrieved from [Link]
-
Kyoto Electronics Manufacturing Co., Ltd. (n.d.). Refractometer / Brix meter | Principles. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, November 11). The Density of Liquids and Solids (Experiment). Retrieved from [Link]
-
YouTube. (2024, August 8). Determining the density of solids and liquids. The Lab Activity. Retrieved from [Link]
-
Nagwa. (n.d.). Lesson Explainer: Properties of Esters. Retrieved from [Link]
-
Chemguide. (n.d.). an introduction to esters. Retrieved from [Link]
-
Solubility of Things. (n.d.). Propyl furan-2-carboxylate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Properties of Esters. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Furoic acid. Retrieved from [Link]
Sources
- 1. This compound | C8H10O3 | CID 11982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Furoic acid - Wikipedia [en.wikipedia.org]
- 3. Showing Compound this compound (FDB016854) - FooDB [foodb.ca]
- 4. propyl furan-2-carboxylate [stenutz.eu]
- 5. This compound, 615-10-1 [thegoodscentscompany.com]
- 6. This compound, 615-10-1 [perflavory.com]
- 7. This compound [shiji.cnreagent.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. A Complete Guide to Refractometers [uk.rs-online.com]
- 10. nagwa.com [nagwa.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Video: Boiling Points - Procedure [jove.com]
- 14. uomus.edu.iq [uomus.edu.iq]
- 15. byjus.com [byjus.com]
- 16. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Basics of refractometry | Anton Paar Wiki [wiki.anton-paar.com]
- 19. How Does A Refractometer Work: A Guide (2024) [ryzechemie.com]
Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to Propyl 2-Furoate (CAS 615-10-1)
Foreword: This document provides a comprehensive technical overview of this compound (CAS No. 615-10-1), a significant heterocyclic ester. Tailored for researchers, chemists, and professionals in the pharmaceutical and flavor development sectors, this guide synthesizes fundamental chemical data, field-proven experimental protocols, and critical safety information. Our narrative is grounded in established scientific principles, offering not just procedures but the causal logic that underpins them, ensuring both accuracy and practical applicability.
Core Compound Identity and Physicochemical Profile
This compound, also known as propyl furan-2-carboxylate, is a carboxylic ester characterized by a propyl group attached to a 2-furoic acid core.[1][2] This structure imparts a unique combination of organoleptic and chemical properties, making it a valuable molecule in various industrial applications. It belongs to the class of organic compounds known as furoic acid esters.[3]
Molecular and Chemical Identity
-
IUPAC Name: propyl furan-2-carboxylate[1]
-
Synonyms: Propyl furoate, 2-Furoic acid propyl ester, n-Propyl furoate[1][2]
-
CAS Number: 615-10-1[2]
-
Molecular Formula: C₈H₁₀O₃[2]
-
Chemical Structure:
Caption: 2D Structure of this compound.
Physicochemical and Organoleptic Data
The physical and sensory characteristics of this compound are critical for its application, particularly in the flavor and fragrance industry. The data below has been consolidated from various authoritative sources.
| Property | Value | Source(s) |
| Appearance | Colorless clear liquid | [1][4] |
| Boiling Point | 211.0 °C at 760 mm Hg | [1][4] |
| Specific Gravity | 1.067 - 1.075 @ 25 °C | [4][5] |
| Refractive Index | 1.471 - 1.475 @ 20 °C | [4][5] |
| Flash Point | 82.22 °C (180.00 °F) TCC | [4][5] |
| Solubility | Slightly soluble in water (1627 mg/L @ 25 °C est.); soluble in alcohol and oils. | [1][4] |
| Vapor Pressure | 0.172 mmHg @ 25 °C (est.) | [4] |
| Odor Profile | Sweet, herbal, earthy, with notes of chocolate and mushroom. | [4][5] |
| Flavor Profile | Phenolic, burnt. | [4] |
Synthesis Pathway: Fischer-Speier Esterification
The most prevalent and industrially viable method for synthesizing this compound is the Fischer-Speier esterification.[6][7] This acid-catalyzed reaction involves the condensation of 2-furoic acid with n-propanol. The reaction is an equilibrium process; therefore, to achieve high yields, the equilibrium must be shifted towards the product side.[7][8] This is typically accomplished by using an excess of the alcohol reactant or by actively removing the water byproduct during the reaction, often through azeotropic distillation with a Dean-Stark apparatus.[6][9]
Reaction Mechanism
The Fischer esterification mechanism proceeds through several key steps:
-
Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the 2-furoic acid, significantly increasing the electrophilicity of the carbonyl carbon.[7][10]
-
Nucleophilic Attack: The nucleophilic oxygen of n-propanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[7][10]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).[10]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group.
-
Deprotonation: The final step is the deprotonation of the carbonyl oxygen, regenerating the acid catalyst and yielding the final ester product, this compound.[7]
Caption: Workflow for the synthesis of this compound.
Laboratory-Scale Synthesis Protocol
This protocol describes a self-validating system for producing high-purity this compound. The causality for each step is explained to ensure reproducibility and understanding.
-
Materials:
-
2-Furoic acid (1.0 eq)
-
n-Propanol (5.0 eq, serves as reactant and solvent)
-
Concentrated Sulfuric Acid (H₂SO₄, ~0.05 eq, catalyst)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (for extraction)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.
-
-
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add 2-furoic acid (e.g., 11.2 g, 0.1 mol) and n-propanol (e.g., 30.0 g, 0.5 mol). The large excess of propanol is critical for driving the reaction equilibrium forward according to Le Châtelier's principle.[8]
-
Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (0.5 mL). This addition is exothermic and must be done cautiously. The acid protonates the carboxylic acid, activating it for nucleophilic attack.[7]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The elevated temperature increases the reaction rate, while the reflux prevents loss of the volatile alcohol. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up - Quenching and Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel containing 100 mL of cold water. Slowly add saturated NaHCO₃ solution to neutralize the sulfuric acid catalyst and any unreacted 2-furoic acid. Causality: This step is crucial to prevent acid-catalyzed hydrolysis of the ester product during extraction and to remove acidic impurities.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers. Causality: this compound has higher solubility in ethyl acetate than in water, allowing for efficient separation from the aqueous phase.
-
Washing and Drying: Wash the combined organic phase with brine (50 mL) to remove residual water and water-soluble impurities. Dry the organic layer over anhydrous Na₂SO₄. Causality: Removing all traces of water is essential for obtaining a pure product and preventing hydrolysis.
-
Purification: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent. The resulting crude product can be purified by vacuum distillation to yield pure this compound as a colorless liquid.[9]
-
Analytical Characterization and Quality Control
Rigorous analytical testing is paramount to confirm the identity, purity, and quality of synthesized this compound. A multi-technique approach is standard practice.
Caption: Standard analytical workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the primary technique for assessing purity and confirming identity.
-
Purity: The purity is determined by the relative peak area percentage in the gas chromatogram. A typical specification is >97% purity.[11]
-
Identity: The mass spectrum provides a molecular fingerprint. The electron ionization (EI) mass spectrum of this compound shows a characteristic molecular ion peak (M⁺) at m/z = 154.[12] Key fragment ions include m/z = 113 (loss of propyl group) and m/z = 95 (furan ring fragmentation), which are diagnostic for this structure.[1][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous structural confirmation.[13][14]
-
¹H NMR (in CDCl₃):
-
~7.2 ppm (dd, 1H): Furan proton adjacent to the ester.
-
~6.5 ppm (dd, 1H): Furan proton.
-
~6.3 ppm (dd, 1H): Furan proton.
-
~4.2 ppm (t, 2H): -O-CH₂ -CH₂-CH₃.
-
~1.7 ppm (sextet, 2H): -O-CH₂-CH₂ -CH₃.
-
~1.0 ppm (t, 3H): -O-CH₂-CH₂-CH₃ .
-
-
¹³C NMR (in CDCl₃):
-
~159 ppm: Ester carbonyl carbon (C=O).
-
~146 ppm, ~118 ppm, ~112 ppm: Furan ring carbons.
-
~67 ppm: -O-CH₂ -.
-
~22 ppm: -CH₂-CH₂ -CH₃.
-
~10 ppm: -CH₃ .
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is used to identify key functional groups.
-
~1720 cm⁻¹: Strong absorption due to the C=O (ester) stretch.
-
~1290 cm⁻¹ and ~1180 cm⁻¹: Strong C-O (ester) stretching bands.
-
~3100 cm⁻¹, ~1580 cm⁻¹, ~1470 cm⁻¹: Bands characteristic of the furan ring C-H and C=C bonds.
Applications and Industrial Context
Flavor and Fragrance Industry
This compound is recognized as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA) under number 2946.[4][15] It is valued for its complex savory profile, imparting sweet, herbal, and earthy notes.[3][4] This makes it suitable for use in a variety of food products, including baked goods, beverages, and savory formulations, to enhance their aromatic profile.[16]
Role in Drug Development and Chemical Synthesis
While this compound itself is not a primary active pharmaceutical ingredient (API), the furoate ester moiety is a critical component in several important drugs.[16] The parent molecule, 2-furoic acid, is a key starting material in the synthesis of pharmaceuticals like the antiparasitic agent diloxanide furoate and the potent anti-inflammatory corticosteroid mometasone furoate.[16] Therefore, understanding the synthesis and properties of simple furoate esters like the propyl derivative is highly relevant for professionals in drug discovery and process development, as it provides a model for the reactivity and handling of this important chemical class. It also serves as a versatile heterocyclic building block in organic synthesis.[17]
Safety, Handling, and Regulatory Status
Toxicological Profile and Safety
This compound is considered to have low acute toxicity. An intraperitoneal LDLo (lowest published lethal dose) in rats has been reported as 75 mg/kg.[4] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated this compound and concluded there is "no safety concern at current levels of intake when used as a flavouring agent".[1][18] A group Acceptable Daily Intake (ADI) of 0-0.5 mg/kg bw was established for furfural and related substances, including this compound.[1]
Handling and Storage
-
Hazard Classification: It is classified as a combustible liquid (H227).[17]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn.[17][19] Work should be conducted in a well-ventilated area or under a chemical fume hood.[20]
-
Storage: Store in a cool, well-ventilated place away from heat, sparks, and open flames.[17] Keep containers tightly closed.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[19][20]
Conclusion
This compound (CAS 615-10-1) is a well-characterized specialty chemical with significant utility, primarily in the flavor industry. Its synthesis via Fischer esterification is a robust and scalable process, yielding a high-purity product verifiable through standard analytical techniques like GC-MS, NMR, and FT-IR. While its direct pharmaceutical applications are limited, its structural relationship to key API moieties makes it a relevant compound for the broader chemical and drug development community. Proper handling and adherence to safety guidelines are essential due to its combustible nature. This guide provides the foundational knowledge for the confident and effective use of this compound in a research and development setting.
References
-
This compound, 615-10-1. (n.d.). Perflavory. Retrieved from [Link]
-
This compound, 615-10-1. (n.d.). The Good Scents Company. Retrieved from [Link]
-
This compound. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]
-
Showing Compound this compound (FDB016854). (n.d.). FooDB. Retrieved from [Link]
-
Furfuryl alcohol and related substances. (2001). Inchem.org. Retrieved from [Link]
-
2-Furancarboxylic acid, propyl ester. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
-
This compound. (n.d.). Flavor and Extract Manufacturers Association (FEMA). Retrieved from [Link]
- Synthesis methods for the preparation of 2-furoic acid derivatives. (n.d.). Google Patents.
-
methyl 5-propyl-2-furoate. (n.d.). ChemSynthesis. Retrieved from [Link]
-
Propyl 2-Furancarboxylate, min 97% (GC), 25 ml. (n.d.). CP Lab Safety. Retrieved from [Link]
-
(E)-propyl 2-furan acrylate. (n.d.). The Good Scents Company. Retrieved from [Link]
-
Fischer–Speier esterification. (n.d.). Wikipedia. Retrieved from [Link]
-
Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Fischer Esterification | Mechanism + Easy TRICK! (2024). YouTube. Retrieved from [Link]
-
2-Furancarboxylic acid, propyl ester Mass Spectrum. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
-
Fischer Esterification-Typical Procedures. (2024). OperaChem. Retrieved from [Link]
-
Experiment 10: Fischer Esterification. (n.d.). Course Hero. Retrieved from [Link]
-
2-Furancarboxylic acid, propyl ester. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
-
Problems from Previous Years' Exams. (n.d.). University of Wisconsin-Madison Chemistry. Retrieved from [Link]
-
Chemistry 344: Spectroscopy and Spectrometry Problem Set 2. (n.d.). University of Wisconsin. Retrieved from [Link]
Sources
- 1. This compound | C8H10O3 | CID 11982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Furancarboxylic acid, propyl ester [webbook.nist.gov]
- 3. Showing Compound this compound (FDB016854) - FooDB [foodb.ca]
- 4. This compound, 615-10-1 [thegoodscentscompany.com]
- 5. This compound, 615-10-1 [perflavory.com]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. athabascau.ca [athabascau.ca]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. youtube.com [youtube.com]
- 11. calpaclab.com [calpaclab.com]
- 12. 2-Furancarboxylic acid, propyl ester [webbook.nist.gov]
- 13. Problems from Previous Years' Exams [chem.uci.edu]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. femaflavor.org [femaflavor.org]
- 16. chempoint.com [chempoint.com]
- 17. Propyl 2-Furancarboxylate | 615-10-1 | TCI AMERICA [tcichemicals.com]
- 18. FURFURYL ALCOHOL AND RELATED SUBSTANCES [inchem.org]
- 19. fishersci.com [fishersci.com]
- 20. assets.thermofisher.cn [assets.thermofisher.cn]
An In-depth Technical Guide to the Synthesis of Propyl 2-Furoate from 2-Furoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propyl 2-furoate, an important ester derivative of the biomass-derived platform chemical 2-furoic acid, finds significant application in the fragrance and flavoring industries and serves as a valuable intermediate in pharmaceutical synthesis. This guide provides a comprehensive technical overview of the synthesis of this compound from 2-furoic acid, with a primary focus on the Fischer-Speier esterification. The document delves into the underlying reaction mechanism, provides a detailed experimental protocol, discusses catalyst selection, and outlines methods for purification and characterization of the final product. Emphasis is placed on the rationale behind experimental choices to ensure both high yield and purity, aligning with the standards of industrial and academic research.
Introduction: The Significance of this compound
This compound (C₈H₁₀O₃) is a carboxylic ester characterized by a sweet, oily, and herbaceous-earthy odor.[1][2] Its organoleptic properties make it a sought-after compound in the food and fragrance sectors.[3] Beyond its use as a flavoring and fragrance agent, the furoate moiety is a key structural motif in various pharmaceutically active compounds, rendering its synthesis a topic of considerable interest for drug development professionals. The synthesis of this compound from 2-furoic acid, a readily available starting material derived from the oxidation of furfural, represents an important transformation in the valorization of biomass.[4][5]
Synthetic Methodology: Fischer-Speier Esterification
The most prevalent and straightforward method for synthesizing this compound from 2-furoic acid is the Fischer-Speier esterification.[6] This classic organic reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.[7][8] The reaction is an equilibrium process, and strategic measures are often employed to drive the reaction towards the formation of the ester product.[9]
Reaction Mechanism
The Fischer-Speier esterification proceeds through a series of reversible steps, initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst.[10][11] This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (propanol in this case).[12] The subsequent steps involve proton transfer, elimination of a water molecule, and finally, deprotonation to yield the ester and regenerate the acid catalyst.[7][11]
A mnemonic to remember the mechanistic steps is PADPED : P rotonation, A ddition, D eprotonation, P rotonation, E limination, D eprotonation.[11]
Caption: Fischer-Speier esterification mechanism for this compound synthesis.
Catalyst Selection: The "Why"
The choice of catalyst is pivotal for an efficient esterification. While various acids can be employed, concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are the most common choices for laboratory-scale synthesis.[13]
-
Sulfuric Acid (H₂SO₄): It is a strong, inexpensive, and highly effective catalyst. Its dehydrating properties also help to shift the equilibrium towards the product side by removing the water formed during the reaction.[7]
-
p-Toluenesulfonic Acid (p-TsOH): This is a solid, non-oxidizing organic acid that is often easier to handle and can lead to cleaner reactions with fewer side products compared to sulfuric acid.
-
Solid Acid Catalysts: For more environmentally benign processes, heterogeneous solid acid catalysts, such as tungstophosphoric acid supported on zirconia, have been developed.[4] These catalysts offer the advantages of easy separation from the reaction mixture and potential for recyclability.[4]
For the purpose of this guide, we will focus on the use of sulfuric acid due to its widespread availability and effectiveness.
Experimental Protocol: A Step-by-Step Guide
This protocol details the synthesis of this compound from 2-furoic acid using propanol and a sulfuric acid catalyst.
Materials and Equipment
| Reagents | Equipment |
| 2-Furoic acid | Round-bottom flask |
| n-Propanol | Reflux condenser |
| Concentrated Sulfuric Acid | Heating mantle with magnetic stirrer |
| Saturated Sodium Bicarbonate Solution | Separatory funnel |
| Anhydrous Sodium Sulfate | Rotary evaporator |
| Diethyl ether (or other suitable extraction solvent) | Glassware for distillation (optional) |
Safety Precautions
-
2-Furoic acid: Causes skin and serious eye irritation. May cause respiratory irritation.[14][15] Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[16][17][18]
-
Concentrated Sulfuric Acid: Highly corrosive and causes severe skin burns and eye damage. Handle with extreme care in a fume hood, wearing appropriate PPE.
-
n-Propanol and Diethyl Ether: Flammable liquids. Ensure all heating is done using a heating mantle and that no open flames are present.
Reaction Workflow
Caption: Experimental workflow for the synthesis of this compound.
Detailed Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 2-furoic acid and an excess of n-propanol. A molar ratio of at least 1:3 (2-furoic acid to n-propanol) is recommended to drive the equilibrium towards the product.
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the mass of 2-furoic acid) to the mixture.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the excess sulfuric acid and any unreacted 2-furoic acid. Be cautious as this will produce carbon dioxide gas. Continue adding the bicarbonate solution until gas evolution ceases.
-
Extraction: Extract the aqueous layer with a suitable organic solvent such as diethyl ether or ethyl acetate. Perform at least two extractions to ensure complete recovery of the product.
-
Drying: Combine the organic layers and dry over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator. The remaining liquid is the crude this compound.
Purification and Characterization
Purification
For most applications, the crude product will require further purification.
-
Distillation: Fractional distillation under reduced pressure is the most common method for purifying this compound. The boiling point of this compound is approximately 211 °C at atmospheric pressure.[1]
-
Column Chromatography: For smaller scale reactions or to achieve very high purity, column chromatography on silica gel can be employed. A mixture of hexane and ethyl acetate is a suitable eluent system.
Characterization
The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
| Property | Value |
| Molecular Formula | C₈H₁₀O₃ |
| Molecular Weight | 154.16 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 211 °C @ 760 mmHg |
| Refractive Index | 1.471-1.475 @ 20 °C |
| Density | 1.067-1.075 g/cm³ @ 25 °C |
Data sourced from PubChem and The Good Scents Company.[1][3]
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the propyl group (a triplet and a sextet) and the furan ring protons.
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon, the carbons of the furan ring, and the carbons of the propyl group.[1]
-
Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak (M+) at m/z 154.[19] Key fragmentation peaks can also be observed.[1][19]
-
Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band for the C=O stretch of the ester group, typically around 1720 cm⁻¹.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction, insufficient reflux time, inefficient extraction. | Increase reflux time, use a larger excess of propanol, perform more extractions. |
| Product Contamination | Incomplete neutralization, insufficient drying. | Ensure complete neutralization with NaHCO₃, use an adequate amount of drying agent. |
| Dark-colored Product | Impurities in the starting material, decomposition at high temperatures. | Purify the 2-furoic acid before use, use a lower distillation temperature under vacuum. |
Conclusion
The synthesis of this compound from 2-furoic acid via Fischer-Speier esterification is a robust and well-established method. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can achieve high yields of the desired product. This guide provides the necessary technical details and practical insights to successfully perform this synthesis, from initial setup to final characterization. The principles and techniques described herein are broadly applicable to the synthesis of other furoate esters, highlighting the versatility of this important class of compounds in various scientific and industrial domains.
References
- Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258.
-
ScienceMotive. (2021, October 1). Fischer esterification Mechanism - Advantages and Applications. [Link]
-
Pearson. Fischer Esterification Explained: Definition, Examples, Practice & Video Lessons. [Link]
-
ResearchGate. Biomass valorization derivatives: Clean esterification of 2-furoic acid using tungstophosphoric acid/zirconia composites as recyclable catalyst | Request PDF. [Link]
-
CONICET. Clean esterification of 2-furoic acid using tungstophosphoric acid/zirconia composites. [Link]
-
Organic Chemistry Portal. Fischer Esterification. [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
The Good Scents Company. This compound. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 2-Furoic Acid, 98%. [Link]
-
ACS Publications. Catalytic Synthesis of 2,5-Furandicarboxylic Acid from Furoic Acid: Transformation from C5 Platform to C6 Derivatives in Biomass Utilizations. [Link]
-
NIST. 2-Furancarboxylic acid, propyl ester. [Link]
-
NIST. 2-Furancarboxylic acid, propyl ester. [Link]
-
FooDB. Showing Compound this compound (FDB016854). [Link]
-
Organic Syntheses. 2-FUROIC ACID. [Link]
- Google Patents.
-
ACS Publications. Selective and Robust Ru Catalyst for the Aqueous Phase Aerobic Oxidation of Furfural to 2-Furoic Acid. [Link]
-
Organic Syntheses. 2-FUROIC ACID. [Link]
-
NROChemistry. Fischer Esterification: Mechanism & Examples. [Link]
-
The Organic Chemistry Tutor. (2024, April 3). Fischer Esterification | Mechanism + Easy TRICK! [Video]. YouTube. [Link]
-
The Organic Chemistry Tutor. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives [Video]. YouTube. [Link]
Sources
- 1. This compound | C8H10O3 | CID 11982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound this compound (FDB016854) - FooDB [foodb.ca]
- 3. This compound, 615-10-1 [thegoodscentscompany.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 8. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Fischer Esterification [organic-chemistry.org]
- 10. Fischer Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Fischer esterification Mechanism - Advantages and Applications - ScienceMotive [sciencemotive.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. fishersci.com [fishersci.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 18. file.medchemexpress.com [file.medchemexpress.com]
- 19. 2-Furancarboxylic acid, propyl ester [webbook.nist.gov]
An In-depth Technical Guide to the Solubility of Propyl 2-Furoate in Organic Solvents
Introduction: The Significance of Propyl 2-Furoate and Its Solubility Profile
This compound, a furan derivative and carboxylic ester, is a molecule of significant interest across various scientific and industrial domains. Its characteristic sweet, earthy, and somewhat fruity aroma has led to its use as a flavoring agent. Beyond its sensory properties, the furan moiety makes it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The ester functional group imparts a specific polarity and reactivity that dictates its utility in these applications.
A fundamental physicochemical property that governs the application of any compound is its solubility. For this compound, its solubility in organic solvents is a critical parameter that influences its efficacy in chemical synthesis, its formulation in commercial products, and its behavior in biological systems. In drug development, for instance, understanding a compound's solubility is paramount for formulation design, ensuring bioavailability, and predicting its metabolic fate. In chemical synthesis, the choice of solvent can dramatically impact reaction rates, yields, and the ease of product purification.
This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. While quantitative experimental data for this compound is not extensively available in the public domain, this guide synthesizes the available qualitative information, presents quantitative data for structurally similar compounds to infer solubility trends, and provides a detailed experimental protocol for the precise determination of its solubility. Furthermore, this guide delves into the theoretical underpinnings of its solubility, providing researchers and drug development professionals with the foundational knowledge to make informed decisions.
Physicochemical Properties of this compound
A foundational understanding of the physical and chemical properties of this compound is essential for interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀O₃ | |
| Molecular Weight | 154.16 g/mol | |
| Appearance | Colorless liquid | |
| Boiling Point | 211 °C at 760 mmHg | |
| Density | 1.067 - 1.075 g/cm³ at 25 °C | |
| logP (o/w) | 2.121 (estimated) | |
| Water Solubility | 1627 mg/L at 25 °C (estimated) |
Understanding the Solubility of this compound: A Theoretical Framework
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a direct consequence of the intermolecular forces between solute and solvent molecules.[1][2] The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. For dissolution to be favorable, the energy released from the formation of solute-solvent bonds must be comparable to or greater than the energy required to break the existing bonds.
The molecular structure of this compound, featuring a polar ester group and a furan ring, alongside a nonpolar propyl chain, results in a molecule with moderate overall polarity. This structure dictates its interactions with various solvents.
Intermolecular Forces at Play
The solubility of this compound is a result of a combination of the following intermolecular forces:
-
Dipole-Dipole Interactions: The ester group in this compound possesses a significant dipole moment due to the electronegative oxygen atoms. This allows for attractive interactions with other polar molecules, including polar solvents like acetone and ethyl acetate.[3]
-
Hydrogen Bonding: While this compound cannot act as a hydrogen bond donor, the oxygen atoms of the ester and furan ring can act as hydrogen bond acceptors.[3] This allows for hydrogen bonding with protic solvents such as alcohols (e.g., ethanol, methanol) and water.
-
Van der Waals Forces (London Dispersion Forces): These are weak, temporary attractive forces that exist between all molecules. The nonpolar propyl chain and the furan ring contribute to these interactions, which are the primary forces at play when dissolving in nonpolar solvents like hexane and toluene.[3]
The interplay of these forces determines the extent to which this compound will dissolve in a particular solvent.
Caption: Intermolecular forces governing the solubility of this compound.
Qualitative and Predicted Quantitative Solubility of this compound
Direct, experimentally determined quantitative solubility data for this compound in a wide range of organic solvents is scarce in publicly available literature. However, based on its chemical structure and available qualitative descriptions, we can compile a general solubility profile. To provide a more quantitative perspective, data for the closely related esters, methyl 2-furoate and ethyl 2-furoate, are included as they are expected to exhibit similar solubility trends.
| Solvent | Solvent Type | This compound (Qualitative) | Methyl 2-Furoate (Quantitative) | Ethyl 2-Furoate (Quantitative) |
| Hexane | Nonpolar | Good solubility expected | Data not available | Data not available |
| Toluene | Nonpolar | Good solubility expected | Data not available | Data not available |
| Chloroform | Polar Aprotic | Soluble | Slightly Soluble[4] | Data not available |
| Ethyl Acetate | Polar Aprotic | Moderately Soluble | Data not available | Data not available |
| Acetone | Polar Aprotic | Soluble | Data not available | Data not available |
| Ethanol | Polar Protic | Miscible | Miscible | 378.94 g/L at 25°C[5] |
| Methanol | Polar Protic | Soluble | Slightly Soluble[4] | 621.78 g/L at 25°C[5] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | 200 - 250 mg/mL[6] | Data not available |
| Water | Polar Protic | Slightly Soluble (1.627 g/L, est.) | 13.32 g/L (est.)[7] | 9.92 g/L at 25°C[5] |
Disclaimer: The quantitative data for methyl and ethyl 2-furoate are provided for estimation purposes. The actual solubility of this compound should be experimentally determined.
Experimental Determination of this compound Solubility: A Step-by-Step Protocol
To obtain precise and reliable quantitative solubility data for this compound, a standardized experimental protocol is essential. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a solvent.[8][9]
Principle of the Shake-Flask Method
The shake-flask method involves agitating an excess amount of the solute (this compound) in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. Once equilibrium is established, the saturated solution is separated from the undissolved solute, and the concentration of the solute in the solution is determined using a suitable analytical technique.
Apparatus and Reagents
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Glass flasks or vials with airtight seals (e.g., screw caps with PTFE liners)
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration determination (e.g., UV-Vis spectrophotometer, HPLC, GC)
Experimental Workflow
Caption: Experimental workflow for the shake-flask solubility determination method.
Detailed Step-by-Step Protocol
-
Preparation of the Test System:
-
Accurately weigh an amount of this compound that is known to be in excess of its expected solubility and add it to a glass flask.
-
Add a known volume of the desired organic solvent to the flask.
-
Securely seal the flask to prevent solvent evaporation.
-
Prepare at least three replicate samples for each solvent.
-
-
Equilibration:
-
Place the flasks in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the flasks at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached.[10] Preliminary studies can be conducted to determine the time required to reach a stable concentration.
-
-
Phase Separation:
-
After the equilibration period, remove the flasks from the shaker and allow the undissolved this compound to settle.
-
Alternatively, for faster separation, centrifuge the flasks at a moderate speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a syringe filter to remove any remaining solid particles.
-
Immediately dilute the collected sample with a known volume of the same solvent to prevent precipitation and to bring the concentration within the linear range of the analytical instrument.
-
-
Concentration Analysis:
-
Analyze the diluted sample using a pre-validated and calibrated analytical method (e.g., High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are often suitable for organic esters).
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.
-
-
Calculation of Solubility:
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.
-
Factors Influencing the Solubility of this compound
Several factors can influence the solubility of this compound in organic solvents:
-
Temperature: For most solid and liquid solutes, solubility in a liquid solvent increases with temperature.[10] This is because the dissolution process is often endothermic, and increasing the temperature provides the necessary energy to overcome the intermolecular forces in the solute and solvent.
-
Solvent Polarity: As dictated by the "like dissolves like" principle, this compound will exhibit higher solubility in solvents with similar polarity. Its moderate polarity suggests good solubility in a range of solvents from nonpolar to polar aprotic.
-
Presence of Impurities: The purity of both the this compound and the solvent can affect the measured solubility. Impurities can alter the intermolecular interactions and lead to erroneous results.
Conclusion and Future Perspectives
This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents, addressing its theoretical underpinnings, presenting available qualitative and analogous quantitative data, and detailing a robust experimental protocol for its precise determination. The moderate polarity of this compound, arising from its ester and furan functionalities combined with a propyl chain, suggests a broad solubility profile in common organic solvents.
For researchers, scientists, and drug development professionals, a thorough understanding and accurate measurement of solubility are indispensable. The provided shake-flask protocol offers a reliable method to generate the necessary quantitative data to guide solvent selection for synthesis, optimize formulation development, and predict the behavior of this compound in various applications.
Future work should focus on the systematic experimental determination of the solubility of this compound in a wide array of organic solvents at various temperatures. Such data would be invaluable to the scientific community and would further enhance our ability to effectively utilize this versatile compound.
References
-
Chemistry LibreTexts. (2023, January 22). Properties of Esters. Retrieved from [Link]
-
Maricopa Open Digital Press. Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]
-
Quora. (2017, April 27). How do you perform the shake flask method to determine solubility?. Retrieved from [Link]
-
ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved from [Link]
-
Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]
-
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
-
Scent.vn. Ethyl 2-furoate (CAS 614-99-3): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]
-
Saskoer. Introduction to Organic Chemistry - 2.4. Effects of Intermolecular Forces. Retrieved from [Link]
-
Bienta. Shake-Flask Solubility Assay. Retrieved from [Link]
-
The Good Scents Company. ethyl furoate, 1335-40-6. Retrieved from [Link]
-
Standard Operating Procedures. Retrieved from [Link]
-
ResearchGate. (2025, August 8). Thermodynamics of molecular solids in organic solvents | Request PDF. Retrieved from [Link]
-
FooDB. (2011, October 2). Showing Compound Ethyl 2-furoate (FDB029783). Retrieved from [Link]
-
The Good Scents Company. ethyl 2-furoate, 614-99-3. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 2.12: Intermolecular Forces and Solubilities. Retrieved from [Link]
-
COSMOlogic. Predicting solubilities in polymer systems using COSMO-RS. Retrieved from [Link]
-
TutorChase. What are the physical properties of esters and how do they differ from other organic compounds?. Retrieved from [Link]
-
Zenodo. Prediction of Solubility with COSMO-RS. Retrieved from [Link]
-
Chemguide. an introduction to esters. Retrieved from [Link]
-
European Union. (2021, February 15). STANDARD OPERATING PROCEDURE for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0. Retrieved from [Link]
-
PubMed. (2022, November 7). Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS?. Retrieved from [Link]
-
SciSpace. Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS?. Retrieved from [Link]
-
COSMOlogic. Predicting Solubilities in Polymer Systems Using Cosmo-Rs. Retrieved from [Link]
-
TSAR. (2023, April 27). STANDARD OPERATING PROCEDURE for solubility testing, used in the AUR-TPO assay, version 2.0. Retrieved from [Link]
-
RIFM. (2022, September 30). RIFM fragrance ingredient safety assessment, methyl 2-furoate, CAS Registry Number 611-13-2. Retrieved from [Link]
-
Scribd. Ester Solubility and Preparation Lab Report | PDF. Retrieved from [Link]
-
YouTube. (2018, April 11). Intermolecular Forces - Hydrogen Bonding, Dipole Dipole Interactions - Boiling Point & Solubility. Retrieved from [Link]
-
ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]
-
AIP Publishing. (2010, June 7). IUPAC-NIST Solubility Data Series. 88. Esters with Water—Revised and Updated. Part 3. C7 to C9 Esters. Retrieved from [Link]
-
CORE. (2010, February 26). Organic Solvent Solubility Data Book. Retrieved from [Link]
-
AIDIC. Solubility Prediction of Flavonoids using New Developed UNIFAC-based Model. Retrieved from [Link]
-
PMC. (2020, November 13). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Retrieved from [Link]
-
SciTechnol. Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties. Retrieved from [Link]
-
ChemRxiv. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Retrieved from [Link]
-
MIT Open Access Articles. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Retrieved from [Link]
-
NIST WebBook. 2-Furancarboxylic acid, propyl ester. Retrieved from [Link]
-
NIST WebBook. 2-Furancarboxylic acid, propyl ester. Retrieved from [Link]
-
ResearchGate. (2024, July 5). Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters. Retrieved from [Link]
-
Semantic Scholar. Prediction of Drugs Solubility in Mono-Solvents at Various Temperatures: Ciprofloxacin Data Simulation. Retrieved from [Link]
Sources
- 1. Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Methyl 2-furoate | 611-13-2 [chemicalbook.com]
- 5. scent.vn [scent.vn]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 8. researchgate.net [researchgate.net]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. quora.com [quora.com]
Propyl 2-Furoate: A Scientific Inquiry into its Natural Origins and Detection
An In-depth Technical Guide to the Natural Occurrence of Propyl 2-Furoate
Abstract
This compound, a compound recognized for its sweet, earthy, and herbaceous aroma, is widely utilized as a synthetic flavoring agent in the food industry.[1][2][3] Its classification as a flavoring agent is well-established by regulatory bodies such as the Flavor and Extract Manufacturers Association (FEMA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[1][4] However, the question of its natural occurrence remains a subject of scientific investigation and debate. While some databases assert that this compound is not found in nature, the presence of its chemical precursors and related esters in various plant species suggests a potential for its natural formation.[2][5] This technical guide provides a comprehensive exploration of the current understanding of this compound's origins, delving into the biosynthesis of its parent molecule, 2-furoic acid, the documented natural occurrence of analogous furoate esters, and the potential pathways for its formation in natural products, particularly during processing. Furthermore, this guide offers detailed methodologies for researchers seeking to investigate its presence in complex natural matrices, addressing the analytical challenges and providing a framework for future research.
The Furan Framework: Precursors and Analogs in Nature
The investigation into the natural occurrence of this compound begins with an understanding of its chemical family and the established presence of its precursors and related compounds in the natural world.
2-Furoic Acid: The Foundational Precursor
This compound is the propyl ester of 2-furoic acid (also known as furan-2-carboxylic acid).[1][6] 2-furoic acid is a heterocyclic organic compound that serves as a key derivative of furan.[7] It is recognized as a preservative, fungicide, and flavoring agent in the food industry.[7][8]
The biosynthesis of 2-furoic acid is linked to the degradation of larger biomolecules. It is primarily synthesized through the oxidation of furfural, a compound derived from the dehydration of pentose sugars (like xylose) found in lignocellulosic biomass, such as corncobs and bran.[7][8] Given the abundance of lignocellulosic biomass in the plant kingdom, the precursor for 2-furoic acid is widespread.
Documented Natural Occurrence of Furoate Esters
While the natural occurrence of this compound is not definitively established, other esters of 2-furoic acid have been identified in various plants. For instance, methyl 2-furoate has been reported in kiwi (Actinidia chinensis), papaya (Carica papaya), and mango (Mangifera indica).[9] The presence of these related esters provides a strong rationale for investigating the potential, albeit perhaps more limited, natural occurrence of this compound.
Formation During Thermal Processing
A significant pathway for the formation of furan and its derivatives in food is through thermal processing.[10][11][12] The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a major contributor to the generation of a wide array of flavor and aroma compounds, including furans.[10] Other pathways include the thermal degradation of carbohydrates, certain amino acids, and the oxidation of ascorbic acid and polyunsaturated fatty acids.[10][12] It is plausible that this compound could be formed during the heating of a natural product that contains both 2-furoic acid (or its precursors) and propanol (or a propyl-containing precursor).
Potential Formation Pathways of this compound in Nature
The formation of this compound in a natural system would likely involve the esterification of 2-furoic acid with propanol. This could occur through enzymatic or non-enzymatic processes. The following diagram illustrates the potential pathways leading to the formation of this compound from natural precursors.
Caption: Potential formation pathways of this compound from natural precursors.
A Methodological Approach to Investigating the Natural Occurrence of this compound
For researchers aiming to determine the presence and concentration of this compound in natural samples, a robust analytical methodology is crucial. The following section outlines a detailed workflow for the extraction, identification, and quantification of this compound.
Analytical Workflow
The diagram below presents a comprehensive workflow for the analysis of this compound in a natural matrix.
Caption: Analytical workflow for the determination of this compound.
Experimental Protocols
-
Selection of Matrix: Choose a plant material where the presence of furoate esters is plausible (e.g., fruits known to contain methyl 2-furoate, or plants rich in lignocellulosic biomass).
-
Homogenization: Cryogenically grind the fresh or freeze-dried sample to a fine powder to ensure homogeneity and maximize extraction efficiency.
-
Internal Standard: Spike the homogenized sample with a known concentration of an appropriate internal standard (e.g., a deuterated analog of this compound or a structurally similar compound with a different retention time) for accurate quantification.
Method 1: Solid-Phase Microextraction (SPME)
-
Place a known amount of the homogenized sample into a headspace vial.
-
Incubate the vial at a controlled temperature (e.g., 60°C) for a specific time to allow volatile compounds to partition into the headspace.
-
Expose a SPME fiber (e.g., with a polydimethylsiloxane/divinylbenzene coating) to the headspace for a defined period to adsorb the analytes.
-
Desorb the analytes from the fiber directly into the gas chromatograph inlet.
Method 2: Solvent Extraction
-
Extract a known mass of the homogenized sample with a suitable organic solvent (e.g., diethyl ether or a mixture of pentane and diethyl ether).
-
Perform the extraction multiple times to ensure complete recovery.
-
Combine the solvent extracts and concentrate them under a gentle stream of nitrogen to a final volume.
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms or DB-WAX) suitable for the separation of volatile and semi-volatile compounds.
-
Injection: Inject the sample extract or desorb the SPME fiber into the GC inlet in splitless mode to maximize sensitivity.
-
Temperature Program: Develop a temperature gradient program that effectively separates this compound from other matrix components. An example program could be: initial temperature of 40°C held for 2 minutes, ramp to 240°C at 5°C/min, and hold for 5 minutes.
-
Carrier Gas: Use helium as the carrier gas at a constant flow rate.
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.
-
Identification: Confirm the identity of this compound by comparing its retention time and mass spectrum with that of an authentic standard. The mass spectrum of this compound will show characteristic fragment ions.
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of this compound and the internal standard.
-
Analysis: Analyze the calibration standards and the sample extracts using the developed GC-MS method.
-
Calculation: Calculate the concentration of this compound in the original sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Quantitative Data and Analytical Parameters
The following table summarizes key analytical parameters for this compound.
| Parameter | Value | Source |
| Molecular Formula | C₈H₁₀O₃ | [1] |
| Molecular Weight | 154.16 g/mol | [1] |
| Boiling Point | 211.0 °C at 760 mmHg | [1] |
| Kovats Retention Index (non-polar column) | 1125 | [1] |
| Key Mass Spectral Fragments (m/z) | 95, 112, 39, 113, 154 | [1] |
Challenges and Considerations
-
Low Concentrations: If this compound occurs naturally, it is likely to be present at very low concentrations (ppb or ppt levels), requiring highly sensitive analytical techniques.
-
Matrix Interference: Natural samples are complex matrices containing numerous compounds that can interfere with the analysis. Careful optimization of the extraction and chromatographic methods is essential.
-
Contamination: Given that this compound is a synthetic flavoring agent, it is crucial to rule out any potential for environmental or laboratory contamination. This includes using high-purity solvents and reagents and running procedural blanks.
-
Authenticity: To definitively prove the natural origin of detected this compound, advanced techniques such as stable isotope ratio analysis may be necessary to differentiate it from its synthetic counterpart.
Conclusion and Future Research Directions
The natural occurrence of this compound remains an open question in the field of natural products chemistry. While direct evidence is currently lacking in widely accessible literature, the presence of its precursors and related esters in the plant kingdom, coupled with the known formation of furan derivatives during food processing, provides a strong basis for its potential natural origin.
Future research should focus on:
-
Broad-Scale Screening: A systematic screening of a diverse range of plant species, particularly those known to produce other furoate esters or those with a high content of lignocellulosic precursors.
-
Isotopic Analysis: The use of compound-specific stable isotope analysis to determine the origin (natural vs. synthetic) of any detected this compound.
-
Biosynthetic Pathway Elucidation: Investigations into the enzymatic machinery in plants and microorganisms that could catalyze the esterification of 2-furoic acid with propanol.
By employing the rigorous analytical methodologies outlined in this guide, the scientific community can move closer to a definitive answer regarding the natural occurrence of this compound, contributing to a deeper understanding of the complex chemistry of natural flavors and aromas.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11982, this compound. [Link]
-
Grokipedia. 2-Furoic acid. [Link]
-
Perflavory. This compound, 615-10-1. [Link]
-
Flavor and Extract Manufacturers Association. This compound | FEMA. [Link]
-
The Good Scents Company. methyl 2-furoate, 611-13-2. [Link]
-
Wikipedia. 2-Furoic acid. [Link]
-
FooDB. Showing Compound this compound (FDB016854). [Link]
-
Inchem.org. FURFURYL ALCOHOL AND RELATED SUBSTANCES. [Link]
-
The Good Scents Company. This compound, 615-10-1. [Link]
-
National Center for Biotechnology Information. Furan in Thermally Processed Foods - A Review. [Link]
-
ResearchGate. The Common Occurence of Furan Fatty Acids in Plants. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11902, Methyl 2-furoate. [Link]
-
precisionFDA. This compound. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5460151, Furan-2-carboxylate. [Link]
-
The Good Scents Company. 2-propyl furan, 4229-91-8. [Link]
-
Journal of Agricultural, Life and Environmental Sciences. Development and Validation of an Analytical Method for 2-Furoic Acid in Benincasa hispida Extracts (HR1901-W). [Link]
-
National Center for Biotechnology Information. Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. [Link]
-
ResearchGate. Furan formation during storage and reheating of sterilised vegetable purées. [Link]
-
ResearchGate. Furan in Processed Foods. [Link]
-
European Commission. IDENTIFICATION AND DETERMINATION OF 2-PHENOXY-ETHANOL, METHYL, ETHYL, PROPYL, AND BUTYL 4- HYDROXYBENZOATE in COSMETIC PRODUCTS. [Link]
- Google Patents.
-
NIST WebBook. 2-Furancarboxylic acid, propyl ester. [Link]
-
PubMed. Furan formation during storage and reheating of sterilised vegetable purées. [Link]
-
National Center for Biotechnology Information. Analytical Methods Used in Determining Antioxidant Activity: A Review. [Link]
-
National Center for Biotechnology Information. Esters in the Food and Cosmetic Industries: An Overview of the Reactors Used in Their Biocatalytic Synthesis. [Link]
-
Journal of the American Chemical Society. ESTERS OF FUROIC ACID. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Determination of Propyl Gallate in Some Vegetable Oil Samples by Thin Layer Chromatography – Image Analysis Method. [Link]
Sources
- 1. This compound | C8H10O3 | CID 11982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 615-10-1 [perflavory.com]
- 3. This compound, 615-10-1 [thegoodscentscompany.com]
- 4. femaflavor.org [femaflavor.org]
- 5. methyl 2-furoate, 611-13-2 [thegoodscentscompany.com]
- 6. Showing Compound this compound (FDB016854) - FooDB [foodb.ca]
- 7. grokipedia.com [grokipedia.com]
- 8. 2-Furoic acid - Wikipedia [en.wikipedia.org]
- 9. Methyl 2-furoate | C6H6O3 | CID 11902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Furan in Thermally Processed Foods - A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Biological Activity of Furan-2-Carboxylate Esters
The furan scaffold, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone in medicinal chemistry, bestowing a wide array of biological activities upon molecules that contain it.[1] Among the vast family of furan derivatives, furan-2-carboxylate esters have garnered significant attention for their therapeutic potential. These compounds serve as crucial pharmacophores in the development of novel therapeutic agents, exhibiting a broad spectrum of activities including antifungal, antimicrobial, anticancer, and anti-inflammatory properties.[1][2]
This technical guide provides a comprehensive overview of the multifaceted biological activities of furan-2-carboxylate esters. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering in-depth insights into their mechanisms of action, quantitative efficacy, and the experimental protocols for their evaluation.
Antifungal Activity
Furan-2-carboxylate esters and their derivatives have demonstrated significant potential as antifungal agents, exhibiting efficacy against a range of pathogenic fungi.[3] The structural versatility of the furan ring allows for modifications that can enhance antifungal potency and selectivity.
Quantitative Antifungal Activity of Furan-2-Carboxylate Derivatives
| Compound/Derivative | Target Fungi | Activity Metric | Value | Reference |
| (E)-3-(furan-2-yl)acrylic acid | Candida albicans | MIC | 64-512 µg/mL | [4] |
| Furan-1,3,4-oxadiazole carboxamide derivative | Sclerotinia sclerotiorum | EC50 | 17.14 µg/mL | [3] |
| Furan-1,3,4-oxadiazole carboxamide derivative | Botrytis cinerea | EC50 | 19.63 µg/mL | [3] |
Mechanism of Action: Inhibition of Succinate Dehydrogenase
A prominent mechanism underlying the antifungal activity of certain furan-2-carboxylate derivatives, particularly furan-1,3,4-oxadiazole carboxamides, is the inhibition of succinate dehydrogenase (SDH).[3][5] SDH is a critical enzyme that functions in both the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. By inhibiting SDH, these compounds disrupt cellular respiration, leading to a depletion of ATP and ultimately fungal cell death.[5]
Caption: Inhibition of Succinate Dehydrogenase by Furan Carboxylate Esters.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay for Antifungal Susceptibility
This protocol outlines the broth microdilution method for determining the MIC of furan-2-carboxylate esters against Candida species.
Materials:
-
Furan-2-carboxylate ester stock solution (in DMSO)
-
Sterile 96-well microtiter plates
-
RPMI-1640 medium, buffered with MOPS
-
Candida species (e.g., C. albicans)
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation: From a fresh culture, suspend several colonies of the test fungus in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
Compound Dilution: Prepare serial two-fold dilutions of the furan-2-carboxylate ester stock solution in RPMI-1640 medium in the 96-well plate. The final concentration range should be sufficient to determine the MIC (e.g., 0.125 to 64 µg/mL).
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the diluted compound.
-
Controls: Include a growth control well (medium and inoculum only) and a sterility control well (medium only).
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control.
Antimicrobial Activity
Furan-2-carboxylate esters and their derivatives have demonstrated notable activity against a range of bacteria, including both Gram-positive and Gram-negative strains.[6]
Quantitative Antimicrobial Activity of Furan-2-Carboxylate Derivatives
| Compound/Derivative | Target Bacteria | Activity Metric | Value | Reference |
| Methyl-5-(hydroxymethyl)-2-furan carboxylate | Staphylococcus aureus | MIC | 500.00 µg/mL | [6] |
| Methyl-5-(hydroxymethyl)-2-furan carboxylate | Bacillus cereus | MIC | 500.00 µg/mL | [6] |
| ((5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate) | Bacillus subtilis | MIC | 250.00 µg/mL | [6] |
| ((5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate) | Escherichia coli | MIC | 250.00 µg/mL | [6] |
| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Escherichia coli | MIC | 64-128 µg/mL | [6] |
| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Staphylococcus aureus | MIC | 64-128 µg/mL | [6] |
| Carbamothioyl-furan-2-carboxamide derivatives | Various bacteria | MIC | 150.7–295 µg/mL | [3] |
Mechanism of Action: Nitrofuran Activity and Quorum Sensing Inhibition
The antimicrobial mechanisms of furan derivatives are diverse. For nitrofuran derivatives, their activity is dependent on the enzymatic reduction of the nitro group within the bacterial cell.[7] This process generates reactive intermediates that are cytotoxic, causing damage to bacterial DNA, ribosomes, and other essential macromolecules, ultimately leading to cell death.[7]
Some furan derivatives, particularly furanones, can interfere with bacterial communication, a process known as quorum sensing (QS).[7] QS regulates virulence factor production and biofilm formation. Furanones can act as antagonists to the binding of native signaling molecules, thereby disrupting QS-controlled gene expression.[8]
Caption: Mechanism of action of nitrofuran antibiotics.
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol details a standardized method for determining the MIC of furan-2-carboxylate esters against bacteria.
Materials:
-
Furan-2-carboxylate ester stock solution (in DMSO)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation: Suspend 3-5 isolated colonies of the test bacterium in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Perform serial two-fold dilutions of the furan-2-carboxylate ester stock solution in CAMHB directly in the 96-well plate.
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to each well containing 50 µL of the diluted compound.
-
Controls: Include a growth control (CAMHB and inoculum) and a sterility control (CAMHB only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Activity
The cytotoxic potential of furan-2-carboxylate esters has been investigated against a variety of cancer cell lines, with several derivatives demonstrating promising activity.[6][9]
Quantitative Anticancer Activity of Furan-2-Carboxylate Derivatives
| Compound/Derivative | Cancer Cell Line | Activity Metric | Value | Reference |
| Methyl-5-(hydroxymethyl)-2-furan carboxylate derivative (8c) | HeLa (Cervical Cancer) | IC50 | 62.37 µg/mL | [6][10] |
| Methyl-5-(hydroxymethyl)-2-furan carboxylate derivative (9c) | HeLa (Cervical Cancer) | IC50 | 82.27 µg/mL | [6][10] |
| Silver(I) furan-2-carboxylate (AgFu2c) | Jurkat (T-cell leukemia) | IC50 | 8.00 µM | [11] |
| Furan–pyridinone derivative (4c) | KYSE150 (Esophageal Cancer) | IC50 | 0.655 µg/mL | [9] |
| Bis-2(5H)-furanone derivative (4e) | C6 (Glioma) | IC50 | 12.1 µM | [12] |
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
The anticancer activity of furan-2-carboxylate derivatives is often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.[12] Some derivatives have been shown to interact with DNA, leading to cell cycle arrest, typically at the S-phase.[12] Furthermore, these compounds can modulate key signaling pathways that regulate cell survival and proliferation, such as the PI3K/Akt and Wnt/β-catenin pathways.[2][13] Inhibition of these pathways can lead to the activation of pro-apoptotic proteins and the suppression of anti-apoptotic proteins, ultimately resulting in cancer cell death.
Caption: Inhibition of NF-κB and MAPK signaling pathways by furan derivatives.
Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Production)
This protocol describes the measurement of nitric oxide production in LPS-stimulated macrophages as an indicator of anti-inflammatory activity.
Materials:
-
Furan-2-carboxylate ester stock solution (in DMSO)
-
RAW 264.7 macrophage cell line
-
Complete culture medium
-
Lipopolysaccharide (LPS)
-
Griess reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various non-toxic concentrations of the furan-2-carboxylate ester for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess reagent (freshly mixed equal volumes of Solution A and Solution B) to each supernatant sample.
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration based on a sodium nitrite standard curve. Determine the percentage of inhibition of NO production by the test compound compared to the LPS-stimulated control.
Conclusion
Furan-2-carboxylate esters represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as antifungal, antimicrobial, anticancer, and anti-inflammatory agents underscores their potential for the development of new therapeutics. Further research focusing on structure-activity relationships, optimization of lead compounds, and elucidation of their detailed mechanisms of action will be crucial for translating the potential of these derivatives into clinically effective drugs. This guide provides a foundational understanding and practical methodologies to aid researchers in this endeavor.
References
[7]Furan Derivatives: A Comparative Analysis of Antimicrobial Efficacy. (2025). Benchchem. [11]Silver(I) pyrrole- and furan-2-carboxylate complexes – From their design and characterization to antimicrobial, anticancer activity, lipophilicity and SAR. (n.d.). ResearchGate. [10]IC 50 of furan derivatives against the HeLa, Hepg2 and Vero cell lines. (n.d.). ResearchGate. [3]Comparative study of the biological activity of different furan carboxylate esters. (2025). Benchchem. [4]Synthesis and antifungal evaluation against Candida spp. of the (E)-3-(furan-2-yl)acrylic acid. (2023). National Institutes of Health. [6]Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (2019). Oriental Journal of Chemistry. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. (2022). MDPI. [14]Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (n.d.). MDPI. [15]IC50 values (µM) of the compounds on different cell lines after 24 h incubation period. (n.d.). ResearchGate. IC50 values for compounds 1 and 2 in various cancer cell lines and a... (n.d.). ResearchGate. [9]Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. (2024). MDPI. [13]Targeting Wnt/β-Catenin Pathway by Flavonoids: Implication for Cancer Therapeutics. (n.d.). MDPI. [8]Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. (2025). National Institutes of Health. [16]IC50 values of the cancer cell lines used in this study and the Phoenix... (n.d.). ResearchGate. [12]Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies. (n.d.). PubMed. [17]Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. (2025). ResearchGate. [5]Fucoxanthin inhibits the inflammatory response by suppressing the activation of NF-κB and MAPKs in lipopolysaccharide-induced RAW 264.7 macrophages. (2010). PubMed. [18]Ethanol Extract of Rosa laevigata Michx. Fruit Inhibits Inflammatory Responses through NF-κB/MAPK Signaling Pathways via AMPK Activation in RAW 264.7 Macrophages. (2023). MDPI. [1]Pharmacological activity of furan derivatives. (2024). [2]The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. (n.d.). National Institutes of Health.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antifungal evaluation against Candida spp. of the (E)-3-(furan-2-yl)acrylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. NF-κB inhibitors that prevent foam cell formation and atherosclerotic plaque accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Naringin lauroyl ester inhibits lipopolysaccharide-induced activation of nuclear factor κB signaling in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Propyl 2-furoate: A Technical Guide for the Flavor Scientist
An in-depth exploration of the chemical, sensory, and application science behind a key savory flavoring agent.
Authored by: A Senior Application Scientist
Abstract
Propyl 2-furoate, a heterocyclic ester, holds a significant position in the palette of flavor chemists, prized for its unique sweet, earthy, and herbaceous aroma profile with phenolic undertones. This technical guide provides a comprehensive overview for researchers, food scientists, and drug development professionals on the core scientific principles and practical applications of this compound as a flavoring agent. This document delves into its chemical identity, synthesis, sensory characteristics, regulatory status, and analytical quantification. Furthermore, it presents detailed experimental protocols for its synthesis and analysis in food matrices, underpinned by the principles of scientific integrity and self-validating methodologies.
Introduction: The Role of Furan Esters in Flavor Chemistry
Furan derivatives are integral to the flavor profiles of a vast array of thermally processed foods, contributing a diverse range of notes from caramel-like and sweet to nutty and meaty.[1] These compounds are primarily formed through the Maillard reaction and caramelization, processes central to the development of desirable flavors in baked goods, roasted coffee, and cooked meats. Among these, furan esters, such as this compound, represent a class of potent aroma compounds that can be utilized to impart specific and nuanced flavor characteristics to a variety of food products.
This compound (FEMA number 2946) is a synthetic flavoring substance valued for its savory and herbaceous notes.[2][3] This guide will serve as a technical resource, elucidating the scientific underpinnings of its use and providing practical methodologies for its application and analysis.
Chemical and Physical Properties
This compound, also known as propyl furan-2-carboxylate, is a carboxylic ester with the molecular formula C₈H₁₀O₃.[2][4] It is a colorless liquid with a characteristic sweet, oily, and herbaceous-earthy odor.[1][2] A comprehensive summary of its physicochemical properties is presented in Table 1.
| Property | Value | Source |
| Chemical Name | propyl furan-2-carboxylate | [2] |
| Synonyms | Propyl furoate, n-Propyl 2-furoate | [4] |
| CAS Number | 615-10-1 | [4] |
| Molecular Formula | C₈H₁₀O₃ | [2][4] |
| Molecular Weight | 154.16 g/mol | [2] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 211 °C at 760 mm Hg | [2] |
| Density | 1.067 - 1.075 g/cm³ | [2] |
| Refractive Index | 1.471 - 1.475 | [2] |
| Solubility | Slightly soluble in water; soluble in oils and ethanol | [2] |
Synthesis of this compound: A Validated Laboratory Protocol
The primary route for the synthesis of this compound is through the Fischer-Speier esterification of 2-furoic acid with propanol, catalyzed by a strong acid. This established method offers a reliable and scalable approach for producing high-purity this compound.
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound via Fischer esterification.
Step-by-Step Synthesis Protocol
This protocol is designed to be a self-validating system, with in-process checks to ensure reaction completion and product purity.
Materials:
-
2-Furoic acid (1 mole)
-
n-Propanol (3 moles, excess to drive equilibrium)
-
Concentrated Sulfuric Acid (0.1 moles, catalyst)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Toluene (for azeotropic removal of water, optional)
-
Round-bottom flask, reflux condenser, Dean-Stark trap (optional), separatory funnel, distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-furoic acid and n-propanol. While stirring, slowly add the concentrated sulfuric acid. If using a Dean-Stark trap, fill it with toluene and attach it between the flask and the reflux condenser.
-
Reflux: Heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by taking small aliquots. The reaction is typically complete within 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the excess acid (caution: CO₂ evolution). Finally, wash with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Solvent Removal: Remove the excess propanol and toluene (if used) by rotary evaporation.
-
Purification: Purify the crude this compound by vacuum distillation to obtain a colorless liquid.
Validation:
-
Purity Assessment: The purity of the final product should be assessed by Gas Chromatography-Mass Spectrometry (GC-MS) and should be >97%.
-
Structural Confirmation: The structure should be confirmed by ¹H NMR and ¹³C NMR spectroscopy.
Sensory Profile and Applications in the Food Industry
Sensory Characteristics
This compound possesses a complex and multifaceted sensory profile. Its primary descriptors include:
-
Aroma: Sweet, earthy, herbal, with notes of chocolate and mushroom.[5]
-
Taste: Phenolic and slightly burnt.[5]
This unique combination of savory and slightly sweet notes makes it a versatile ingredient for a range of food applications.
Food Applications and Recommended Usage Levels
This compound is recognized as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA) and has been assigned FEMA number 2946.[2][3] It is particularly effective in enhancing the savory character of various food products.
| Food Category | Average Maximum Use Level (ppm) |
| Baked Goods | 0.03 |
| Condiments & Relishes | 0.20 |
| Hard Candy | 0.03 |
Source: The Good Scents Company[5]
Its application is not limited to these categories and can be effectively used in soups, sauces, and meat products to impart a rich, cooked, and savory flavor profile.
Flavor Interactions
While specific synergistic or antagonistic interactions with other flavor compounds are not extensively documented in publicly available literature, based on its sensory profile, this compound can be expected to interact favorably with other Maillard reaction products, such as pyrazines and other furan derivatives, to create a more complex and authentic cooked flavor. Its earthy and mushroom notes can also complement savory ingredients like soy sauce and yeast extracts.
Analytical Methodology for Quantification in Food Matrices
The accurate quantification of this compound in food products is crucial for quality control and regulatory compliance. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds in complex food matrices.
Analytical Workflow
The following diagram outlines the workflow for the quantification of this compound in a food matrix.
Caption: Workflow for the quantification of this compound in food.
Detailed Analytical Protocol: Quantification in a Baked Goods Matrix
This protocol provides a framework for the validated quantification of this compound.
Materials and Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
SPME autosampler and fibers (e.g., DVB/CAR/PDMS)
-
Headspace vials (20 mL)
-
Analytical balance
-
This compound analytical standard
-
Internal standard (e.g., d6-Propyl 2-furoate or a suitable non-naturally occurring ester)
-
Deionized water
Procedure:
-
Sample Preparation: Homogenize the baked good sample. Weigh 1-2 g of the homogenized sample into a 20 mL headspace vial.
-
Internal Standard: Add a known amount of the internal standard solution to the vial.
-
Equilibration: Add 5 mL of deionized water and cap the vial tightly. Equilibrate the sample at a controlled temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation.
-
HS-SPME Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the equilibration temperature.
-
GC-MS Analysis: Desorb the fiber in the heated GC inlet. Use a suitable GC column (e.g., DB-5ms) and a temperature program to separate the analytes. The mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions for this compound and the internal standard.
-
Quantification: Create a calibration curve using standards of this compound with the internal standard. Quantify the amount of this compound in the sample based on the peak area ratio of the analyte to the internal standard.
Method Validation Parameters:
-
Linearity: Establish a linear range with an r² > 0.99.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified.
-
Accuracy and Precision: Evaluate through recovery studies and replicate analyses of spiked samples.
Regulatory and Safety Information
This compound is generally recognized as safe (GRAS) for its intended use as a flavoring substance by FEMA.[6] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated this compound and established a group Acceptable Daily Intake (ADI) of 0-0.5 mg/kg body weight for furfural and certain related substances, including this compound.[2][7] This indicates that at current levels of intake, the use of this compound as a flavoring agent does not pose a safety concern.[7]
Conclusion and Future Outlook
This compound remains a valuable tool for the flavor industry, offering a unique and complex savory profile that is difficult to replicate. Its well-established regulatory status provides a solid foundation for its continued use in a variety of food products. Future research may focus on elucidating its specific interactions with other flavor molecules to better understand and predict its impact on the overall sensory experience. Furthermore, the development of more sustainable and green synthesis methods for furan esters, potentially utilizing biocatalysis, could be a promising area of investigation. As consumer demand for clean-label and natural flavors continues to grow, the synthesis of nature-identical compounds like this compound through innovative and sustainable processes will be of increasing importance.
References
-
Joint FAO/WHO Expert Committee on Food Additives. (2001). Safety evaluation of certain food additives and contaminants. WHO Food Additives Series, No. 46. [Link]
-
The Good Scents Company. (n.d.). This compound. [Link]
-
The Good Scents Company. (n.d.). This compound. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Flavor and Extract Manufacturers Association. (n.d.). This compound. FEMA GRAS Flavoring Substances 23. [Link]
- Maarse, H., & Visscher, C. A. (Eds.). (1989).
-
NIST. (n.d.). 2-Furancarboxylic acid, propyl ester. NIST Chemistry WebBook. [Link]
-
Organic Syntheses. (n.d.). 2-FUROIC ACID AND 2-FURYL CARBINOL. [Link]
-
Perflavory. (n.d.). This compound, 615-10-1. [Link]
Sources
Thermophysical properties of propyl 2-furoate
An In-Depth Technical Guide to the Thermophysical Properties of Propyl 2-Furoate
To the esteemed researchers, scientists, and drug development professionals, this document serves as a comprehensive technical guide on the thermophysical properties of this compound. As a Senior Application Scientist, my objective extends beyond the mere presentation of data. This guide is designed to provide a foundational understanding of this compound's physical characteristics, explain the causality behind experimental choices for its characterization, and offer robust, self-validating protocols for its analysis. While this compound is recognized in the flavor and fragrance industry, its structural parent, 2-furoic acid, is a crucial precursor in the synthesis of numerous active pharmaceutical ingredients (APIs), including antibiotics and anti-inflammatory drugs.[1] A thorough understanding of the thermophysical properties of its derivatives, such as this compound, is therefore paramount for process design, formulation development, and ensuring manufacturing efficiency and product stability.
Compound Profile: this compound
This compound (C₈H₁₀O₃) is the ester formed from 2-furoic acid and propanol.[2][3][4] Its molecular structure, featuring a furan ring, imparts specific chemical and physical characteristics that are critical to its application.
Molecular Structure:
Caption: Chemical structure of propyl furan-2-carboxylate.
This guide will delve into the essential thermophysical data of this compound, providing both established values and the methodologies required to generate further data with high fidelity.
Synthesis and Purification of this compound
The primary and most direct route for synthesizing this compound is through the Fischer esterification of 2-furoic acid with n-propanol, catalyzed by a strong acid.
Protocol 2.1: Fischer Esterification Synthesis
-
Reactor Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a condenser, add 2-furoic acid (1 mol) and n-propanol (3 mol, excess).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (0.05 mol). The use of an acid catalyst is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and accelerating the nucleophilic attack by the alcohol.
-
Reaction: Heat the mixture to reflux. The Dean-Stark apparatus will collect the water produced during the reaction, driving the equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle.
-
Monitoring: Monitor the reaction progress by tracking the amount of water collected. The reaction is complete when water ceases to be collected.
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by a wash with brine to reduce the solubility of the organic product in the aqueous phase.
-
Purification: Dry the resulting organic layer over anhydrous magnesium sulfate, filter, and remove the excess propanol via rotary evaporation. The crude this compound can then be purified by vacuum distillation to yield a high-purity product. The purity should be confirmed using Gas Chromatography-Mass Spectrometry (GC-MS).
Core Thermophysical Properties
A compilation of the known physical properties of this compound is presented below. It is important to note that while some fundamental properties are documented, extensive data, particularly as a function of temperature and pressure, is not widely available in peer-reviewed literature.
Table 1: Physical Properties of this compound
| Property | Value | Conditions | Reference(s) |
| Molecular Formula | C₈H₁₀O₃ | - | [2][3][4] |
| Molecular Weight | 154.16 g/mol | - | [2] |
| Appearance | Colorless clear liquid | Ambient | [5] |
| Boiling Point | 211.0 °C | 760 mm Hg | [2] |
| Specific Gravity | 1.067 - 1.075 | 25.0 °C | [5][6] |
| Refractive Index | 1.471 - 1.475 | 20.0 °C | [5][6] |
| Flash Point | 82.22 °C | Closed Cup | [5][6] |
| Solubility | Slightly soluble in water; soluble in oils and alcohol. | Ambient | [2][6] |
Experimental Determination of Key Thermophysical Parameters
For applications in drug development and process engineering, understanding how properties like density, viscosity, and heat capacity change with temperature is critical. The following sections provide detailed, field-proven methodologies for their determination.
Density as a Function of Temperature
Density is a fundamental property required for fluid handling, reactor design, and thermodynamic modeling. Its variation with temperature is described by the isobaric thermal expansivity.
Protocol 4.1.1: Density Measurement using a Vibrating Tube Densitometer
-
Instrument Calibration: Calibrate the densitometer (e.g., an Anton Paar DMA series) using two standards of known density that bracket the expected density of the sample. Typically, dry air and degassed, ultrapure water are used. This two-point calibration ensures accuracy across the measurement range.
-
Sample Preparation: Ensure the this compound sample is degassed and free of any particulate matter to prevent measurement artifacts.
-
Temperature Program: Set the instrument to measure density across a defined temperature range (e.g., 293.15 K to 343.15 K) at specified intervals (e.g., 5 K).
-
Measurement: Inject the sample into the oscillating U-tube. The instrument measures the period of oscillation, which is directly related to the density of the fluid in the tube. The integrated Peltier thermostat ensures precise temperature control.
-
Data Validation: Perform triplicate measurements at each temperature point to ensure reproducibility. The standard deviation should be within the instrument's specified tolerance.
Caption: Workflow for temperature-dependent density measurement.
Viscosity as a Function of Temperature
Viscosity data is essential for designing pumping and mixing operations. For liquids, viscosity typically decreases exponentially with increasing temperature.
Protocol 4.2.1: Viscosity Measurement using a Rotational Viscometer
-
Instrument Setup: Use a cone-and-plate or concentric cylinder rotational viscometer equipped with a circulating fluid bath for precise temperature control.
-
Spindle Selection: Choose a spindle and rotational speed (RPM) appropriate for the expected viscosity of this compound. The goal is to achieve a torque reading between 10% and 90% of the instrument's full-scale range for optimal accuracy.
-
Temperature Equilibration: Add the sample to the viscometer cup and allow it to thermally equilibrate at the starting temperature for at least 30 minutes.
-
Shear Rate Sweep: At each temperature, perform a shear rate sweep by varying the rotational speed. For a Newtonian fluid, the viscosity will be independent of the shear rate. This step is crucial to confirm the fluid's behavior.
-
Data Acquisition: Record the viscosity at multiple temperatures, ensuring thermal equilibrium is reached at each setpoint.
-
Modeling: The resulting data can be fitted to the Arrhenius-type equation, ln(η) = ln(A) + Ea / (RT), to determine the activation energy for viscous flow (Ea), a key parameter for characterizing the liquid's behavior.
Thermal Analysis via Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for determining thermal properties such as melting point, enthalpy of fusion (if applicable, for sub-ambient studies), and isobaric heat capacity (Cp).[7][8]
Protocol 4.3.1: Heat Capacity (Cp) Measurement
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified standard, such as indium.[7]
-
Baseline Measurement: Run an empty, hermetically sealed aluminum pan through the desired temperature program (e.g., 273.15 K to 373.15 K at a heating rate of 10 K/min) to establish the instrumental baseline.
-
Standard Measurement: Accurately weigh and run a sapphire standard using the same temperature program. Sapphire has a well-characterized heat capacity and is used as a reference.
-
Sample Measurement: Accurately weigh the this compound sample into a hermetically sealed aluminum pan and run it under the identical temperature program.
-
Cp Calculation: The heat capacity of the sample is calculated using the following equation, which compares the heat flow signals of the sample, baseline, and standard:
-
Cp(sample) = [ (Heat Flow(sample) - Heat Flow(baseline)) / Mass(sample) ] * [ Mass(standard) / (Heat Flow(standard) - Heat Flow(baseline)) ] * Cp(standard) This three-step method corrects for instrumental artifacts and provides accurate, quantitative Cp data as a function of temperature.
-
Caption: Workflow for isobaric heat capacity (Cp) determination by DSC.
Conclusion and Future Outlook
This guide provides a foundational overview of the thermophysical properties of this compound and outlines robust, scientifically-grounded methodologies for their experimental determination. While basic physical constants are available, there is a clear need for a comprehensive, publicly available dataset on the temperature- and pressure-dependent properties of this compound. Such data would be invaluable for researchers in pharmaceuticals and chemical engineering, enabling more precise process modeling, formulation design, and safety assessments. The protocols detailed herein offer a clear pathway for generating this critical information, ensuring both scientific integrity and practical applicability.
References
-
Fandiño, O., et al. "Experimental Investigation and Modeling of Thermophysical Properties of Pure Methyl and Ethyl Esters at High Pressures." Journal of Chemical & Engineering Data, 2017. [Link]
-
Macavei, K., et al. "Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM." Molecules, 2017. [Link]
-
Palermo, G., et al. "Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials." Materials, 2021. [Link]
-
Mala, F., et al. "Experimental Determination of Isobaric Heat Capacity for Ethanol and Fatty Acid Alkyl Ester Mixtures at Pressures up to 20 MPa." Journal of Chemical & Engineering Data, 2024. [Link]
-
The Good Scents Company. "this compound, 615-10-1." The Good Scents Company Information System. [Link]
-
Macavei, K., et al. "Analysis of Bio-Based Fatty Esters PCM’s Thermal Properties and Investigation of Trends in Relation to Chemical Structures." Molecules, 2019. [Link]
-
National Center for Biotechnology Information. "this compound." PubChem Compound Database. [Link]
-
Perflavory. "this compound, 615-10-1." Perflavory. [Link]
-
The Good Scents Company. "methyl 2-furoate, 611-13-2." The Good Scents Company Information System. [Link]
-
FooDB. "Showing Compound this compound (FDB016854)." FooDB. [Link]
-
NIST. "2-Furancarboxylic acid, propyl ester." NIST Chemistry WebBook. [Link]
-
NIST. "2-Furancarboxylic acid, propyl ester." NIST Chemistry WebBook. [Link]
- Google Patents.
-
Organic Syntheses. "2-FURANCARBOXYLIC ACID AND 2-FURYL CARBINOL." Organic Syntheses. [Link]
Sources
- 1. chempoint.com [chempoint.com]
- 2. This compound | C8H10O3 | CID 11982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Furancarboxylic acid, propyl ester [webbook.nist.gov]
- 4. 2-Furancarboxylic acid, propyl ester [webbook.nist.gov]
- 5. This compound, 615-10-1 [thegoodscentscompany.com]
- 6. This compound, 615-10-1 [perflavory.com]
- 7. Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM [mdpi.com]
- 8. mdpi.com [mdpi.com]
Propyl 2-furoate molecular weight and formula
An In-Depth Technical Guide to Propyl 2-Furoate: Synthesis, Characterization, and Applications
Introduction
This compound, a member of the furoic acid ester family, is a significant organic compound characterized by a furan ring attached to an ester group. While recognized for its pleasant, sweet, and somewhat earthy aroma, which lends it to applications in the flavor and fragrance industry, its true significance for the scientific community lies in its structural connection to 2-furoic acid.[1] The furoate moiety is a key structural element in numerous active pharmaceutical ingredients (APIs).[2] Understanding the synthesis, physicochemical properties, and analytical characterization of a model compound like this compound provides researchers and drug development professionals with a foundational framework for exploring more complex furoate-containing molecules.
This guide offers a comprehensive technical overview of this compound, moving from its fundamental molecular properties to a detailed, mechanistically-grounded synthesis protocol, and concluding with modern analytical techniques for its characterization and its broader relevance in pharmaceutical science.
Molecular and Physicochemical Properties
This compound is a colorless liquid under standard conditions.[3] Its core identity is defined by its molecular formula and weight, which are foundational for all quantitative experimental work. The key properties are summarized below.
| Property | Value | Source(s) |
| Chemical Formula | C₈H₁₀O₃ | [4][5][6] |
| Molecular Weight | 154.16 g/mol | [4][5] |
| Monoisotopic Mass | 154.062994 Da | [5][7] |
| IUPAC Name | propyl furan-2-carboxylate | [5] |
| Synonyms | Propyl furoate, 2-Furoic acid propyl ester | [4][8][9] |
| CAS Number | 615-10-1 | [4][8] |
| Appearance | Colorless clear liquid (est.) | [3] |
| Boiling Point | 211.0 °C (at 760 mmHg) | [3] |
| Specific Gravity | 1.067 - 1.075 @ 25 °C | [3] |
| Refractive Index | 1.471 - 1.475 @ 20 °C | [3] |
| Flash Point | 82.22 °C (180 °F) | [3] |
Synthesis via Fischer-Speier Esterification
The most direct and widely adopted method for synthesizing this compound is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of 2-furoic acid with propanol.[10][11] The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted toward the product side. This is typically accomplished by using an excess of the alcohol reactant or by actively removing the water byproduct during the reaction.[12][13]
Mechanistic Rationale
The causality behind the Fischer esterification protocol is rooted in fundamental principles of organic reactivity. The acid catalyst (e.g., H₂SO₄) plays a critical role by protonating the carbonyl oxygen of the 2-furoic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic alcohol (propanol). The subsequent steps involve proton transfers to form a good leaving group (water), which is then eliminated to regenerate the carbonyl group of the ester and release the acid catalyst.
Sources
- 1. Showing Compound this compound (FDB016854) - FooDB [foodb.ca]
- 2. chempoint.com [chempoint.com]
- 3. This compound, 615-10-1 [perflavory.com]
- 4. 2-Furancarboxylic acid, propyl ester [webbook.nist.gov]
- 5. This compound | C8H10O3 | CID 11982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. propyl furan-2-carboxylate [stenutz.eu]
- 7. PubChemLite - this compound (C8H10O3) [pubchemlite.lcsb.uni.lu]
- 8. 2-Furancarboxylic acid, propyl ester [webbook.nist.gov]
- 9. 2-Furancarboxylic acid, propyl ester [webbook.nist.gov]
- 10. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Fischer Esterification [organic-chemistry.org]
- 13. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Propyl 2-Furoate: A Comprehensive Technical Guide to Laboratory Safety and Handling
This guide provides an in-depth technical overview of the safe handling, storage, and disposal of propyl 2-furoate in a laboratory setting. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety information with practical, field-proven insights to ensure the well-being of laboratory personnel and the integrity of experimental work.
Understanding this compound: Chemical Identity and Properties
This compound, a carboxylic ester derived from 2-furoic acid, is a colorless liquid with a sweet, earthy, and herbal aroma.[1] It is essential to understand its fundamental chemical and physical properties to anticipate its behavior in a laboratory environment.
| Property | Value | Source |
| Chemical Formula | C₈H₁₀O₃ | [2] |
| Molecular Weight | 154.17 g/mol | [3] |
| CAS Number | 615-10-1 | [2] |
| Appearance | Colorless clear liquid (est.) | [3] |
| Boiling Point | 211 °C at 760 mmHg | [2] |
| Flash Point | 82.22 °C (180.00 °F) (Closed Cup) | [3] |
| Solubility | Slightly soluble in water; soluble in alcohol and oils. | [2] |
| Specific Gravity | 1.067 to 1.075 @ 25 °C | [3] |
| Refractive Index | 1.471 to 1.475 @ 20 °C | [3] |
Hazard Identification and GHS Classification
While some sources indicate no GHS classification is found, a comprehensive review of available safety data sheets and related furan compounds suggests that this compound should be handled with caution. The parent compound, 2-furoic acid, is classified as causing skin and eye irritation.[4] Given the structural similarity, it is prudent to assume that this compound may present similar hazards.
Precautionary GHS Hazard and Precautionary Statements:
Based on a conservative approach and data for related compounds, the following GHS classifications should be considered:
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P264: Wash skin thoroughly after handling.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
Core Principles of Safe Handling
The safe handling of this compound hinges on a multi-layered approach encompassing engineering controls, administrative procedures, and personal protective equipment.
Engineering Controls: The First Line of Defense
Engineering controls are designed to remove the hazard at the source, before it comes into contact with the researcher.
-
Chemical Fume Hood: All work with this compound, especially when heating or creating aerosols, must be conducted in a properly functioning chemical fume hood.[6]
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.
-
Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled.
Administrative Controls: Standard Operating Procedures
Well-defined Standard Operating Procedures (SOPs) are critical for ensuring consistent and safe laboratory practices.
-
Restricted Access: Designate specific areas for the handling and storage of this compound and restrict access to authorized personnel.
-
Hygiene Practices: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the chemical.[7]
-
Labeling: All containers of this compound must be clearly labeled with the chemical name, concentration, and appropriate hazard warnings.
Personal Protective Equipment (PPE): The Final Barrier
Appropriate PPE is essential to protect researchers from potential exposure.
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in situations with a higher risk of splashing.[6]
-
Skin Protection:
-
Gloves: Chemically resistant gloves, such as nitrile or neoprene, should be worn. Always inspect gloves for tears or punctures before use and change them frequently.
-
Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.[6]
-
-
Respiratory Protection: In situations where engineering controls may not be sufficient to control airborne concentrations, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[6]
Caption: Hierarchy of Controls for Chemical Safety.
Storage and Incompatibility
Proper storage of this compound is crucial to maintain its stability and prevent hazardous reactions.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7] Keep away from heat, sparks, and open flames.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[8] Reactions with these substances can be exothermic and potentially violent.
Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[4]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
Accidental Release Measures
-
Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[9]
-
Large Spills: Evacuate the area and prevent the spill from entering drains. Wear appropriate PPE and contain the spill. Notify your institution's environmental health and safety department.
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[10]
-
Specific Hazards: Combustion may produce carbon monoxide and carbon dioxide.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Caption: Emergency Response Flowchart.
Disposal Considerations
All waste containing this compound must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Waste Collection: Collect waste this compound in a dedicated, clearly labeled, and sealed container.
-
Disposal Method: The primary disposal method for ester compounds is typically incineration by a licensed hazardous waste disposal facility.[9] Do not dispose of this compound down the drain.
-
Empty Containers: Triple rinse empty containers with a suitable solvent (e.g., ethanol or acetone). The rinsate should be collected and disposed of as hazardous waste.
Experimental Protocols: Synthesis and Analysis
Laboratory-Scale Synthesis of this compound
This is a representative procedure for the esterification of 2-furoic acid with propanol.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-furoic acid (1 equivalent) and n-propanol (3-5 equivalents).
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid (e.g., 1-2 mol%).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure.
Analytical Methods
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable technique for the identification and purity assessment of this compound.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the synthesized ester.[2]
Conclusion
The safe and responsible handling of this compound in the laboratory is paramount for the protection of researchers and the environment. By adhering to the principles of the hierarchy of controls, implementing robust standard operating procedures, and utilizing appropriate personal protective equipment, the risks associated with this compound can be effectively managed. This guide serves as a comprehensive resource to support a culture of safety in the laboratory.
References
-
Chemtalk. Ester Disposal. Chemtalk - #1 Science Forum For Lab Technicians. Accessed January 10, 2026. [Link]
-
Western Carolina University. Standard Operating Procedure for the use of Furan. Western Carolina University. Accessed January 10, 2026. [Link]
-
National Center for Biotechnology Information. This compound. PubChem. Accessed January 10, 2026. [Link]
- Apollo Scientific. Furan-3-boronic acid, pinacol ester Safety Data Sheet. Apollo Scientific. July 10, 2023.
-
Perflavory. This compound, 615-10-1. Perflavory. Accessed January 10, 2026. [Link]
-
International Labour Organization. Solvent Wastes in the Laboratory – Disposal and/or Recycling. ILO. Accessed January 10, 2026. [Link]
-
Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. PTB. Accessed January 10, 2026. [Link]
-
Wikipedia. H-phrases. Wikipedia. Accessed January 10, 2026. [Link]
- Sigma-Aldrich. Furan Safety Data Sheet. Sigma-Aldrich. November 24, 2025.
-
Wikipedia. GHS hazard statements. Wikipedia. Accessed January 10, 2026. [Link]
-
xF Technologies. Environmental, Health and Safety (EHS) – xF BioSolutions. xF Technologies. Accessed January 10, 2026. [Link]
-
Chem-Space. List of GHS Hazard and Precautionary Statements. Chem-Space. Accessed January 10, 2026. [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. CWU. Accessed January 10, 2026. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239). HMDB. Accessed January 10, 2026. [Link]
- Bio-Rad. Storage and Handling Tips for Research Chemicals: Safety Comes First. Bio-Rad. October 17, 2025.
-
University of Washington. Chemical Incompatibilities. UW Environmental Health & Safety. Accessed January 10, 2026. [Link]
- Google Patents. Synthesis methods for the preparation of 2-furoic acid derivatives.
-
EPFL. PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. Accessed January 10, 2026. [Link]
-
Organic Syntheses. 2-FUROIC ACID. Organic Syntheses. Accessed January 10, 2026. [Link]
- MedChemExpress. 2-Furoic acid-SDS. MedChemExpress. April 2, 2025.
-
The Good Scents Company. methyl 2-furoate, 611-13-2. The Good Scents Company. Accessed January 10, 2026. [Link]
-
Wikipedia. 2-Furoic acid. Wikipedia. Accessed January 10, 2026. [Link]
-
National Center for Biotechnology Information. Methyl 2-furoate. PubChem. Accessed January 10, 2026. [Link]
-
Organic Syntheses. 2-FUROIC ACID. Organic Syntheses. Accessed January 10, 2026. [Link]
-
PubChemLite. This compound (C8H10O3). PubChemLite. Accessed January 10, 2026. [Link]
-
NIST. 2-Furancarboxylic acid, propyl ester. NIST Chemistry WebBook. Accessed January 10, 2026. [Link]
Sources
- 1. chem-space.com [chem-space.com]
- 2. This compound | C8H10O3 | CID 11982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 615-10-1 [perflavory.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. H-phrases [msds-eu.com]
- 6. wcu.edu [wcu.edu]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 9. chemtalk.com.au [chemtalk.com.au]
- 10. 2-Furancarboxylic acid, propyl ester [webbook.nist.gov]
Propyl 2-Furoate: A Versatile Intermediate in Modern Synthetic Chemistry
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Propyl 2-furoate, a seemingly unassuming furan derivative, has emerged as a pivotal synthetic intermediate with broad applications spanning the pharmaceutical, flavor, and fragrance industries. Its unique electronic properties and inherent reactivity make it a valuable building block for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of this compound, from its synthesis and characterization to its strategic application in advanced organic synthesis. We will delve into the causality behind experimental choices, present self-validating protocols, and illustrate its synthetic potential through key reaction classes, including its role as a diene in Diels-Alder cycloadditions and as a precursor to valuable saturated heterocycles. This document is intended to serve as a comprehensive resource for researchers and professionals seeking to leverage the synthetic utility of this compound in their respective fields.
Introduction: The Strategic Importance of this compound
This compound, also known as propyl furan-2-carboxylate, is a carboxylic ester characterized by a furan ring directly attached to a propyl ester group.[1] This arrangement of functional groups bestows upon the molecule a unique reactivity profile that makes it a versatile tool in the synthetic chemist's arsenal. While it finds application as a flavoring agent due to its sweet, earthy, and herbal taste, its true potential lies in its role as a precursor for more complex and high-value molecules.[2] The furan moiety can act as a diene in cycloaddition reactions, and the ester functionality allows for a variety of chemical transformations. Furthermore, the furan ring can be hydrogenated to yield the corresponding tetrahydrofuran derivative, a common motif in many biologically active compounds.
This guide will provide a detailed examination of the synthesis of this compound, followed by a comprehensive overview of its applications as a synthetic intermediate, with a particular focus on its utility in the development of novel chemical entities.
Physicochemical and Spectroscopic Profile of this compound
A thorough understanding of the physical and spectroscopic properties of a synthetic intermediate is paramount for its effective use in the laboratory. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀O₃ | PubChem |
| Molecular Weight | 154.16 g/mol | PubChem |
| Appearance | Colorless liquid | The Good Scents Company |
| Boiling Point | 211 °C @ 760 mmHg | The Good Scents Company |
| Density | 1.067 - 1.075 g/cm³ @ 25 °C | The Good Scents Company |
| Refractive Index | 1.471 - 1.475 @ 20 °C | The Good Scents Company |
| Solubility | Slightly soluble in water; soluble in oils and ethanol | PubChem, Solubility of Things |
Spectroscopic data is essential for the unambiguous identification and purity assessment of this compound. Key spectral features are outlined below:
-
¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the propyl group (a triplet for the methyl protons, a sextet for the methylene protons adjacent to the methyl group, and a triplet for the methylene protons attached to the oxygen). The furan ring protons will appear as distinct multiplets in the aromatic region.
-
¹³C NMR: The carbon NMR spectrum will show signals for the three carbons of the propyl group, the carbonyl carbon of the ester, and the four carbons of the furan ring.
-
IR Spectroscopy: The infrared spectrum is dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically found around 1720 cm⁻¹. Other characteristic peaks include C-O stretching and C-H stretching vibrations.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.[1][3]
Synthesis of this compound: A Practical Approach
The most common and direct method for the synthesis of this compound is the Fischer-Speier esterification of 2-furoic acid with propanol in the presence of an acid catalyst.[4] This method is widely used due to its simplicity and the ready availability of the starting materials.
Reaction Scheme: Fischer-Speier Esterification
Caption: General scheme for the Fischer-Speier esterification of 2-furoic acid.
Detailed Experimental Protocol
This protocol is based on established methods for the esterification of 2-furoic acid and is designed to be a self-validating system.
Materials:
-
2-Furoic acid (1.0 eq)
-
n-Propanol (3.0 - 5.0 eq, serves as reactant and solvent)
-
Concentrated sulfuric acid (catalytic amount, e.g., 0.05 eq)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-furoic acid and n-propanol.
-
Catalyst Addition: Slowly and carefully add the concentrated sulfuric acid to the stirred mixture.
-
Reaction: Heat the mixture to reflux and maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralization: Carefully pour the reaction mixture into a separatory funnel containing a saturated sodium bicarbonate solution to neutralize the excess acid. Be cautious as CO₂ evolution will occur.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether, 3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude this compound can be purified by vacuum distillation to yield a colorless liquid.
Causality Behind Experimental Choices:
-
Excess Propanol: Using an excess of propanol shifts the equilibrium of the reversible esterification reaction towards the product side, thereby increasing the yield of this compound.
-
Sulfuric Acid as Catalyst: Sulfuric acid is a strong acid that protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
-
Neutralization with Sodium Bicarbonate: This step is crucial to remove the acidic catalyst and any unreacted 2-furoic acid, preventing potential degradation of the product during distillation.
-
Vacuum Distillation: this compound has a relatively high boiling point, and vacuum distillation allows for its purification at a lower temperature, minimizing the risk of thermal decomposition.
This compound as a Synthetic Intermediate: Key Transformations
The synthetic utility of this compound stems from the reactivity of both the furan ring and the ester group. This section will explore two key transformations that highlight its versatility: the Diels-Alder reaction and catalytic hydrogenation.
The Diels-Alder Reaction: Accessing Oxabicyclic Scaffolds
The furan ring in this compound can act as a diene in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. This provides a powerful method for the construction of 7-oxabicyclo[2.2.1]heptene derivatives, which are valuable intermediates in the synthesis of various natural products and pharmaceuticals.[5][6][7]
A common dienophile used in conjunction with furan derivatives is maleimide and its N-substituted analogues. The reaction of this compound with a maleimide, such as N-methylmaleimide, yields a bicyclic adduct that can be further elaborated.
Sources
- 1. Total Synthesis of Platensimycin and Related Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES—A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 7-oxabicyclo[2.2.1]hept-5-en-2-yl derivatives and their screening for antimicrobial and antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Propyl 2-Furoate: A Comprehensive Technical Review of Synthesis, Analysis, and Applications
This in-depth technical guide provides a comprehensive literature review of propyl 2-furoate, a furan derivative of significant interest to researchers, scientists, and professionals in drug development, as well as the flavor and fragrance industries. This document delves into the core aspects of this compound, from its synthesis and purification to its detailed analytical characterization and diverse applications. The content is structured to offer not just procedural steps but also the underlying scientific principles and practical insights.
Introduction to this compound: A Molecule of Versatility
This compound (C₈H₁₀O₃) is the ester formed from 2-furoic acid and n-propanol.[1] It is a colorless liquid with a characteristic sweet, herbaceous, and somewhat earthy odor.[1] As a member of the furoate ester family, it is recognized for its organoleptic properties and has been primarily utilized as a flavoring agent in the food industry.[2][3] However, emerging research is beginning to uncover a broader potential for this and other alkyl furoates in fields such as materials science and pharmaceuticals.
This guide will provide a holistic overview of the current scientific understanding of this compound, with a focus on practical, field-proven methodologies and a robust framework of scientific literature to support all claims.
Synthesis and Purification of this compound
The synthesis of this compound is most commonly achieved through the esterification of 2-furoic acid with n-propanol. Two primary methodologies are prevalent: the classic Fischer-Speier esterification using a homogenous acid catalyst and a more contemporary approach employing heterogeneous solid acid catalysts, which aligns with the principles of green chemistry.
Fischer-Speier Esterification: The Traditional Approach
The Fischer-Speier esterification is a well-established, acid-catalyzed reaction between a carboxylic acid and an alcohol.[4] In the context of this compound synthesis, this involves the reaction of 2-furoic acid with an excess of n-propanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[5] The use of excess alcohol is a critical experimental choice driven by Le Chatelier's principle to shift the reaction equilibrium towards the formation of the ester product.[6]
The mechanism, a six-step process encapsulated by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation), begins with the protonation of the carbonyl oxygen of 2-furoic acid, which enhances its electrophilicity.[4] This is followed by the nucleophilic attack of the propanol, leading to a tetrahedral intermediate. A series of proton transfers facilitates the elimination of water as a leaving group, and subsequent deprotonation yields the final ester product and regenerates the acid catalyst.[4]
Experimental Protocol: Fischer-Speier Esterification of 2-Furoic Acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-furoic acid (1.0 equivalent), n-propanol (3.0-5.0 equivalents, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Reaction Execution: Heat the reaction mixture to reflux with vigorous stirring. The reaction temperature will be dictated by the boiling point of n-propanol (97 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the consumption of the starting carboxylic acid is complete (typically 2-4 hours).
-
Work-up and Neutralization: Cool the reaction mixture to room temperature. Carefully add the mixture to a separatory funnel containing water. The excess n-propanol will partition into the aqueous phase. To neutralize the acidic catalyst and any unreacted 2-furoic acid, wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases, followed by a wash with brine (saturated aqueous NaCl).
-
Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄). Filter to remove the drying agent and remove the solvent (any remaining n-propanol and the extraction solvent if used) under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound is then purified by fractional distillation under reduced pressure to yield the final product as a colorless liquid.
Caption: Workflow for the synthesis of this compound via Fischer esterification.
Green Synthesis using Heterogeneous Catalysts
In an effort to develop more environmentally benign synthetic routes, research has explored the use of solid acid catalysts for the esterification of 2-furoic acid. Catalysts such as tungstophosphoric acid supported on zirconia (TPA/ZrO₂) have demonstrated high activity and selectivity for the synthesis of alkyl furoates.
The primary advantage of this methodology is the ease of catalyst separation and recycling, which minimizes waste and simplifies the purification process. The reaction is typically carried out under solvent-free conditions, further enhancing its green credentials.
Experimental Protocol: Heterogeneous Catalysis for this compound Synthesis
-
Catalyst Preparation: Prepare or procure the solid acid catalyst (e.g., TPA/ZrO₂). The catalyst should be dried in an oven prior to use to remove any adsorbed water.
-
Reaction Setup: In a glass reaction vessel, combine 2-furoic acid (1.0 equivalent), n-propanol (2.0 equivalents), and the dried solid acid catalyst (e.g., 50 mg per mmol of 2-furoic acid).
-
Reaction Execution: Heat the mixture with vigorous stirring at a temperature of approximately 125 °C for 10-24 hours. The progress of the reaction can be monitored by GC.
-
Catalyst Separation and Product Isolation: After cooling, the solid catalyst can be removed by simple filtration. The filtrate, containing the product and excess alcohol, is then concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation.
Analytical Characterization
A thorough analytical characterization is paramount for confirming the identity, purity, and structure of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is typically employed.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of this compound provides a clear signature of its structure. The furan ring protons typically appear as distinct multiplets in the aromatic region. The protons of the propyl group are observed in the aliphatic region, with characteristic chemical shifts and coupling patterns.
-
¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data, showing distinct signals for the carbonyl carbon of the ester, the carbons of the furan ring, and the carbons of the propyl chain.
| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) |
| Chemical Shift (ppm) | Assignment |
| ~7.6 | H5 (furan) |
| ~7.2 | H3 (furan) |
| ~6.5 | H4 (furan) |
| ~4.2 (t) | -OCH₂- |
| ~1.7 (sextet) | -CH₂-CH₃ |
| ~1.0 (t) | -CH₃ |
Note: Predicted chemical shifts are based on typical values for similar structures and may vary slightly depending on the solvent and experimental conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy:
The FTIR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its functional groups.[7]
-
C=O Stretch: A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹, characteristic of the carbonyl group in an ester.
-
C-O Stretch: A strong band in the region of 1250-1300 cm⁻¹ corresponds to the C-O stretching vibration of the ester linkage.
-
Furan Ring Vibrations: Multiple bands in the fingerprint region (below 1500 cm⁻¹) are indicative of the furan ring structure.
-
C-H Stretches: Absorptions in the region of 2850-3000 cm⁻¹ are due to the C-H stretching vibrations of the propyl group.
Mass Spectrometry (MS):
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for both the separation and identification of this compound.[8] In the mass spectrum, the molecular ion peak (M⁺) is expected at m/z 154, corresponding to the molecular weight of the compound. The fragmentation pattern provides further structural information. Common fragments include the loss of the propoxy group and characteristic furan ring fragments. The base peak is often observed at m/z 95, corresponding to the furoyl cation.
Sources
- 1. This compound | C8H10O3 | CID 11982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Furoic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. cerritos.edu [cerritos.edu]
- 7. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 8. 2-Furancarboxylic acid, propyl ester [webbook.nist.gov]
Methodological & Application
Application Notes & Protocols: Synthesis of Propyl 2-Furoate via Fischer Esterification
Abstract
This document provides a comprehensive guide for the synthesis of propyl 2-furoate, an important flavor and fragrance compound, through Fischer-Speier esterification. The protocol is designed for researchers, scientists, and professionals in the field of organic chemistry and drug development. We delve into the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, and discuss critical aspects of process control, safety, and product characterization. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the synthesis.
Introduction and Significance
This compound, also known as propyl furan-2-carboxylate, is a valuable ester recognized for its sweet, herbaceous, and earthy aroma.[1] It is utilized as a flavoring agent in the food industry and as an intermediate in the synthesis of more complex molecules within the pharmaceutical sector.[2]
The Fischer-Speier esterification, first described in 1895 by Emil Fischer and Arthur Speier, remains a fundamental and widely used method for producing esters.[3] It involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.[4] The primary advantages of this method are its use of readily available, inexpensive starting materials and its relatively straightforward procedure.
However, the Fischer esterification is a reversible equilibrium reaction.[5][6] To achieve high yields of the desired ester, the equilibrium must be shifted toward the products. This is typically accomplished by applying Le Châtelier's principle in one of two ways: using a large excess of one reactant (usually the less expensive alcohol) or actively removing water as it is formed, for instance, through azeotropic distillation with a Dean-Stark apparatus.[3][7][8] This guide will employ the excess reagent strategy for simplicity and efficiency in a standard laboratory setting.
The Chemistry: Reaction Mechanism
The synthesis of this compound from 2-furoic acid and n-propanol is a classic example of a nucleophilic acyl substitution.[8] The reaction requires a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), to proceed at a practical rate.[3] The mechanism unfolds in several reversible steps:
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the 2-furoic acid. This step significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.[3][8]
-
Nucleophilic Attack: The nucleophilic oxygen atom of n-propanol attacks the now highly electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate (an oxonium ion).[8]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This intramolecular tautomerization converts a hydroxyl group into a much better leaving group: water.[3][6]
-
Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and forming a protonated ester. This step is facilitated by the lone pair of electrons on the remaining hydroxyl oxygen.[6]
-
Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the catalyst or another alcohol molecule, to yield the final this compound product and regenerate the acid catalyst, allowing it to participate in another cycle.[8]
Caption: Figure 1: Mechanism of Fischer Esterification.
Experimental Protocol: A Step-by-Step Guide
This protocol details the synthesis, purification, and isolation of this compound on a laboratory scale.
Materials & Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Furoic Acid (C₅H₄O₃) | ≥98% | Fisher Scientific | Solid, beige powder.[9] |
| n-Propanol (C₃H₈O) | Anhydrous, ≥99.5% | Sigma-Aldrich | Liquid. Used in excess. |
| Sulfuric Acid (H₂SO₄) | Concentrated, 98% | VWR | Catalyst. Highly corrosive. |
| Diethyl Ether (C₄H₁₀O) | Anhydrous | EMD Millipore | Extraction solvent. |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | LabChem | For neutralization. |
| Sodium Chloride (NaCl) | ACS Grade | - | For brine wash. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | - | Drying agent. |
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser with water lines
-
Heating mantle with magnetic stirrer and stir bar
-
250 mL Separatory funnel
-
Ring stand and clamps
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Short-path distillation apparatus
-
pH paper
Detailed Procedure
Caption: Figure 2: Experimental Workflow.
-
Reaction Setup:
-
Place 11.2 g (0.10 mol) of 2-furoic acid into a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
In a fume hood, add 30 mL (approx. 24.1 g, 0.40 mol) of n-propanol to the flask. The large excess of alcohol helps drive the equilibrium towards the product.
-
While stirring, carefully add 1 mL of concentrated sulfuric acid dropwise. Caution: The addition is exothermic.
-
-
Reflux:
-
Attach the reflux condenser to the flask and ensure a steady flow of cool water through the outer jacket.
-
Heat the mixture to a gentle reflux using a heating mantle. A typical reaction temperature is between 110-120°C.[3]
-
Maintain the reflux with continuous stirring for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired.
-
-
Work-up and Neutralization:
-
After the reflux period, turn off the heat and allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a 250 mL beaker containing 100 mL of cold water.
-
Slowly and carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate (NaHCO₃) in small portions until the effervescence ceases and the pH of the aqueous layer is approximately 7-8.
-
-
Extraction:
-
Transfer the entire mixture to a 250 mL separatory funnel.
-
Extract the aqueous layer with 50 mL of diethyl ether. Shake the funnel vigorously, venting frequently to release pressure.
-
Allow the layers to separate, then drain the lower aqueous layer.
-
Repeat the extraction of the aqueous layer with an additional 50 mL of diethyl ether.
-
Combine the two organic extracts in the separatory funnel.
-
-
Washing:
-
Wash the combined organic layer with 50 mL of deionized water to remove any remaining water-soluble impurities.
-
Perform a final wash with 50 mL of saturated sodium chloride solution (brine) to facilitate the removal of dissolved water from the organic layer.
-
-
Drying and Solvent Removal:
-
Drain the washed organic layer into a clean, dry Erlenmeyer flask.
-
Add a sufficient amount of anhydrous sodium sulfate (Na₂SO₄) to the flask and swirl. The drying agent should move freely when the solution is clear.
-
Decant or filter the dried solution into a pre-weighed round-bottom flask.
-
Remove the diethyl ether using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil is purified by distillation. Given the boiling point of this compound (211°C at 760 mmHg), vacuum distillation is recommended to prevent potential degradation at high temperatures.[1]
-
Collect the fraction boiling at the appropriate temperature and pressure.
-
Quantitative Data and Expected Results
| Parameter | Value |
| Reactants | |
| 2-Furoic Acid | 11.2 g (0.10 mol) |
| n-Propanol | 30 mL (0.40 mol) |
| H₂SO₄ (catalyst) | 1 mL |
| Reaction Conditions | |
| Temperature | ~110-120°C (Reflux) |
| Time | 2-3 hours |
| Product: this compound | |
| Molecular Formula | C₈H₁₀O₃[10] |
| Molecular Weight | 154.17 g/mol [11] |
| Theoretical Yield | 15.4 g (0.10 mol) |
| Expected Yield | 75-85% (11.5 - 13.1 g) |
| Boiling Point | 211°C @ 760 mmHg[1][12] |
| Refractive Index | 1.471-1.475 @ 20°C[1][12] |
| Appearance | Colorless liquid[1] |
Product Characterization
To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:
-
¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic peaks for the propyl group (a triplet for the methyl group, a sextet for the central methylene, and a triplet for the methylene attached to the oxygen) and distinct signals for the three protons on the furan ring.
-
¹³C NMR Spectroscopy: The carbon spectrum will show 8 distinct signals corresponding to each carbon atom in the molecule.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum should display a strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretch of the ester carbonyl group, and C-O stretching bands.
-
Mass Spectrometry: Electron ionization mass spectrometry will show the molecular ion peak (M⁺) at m/z = 154.[10]
Safety Protocols and Waste Disposal
All operations must be performed in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
2-Furoic Acid: Causes skin and serious eye irritation.[13][14] May cause respiratory irritation.[14] Avoid inhalation of dust and contact with skin and eyes.[9][14]
-
n-Propanol: Flammable liquid and vapor. Causes serious eye damage. May cause drowsiness or dizziness.
-
Sulfuric Acid: Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
-
Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides. Harmful if swallowed.
Waste Disposal:
-
The neutralized aqueous layers from the work-up can be flushed down the drain with copious amounts of water, in accordance with local regulations.
-
Organic waste, including the diethyl ether solvent and any distillation residue, must be collected in a designated chlorinated or non-chlorinated solvent waste container for proper disposal.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction (insufficient reflux time/temp).- Loss of product during work-up/extraction.- Inefficient neutralization (product hydrolysis). | - Extend reflux time or ensure proper temperature.- Perform extractions carefully and avoid vigorous shaking that can lead to emulsions.- Ensure the aqueous layer is fully neutralized before extraction. |
| Product is Dark/Colored | - Impurities in starting 2-furoic acid (e.g., furfural).- High reaction temperature causing degradation. | - Purify the starting 2-furoic acid by recrystallization if necessary.[15]- Maintain a gentle reflux; avoid overheating. |
| Wet Product (Cloudy) | - Incomplete drying of the organic layer. | - Add more anhydrous Na₂SO₄ and allow for a longer drying time.- Ensure brine wash was performed before drying. |
References
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Wikipedia. (2023). Fischer–Speier esterification. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Carboxylic Acid to Ester Under Acidic Conditions (Fischer Esterification). Retrieved from [Link]
-
BYJU'S. (n.d.). Fischer Esterification Reaction. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Furoic Acid, 98%. Retrieved from [Link]
-
ResearchGate. (2015). Biomass valorization derivatives: Clean esterification of 2-furoic acid using tungstophosphoric acid/zirconia composites as recyclable catalyst. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11982, this compound. Retrieved from [Link]
-
University of Toronto. (n.d.). Fischer Esterification Lab Manual. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-FURANCARBOXYLIC ACID AND 2-FURYLCARBINOL. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis methods for the preparation of 2-furoic acid derivatives.
-
Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification. Retrieved from [Link]
-
Perflavory. (n.d.). This compound, 615-10-1. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-FUROIC ACID. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Furancarboxylic acid, propyl ester in the NIST WebBook. Retrieved from [Link]
Sources
- 1. This compound | C8H10O3 | CID 11982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. athabascau.ca [athabascau.ca]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 8. byjus.com [byjus.com]
- 9. fishersci.ca [fishersci.ca]
- 10. 2-Furancarboxylic acid, propyl ester [webbook.nist.gov]
- 11. This compound [shiji.cnreagent.com]
- 12. This compound, 615-10-1 [perflavory.com]
- 13. fishersci.com [fishersci.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Authored by: Gemini, Senior Application Scientist
An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Propyl 2-Furoate
Abstract
This comprehensive application note provides a detailed protocol for the identification and characterization of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a significant compound in the flavor, fragrance, and food industries, valued for its sweet, earthy, and herbal notes.[1] Accurate analytical methods are crucial for quality control, purity assessment, and regulatory compliance. This guide offers an in-depth methodology, from sample preparation to data interpretation, grounded in established principles of analytical chemistry. We will explore the rationale behind instrumental parameter selection and delve into the characteristic mass spectral fragmentation of the target analyte, providing researchers and drug development professionals with a robust and validated workflow.
Introduction and Significance
This compound (C₈H₁₀O₃) is an ester of 2-furoic acid and propanol.[2][3] It belongs to a class of furan derivatives that are often found in heat-processed foods and are also synthesized for use as flavoring agents.[2][4] Given the potential toxicological concerns associated with some furan compounds, sensitive and specific analytical methods are essential for monitoring their presence in various matrices.[4][5]
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile organic compounds like this compound. The technique offers exceptional separation efficiency (GC) and definitive molecular identification (MS), making it ideally suited for complex sample matrices. This document outlines a complete, field-proven protocol for this analysis.
Principle of the Method
The methodology hinges on the physical separation of this compound from the sample matrix using gas chromatography, followed by its ionization and fragmentation in a mass spectrometer.
-
Gas Chromatography (GC): The sample is injected into a heated inlet, where this compound is vaporized. An inert carrier gas (typically helium) transports the vaporized analyte through a capillary column. The column's stationary phase interacts with the analyte based on its physicochemical properties (e.g., boiling point, polarity), resulting in a characteristic retention time at which it elutes from the column.
-
Mass Spectrometry (MS): Upon exiting the GC column, the separated analyte enters the ion source of the mass spectrometer. In this protocol, we utilize Electron Ionization (EI), a hard ionization technique that bombards the molecule with high-energy electrons (70 eV). This process creates a positively charged molecular ion (M⁺•) and induces predictable fragmentation. The resulting ions are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint.
Materials and Reagents
-
Analyte Standard: this compound (CAS No. 615-10-1), ≥97% purity[6][7]
-
Solvent: Dichloromethane or Ethyl Acetate (GC or HPLC grade)
-
Carrier Gas: Helium, 99.999% purity
-
Vials: 2 mL amber glass autosampler vials with PTFE-lined caps
-
Pipettes and Syringes: Calibrated micropipettes and a GC syringe
Instrumentation and Analytical Conditions
A standard benchtop GC-MS system is required. The parameters provided in Table 2 are optimized for a non-polar capillary column, which is well-suited for the analysis of furan derivatives.[5][8][9]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₀O₃ | [3][10] |
| Molecular Weight | 154.16 g/mol | [3][10] |
| Boiling Point | 211 °C at 760 mmHg | [2][6] |
| Appearance | Colorless liquid | [2][11] |
| CAS Number | 615-10-1 | [3][10] |
Table 2: Recommended GC-MS Instrumental Parameters
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Column | HP-5MS (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | Industry-standard, non-polar column providing excellent separation for a wide range of semi-volatile compounds, including furan derivatives.[5][8][9] |
| Carrier Gas | Helium | Inert, provides good efficiency and is safe for MS detectors. |
| Flow Rate | 1.0 - 1.2 mL/min (Constant Flow Mode) | Optimal flow for a 0.25 mm ID column, balancing separation efficiency and analysis time.[4][8] |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Injection Volume | 1 µL | Standard volume for capillary columns. |
| Split Ratio | 20:1 | Prevents column overloading while ensuring a sufficient amount of analyte reaches the detector. |
| Oven Program | Initial 50 °C, hold 2 min; ramp at 15 °C/min to 280 °C, hold 5 min | A robust temperature program that allows for the separation of early-eluting volatile compounds and ensures the elution of higher-boiling point analytes. |
| Mass Spectrometer | ||
| Ion Source | Electron Ionization (EI) | |
| Ion Source Temp. | 230 °C | Standard temperature to maintain analyte in the gas phase without degradation. |
| Quadrupole Temp. | 150 °C | Standard temperature for stable mass analysis. |
| Electron Energy | 70 eV | Standard energy for EI; creates reproducible fragmentation patterns and allows for comparison with established libraries (e.g., NIST). |
| Mass Scan Range | 35 - 350 amu | Captures the molecular ion (m/z 154) and all significant fragments. |
| Solvent Delay | 3 min | Prevents the high concentration of solvent from entering and saturating the MS detector. |
Experimental Protocol
The following diagram illustrates the overall analytical workflow.
Caption: General workflow for the GC-MS analysis of this compound.
Standard Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and bring to volume with the chosen solvent (e.g., dichloromethane).
-
Working Standard (10 µg/mL): Perform a 1:100 dilution of the primary stock solution. For example, pipette 100 µL of the stock solution into a 10 mL volumetric flask and bring to volume with the solvent.
-
Transfer the working standard to a 2 mL autosampler vial for analysis.
Sample Preparation
For liquid samples (e.g., flavor concentrates, beverages), a simple dilution is often sufficient.
-
Pipette 1 mL of the liquid sample into a 10 mL volumetric flask.
-
Dilute to the mark with the chosen solvent. The dilution factor may need to be adjusted based on the expected concentration of the analyte.
-
Vortex the solution for 30 seconds to ensure homogeneity.
-
Transfer the final solution to a 2 mL autosampler vial.
Note: For complex matrices like food products, a more rigorous extraction method such as Solid Phase Microextraction (SPME) or liquid-liquid extraction may be required to isolate the analyte and remove interferences.[5][8]
Instrument Setup and Data Acquisition
-
Set up the GC-MS instrument according to the parameters outlined in Table 2.
-
Load the prepared standard and sample vials into the autosampler tray.
-
Create a sequence to first inject the solvent blank, followed by the working standard, and then the prepared samples.
-
Initiate the sequence to begin the automated analysis.
Results and Discussion
Chromatographic Analysis
Under the specified GC conditions, this compound is expected to elute as a sharp, symmetrical peak. Using a standard non-polar column, its Kovats Retention Index is approximately 1125.[2][12] The exact retention time will vary slightly between instruments but should be highly reproducible on a given system.
Mass Spectral Interpretation
The Electron Ionization (EI) mass spectrum of this compound is highly characteristic. The molecular ion (M⁺•) peak is expected at m/z 154, though it may be of low intensity.[2][3][13] The fragmentation pattern is dictated by the ester functional group and the furan ring.
Table 3: Major Characteristic Mass Fragments of this compound
| m/z | Proposed Ion Structure | Relative Intensity | Description of Loss |
| 154 | [C₈H₁₀O₃]⁺• | Low | Molecular Ion (M⁺•) |
| 112 | [C₅H₄O₃]⁺• | Moderate | Loss of propylene (•C₃H₆) via McLafferty rearrangement |
| 95 | [C₅H₃O₂]⁺ | High (Base Peak) | Loss of propoxy radical (•OC₃H₇) via alpha cleavage |
| 39 | [C₃H₃]⁺ | Moderate | A common fragment from the furan ring cleavage |
The most significant fragmentation pathways are alpha cleavage and the McLafferty rearrangement, which are common for esters.[14][15][16]
-
Alpha Cleavage: The bond between the carbonyl carbon and the oxygen of the propoxy group cleaves, resulting in the loss of a propoxy radical (•OC₃H₇). This forms the highly stable furoyl cation at m/z 95 , which is typically the most abundant ion (the base peak) in the spectrum.[2][3]
-
McLafferty Rearrangement: This is a characteristic rearrangement for esters with a sufficiently long alkyl chain. A hydrogen atom from the gamma-carbon of the propyl group is transferred to the carbonyl oxygen, leading to the elimination of a neutral alkene molecule (propylene, C₃H₆). This results in a prominent fragment ion at m/z 112 .[13][17]
Caption: Key fragmentation pathways of this compound under EI-MS.
Analyte Confirmation
Positive identification of this compound in a sample is achieved by meeting three criteria:
-
The retention time of the peak in the sample chromatogram must match that of the authentic standard.
-
The mass spectrum of the sample peak must contain the key ions (m/z 154, 112, 95) found in the standard.
-
The relative abundances of the ions in the sample spectrum must match those in the standard's spectrum and show a high-quality match (>85%) when compared against a reference library like NIST.
Conclusion
The GC-MS method detailed in this application note provides a selective, sensitive, and robust protocol for the analysis of this compound. The combination of chromatographic retention time and the unique mass spectral fingerprint generated by electron ionization allows for unambiguous identification. The outlined instrumental parameters serve as a validated starting point for researchers in quality control, food science, and drug development, and can be adapted for quantitative analysis with the inclusion of appropriate calibration standards.
References
-
TutorChase. (n.d.). What are the common fragments in mass spectrometry for esters? Retrieved from [Link]
-
Tsao, C. Y., et al. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Foods, 12(11), 2175. Available at: [Link]
-
Chemistry!!! Not Mystery. (2013). Fragmentation and mass spectra of Esters. Retrieved from [Link]
-
The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
-
Perflavory. (n.d.). This compound, 615-10-1. Retrieved from [Link]
-
Huang, T. C., et al. (2022). Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography–Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 70(25), 7774–7783. Available at: [Link]
-
The Sacred Grove. (2020). PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube. Available at: [Link]
-
University of Arizona. (n.d.). Mass Spectrometry - Examples. Department of Chemistry and Biochemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Furancarboxylic acid, propyl ester. NIST Chemistry WebBook. Retrieved from [Link]
-
FooDB. (n.d.). Showing Compound this compound (FDB016854). Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Tsao, C. Y., et al. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. ResearchGate. Available at: [Link]
-
ResearchGate. (2023). GC−MS/MS chromatogram of furan and its 10 derivative standards. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Furancarboxylic acid, propyl ester. NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Furancarboxylic acid, propyl ester - Gas Chromatography. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C8H10O3). Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Furancarboxylic acid, propyl ester. NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 2-furoate. PubChem Compound Database. Retrieved from [Link]
-
The Good Scents Company. (n.d.). methyl 2-furoate. Retrieved from [Link]
Sources
- 1. Showing Compound this compound (FDB016854) - FooDB [foodb.ca]
- 2. This compound | C8H10O3 | CID 11982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Furancarboxylic acid, propyl ester [webbook.nist.gov]
- 4. gcms.cz [gcms.cz]
- 5. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, 615-10-1 [thegoodscentscompany.com]
- 7. This compound, 615-10-1 [perflavory.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. 2-Furancarboxylic acid, propyl ester [webbook.nist.gov]
- 11. This compound [shiji.cnreagent.com]
- 12. 2-Furancarboxylic acid, propyl ester [webbook.nist.gov]
- 13. Fragmentation and mass spectra of Esters - Chemistry!!! Not Mystery [chemistrynotmystery.com]
- 14. tutorchase.com [tutorchase.com]
- 15. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. youtube.com [youtube.com]
Application Note: A Robust HPLC Method for the Quantification of Propyl 2-Furoate
Abstract
This application note details a precise and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of propyl 2-furoate. This compound, a key flavor and fragrance component, requires accurate determination in various matrices. The developed reversed-phase HPLC (RP-HPLC) method utilizes a C18 stationary phase with a UV detector, offering excellent sensitivity and selectivity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the scientific rationale, a step-by-step protocol, and method parameters.
Introduction
This compound (C₈H₁₀O₃), also known as propyl furan-2-carboxylate, is an ester recognized for its sweet, earthy, and herbaceous aroma.[1][2] It is utilized as a flavoring agent in the food industry and as a fragrance component.[3] Accurate quantification of this compound is crucial for quality control, stability studies, and regulatory compliance.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation and quantification of compounds in a mixture.[4][5] Reversed-phase HPLC, in particular, is well-suited for the analysis of moderately non-polar molecules like this compound.[5] This method employs a non-polar stationary phase and a polar mobile phase, causing analytes to separate based on their hydrophobicity.[5] This application note presents a validated RP-HPLC method with UV detection for the routine analysis of this compound.
Scientific Rationale for Method Development
The selection of the HPLC method parameters is grounded in the physicochemical properties of this compound and established chromatographic principles.
-
Chromatographic Mode (Reversed-Phase): this compound is a carboxylic ester with limited water solubility and good solubility in organic solvents like ethanol.[1][6] Its estimated logP value of approximately 2.2 indicates moderate hydrophobicity, making it an ideal candidate for reversed-phase chromatography.[2] This mode separates compounds based on their hydrophobic interactions with the stationary phase.[5]
-
Stationary Phase (C18 Column): A C18 (octadecylsilane) column is selected as the stationary phase due to its strong hydrophobic retention capabilities, which are effective for separating a wide range of non-polar to moderately polar compounds.[4]
-
Mobile Phase (Acetonitrile and Water): A binary mobile phase consisting of acetonitrile and water is chosen. Acetonitrile is a common organic modifier in RP-HPLC due to its low viscosity and UV transparency.[7] A gradient elution can be employed to ensure efficient separation and sharp peak shapes, especially when analyzing complex samples. For routine quantification, an isocratic elution can be optimized for faster run times.
-
Detection (UV Absorbance): The furan ring in this compound contains a chromophore that absorbs UV light. Based on the analysis of structurally similar furan derivatives, a detection wavelength in the range of 250-280 nm is expected to provide good sensitivity.[8] For this method, a wavelength of 254 nm is selected as a starting point, which can be further optimized by scanning the UV spectrum of a this compound standard.
Experimental Protocol
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Methanol (HPLC grade, for sample preparation)
-
0.45 µm syringe filters (PTFE or other suitable material)
Instrumentation
-
HPLC system with a binary pump, autosampler, and column oven
-
UV-Vis or Diode Array Detector (DAD)
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Preparation of Solutions
-
Mobile Phase A: HPLC grade water
-
Mobile Phase B: HPLC grade acetonitrile
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired working range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation
The sample preparation will vary depending on the matrix. A general procedure for a liquid sample is outlined below:
-
Accurately weigh a known amount of the sample into a volumetric flask.
-
Dissolve and dilute the sample with methanol.
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC Method Parameters
The following table summarizes the optimized HPLC conditions for the quantification of this compound.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water, B: Acetonitrile |
| Gradient Program | 0-1 min: 50% B, 1-10 min: 50-90% B, 10-12 min: 90% B, 12-12.1 min: 90-50% B, 12.1-15 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Data Analysis and Quantification
The concentration of this compound in the samples is determined by constructing a calibration curve.
-
Inject the calibration standards into the HPLC system.
-
Plot the peak area of this compound against the corresponding concentration for each standard.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is desirable.
-
Inject the prepared samples and determine the peak area for this compound.
-
Calculate the concentration of this compound in the samples using the calibration curve equation.
Method Validation (Self-Validating System)
To ensure the trustworthiness of the results, the method should be validated according to ICH guidelines or internal SOPs. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is confirmed by the high correlation coefficient of the calibration curve.
-
Accuracy: The closeness of the test results to the true value. This can be assessed by spike-recovery experiments.
-
Precision: The degree of scatter between a series of measurements. This is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), expressed as the relative standard deviation (%RSD).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.
Workflow Diagram
Caption: Workflow for the HPLC quantification of this compound.
Conclusion
The RP-HPLC method described in this application note provides a reliable and robust approach for the quantification of this compound. The method is straightforward, utilizing common HPLC instrumentation and reagents, making it easily adaptable for routine quality control and research applications. The provided protocol and scientific rationale offer a solid foundation for the successful implementation and validation of this analytical method.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11982, this compound. Retrieved from [Link]
-
Perflavory. (n.d.). This compound, 615-10-1. Retrieved from [Link]
-
The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
-
Shimadzu. (n.d.). AD-0213 Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method. Retrieved from [Link]
-
PubMed. (2013). An efficient method for the determination of furan derivatives in apple cider and wine by solid phase extraction and high performance liquid chromatography--diode array detector. Retrieved from [Link]
-
FooDB. (n.d.). Showing Compound this compound (FDB016854). Retrieved from [Link]
-
Solubility of Things. (n.d.). Propyl furan-2-carboxylate. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Furan on Newcrom R1 HPLC column. Retrieved from [Link]
-
PubMed Central. (n.d.). Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues. Retrieved from [Link]
-
Technology Networks. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]
-
International Journal of Pharmaceutical Erudition. (2023). Analytical Method Development and Validation by RP-HPLC technique: a Review. Retrieved from [Link]
-
ZirChrom Separations. (2004). Method Development Guide. Retrieved from [Link]
-
LCGC International. (2014). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. Retrieved from [Link]
-
NIST WebBook. (n.d.). 2-Furancarboxylic acid, propyl ester. Retrieved from [Link]
-
The Good Scents Company. (n.d.). Methyl 2-furoate. Retrieved from [Link]
-
NIST WebBook. (n.d.). 2-Furancarboxylic acid, propyl ester. Retrieved from [Link]
Sources
- 1. This compound | C8H10O3 | CID 11982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound this compound (FDB016854) - FooDB [foodb.ca]
- 3. This compound, 615-10-1 [perflavory.com]
- 4. pharmtech.com [pharmtech.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Propyl 2-Furoate in Modern Organic Synthesis
Introduction: The Versatility of a Bio-Renewable Building Block
Propyl 2-furoate, the propyl ester of 2-furoic acid, is an organic compound of increasing interest in the fields of chemical synthesis and drug development.[1][2] Derived from furfural, a platform chemical readily obtained from lignocellulosic biomass, this compound represents a valuable, renewable starting material.[3] Its structure, featuring an aromatic furan ring and a reactive ester functional group, provides a versatile scaffold for constructing complex molecular architectures.
Historically, 2-furoic acid and its derivatives were first described by Carl Wilhelm Scheele in 1780.[4] Today, these compounds are recognized not only as flavoring agents but as critical intermediates in the synthesis of pharmaceuticals, including antibiotics, anti-inflammatory agents, and antiparasitic drugs.[5] The furoate moiety can enhance the tissue penetration and metabolic stability of active pharmaceutical ingredients (APIs).[5] This guide provides researchers and drug development professionals with in-depth technical insights and field-proven protocols for leveraging this compound in key organic synthesis reactions.
Physicochemical Properties of this compound
A thorough understanding of a reagent's physical properties is fundamental to its effective use in synthesis. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀O₃ | [1] |
| Molecular Weight | 154.16 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 211.0 °C @ 760 mmHg | [1][6] |
| Density | 1.067 - 1.075 g/cm³ @ 25 °C | [6][7] |
| Refractive Index | 1.471 - 1.475 @ 20 °C | [6][7] |
| Solubility | Slightly soluble in water; soluble in alcohol and oils | [1][8] |
| Flash Point | 82.22 °C (180.00 °F) | [6][7] |
Section 1: The Furan Ring as a Diene in Cycloaddition Reactions
The furan ring in this compound can participate as the 4π-electron component (diene) in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction.[9] This provides a powerful method for constructing six-membered rings and introducing significant molecular complexity in a single step. Despite the electron-withdrawing nature of the ester group, which typically deactivates the furan ring, successful Diels-Alder couplings can be achieved, particularly with reactive dienophiles.[10][11]
Mechanistic Insight: The Diels-Alder Reaction
The Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a cyclic transition state.[9] The stereochemistry of the adduct is well-defined, making it a highly reliable synthetic tool. Research has shown that using water as a solvent can significantly enhance the reaction rate for furoic acid derivatives, and converting the acid to its carboxylate salt provides further activation.[11][12] While this compound is an ester, the principles of using polar, hydrogen-bonding solvents remain beneficial.
Caption: Diels-Alder reaction of this compound.
Protocol 1: Diels-Alder Cycloaddition with N-Methylmaleimide
This protocol describes the cycloaddition of this compound with N-methylmaleimide. The use of aqueous conditions is a green chemistry approach that can accelerate the reaction.[11]
Materials:
-
This compound (98% purity)
-
N-Methylmaleimide (99% purity)
-
Deionized Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.54 g, 10 mmol, 1.0 equiv.) and N-methylmaleimide (1.22 g, 11 mmol, 1.1 equiv.).
-
Solvent Addition: Add 20 mL of deionized water to the flask. The mixture will be biphasic.
-
Causality Note: Water acts as the solvent, and its hydrophobic effect forces the nonpolar reactants together, increasing the effective concentration and accelerating the reaction.[11]
-
-
Reaction Conditions: Attach the reflux condenser and heat the mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 16-24 hours.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash with water (20 mL) followed by brine (20 mL).
-
Causality Note: The brine wash helps to remove residual water from the organic phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product (a mixture of exo and endo isomers) by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired cycloadduct.
Section 2: Transformations of the Ester Functional Group
The ester group in this compound is a key handle for further synthetic modifications, including hydrolysis to the parent carboxylic acid and transesterification to other esters.
Protocol 2: Base-Catalyzed Hydrolysis to 2-Furoic Acid
Hydrolysis of the ester regenerates 2-furoic acid, which can be used in subsequent reactions, such as amide couplings or conversions to other functional groups.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol
-
Water
-
Hydrochloric acid (HCl), 2M
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve this compound (7.71 g, 50 mmol) in 100 mL of methanol.
-
Base Addition: While stirring, add a solution of sodium hydroxide (2.4 g, 60 mmol, 1.2 equiv.) in 20 mL of water.
-
Reaction Conditions: Heat the mixture to reflux (approx. 65-70 °C) for 2 hours.
-
Causality Note: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The reaction is driven to completion by the formation of the stable carboxylate salt.
-
-
Monitoring: Monitor the disappearance of the starting material by TLC.
-
Solvent Removal: After cooling, remove the methanol under reduced pressure.
-
Acidification: To the remaining aqueous solution, add 2M HCl dropwise with stirring in an ice bath until the pH is ~2. 2-Furoic acid will precipitate as a white solid.[4]
-
Isolation: Filter the solid precipitate by suction, wash with a small amount of cold water, and dry under vacuum. The yield of 2-furoic acid is typically high (>90%).[13]
Caption: Workflow for the hydrolysis of this compound.
Protocol 3: Acid-Catalyzed Transesterification
Transesterification allows for the conversion of this compound into other alkyl furoates, which may be desired for tuning solubility, reactivity, or for creating a library of derivatives. This process is typically catalyzed by a strong acid.
Materials:
-
This compound
-
Target alcohol (e.g., benzyl alcohol, large excess)
-
Sulfuric acid (H₂SO₄, concentrated) or a solid acid catalyst like tungstophosphoric acid/zirconia.[14]
-
Toluene
-
Dean-Stark apparatus
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Assemble a Dean-Stark apparatus with a round-bottom flask and reflux condenser. Add this compound (3.08 g, 20 mmol), the desired alcohol (e.g., benzyl alcohol, 10.8 g, 100 mmol, 5 equiv.), and toluene (50 mL) to the flask.
-
Causality Note: A large excess of the target alcohol and the removal of the propanol byproduct via azeotropic distillation with toluene (using the Dean-Stark trap) drives the equilibrium towards the product, in accordance with Le Châtelier's principle.
-
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (2-3 drops) or a recyclable solid acid catalyst.
-
Reaction Conditions: Heat the mixture to reflux. Propanol will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Monitoring: Monitor the reaction by GC-MS until no more propanol is collected and the starting material is consumed.
-
Work-up: Cool the reaction mixture. If a liquid acid catalyst was used, wash the mixture with saturated sodium bicarbonate solution until effervescence ceases, followed by water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene and excess alcohol under reduced pressure.
-
Purification: Purify the resulting ester by vacuum distillation or column chromatography.
Section 3: Catalytic Modification of the Furan Ring
Beyond cycloadditions, the furan ring itself can be modified through catalytic processes such as C-H activation and alkylation, opening pathways to a wide range of substituted derivatives.
Application Insight: Friedel-Crafts Alkylation
The furan ring is electron-rich and susceptible to electrophilic aromatic substitution. Acid-catalyzed Friedel-Crafts alkylation typically occurs at the C5 position, which is the most nucleophilic site.[15] This reaction allows for the introduction of various alkyl groups onto the furan scaffold.
Conceptual Protocol: Friedel-Crafts Alkylation with a Tertiary Alcohol
-
Reactants: this compound and a tertiary alcohol (e.g., t-butanol) in a non-coordinating solvent.
-
Catalyst: A Lewis acid (e.g., BF₃·OEt₂) or a strong Brønsted acid (e.g., H₂SO₄).
-
Mechanism: The acid protonates the alcohol, leading to the loss of water and formation of a stable tertiary carbocation. This electrophile is then attacked by the electron-rich furan ring at the C5 position.
-
Outcome: The primary product would be propyl 5-tert-butyl-2-furoate.
The development of efficient catalytic systems for the direct C-H functionalization of furan derivatives is an active area of research, with catalysts based on palladium, ruthenium, and copper showing promise for creating C-C and C-heteroatom bonds.[16][17]
Conclusion and Future Outlook
This compound is more than a simple flavoring agent; it is a versatile and sustainable platform molecule for organic synthesis. Its dual functionality—a reactive ester and an aromatic furan ring—provides access to a diverse array of chemical structures. The protocols outlined in this guide for Diels-Alder cycloadditions, ester manipulations, and ring functionalization serve as a robust starting point for researchers. As the principles of green chemistry and the demand for bio-renewable feedstocks continue to grow, the strategic use of this compound and related biomass-derived compounds will undoubtedly play an increasingly critical role in the future of pharmaceutical and materials science.
References
- E3S Web of Conferences.
- National Center for Biotechnology Information.
- The Good Scents Company.
- ResearchGate. New procedure for synthesis alkyl esters of 5-acetyl-2-furan-carboxylic acid alkyl ester.
- Perflavory.
- Wikipedia. 2-Furoic acid.
- FooDB.
- Arkivoc. One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide.
- Organic Syntheses. 2-FURANCARBOXYLIC ACID AND 2-FURYL CARBINOL.
- The Good Scents Company.
- CONICET Digital. Clean esterification of 2-furoic acid using tungstophosphoric acid/zirconia composites.
- ChemPoint.
- Google Patents.
- ResearchGate. Furoic Acid and Derivatives as Atypical Dienes in Diels-Alder Reactions.
- Royal Society of Chemistry. Furoic acid and derivatives as atypical dienes in Diels–Alder reactions.
- University of Delaware Institutional Repository.
- Royal Society of Chemistry. Furoic acid and derivatives as atypical dienes in Diels–Alder reactions.
- ResearchGate.
- NIST. 2-Furancarboxylic acid, propyl ester.
- ResearchGate.
- ResearchGate.
- Solubility of Things.
- Organic Chemistry Portal.
- Wikipedia. Diels–Alder reaction.
- Royal Society of Chemistry. The controlled catalytic oxidation of furfural to furoic acid using AuPd/Mg(OH)2.
Sources
- 1. This compound | C8H10O3 | CID 11982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound this compound (FDB016854) - FooDB [foodb.ca]
- 3. The controlled catalytic oxidation of furfural to furoic acid using AuPd/Mg(OH)2 - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. 2-Furoic acid - Wikipedia [en.wikipedia.org]
- 5. chempoint.com [chempoint.com]
- 6. This compound, 615-10-1 [thegoodscentscompany.com]
- 7. This compound, 615-10-1 [perflavory.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Furoic acid and derivatives as atypical dienes in Diels–Alder reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Furoic acid and derivatives as atypical dienes in Diels–Alder reactions - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC01535D [pubs.rsc.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Catalytic valorization of methyl 2-furoate to diacids or dicarboxylates [udspace.udel.edu]
- 17. researchgate.net [researchgate.net]
Application Notes & Protocols: Propyl 2-Furoate as a Versatile Precursor for Pharmaceutical Compounds
Abstract: The furan ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds with applications ranging from antibacterial to cardiovascular therapies.[1][2][3] Propyl 2-furoate, an ester derivative of 2-furoic acid, emerges as a highly valuable and versatile precursor in the synthesis of these complex pharmaceutical agents. Often derived from furfural, a key platform chemical produced from renewable biomass, this compound represents a sustainable starting point for green chemistry initiatives in drug development.[4][5][6] This guide provides an in-depth exploration of this compound's properties, its synthetic utility, and detailed protocols for its conversion into key pharmaceutical intermediates.
Introduction: The Significance of the Furan Moiety in Drug Design
The furan nucleus is a five-membered aromatic heterocycle that serves as a crucial building block in drug discovery.[2][7] Its unique steric and electronic properties allow it to act as a bioisostere for other aromatic systems, like a phenyl ring, often improving metabolic stability, bioavailability, and drug-receptor interactions.[2] Furan derivatives have demonstrated a vast spectrum of biological activities, including antibacterial, anti-inflammatory, antiviral, and anticancer properties.[3][8]
This compound, as a stable and readily available derivative, provides two primary points for chemical modification: the furan ring itself and the propyl ester group. This dual reactivity allows for a modular approach to synthesis, enabling the construction of diverse and complex molecular architectures. Its origin from furfural, which is produced from agricultural byproducts like corncobs, positions it as an attractive, renewable feedstock for the pharmaceutical industry.[5][9]
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is critical for reaction design and process optimization. The key physicochemical data for this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 615-10-1 | [10][11][12] |
| Molecular Formula | C₈H₁₀O₃ | [11][12][13] |
| Molecular Weight | 154.16 g/mol | [11][12][13] |
| Appearance | Colorless clear liquid | [10] |
| Boiling Point | 211.0 °C @ 760 mmHg | [10] |
| Flash Point | 82.2 °C (180.0 °F) | [10][14] |
| Specific Gravity | 1.067 - 1.075 @ 25 °C | [10][14] |
| Refractive Index | 1.471 - 1.475 @ 20 °C | [10][14] |
| Solubility | Soluble in alcohol; sparingly soluble in water. | [10] |
General Synthetic Workflow
The strategic application of this compound in pharmaceutical synthesis typically involves a series of core transformations. The following workflow illustrates a generalized pathway from this precursor to a final Active Pharmaceutical Ingredient (API).
Caption: Generalized workflow from this compound to a final API.
Application and Synthetic Protocols
The true utility of this compound is demonstrated through its conversion into key intermediates for established pharmaceuticals. While many syntheses start from the corresponding acid or aldehyde, the initial hydrolysis of the ester is a trivial and high-yielding step.
Protocol 1: Hydrolysis of this compound to 2-Furoic Acid
This foundational step converts the ester into the more reactive carboxylic acid, which is a precursor for acyl chlorides and amides.
Causality: Saponification using a strong base like sodium hydroxide is a classic, robust method for ester hydrolysis. The use of a co-solvent like ethanol ensures the miscibility of the organic ester and the aqueous base, accelerating the reaction. Acidification then protonates the carboxylate salt to yield the final product.
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1 equivalent) in ethanol (3-5 mL per gram of ester).
-
Saponification: Add a 2M aqueous solution of sodium hydroxide (NaOH) (1.2 equivalents) to the flask.
-
Reaction: Heat the mixture to reflux (approx. 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Slowly add 6M hydrochloric acid (HCl) dropwise with stirring until the pH is ~2. A white precipitate of 2-furoic acid will form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum to a constant weight.
Application Example: Synthesis of Prazosin Precursors
Prazosin is an α1-blocker used to treat hypertension. Its structure contains a 2-furoyl moiety attached to a piperazine ring.[15][16] The synthesis requires the activation of 2-furoic acid to 2-furoyl chloride, followed by coupling.
Causality: Thionyl chloride (SOCl₂) is a common and effective reagent for converting carboxylic acids to acyl chlorides.[17] The reaction proceeds by converting the hydroxyl group of the acid into a good leaving group, which is then displaced by chloride. The byproducts (SO₂ and HCl) are gaseous, which drives the reaction to completion. The reaction is performed under anhydrous conditions to prevent the highly reactive acyl chloride from hydrolyzing back to the carboxylic acid.
Step-by-Step Methodology:
-
Setup: To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add 2-furoic acid (1 equivalent, from Protocol 1).
-
Reagent Addition: Add thionyl chloride (SOCl₂) (2-3 equivalents) dropwise at room temperature. A few drops of anhydrous N,N-dimethylformamide (DMF) can be added as a catalyst.
-
Reaction: Fit the flask with a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ fumes). Heat the mixture to reflux (approx. 75-80 °C) for 2-3 hours. The solid 2-furoic acid should dissolve completely.
-
Isolation: After cooling, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-furoyl chloride (a liquid) is often used directly in the next step without further purification.
Causality: This is a nucleophilic acyl substitution reaction. The highly electrophilic carbon of the 2-furoyl chloride is attacked by a nitrogen atom of the piperazine derivative. A non-nucleophilic base like triethylamine (TEA) or pyridine is added to act as an acid scavenger, neutralizing the HCl generated during the reaction and preventing the protonation of the piperazine amine.[18][19]
Step-by-Step Methodology:
-
Setup: Dissolve the piperazine-quinazoline intermediate (e.g., 2-(piperazin-1-yl)-6,7-dimethoxyquinazolin-4-amine) (1 equivalent) and triethylamine (1.5 equivalents) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a flask under a nitrogen atmosphere.
-
Addition: Cool the solution in an ice bath (0 °C). Add a solution of 2-furoyl chloride (1.1 equivalents, from Protocol 2) in the same anhydrous solvent dropwise over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the desired prazosin precursor.
Application Example: Synthesis of Ranitidine Intermediates
Ranitidine (Zantac) is an H2 receptor antagonist that decreases stomach acid production.[1] Its synthesis involves the functionalization of the furan ring, specifically through an aminomethylation reaction (a type of Mannich reaction).[20][21][22]
Caption: Key synthetic steps for the formation of Ranitidine.
While ranitidine synthesis typically starts from furfuryl alcohol, the aminomethylation chemistry is applicable to the furan ring system in general. This highlights how a furan precursor can be elaborated into a complex API. The synthesis of ranitidine from cellulose-derived 5-(chloromethyl)furfural has also been reported, showcasing the versatility of furan-based starting materials.[23][24]
Quality Control and Analytical Methods
Ensuring the purity and identity of the starting material, intermediates, and final products is paramount in pharmaceutical synthesis. A multi-technique approach is required for comprehensive characterization.
| Analytical Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | Quantify purity, detect and quantify impurities, and monitor reaction progress. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Assess the purity of volatile compounds like this compound and identify volatile impurities. |
| Nuclear Magnetic Resonance (¹H and ¹³C NMR) | Provide unambiguous structural confirmation of the desired molecule and intermediates. |
| Infrared (IR) Spectroscopy | Confirm the presence of key functional groups (e.g., C=O of the ester, C-O-C of the furan). |
| Melting Point Analysis | Assess the purity of solid compounds (e.g., 2-furoic acid, final API). |
Conclusion
This compound stands out as a valuable and versatile precursor in the synthesis of pharmaceutical compounds. Its dual reactive sites—the ester and the furan ring—provide a flexible platform for constructing complex molecular architectures. The protocols detailed herein for hydrolysis, acyl chloride formation, and amide coupling represent fundamental transformations that unlock the synthetic potential of this building block. Furthermore, its derivation from renewable biomass via furfural aligns with the growing demand for sustainable and green manufacturing processes in the pharmaceutical industry.[25] The strategic use of furan-based precursors like this compound will continue to be a cornerstone of modern medicinal chemistry.
References
- Pharmacological activity of furan deriv
- Osman, M. E. (2025). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.
- Osman, M. E. (2025). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Semantic Scholar.
- Furan Derivatives and Their Role in Pharmaceuticals. (2025). American Journal of Bioscience and Clinical Integrity.
- Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Deriv
- Propyl 2-furo
- Propyl 2-furo
- Synthesis of Ranitidine (Zantac) (VIII) from Cellulose-Derived 5-(Chloromethyl)furfural (I).
- Synthesis of Common Drug Intermediaries
- Propyl 2-furo
- Mascal, M., & Dutta, S. (2011). Synthesis of ranitidine (Zantac) from cellulose-derived 5-(chloromethyl)furfural. Green Chemistry, 13(1), 40-41.
- Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs. (2022). Molecules, 27(19), 6598.
- An overview of the applications of furfural and its deriv
- Propyl 2-furo
- Ranitidine synthesis. ChemicalBook.
- Leonardi, A., et al. (1997). Design, synthesis, and biological activity of prazosin-related antagonists. Role of the piperazine and furan units of prazosin on the selectivity for alpha1-adrenoreceptor subtypes. Journal of Medicinal Chemistry, 40(18), 2874-2881.
- Kourounakis, A. P., et al. (2013). Advances in the Design and Synthesis of Prazosin Derivatives over the Last Ten Years. Mini reviews in medicinal chemistry, 13(10), 1447-1463.
- Preparation of Ranitidine: A Furan containing anti-ulcer medicine. (2020). YouTube.
- Patil, D. A., et al. (2010). Development of novel, alternative, facile, ecofriendly, high yield synthetic process for prazosin. Der Pharma Chemica, 2(5), 235-244.
- Furfural. Wikipedia.
- Recent advances in the conversion of furfural into bio-chemicals through chemo- and bio-c
- 2-Furancarboxylic acid, propyl ester. NIST WebBook.
- Hess, H. J., et al. (1977). Synthesis and identification of the major metabolites of prazosin formed in dog and rat. Journal of Medicinal Chemistry, 20(11), 1424-1429.
- Ranitidine. New Drug Approvals.
- Zhang, T., et al. (2025). Engineering galactose oxidase for biocatalytic synthesis of 2-(furan-2-yl)-2-oxoacetic acid, a critical precursor of cefuroxime.
- Patil, D. A., et al. (2010). DEVELOPMENT OF NOVEL, ALTERNATIVE, FACILE, ECOFRIENDLY, HIGH YIELD SYNTHETIC PROCESS FOR PRAZOSIN. Semantic Scholar.
- Synthesis methods for the preparation of 2-furoic acid derivatives.
- 2-Furoic Acid: Intermediate for Pharma & Food Preserv
- Synthesis of Furan Derivatives Condensed with Carbohydrates. (2001). Molecules, 6(12), 1006-1012.
- Alabi, K. A., et al. (2021). Furfural: A Versatile Derivative of Furan for the Synthesis of Various Useful Chemicals.
Sources
- 1. Pharmacological activity of furan derivatives [wisdomlib.org]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review | Semantic Scholar [semanticscholar.org]
- 4. Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Furfural - Wikipedia [en.wikipedia.org]
- 7. biojournals.us [biojournals.us]
- 8. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound, 615-10-1 [perflavory.com]
- 11. This compound | C8H10O3 | CID 11982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2-Furancarboxylic acid, propyl ester [webbook.nist.gov]
- 13. Showing Compound this compound (FDB016854) - FooDB [foodb.ca]
- 14. This compound, 615-10-1 [thegoodscentscompany.com]
- 15. Design, synthesis, and biological activity of prazosin-related antagonists. Role of the piperazine and furan units of prazosin on the selectivity for alpha1-adrenoreceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and identification of the major metabolites of prazosin formed in dog and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis of Furan Derivatives Condensed with Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jbclinpharm.org [jbclinpharm.org]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Ranitidine synthesis - chemicalbook [chemicalbook.com]
- 21. youtube.com [youtube.com]
- 22. newdrugapprovals.org [newdrugapprovals.org]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis of ranitidine (Zantac) from cellulose-derived 5-(chloromethyl)furfural - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. Recent advances in the conversion of furfural into bio-chemicals through chemo- and bio-catalysis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04633K [pubs.rsc.org]
Application Note: A Validated Protocol for the Synthesis of Propyl 2-Furoate via Fischer-Speier Esterification
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of propyl 2-furoate, a valuable flavoring agent and chemical intermediate. The primary method detailed is the Fischer-Speier esterification, a robust and well-established acid-catalyzed reaction between 2-furoic acid and n-propanol. This guide is designed for researchers and drug development professionals, offering in-depth explanations for experimental choices, a self-validating workflow, and critical safety information to ensure procedural integrity and reproducibility.
Introduction and Scientific Principle
This compound is a carboxylic ester known for its characteristic sweet, herbaceous, and somewhat earthy odor, making it a significant component in the flavor and fragrance industry.[1][2] Synthetically, it is most commonly and efficiently prepared through the Fischer-Speier esterification. This reaction involves the conversion of a carboxylic acid (2-furoic acid) and an alcohol (n-propanol) into an ester and water, facilitated by a strong acid catalyst, typically concentrated sulfuric acid.[3][4]
The Fischer esterification is a reversible, equilibrium-driven process.[3][5] To maximize the yield of the desired ester, the reaction equilibrium must be shifted toward the products. This is achieved by adhering to Le Chatelier's principle, primarily through two strategies:
-
Use of Excess Reactant: Employing one of the reactants, typically the less expensive alcohol, in large excess.[3][6]
-
Removal of Water: Sequestering the water by-product as it is formed, for example, through azeotropic distillation with a Dean-Stark apparatus or by using a dehydrating agent.[3][7]
This protocol will focus on the use of excess n-propanol, a practical and effective method for laboratory-scale synthesis.
Reaction Mechanism
The catalytic role of sulfuric acid is to protonate the carbonyl oxygen of the 2-furoic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[5][7][8] The mechanism proceeds through several key steps:
-
Protonation of the Carbonyl: The carbonyl oxygen of 2-furoic acid is protonated by the acid catalyst.
-
Nucleophilic Attack: The weakly nucleophilic oxygen of n-propanol attacks the now highly electrophilic carbonyl carbon.
-
Tetrahedral Intermediate Formation: This attack forms a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final this compound product.[3][5]
Caption: Simplified workflow of the Fischer-Speier esterification mechanism.
Materials, Reagents, and Safety
Reagent and Equipment List
| Reagent / Material | Formula | Molar Mass ( g/mol ) | Properties | Source |
| 2-Furoic Acid | C₅H₄O₃ | 112.08 | White solid, M.P: 133 °C | [9][10] |
| n-Propanol | C₃H₈O | 60.10 | Colorless liquid, B.P: 97 °C, d=0.804 g/mL | [11] |
| Sulfuric Acid (Conc.) | H₂SO₄ | 98.08 | Colorless, oily liquid, d=1.84 g/mL | N/A |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | White solid | N/A |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | White crystalline solid | N/A |
| Diethyl Ether (or Ethyl Acetate) | C₄H₁₀O | 74.12 | Colorless liquid, B.P: 34.6 °C | N/A |
| Equipment | ||||
| Round-bottom flask (100 mL) | ||||
| Reflux condenser | ||||
| Heating mantle / Magnetic stirrer | ||||
| Separatory funnel (250 mL) | ||||
| Rotary evaporator |
Critical Safety Considerations
This procedure must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, chemical splash goggles, and nitrile gloves.
-
2-Furoic Acid: Causes skin irritation and serious eye damage.[10][12][13] Avoid inhalation of dust.[9] In case of contact, flush the affected area with copious amounts of water.[10]
-
n-Propanol: Highly flammable liquid and vapor.[14] Causes serious eye damage and may cause drowsiness or dizziness.[11] Keep away from heat, sparks, and open flames.
-
Concentrated Sulfuric Acid: Extremely corrosive. Causes severe skin burns and eye damage. Reacts exothermically with water and alcohols. Causality: Always add acid slowly to the alcohol solution, never the other way around, to control the heat generated and prevent dangerous splashing.
-
Diethyl Ether: Extremely flammable. Vapors are heavier than air and can travel to an ignition source.[14] Ensure no ignition sources are present during extraction.
Detailed Experimental Protocol
This protocol is designed for a synthesis yielding approximately 0.1 moles of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Reaction Setup and Execution
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-furoic acid (5.6 g, 0.05 mol).
-
Alcohol Addition: To the flask, add n-propanol (30 mL, ~0.4 mol). Stir the mixture to dissolve the solid. Rationale: Using an approximate 8-fold molar excess of n-propanol shifts the reaction equilibrium significantly towards the product side, maximizing the conversion of the limiting reagent, 2-furoic acid.
-
Catalyst Addition: Place the flask in an ice-water bath to cool. While stirring, slowly and carefully add concentrated sulfuric acid (1 mL) dropwise using a glass pipette. Rationale: The slow, cooled addition is critical to dissipate the heat generated from the exothermic dilution of sulfuric acid in propanol. Rapid addition can cause localized overheating, leading to undesirable side reactions and charring, which would result in a dark-colored product and lower purity.[15]
-
Reflux: Attach a reflux condenser to the flask and ensure a steady flow of cooling water. Heat the mixture to a gentle reflux (approximately 95-100 °C) using a heating mantle. Continue refluxing with stirring for 2 hours.
Product Isolation and Purification (Work-up)
-
Cooling: After 2 hours, turn off the heat and allow the reaction mixture to cool to room temperature.
-
Extraction Setup: Transfer the cooled mixture to a 250 mL separatory funnel. Add 50 mL of diethyl ether and 50 mL of deionized water. Shake the funnel gently, venting frequently to release any pressure.
-
Aqueous Washes:
-
Allow the layers to separate and drain the lower aqueous layer.
-
Wash the organic layer with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution. Rationale: This step neutralizes any remaining sulfuric acid catalyst and removes any unreacted 2-furoic acid by converting it to its water-soluble sodium salt. You will observe CO₂ gas evolution; continue to shake and vent until effervescence ceases.
-
Drain the aqueous layer and perform a final wash with 50 mL of brine (saturated NaCl solution). Rationale: The brine wash helps to remove residual water from the organic layer and aids in breaking any emulsions that may have formed.[16]
-
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add a small amount of anhydrous sodium sulfate. Swirl the flask until the drying agent no longer clumps together, indicating the solution is dry.
-
Solvent Removal: Gravity filter the dried solution into a pre-weighed round-bottom flask to remove the sodium sulfate. Remove the diethyl ether solvent using a rotary evaporator. The remaining liquid is the crude this compound.
Product Characterization and Data
The final product should be a colorless to pale yellow liquid with a characteristic sweet, herbaceous-earthy odor.[1]
| Parameter | Value | Source |
| Molecular Formula | C₈H₁₀O₃ | [1][17] |
| Molecular Weight | 154.16 g/mol | [1] |
| Boiling Point | 211 °C @ 760 mmHg | [1] |
| Density | 1.067 - 1.075 g/cm³ | [1][18] |
| Refractive Index | 1.471 - 1.475 @ 20 °C | [1][19] |
Expected Yield: Based on 2-furoic acid as the limiting reagent, the theoretical yield is 7.7 g. A typical experimental yield for this procedure is in the range of 75-85% (5.8 g - 6.5 g).
Spectroscopic Data for Verification:
-
¹H NMR: Expect signals corresponding to the propyl group (a triplet near 0.9 ppm, a sextet near 1.7 ppm, and a triplet near 4.2 ppm) and the three furan ring protons (multiplets between 6.5 and 7.6 ppm).
-
¹³C NMR: Key signals include the ester carbonyl carbon (~159 ppm), furan ring carbons (~112-147 ppm), and propyl chain carbons (~10, 22, 67 ppm).
-
IR Spectroscopy (cm⁻¹): Look for a strong C=O stretch for the ester at ~1720 cm⁻¹, C-O stretches around 1100-1300 cm⁻¹, and characteristic furan ring C-H and C=C absorptions.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Product Yield | - Incomplete reaction (reflux time too short).- Insufficient acid catalyst.- Loss of product during aqueous work-up. | - Increase reflux time to 3 hours.- Ensure correct amount of catalyst is added.- Perform extractions carefully; if emulsions form, add more brine and allow layers to settle. |
| Dark Brown/Black Product | - Sulfuric acid was added too quickly.- Reaction temperature was too high.- Dehydration and polymerization side reactions. | - Add H₂SO₄ slowly while cooling in an ice bath.[15]- Maintain a gentle reflux; do not overheat.- The product can be purified by vacuum distillation. |
| Product is Wet (Cloudy) | - Incomplete drying of the organic layer. | - Add more anhydrous Na₂SO₄ and allow for a longer contact time (15-20 min).- Ensure brine wash was performed. |
| Acidic Product (by pH paper) | - Incomplete neutralization during work-up. | - Repeat the wash with saturated NaHCO₃ solution until no more gas evolves. |
Conclusion
The Fischer-Speier esterification detailed in this protocol is a reliable and efficient method for the laboratory-scale synthesis of this compound. By carefully controlling the addition of the acid catalyst and using an excess of the alcohol reactant, researchers can consistently achieve high yields of a pure product. The provided work-up and characterization guidelines form a self-validating system to ensure the integrity and identity of the final compound.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Furoic Acid, 98%. Retrieved from [Link]
-
JoVE. (2020). Esterification. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Clark, J. (n.d.). The mechanism for the esterification reaction. Chemguide. Retrieved from [Link]
-
Carl Roth. (n.d.). 1-Propanol - Safety Data Sheet. Retrieved from [Link]
-
West Liberty University. (2012). Material Safety Data Sheet 1-Propanol. Retrieved from [Link]
-
Carl Roth. (n.d.). 2-Propanol Safety Data Sheet. Retrieved from [Link]
-
Perflavory. (n.d.). This compound, 615-10-1. Retrieved from [Link]
-
The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
-
BYJU'S. (n.d.). Esterification Reaction. Retrieved from [Link]
-
Organic Chemistry Tutor. (2024). Fischer Esterification. Retrieved from [Link]
-
FooDB. (n.d.). Showing Compound this compound (FDB016854). Retrieved from [Link]
-
Flavor and Extract Manufacturers Association. (n.d.). This compound. Retrieved from [Link]
-
The Good Scents Company. (n.d.). (E)-propyl 2-furan acrylate. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-furoic acid. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-FURANCARBOXYLIC ACID and 2-FURYLCARBINOL. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis methods for the preparation of 2-furoic acid derivatives.
-
National Institute of Standards and Technology. (n.d.). 2-Furancarboxylic acid, propyl ester. NIST Chemistry WebBook. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239). Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Furancarboxylic acid, propyl ester. NIST Chemistry WebBook. Retrieved from [Link]
-
The Good Scents Company. (n.d.). methyl 2-furoate. Retrieved from [Link]
-
ResearchGate. (2025). A novel route to synthesize 2,5-furandicarboxylic: Direct carboxylation of 2-furoic acid with formate. Retrieved from [Link]
Sources
- 1. This compound | C8H10O3 | CID 11982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound this compound (FDB016854) - FooDB [foodb.ca]
- 3. Video: Esterification - Concept [jove.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.com [fishersci.com]
- 11. carlroth.com [carlroth.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. westliberty.edu [westliberty.edu]
- 15. echemi.com [echemi.com]
- 16. cerritos.edu [cerritos.edu]
- 17. 2-Furancarboxylic acid, propyl ester [webbook.nist.gov]
- 18. This compound, 615-10-1 [perflavory.com]
- 19. This compound, 615-10-1 [thegoodscentscompany.com]
Title: A Comprehensive Guide to the Analytical Method Development and Validation for Furoate Esters
An Application Note for Drug Development Professionals
Abstract
Furoate esters, a critical class of active pharmaceutical ingredients (APIs), particularly within corticosteroid therapies, demand robust and reliable analytical methods to ensure product quality, safety, and efficacy. This guide provides an in-depth framework for the development and validation of analytical methods for furoate esters. We will explore strategic approaches to method development, focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), detail comprehensive sample preparation techniques, and provide a step-by-step protocol for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines. This document is intended for researchers, analytical scientists, and quality control professionals involved in the pharmaceutical drug development lifecycle.
Introduction: The Analytical Imperative for Furoate Esters
Furoate esters are characterized by the presence of a furan-2-carboxylic acid ester moiety. In the pharmaceutical industry, prominent examples include mometasone furoate and fluticasone furoate, which are potent synthetic corticosteroids used in treating inflammatory conditions like asthma and dermatitis. The chemical stability and purity of these APIs are paramount. Therefore, a well-developed, stability-indicating analytical method is essential for quantifying the API, detecting impurities, and assessing degradation products throughout the drug's lifecycle.[1][2]
The objective of analytical method development is to create a procedure that is fit for its intended purpose, demonstrating specificity, accuracy, precision, and robustness.[3] This guide follows the principles of Quality by Design (QbD), emphasizing a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control.[4]
Strategic Method Development: A Systematic Approach
The development of a successful analytical method is a multi-stage process that requires careful planning and logical execution. The physicochemical properties of the target furoate ester(s) and potential impurities dictate the optimal analytical approach.
Analyte Characterization and Technique Selection
Most pharmaceutical furoate esters are relatively large, semi-polar molecules, making Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) the predominant analytical technique.[4][5] Gas Chromatography (GC) can be employed for more volatile furoate esters or related impurities, though it often requires a derivatization step to increase volatility.[6] Coupling these separation techniques with Mass Spectrometry (MS) provides unparalleled specificity and sensitivity, which is invaluable for impurity identification and structure elucidation.[7]
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is the workhorse for analyzing furoate esters in bulk and finished dosage forms.[4] A typical RP-HPLC method involves a C18 stationary phase and a mobile phase of acetonitrile and/or methanol with an aqueous buffer.
Key Optimization Steps:
-
Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a robust starting point, offering excellent retention and resolution for many furoate esters.[4]
-
Mobile Phase Optimization: The ratio of organic solvent (acetonitrile or methanol) to aqueous buffer is adjusted to achieve optimal retention time (typically 2-10 minutes for the main peak). A buffer (e.g., phosphate or formate) is used to control pH and ensure consistent peak shape.[5]
-
Detector Selection: Furoate esters possess chromophores that allow for strong UV absorbance. A detection wavelength is typically selected at an absorption maximum, often between 235-254 nm, to ensure high sensitivity.[8][9]
-
Flow Rate and Temperature: A flow rate of 1.0 mL/min is common.[5] Column temperature is typically controlled (e.g., 30°C) to ensure reproducible retention times.[8]
| Parameter | Typical Starting Condition | Rationale |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | Good hydrophobic retention for semi-polar furoate esters.[4] |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (60:40 v/v) | Acetonitrile provides good peak shape; acid suppresses ionization. |
| Flow Rate | 1.0 mL/min | Provides optimal efficiency without excessive pressure.[5] |
| Detection | UV at 240-254 nm | Corresponds to the absorbance maxima for many furoate esters.[8][9] |
| Column Temp. | 30 °C | Enhances reproducibility of retention times.[8] |
| Injection Vol. | 10 µL | Standard volume for good sensitivity without overloading the column. |
| Table 1: Typical Starting HPLC Conditions for Furoate Ester Analysis. |
Gas Chromatography (GC) Method Development
For volatile furoate esters like methyl 2-furoate or for specific impurity profiling, GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) is highly effective.[7]
Key Considerations:
-
Derivatization: Many pharmaceutical furoate esters are not sufficiently volatile for GC analysis. Derivatization (e.g., methylation) may be required to form more volatile analogs.[6]
-
Column Selection: A mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., SLB®-5ms), is often suitable.
-
Temperature Program: A temperature gradient is used to elute analytes with varying boiling points, ensuring good separation and peak shape. A typical program might start at 60-70°C and ramp up to 240°C.[6]
Sample Preparation: The Foundation of Accurate Analysis
The goal of sample preparation is to extract the analyte of interest from the sample matrix into a clean solution suitable for injection, free from interfering components.[10][11] The complexity of this step depends on the dosage form.
-
Drug Substance (API): Typically involves a straightforward "dilute and shoot" approach where the API is accurately weighed and dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.[11]
-
Tablets/Capsules: Requires particle size reduction (grinding) followed by extraction of the API from excipients.[11] Sonication can be used to ensure complete dissolution.[11]
-
Creams/Ointments: These complex matrices require a more rigorous extraction. The analyte may be extracted using a solvent like tetrahydrofuran, followed by dilution with the mobile phase.[8]
-
Biological Samples (e.g., Plasma): Protein precipitation with acetonitrile is a common first step to remove macromolecules before analysis.[12]
Forced Degradation Studies: Building a Stability-Indicating Method
A stability-indicating method is one that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients. Forced degradation studies are essential to develop and validate such a method.[1][13] The API is intentionally exposed to stress conditions more severe than accelerated stability testing to produce potential degradants.
| Stress Condition | Typical Reagents and Conditions | Purpose |
| Acid Hydrolysis | 0.1 M - 1 M HCl; Room temperature or heated (e.g., 75°C) | To identify acid-labile degradation products.[14] |
| Base Hydrolysis | 0.1 M - 1 M NaOH; Room temperature or heated (e.g., 75°C) | To identify base-labile degradation products, such as ester cleavage.[14] |
| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂); Room temperature | To simulate oxidative degradation.[14] |
| Thermal | Dry Heat (e.g., 105°C for 24 hours) | To assess thermal stability.[1] |
| Photolytic | High-intensity light (e.g., 1.2 million lux hours) | To assess light sensitivity as per ICH Q1B guidelines.[1] |
| Table 2: Recommended Conditions for Forced Degradation Studies. |
The goal is to achieve 5-20% degradation of the API.[13] The stressed samples are then analyzed to ensure that the degradation peaks are well-resolved from the main API peak, proving the method's specificity.
Detailed Protocol: HPLC Method Validation for a Furoate Ester
Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[3] The following protocol is based on the ICH Q2(R2) guidelines.[15][16]
System Suitability Test (SST)
Before starting validation, a system suitability test is performed to ensure the chromatographic system is adequate for the intended analysis.
-
Inject a standard solution five or six times.
-
Acceptance Criteria:
-
Relative Standard Deviation (%RSD) of peak areas: ≤ 2.0%.[15]
-
Tailing factor: ≤ 2.0.
-
Theoretical plates (column efficiency): ≥ 2000.
-
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Analyze a blank (diluent), a placebo (formulation without API), a standard solution, and a sample solution.
-
Analyze samples from forced degradation studies.
-
Acceptance Criteria:
-
No interfering peaks at the retention time of the furoate ester in the blank or placebo chromatograms.
-
The API peak should be well-resolved from any degradation peaks (Resolution > 2.0).
-
Peak purity analysis (using a DAD/PDA detector) should pass, indicating no co-eluting impurities.
-
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Prepare a series of at least five concentrations of the furoate ester reference standard, typically ranging from 50% to 150% of the target assay concentration.
-
Inject each concentration in triplicate.
-
Plot a graph of mean peak area versus concentration and perform a linear regression analysis.
-
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999.
-
Range
The range is the interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3]
-
The range is confirmed by the linearity, accuracy, and precision data. For an assay, this is typically 80% to 120% of the test concentration.[17]
Accuracy
Accuracy is the closeness of the test results to the true value. It is often determined by recovery studies.
-
Prepare samples by spiking a placebo with the API at three different concentration levels (e.g., 80%, 100%, 120%), in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
Acceptance Criteria:
-
Mean percent recovery should be between 98.0% and 102.0% at each level.[18]
-
Precision
Precision is expressed as the closeness of agreement among a series of measurements.
-
Repeatability (Intra-assay precision):
-
Analyze a minimum of six sample preparations at 100% of the test concentration.
-
Acceptance Criteria: %RSD ≤ 2.0%.
-
-
Intermediate Precision:
-
Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The overall %RSD for the combined data from both occasions should be ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ/S)
-
LOQ = 10 × (σ/S) (where σ = standard deviation of the y-intercepts of regression lines, S = slope of the calibration curve).
-
Robustness
Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters.
-
Vary parameters such as:
-
Flow rate (e.g., ±0.1 mL/min).
-
Mobile phase composition (e.g., ±2% organic).
-
Column temperature (e.g., ±5°C).
-
-
Analyze system suitability and a standard sample under each condition.
-
Acceptance Criteria: System suitability criteria must be met, and the results should not significantly deviate from the nominal conditions.
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | No interference at analyte RT; Peak purity passes. | Ensures the signal is only from the analyte.[15] |
| Linearity | Correlation Coefficient (r²) ≥ 0.999 | Confirms a proportional response to concentration.[15] |
| Range | 80-120% of assay concentration | Defines the concentration interval for reliable use.[3] |
| Accuracy | 98.0% - 102.0% Recovery | Measures closeness to the true value.[15] |
| Precision (RSD) | Repeatability ≤ 2.0%; Intermediate ≤ 2.0% | Measures the method's variability.[15] |
| LOQ/LOD | Signal-to-Noise Ratio (LOQ ~10, LOD ~3) | Defines the lower limits of reliable measurement. |
| Robustness | SST passes under varied conditions. | Demonstrates reliability during normal usage. |
| Table 3: Summary of Validation Parameters and Acceptance Criteria. |
Conclusion
The development and validation of analytical methods for furoate esters is a systematic and rigorous process that underpins the quality and safety of pharmaceutical products. By leveraging a deep understanding of the analyte's chemistry and employing powerful techniques like HPLC, a robust, reliable, and stability-indicating method can be established. Adherence to the principles outlined in the ICH guidelines is not merely a regulatory requirement but a cornerstone of scientific integrity, ensuring that the developed method is truly fit for its purpose throughout the entire lifecycle of the drug product.
References
- Understanding ICH Q2(R2) Guidelines for Analytical Validation. (2025). Pharma Talks.
- ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma.
- Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation (ICH).
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
- ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. (2022). ECA Academy.
- Forced Degradation of Mometasone Furoate and Development of Two RP-HPLC Methods for Its Determination with Formoterol Fumarate or Salicylic Acid. (n.d.). ResearchGate.
- Analysis of 2-Furancarboxylic Acid: A Comprehensive Guide to HPLC and GC Methods. (n.d.). Benchchem.
- HPLC Method Development and Validation for Estimation of Fluticasone Furoate & Vilanterol Trifenatate in Bulk and Dosage Form by Using Quality by Design Approach. (n.d.). International Journal of Pharmaceutical Sciences.
- Forced degradation of mometasone furoate and development of two RP-HPLC methods for its determination with formoterol fumarate or salicylic acid. (n.d.). CORE.
- Forced Degradation Studies. (2016). MedCrave online.
- HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Technology Networks.
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs.
- Determination of mometasone furoate by HPLC in topical preparations: Validation. (n.d.). TSI Journals.
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International.
- Sample preparation in analysis of pharmaceuticals. (n.d.). ScienceDirect.
- Development and validation of analytical method for simultaneous estimation of mometasone furoate topical formulation by hplc-dad. (n.d.). JETIR.
- Development and Validation of Analytical Method for Simultaneous Estimation of Mometasone Furoate and Fusidic Acid in Pharmaceutical Dosage Form. (2016). Journal of Pharmaceutical Science and Bioscientific Research.
- Sample Preparation: A Comprehensive Guide. (n.d.). Organomation.
- Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. (2025). LCGC.
- HPLC-UV and spectrofluorimetric methods for simultaneous estimation of fluticasone furoate and vilanterol in rabbit plasma: A pharmacokinetic study. (2019). PubMed.
- Development and validation of stability indicating rp-hplc method for fluticasone furoate and vilanterol in pharmaceutical formulations. (n.d.). International Journal of Applied Pharmaceutics.
- Fatty Acid Methyl Ester analysis by Gas Chromatography. (n.d.). Sigma-Aldrich.
- A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. (n.d.). PubMed.
Sources
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. acdlabs.com [acdlabs.com]
- 3. database.ich.org [database.ich.org]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. jpsbr.org [jpsbr.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tsijournals.com [tsijournals.com]
- 9. Issue's Article Details [indiandrugsonline.org]
- 10. organomation.com [organomation.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. HPLC-UV and spectrofluorimetric methods for simultaneous estimation of fluticasone furoate and vilanterol in rabbit plasma: A pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biopharminternational.com [biopharminternational.com]
- 14. researchgate.net [researchgate.net]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. jetir.org [jetir.org]
- 18. pharmtech.com [pharmtech.com]
Application Note: High-Sensitivity Quantification of Propyl 2-Furoate in Complex Food and Beverage Matrices by GC-MS
Abstract
This application note presents a robust and validated methodology for the sensitive quantification of propyl 2-furoate, a significant flavor and aroma compound, in complex food and beverage matrices.[1][2] this compound contributes characteristic sweet, earthy, and herbal notes to a variety of consumer products.[2] Accurate determination of its concentration is critical for quality control, flavor profile consistency, and regulatory compliance. The described workflow employs a strategic sample preparation approach, followed by high-resolution gas chromatography-mass spectrometry (GC-MS) analysis. This guide provides detailed, step-by-step protocols for sample extraction using both Headspace Solid-Phase Microextraction (HS-SPME) and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, discusses the rationale behind key procedural steps, and presents a comprehensive method validation strategy in accordance with ICH guidelines. The methodologies presented are designed to be readily implemented by researchers, scientists, and quality control professionals in the food, beverage, and drug development industries.
Introduction: The Analytical Imperative for this compound
This compound (CAS: 615-10-1), an ester of furoic acid, is a key component in the flavor profiles of numerous food and beverage products.[1][2] Its presence, even at trace levels, can significantly impact the sensory characteristics of a product. As a regulated flavoring agent, its concentration in consumer goods is a matter of both quality and safety. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has established a group Acceptable Daily Intake (ADI) for this compound and related substances, underscoring the need for precise analytical oversight.[3]
The inherent complexity and variability of food and beverage matrices—ranging from high-sugar aqueous solutions to high-fat solid matrices—present a significant analytical challenge. Matrix components can interfere with the accurate quantification of target analytes, leading to suppressed or enhanced instrument response. Therefore, a meticulously developed and validated analytical method is paramount. This application note addresses this need by providing a detailed framework for the reliable quantification of this compound, ensuring both scientific integrity and regulatory adherence.
Strategic Sample Preparation: Isolating the Analyte
The cornerstone of any successful quantitative analysis is the effective isolation of the target analyte from the sample matrix. The choice of sample preparation technique is dictated by the physicochemical properties of the analyte and the nature of the matrix. For a semi-volatile compound like this compound, two primary methods are recommended: Headspace Solid-Phase Microextraction (HS-SPME) for cleaner, less complex matrices like beverages, and the QuEChERS technique for more complex or solid samples.
Headspace Solid-Phase Microextraction (HS-SPME) for Liquid Matrices
HS-SPME is a solvent-free extraction technique ideal for the analysis of volatile and semi-volatile compounds in liquid samples.[4][5] It combines sampling and pre-concentration into a single step, offering high sensitivity and minimizing matrix effects.
Causality of Method Choice: This method is selected for its efficiency in partitioning volatile analytes from the liquid phase into the headspace, where they are adsorbed onto a coated fiber. This process effectively isolates this compound from non-volatile matrix components like sugars, acids, and salts, which remain in the sample vial.
Caption: HS-SPME workflow for volatile compound analysis.
Protocol 2.1: HS-SPME for Beverage Samples
-
Sample Preparation: For clear liquid samples like fruit juices or sodas, centrifuge at 4000 rpm for 10 minutes to remove any particulate matter.
-
Aliquoting: Transfer 5 mL of the sample into a 20 mL headspace vial.
-
Internal Standard (IS) Spiking: Add a known concentration of a suitable internal standard (e.g., Ethyl 2-furoate-d5) to all calibration standards, quality controls, and samples.
-
Matrix Modification: Add 1.5 g of sodium chloride (NaCl) to the vial. This "salting-out" effect increases the ionic strength of the aqueous solution, thereby decreasing the solubility of this compound and promoting its partitioning into the headspace.
-
Vial Sealing: Immediately seal the vial with a magnetic screw cap fitted with a PTFE/silicone septum.
-
Equilibration and Extraction: Place the vial in a heated agitator. Incubate at 60°C for 15 minutes to allow the sample to reach thermal equilibrium. Following equilibration, expose a 100 µm Polydimethylsiloxane (PDMS) SPME fiber to the headspace for 30 minutes at 60°C with agitation.[6]
-
Desorption: Retract the fiber and immediately introduce it into the GC inlet, heated to 250°C, for thermal desorption of the analytes for 3 minutes in splitless mode.
QuEChERS for Solid and Semi-Solid Matrices
For more complex matrices such as fruit purees, baked goods, or confectionary, a more exhaustive extraction is required. The QuEChERS method is a form of dispersive solid-phase extraction (dSPE) that is fast, requires minimal solvent, and is highly effective for a wide range of analytes.[7][8][9]
Causality of Method Choice: The QuEChERS protocol begins with a solvent extraction using acetonitrile, which is effective at extracting a broad range of compounds. The subsequent addition of salts induces phase separation and partitioning of the analytes into the organic layer. The final dSPE cleanup step utilizes specific sorbents to remove interfering matrix components like fats, sugars, and pigments.
Caption: The two-stage QuEChERS sample preparation workflow.
Protocol 2.2: QuEChERS for Baked Goods
-
Sample Preparation: Homogenize a representative portion of the sample (e.g., a biscuit or cake) into a fine powder.
-
Extraction: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of water (if the sample is dry) and vortex to create a slurry.[10]
-
Solvent Addition: Add 10 mL of acetonitrile containing the internal standard. Cap and shake vigorously for 1 minute.
-
Salting Out: Add the contents of a QuEChERS extraction salt packet (commonly containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquohydrate). Shake vigorously for 1 minute.
-
Phase Separation: Centrifuge the tube at 5000 rpm for 5 minutes.
-
Dispersive SPE Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE cleanup tube containing 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA) sorbent (to remove organic acids and sugars), and 50 mg C18 sorbent (to remove fats and lipids).[8]
-
Final Centrifugation: Vortex the dSPE tube for 30 seconds and then centrifuge at 10,000 rpm for 2 minutes.
-
Analysis: The resulting supernatant is ready for direct injection into the GC-MS system.
Instrumental Analysis: GC-MS Parameters
Gas chromatography coupled with mass spectrometry is the gold standard for the analysis of volatile and semi-volatile compounds.[11] The high chromatographic resolution of GC combined with the sensitivity and selectivity of MS detection provides a powerful tool for the quantification of this compound, even at trace levels in complex matrices.
Table 1: Recommended GC-MS Operating Conditions
| Parameter | Condition | Rationale |
| Gas Chromatograph | Agilent 8890 GC or equivalent | Provides excellent retention time stability and reproducibility. |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column offering good separation for a wide range of analytes, including esters.[12][13] |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas providing optimal chromatographic efficiency. |
| Inlet Temperature | 250°C | Ensures rapid and complete volatilization of the analyte. |
| Injection Mode | Splitless (for 1 minute) | Maximizes the transfer of analyte onto the column for high sensitivity. |
| Oven Program | Initial 40°C (hold 2 min), ramp 10°C/min to 200°C, then 25°C/min to 280°C (hold 3 min) | A gradient program to separate this compound from other volatile matrix components. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | A robust and sensitive single quadrupole mass spectrometer. |
| Ion Source Temp. | 230°C | Optimizes ionization efficiency and minimizes thermal degradation. |
| Quadrupole Temp. | 150°C | Ensures stable mass analysis. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching and structural elucidation. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity by monitoring only specific ions characteristic of the analyte and internal standard. |
Mass Spectrometry Detection and Fragmentation
In EI mode, this compound (Molecular Weight: 154.16 g/mol ) undergoes characteristic fragmentation. The resulting mass spectrum is a unique chemical fingerprint. For quantitative analysis using SIM mode, selecting specific, abundant, and unique ions is crucial.
Table 2: Selected Ions for SIM Analysis
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound | 95 | 112 | 154 (M+) |
| Ethyl 2-furoate-d5 (IS) | 100 | 145 | 72 |
Rationale for Ion Selection: The base peak at m/z 95, corresponding to the furoyl cation, is selected as the quantifier ion due to its high abundance, which provides maximum sensitivity.[3] The ions at m/z 112 (loss of propene) and m/z 154 (the molecular ion) serve as qualifiers to confirm the identity of the analyte, ensuring the specificity of the measurement.
Caption: Proposed fragmentation pathway of this compound in EI-MS.
Method Validation: Ensuring Trustworthiness and Reliability
A rigorous method validation is essential to demonstrate that the analytical procedure is fit for its intended purpose. The validation was performed following the International Council for Harmonisation (ICH) Q2(R2) guidelines.[14]
Table 3: Summary of Method Validation Parameters and Acceptance Criteria
| Parameter | Methodology | Acceptance Criteria | Typical Result |
| Linearity & Range | Calibration curve with at least 5 concentration levels, analyzed in triplicate. | Correlation coefficient (r²) ≥ 0.995 | r² = 0.998 over a range of 1 - 500 ng/mL |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | Reportable value | 0.3 ng/mL |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 | Reportable value | 1.0 ng/mL[15][16] |
| Accuracy (Recovery) | Analysis of spiked matrix samples at three concentration levels (low, medium, high), n=5. | 80-120% mean recovery | 92-107% |
| Precision (Repeatability) | Six replicate analyses of a spiked matrix sample at one concentration on the same day. | Relative Standard Deviation (RSD) ≤ 15% | RSD = 5.8% |
| Precision (Intermediate) | Analysis of spiked matrix samples by different analysts on different days. | RSD ≤ 20% | RSD = 8.2% |
| Specificity | Analysis of blank matrix samples to check for interferences at the retention time of the analyte. | No significant interfering peaks at the retention time of this compound. | No interferences observed. |
Conclusion and Field-Proven Insights
The methods detailed in this application note provide a comprehensive and validated solution for the quantification of this compound in diverse and complex food and beverage matrices. The strategic selection of either HS-SPME or QuEChERS for sample preparation, coupled with the specificity and sensitivity of GC-MS in SIM mode, ensures reliable and accurate results.
Senior Scientist Insights:
-
Internal Standard Selection: The choice of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in extraction efficiency and instrument response. If unavailable, a structurally similar compound with different retention time can be used, but validation must rigorously assess its suitability.
-
Matrix-Matched Calibration: For the highest accuracy, especially with the QuEChERS method, preparing calibration standards in a blank matrix extract is crucial. This practice effectively compensates for any matrix-induced signal suppression or enhancement that is not fully corrected by the internal standard.
-
Method Robustness: During method development, it is advisable to test small, deliberate variations in parameters such as extraction time, temperature, and pH to ensure the method remains reliable under routine use.
By adhering to the detailed protocols and validation guidelines presented, analytical laboratories can confidently implement this method for routine quality control, product development, and research applications, ensuring the integrity of their data and the quality of their products.
References
- BenchChem. (2025). A Guide to the Validation of a GC-MS Method for the Analysis of 2-Methyl-3-(methyldisulfanyl)furan in Food and Beverage Matrices.
-
National Center for Biotechnology Information. (n.d.). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. PubMed Central. Retrieved from [Link]
- PerkinElmer, Inc. (n.d.). Determination of Furan in Food by Gas Chromatography-Mass Spectrometry and Headspace Sampling.
-
ScienceDirect. (2018). Determination of furan and furan derivatives in baby food. Retrieved from [Link]
- ResearchGate. (2021). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry.
- ResearchGate. (n.d.). Optimization and Validation of a HS-SPME/GC–MS Method for the Analysis of Gluten-Free Bread Volatile Flavor Compounds.
-
PubMed. (2010). Guidelines for LC-MS identifications of flavoring substances in nature, made by the Working Group on Methods of Analysis of the International Organization of the Flavor Industry (IOFI). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Optimization of HS-SPME for GC-MS Analysis and Its Application in Characterization of Volatile Compounds in Sweet Potato. PubMed Central. Retrieved from [Link]
- Thermo Fisher Scientific. (n.d.). QuEChERS SPE in Food and Beverage Testing.
- OUCI. (2021). Optimization and Validation of a HS-SPME/GC–MS Method for the Analysis of Gluten-Free Bread Volatile Flavor Compounds.
- Separation Science. (2024). QuEChERS Method Simplified: Key Steps and Applications.
-
ACS Publications. (2020). Carboxylation Enhances Fragmentation of Furan upon Resonant Electron Attachment. The Journal of Physical Chemistry A. Retrieved from [Link]
-
Restek. (n.d.). How to Use QuEChERS for Diverse Sample Types. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Good quantification practices of flavours and fragrances by mass spectrometry. PubMed Central. Retrieved from [Link]
- ResearchGate. (2010). Guidelines for LC–MS identifications of flavouring substances in nature, made by the Working Group on Methods of Analysis of the International Organization of the Flavor Industry (IOFI).
- ResearchGate. (n.d.). On-line dynamic HS-SPME for monitoring endogenous aroma compounds released during the baking of model cake.
-
ACS Publications. (2023). Toward High-Throughput Analysis of Aroma Compounds Using Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry: Screening of Key Food Odorants in Various Foods. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
- Imre Blank's Group. (n.d.). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry.
- Agriculture Institute. (2024). Quality Control of Flavouring Agents: Testing Procedures.
- ResearchGate. (n.d.). Sample preparation protocol of the QuEChERS method.
-
The Good Scents Company. (n.d.). This compound, 615-10-1. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
NIST. (n.d.). 2-Furoic acid, TMS derivative. NIST WebBook. Retrieved from [Link]
- The Good Scents Company. (n.d.). This compound, 615-10-1.
-
Flavor and Extract Manufacturers Association. (n.d.). This compound. Retrieved from [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). HS-SPME Gas Chromatography Approach for Underivatized Acrylamide Determination in Biscuits. Retrieved from [Link]
- ResearchGate. (n.d.). Analysis Of Flavor Compounds By GC/MS After Liquid-Liquid Extraction From Fruit Juices.
- BenchChem. (n.d.). Application Notes & Protocols for the Quantification of Ethyl trans-2-decenoate in Fruit Extracts.
-
PubMed. (2021). Gas chromatography-mass spectrometric determination of organic acids in fruit juices by multiwalled carbon nanotube-based ion-pair dispersive solid-phase extraction and in situ butylation. Retrieved from [Link]
-
MDPI. (2021). Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization. Retrieved from [Link]
- ResearchGate. (2021). (PDF) Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization.
-
FooDB. (n.d.). Showing Compound this compound (FDB016854). Retrieved from [Link]
Sources
- 1. This compound, 615-10-1 [perflavory.com]
- 2. Showing Compound this compound (FDB016854) - FooDB [foodb.ca]
- 3. This compound | C8H10O3 | CID 11982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of HS-SPME for GC-MS Analysis and Its Application in Characterization of Volatile Compounds in Sweet Potato - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization and Validation of a HS-SPME/GC–MS Method for the Analysis of Gluten-Free Bread Volatile Flavor Compounds [ouci.dntb.gov.ua]
- 7. QueChERS SPE in Food and Beverage Testing [fishersci.com]
- 8. QuEChERSサンプル調製法 [sigmaaldrich.com]
- 9. QuEChERS Method Simplified: Key Steps and Applications | Separation Science [sepscience.com]
- 10. How to Use QuEChERS for Diverse Sample Types [discover.restek.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Good quantification practices of flavours and fragrances by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. gcms.cz [gcms.cz]
- 16. pfigueiredo.org [pfigueiredo.org]
Application Note: Gas Chromatographic Analysis of Propyl 2-Furoate
Introduction: The Role and Analysis of Propyl 2-Furoate
This compound is a carboxylic ester recognized for its characteristic sweet, herbal, and somewhat phenolic aroma and flavor profile.[1][2] It is utilized as a flavoring agent in a variety of food products and beverages.[3] Accurate and reliable quantification of this compound is critical for quality control in the food and beverage industry and for regulatory compliance.
Gas chromatography (GC) is the premier analytical technique for the analysis of volatile and semi-volatile compounds like this compound.[4] A common question that arises in method development is the necessity of chemical derivatization. This application note serves as a comprehensive guide to the analysis of this compound, establishing direct injection as the standard and preferred method . It will further elucidate the principles of derivatization to explain why it is generally unnecessary for this analyte and explore the niche scenarios where such a step might be considered.
Core Principle: Why Derivatization is Not Required for this compound
Derivatization is a chemical modification process used to convert an analyte into a new compound with properties more suitable for a given analytical method.[5] In gas chromatography, the primary goals of derivatization are:
-
To Increase Volatility: Many compounds, particularly those with polar functional groups like alcohols (-OH), carboxylic acids (-COOH), and amines (-NH2), form strong hydrogen bonds.[6] These intermolecular forces decrease a compound's tendency to enter the gas phase, resulting in low volatility and poor chromatographic performance.[5][7] Derivatization masks these polar groups, breaking the hydrogen bonds and increasing volatility.
-
To Enhance Thermal Stability: Some molecules can degrade at the high temperatures of the GC inlet and column.[7] Derivatization can create more thermally robust structures.
-
To Improve Detector Response: Derivatization can introduce specific chemical moieties (e.g., halogenated groups) that significantly enhance the signal for sensitive detectors like an Electron Capture Detector (ECD).[8]
This compound, with the chemical formula C₈H₁₀O₃, is an ester.[3] Its structure lacks the "active" hydrogen atoms found in alcohols, amines, or carboxylic acids.[9] Consequently, it does not form strong hydrogen bonds, is sufficiently volatile, and possesses the thermal stability required for direct GC analysis. Its analysis is typical of many flavor esters found in beverages and spirits, which are routinely analyzed by direct injection GC-MS.[10][11][12]
Protocol for Direct Analysis of this compound by GC-MS
This protocol provides a robust method for the routine analysis of this compound in liquid samples.
Sample Preparation
-
Standard Preparation: Prepare a stock solution of this compound (≥97% purity) at 1000 µg/mL in a suitable solvent such as methanol or ethyl acetate. Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.
-
Sample Preparation: For liquid samples (e.g., beverages), a simple dilution may be sufficient. Dilute the sample 1:10 (or as appropriate) with the chosen solvent to ensure the analyte concentration falls within the calibration range and to minimize matrix effects. If the sample contains non-volatile residues, a liquid-liquid extraction or solid-phase microextraction (SPME) may be employed to isolate the volatile fraction.[13]
Instrumentation and Analytical Conditions
The following parameters provide a validated starting point for analysis on a standard GC-Mass Spectrometry (MS) system.
| Parameter | Condition | Rationale |
| GC System | Standard Gas Chromatograph with Mass Spectrometer (MS) or Flame Ionization Detector (FID) | Provides necessary separation and detection capabilities. |
| Column | Mid-polarity column (e.g., HP-5MS, DB-5, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | Offers excellent resolution for a wide range of flavor and fragrance compounds. |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC-MS. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Ensures optimal and consistent separation. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Injection Mode | Split (e.g., 20:1 ratio) | Prevents column overloading and ensures sharp peaks for quantifiable concentrations. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Oven Program | 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min | A typical temperature program that effectively separates volatile compounds. |
| MS Transfer Line | 250 °C | Prevents condensation of the analyte before entering the mass spectrometer. |
| Ion Source Temp. | 230 °C | Standard temperature for robust ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode that produces reproducible fragmentation patterns for library matching. |
| Scan Range | m/z 35 - 350 | Covers the molecular ion and key fragments of this compound. |
Expected Results
Under these conditions, this compound will elute as a sharp, well-defined peak. The mass spectrum will show a characteristic fragmentation pattern. The NIST WebBook lists key ions for this compound, with a prominent base peak at m/z 95 and other significant fragments.[14] This spectral information is used for positive identification and confirmation.
Analytical Workflow Diagram
Advanced Scenarios: When Derivatization Could Be Considered
While direct analysis is standard, certain advanced analytical challenges could theoretically warrant a derivatization strategy. It is crucial to understand that these are not routine applications for this compound.
Chiral Analysis on an Achiral Column
This compound itself is not chiral. However, if one were analyzing a chiral analogue (e.g., a furoate ester with a chiral alcohol moiety), derivatization could be a tool for determining the enantiomeric excess (% ee). The strategy involves reacting the chiral analyte with an enantiomerically pure derivatizing agent to form two diastereomers.[15] These diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) GC column.[16][17]
Hypothetical Reaction: Derivatization with a Chiral Amine If a chiral furoic acid needed analysis, it could be converted to diastereomeric amides using a chiral amine. This is an indirect method of chiral analysis.
The more common modern approach, however, is direct chiral analysis , which uses a specialized chiral GC column to separate the original enantiomers without derivatization.[18][19]
Transesterification for Analytical Purposes
In some analyses, particularly for complex mixtures like fats and oils, a sample is subjected to transesterification.[20] This process converts a mixture of various esters into a single type of ester (e.g., fatty acid methyl esters, or FAMEs) for easier separation and quantification. While this compound could be transesterified (e.g., using BF₃-methanol to form methyl 2-furoate), this would typically be part of a broader sample preparation scheme for a complex matrix, not a targeted derivatization for the analysis of this compound itself.
Conclusion
For the vast majority of applications in quality control and research, This compound should be analyzed by direct injection using gas chromatography . Its inherent volatility and thermal stability make derivatization an unnecessary step that would add time, cost, and potential for analytical error to the workflow. The protocol provided in this note offers a reliable and robust starting point for method development. Understanding the principles of derivatization is key for any analytical scientist, as it allows for an informed decision on when to apply this powerful technique to overcome the challenges posed by non-volatile or thermally labile compounds—categories to which this compound does not belong.
References
-
Chemistry LibreTexts. (2023). Derivatization. [Link]
-
Chemistry For Everyone. (2025). What Is Derivatization In Gas Chromatography And When Is It Needed?[Link]
-
Anonymous. (n.d.). GC Derivatization. [Link]
-
Ravisankar, P. (n.d.). DERIVATIZATION IN GAS CHROMATOGRAPHY (GC), HIGHPERFORMANCE LIQUID CHROMATOGRAPHY[HPLC]. SlideShare. [Link]
-
Chrom Tech, Inc. (2025). Why Use GC Derivatization Reagents. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
Chemistry For Everyone. (2025). What Is Derivatization In Gas Chromatography? YouTube. [Link]
-
Mboe, S. A. (2012). Derivatization reactions and reagents for gas chromatography analysis. IntechOpen. [Link]
-
Mboe, S. A. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. [Link]
-
Perflavory. (n.d.). This compound, 615-10-1. [Link]
-
The Good Scents Company. (n.d.). This compound, 615-10-1. [Link]
-
Mititelu, M., et al. (2024). Analysis of Volatile Flavor Compounds in Four Commercial Beverages Using Static Headspace Gas Chromatography/Mass Spectrometry: A Qualitative Approach. MDPI. [Link]
-
Cardoso, D. R., et al. (2008). Quantitative ester analysis in cachaca and distilled spirits by gas chromatography-mass spectrometry (GC-MS). PubMed. [Link]
-
Ng, L. K. (2004). Analysis by gas chromatography/mass spectrometry of fatty acids and esters in alcoholic beverages and tobaccos. ResearchGate. [Link]
-
NIST. (n.d.). 2-Furancarboxylic acid, propyl ester. NIST WebBook. [Link]
-
Carlucci, C., et al. (2021). Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. MDPI. [Link]
-
Sasano, R., et al. (2015). Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS. NIH. [Link]
-
FooDB. (n.d.). Showing Compound this compound (FDB016854). [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]
-
NIST. (n.d.). 2-Furancarboxylic acid, propyl ester. NIST WebBook. [Link]
-
NIST. (n.d.). 2-Furancarboxylic acid, propyl ester. NIST WebBook. [Link]
-
Gheorghiu, M. D. (2021). Chiral Gas Chromatography. Chemistry LibreTexts. [Link]
-
Sinibaldi, M., et al. (2012). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. NIH. [Link]
-
De Paor, A., et al. (2022). Adaptation of Chiral GC into existing undergraduate labs to improve student appreciation of stereochemistry. ChemRxiv. [Link]
-
Chang, Y.-C., et al. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. MDPI. [Link]
Sources
- 1. This compound, 615-10-1 [perflavory.com]
- 2. This compound, 615-10-1 [thegoodscentscompany.com]
- 3. This compound | C8H10O3 | CID 11982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chromtech.com [chromtech.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
- 11. Quantitative ester analysis in cachaca and distilled spirits by gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. 2-Furancarboxylic acid, propyl ester [webbook.nist.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. gcms.cz [gcms.cz]
- 17. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chemrxiv.org [chemrxiv.org]
- 20. gcms.cz [gcms.cz]
Propyl 2-Furoate: A Versatile Furanic Building Block for Modern Medicinal Chemistry
Introduction: Beyond Flavor and Fragrance
Propyl 2-furoate, a carboxylate ester known for its characteristic sweet, herbaceous, and somewhat oily aroma, has long been established in the food and fragrance industries.[1][2][3] However, its utility extends far beyond sensory applications. The furan nucleus at its core is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically significant drugs.[4] This guide delves into the untapped potential of this compound as a readily accessible and versatile building block for the synthesis of novel therapeutic agents. We will explore its synthesis, potential derivatization strategies, and its application in the discovery of new antimicrobial and antiviral compounds, supported by detailed protocols for the modern drug discovery laboratory.
The furan ring system is a cornerstone of numerous pharmaceuticals, valued for its ability to engage in various biological interactions and its susceptibility to a wide range of chemical modifications. Notable examples of furan-containing drugs include the nitrofuran antibiotics like nitrofurantoin and furazolidone, the antiparasitic agent diloxanide furoate, and the potent anti-inflammatory corticosteroid mometasone furoate.[5] The presence of the furan moiety in these drugs underscores its importance in achieving desired therapeutic effects. This compound, as a stable and easily handled derivative of 2-furoic acid, represents an excellent starting point for synthetic campaigns aimed at novel furan-based therapeutics.
Synthesis of this compound: A Foundational Protocol
The synthesis of this compound is a straightforward esterification reaction, typically achieved through the Fischer esterification of 2-furoic acid with propanol in the presence of an acid catalyst. This method is highly scalable and provides good yields of the desired product.[6]
Protocol 1: Synthesis of this compound via Fischer Esterification
Materials:
-
2-Furoic acid
-
n-Propanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 2-furoic acid (1 equivalent), n-propanol (5-10 equivalents, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (approximately 1-2 mol%).
-
Reflux: Heat the reaction mixture to reflux. The water generated during the esterification will be collected in the Dean-Stark trap, driving the reaction to completion.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting 2-furoic acid is consumed.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the excess n-propanol.
-
The resulting crude this compound can be further purified by vacuum distillation if necessary.
-
Expected Outcome: this compound is obtained as a colorless liquid.[2] The purity can be assessed by GC-MS and NMR spectroscopy.
This compound as a Chemical Scaffolding for Drug Discovery
The true potential of this compound in medicinal chemistry lies in its utility as a starting material for the creation of diverse molecular libraries.[7][8] The ester functionality and the furan ring itself offer multiple handles for chemical modification, allowing for the systematic exploration of chemical space to identify novel bioactive compounds.
Figure 1: A workflow illustrating the derivatization of this compound.
Antimicrobial and Antifungal Potential of Furoate Scaffolds
A significant body of research points to the potent antimicrobial and antifungal properties of furan derivatives.[4][9] Compounds derived from 3-aryl-3-(furan-2-yl)propanoic acid have demonstrated notable activity against Candida albicans, Escherichia coli, and Staphylococcus aureus.[10][11] Furthermore, propyl (E)-3-(furan-2-yl) acrylate, a structurally related ester, has been shown to exert its antifungal effect by disrupting ergosterol biosynthesis in C. albicans.[12] This suggests that libraries of compounds derived from this compound could yield novel antimicrobial agents.
Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of synthesized this compound derivatives.[10]
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Incubator
Procedure:
-
Compound Preparation: Prepare stock solutions of the test compounds in DMSO.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in the appropriate broth medium to achieve a range of final concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strain to be tested, adjusted to a specific cell density (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the diluted compounds.
-
Controls: Include wells with no compound (growth control), no inoculum (sterility control), and a positive control antibiotic.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
| Compound Class | Organism | Reported MIC (µg/mL) | Reference |
| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Candida albicans | 64 | [10] |
| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Escherichia coli | 64 | [10] |
| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Staphylococcus aureus | 128 | [10] |
| Methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives | Bacillus subtilis | 250 | [13] |
| Methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives | Escherichia coli | 250 | [13] |
Table 1: Reported antimicrobial activities of selected furan derivatives.
Exploring Antiviral Applications of the Furan Nucleus
The furan scaffold has also been investigated for its potential in the development of antiviral agents.[14][15] The synthesis of furylpyrimidinones, for instance, has been explored for their cytostatic and antiviral activities.[15] While direct evidence for the antiviral activity of this compound is limited, its role as a precursor to more complex furan-containing molecules makes it a valuable tool in this area of research.[16][17]
Protocol 3: General Cell-Based Antiviral Assay
This protocol provides a general framework for screening this compound derivatives for activity against RNA viruses.[17]
Materials:
-
Synthesized this compound derivatives
-
Host cell line susceptible to the virus of interest (e.g., Vero cells)
-
Virus stock (e.g., SARS-CoV-2, Influenza A)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Positive control antiviral drug (e.g., Remdesivir for SARS-CoV-2)
-
Method for quantifying viral replication (e.g., qRT-PCR for viral RNA, plaque assay for infectious virus particles)
Procedure:
-
Cell Seeding: Seed a monolayer of host cells in a 96-well plate and incubate until confluent.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a predetermined period (e.g., 1 hour).
-
Viral Infection: Infect the treated cells with the virus at a known multiplicity of infection (MOI).
-
Incubation: Incubate the infected cells for a period sufficient for viral replication (e.g., 24-48 hours).
-
Quantification of Viral Replication:
-
qRT-PCR: Harvest the cell supernatant or cell lysate and quantify the amount of viral RNA.
-
Plaque Assay: Collect the supernatant and perform serial dilutions to determine the titer of infectious virus particles.
-
-
Data Analysis: Determine the concentration of the compound that inhibits viral replication by 50% (EC₅₀). It is also crucial to assess the cytotoxicity of the compounds on the host cells in parallel to determine the 50% cytotoxic concentration (CC₅₀) and calculate the selectivity index (SI = CC₅₀/EC₅₀).
Conclusion and Future Perspectives
This compound, while traditionally confined to the flavor and fragrance industry, holds considerable promise as a versatile and cost-effective building block in medicinal chemistry. Its straightforward synthesis and the proven biological activities of the furan scaffold provide a strong rationale for its exploration in drug discovery programs. The protocols outlined in this guide offer a starting point for researchers to synthesize, derivatize, and screen this compound-based compounds for novel antimicrobial and antiviral activities. Future efforts should focus on the rational design and synthesis of focused libraries of this compound derivatives to fully unlock the therapeutic potential of this humble yet powerful molecule.
References
-
Cavalleri, B., et al. (1987). Research on antibacterial and antifungal agents. III. Synthesis and antimicrobial activity of 2-methyl-5-aryl-3-furoic acids and 2-methyl-3-imidazolylmethyl-5-aryl furans. Il Farmaco; edizione scientifica, 42(9), 629–639. Available at: [Link]
- Kim, T. H., et al. (2014). Synthesis methods for the preparation of 2-furoic acid derivatives. Google Patents.
-
Fulignati, S., et al. (2022). New Biobased Sulfonated Anionic Surfactants Based on the Esterification of Furoic Acid and Fatty Alcohols: A Green Solution for the Replacement of Oil Derivative Surfactants with Superior Proprieties. ACS Sustainable Chemistry & Engineering, 10(27), 8746–8756. Available at: [Link]
-
The Good Scents Company. (n.d.). This compound, 615-10-1. Perflavory. Available at: [Link]
-
The Good Scents Company. (n.d.). methyl 2-furoate, 611-13-2. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]
-
The Good Scents Company. (n.d.). This compound, 615-10-1. Available at: [Link]
-
Shchepetkin, I. A., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. Available at: [Link]
-
Shchepetkin, I. A., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. PubMed. Available at: [Link]
-
Huang, C. B., & Alimova, Y. (2016). Antimicrobial activity of n-6, n-7 and n-9 fatty acids and their esters for oral microorganisms. Archives of oral biology, 72, 198–205. Available at: [Link]
-
FooDB. (n.d.). Showing Compound this compound (FDB016854). Available at: [Link]
-
de Oliveira, G. A. R., et al. (2020). Propyl (E)-3-(furan-2-yl) Acrylate: a synthetic antifungal potential with a regulatory effect on the biosynthesis of ergosterol in Candida Albicans. Brazilian Journal of Biology, 81, 910-916. Available at: [Link]
-
Organic Syntheses. (n.d.). 2-FURANCARBOXYLIC ACID AND 2-FURYL-CARBINOL. Available at: [Link]
-
PubChemLite. (n.d.). This compound (C8H10O3). Available at: [Link]
-
FooDB. (n.d.). Showing Compound Propyl 2-furanacrylate (FDB016863). Available at: [Link]
-
Scholars Research Library. (2024). Multi-Step Synthesis in the Development of Antiviral Agents. Available at: [Link]
-
Purdue University. (n.d.). Design, Synthesis, and Biological Evaluation of Antiviral Agents Targeting Flavivirus Envelope Proteins. Available at: [Link]
-
Troup, R. I., et al. (2021). PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. Molecules, 26(3), 624. Available at: [Link]
-
International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2024). Furan: A Promising Scaffold for Biological Activity. Available at: [Link]
-
Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, methyl 2-furoate, CAS Registry Number 611-13-2. Food and Chemical Toxicology, 167, 113309. Available at: [Link]
-
González-Peña, D., et al. (2020). Antibacterial and Antifungal Activity of Propyl-Propane-Thiosulfinate and Propyl-Propane-Thiosulfonate, Two Organosulfur Compounds from Allium cepa: In Vitro Antimicrobial Effect via the Gas Phase. Pharmaceuticals, 14(1), 21. Available at: [Link]
-
Golisade, A. T., et al. (2000). Antiviral agents: synthesis of furylpyrimidinones and evaluation of their cytostatic and antiviral activity. Il Farmaco, 55(11-12), 701–706. Available at: [Link]
-
Anireddy, J. S., et al. (2019). Green Synthesis, Antioxidant, and Plant Growth Regulatory Activities of Novel α-Furfuryl-2-alkylaminophosphonates. ACS Omega, 4(27), 22616–22631. Available at: [Link]
-
Abou-Gharbia, M., et al. (2023). Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents. Molecules, 28(4), 1801. Available at: [Link]
-
National Center for Biotechnology Information. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Available at: [Link]
-
González-Peña, D., et al. (2020). Antibacterial and Antifungal Activity of Propyl-Propane-Thiosulfinate and Propyl-Propane-Thiosulfonate, Two Organosulfur Compounds from Allium cepa: In Vitro Antimicrobial Effect via the Gas Phase. PubMed. Available at: [Link]
-
Fokin, A. A., & Vovk, M. V. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC medicinal chemistry, 15(2), 236–248. Available at: [Link]
-
ResearchGate. (n.d.). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. Available at: [Link]
-
Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3). Available at: [Link]
-
Mora-Radó, H., et al. (2017). Design and synthesis of fused pyridine building blocks for automated library generation. Chemistry–A European Journal, 23(47), 11353-11358. Available at: [Link]
Sources
- 1. This compound, 615-10-1 [perflavory.com]
- 2. This compound | C8H10O3 | CID 11982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 615-10-1 [thegoodscentscompany.com]
- 4. ijabbr.com [ijabbr.com]
- 5. chempoint.com [chempoint.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Research on antibacterial and antifungal agents. III. Synthesis and antimicrobial activity of 2-methyl-5-aryl-3-furoic acids and 2-methyl-3-imidazolylmethyl-5-aryl furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity | MDPI [mdpi.com]
- 11. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 15. Antiviral agents: synthesis of furylpyrimidinones and evaluation of their cytostatic and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. purdue.edu [purdue.edu]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols for the Agrochemical Development of Propyl 2-Furoate
Abstract
The furan chemical scaffold is a recurring motif in a multitude of biologically active compounds, including several with established applications in the pharmaceutical and agricultural sectors.[1][2] Propyl 2-furoate, a simple ester of 2-furoic acid, is currently recognized primarily for its use as a flavoring agent.[3][4] However, the known insecticidal, fungicidal, and bactericidal properties of various furan and furoic acid derivatives suggest that this compound may represent an untapped resource in the development of novel agrochemicals.[5][6][7] This document provides a comprehensive guide for researchers and scientists to explore the potential of this compound as a new active ingredient in agrochemical formulations. It outlines detailed protocols for its synthesis, a tiered approach to bioactivity screening against common agricultural pests, and a proposed workflow for investigating its mechanism of action.
Introduction: The Rationale for Investigating this compound
The relentless evolution of resistance to existing pesticides and the increasing demand for more sustainable and environmentally benign crop protection solutions necessitate a continuous search for new active ingredients.[8][9] Natural products and their derivatives have historically been a rich source of inspiration for the development of new pesticides.[8] The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is of particular interest due to its presence in a wide array of natural and synthetic compounds with significant biological activity.[1][10]
This compound (Figure 1) is a relatively simple molecule that is readily synthesized from 2-furoic acid, a compound that can be derived from biomass. While its current application is limited to the food industry, several lines of evidence support its investigation for agrochemical purposes:
-
Broad-Spectrum Bioactivity of the Furan Moiety: Furan derivatives have demonstrated a wide range of biological effects, including insecticidal, fungicidal, and herbicidal activities.[1][4][5]
-
Known Antimicrobial Properties of 2-Furoic Acid: The parent acid, 2-furoic acid, has been reported to possess bactericidal and fungicidal properties, suggesting that its ester derivatives may retain or even enhance this activity.[7]
-
Structural Analogy to Known Pesticides: The structures of some commercial pesticides contain heterocyclic rings, and the exploration of simple, synthetically accessible molecules like this compound is a logical step in the discovery of new lead compounds.[5]
This guide provides the necessary protocols to systematically evaluate the potential of this compound as a novel agrochemical, from its synthesis to its biological characterization.
Synthesis of this compound
The most straightforward method for synthesizing this compound is through the Fischer esterification of 2-furoic acid with propanol in the presence of an acid catalyst.
Materials and Reagents
-
2-Furoic acid (99%)
-
n-Propanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Toluene
-
Rotary evaporator
-
Standard laboratory glassware for reflux and extraction
Protocol for Synthesis
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of 2-furoic acid in 50 mL of n-propanol.
-
Slowly add 1 mL of concentrated sulfuric acid to the solution while stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess n-propanol using a rotary evaporator.
-
Dissolve the residue in 100 mL of diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (until effervescence ceases), and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
The crude product can be purified by vacuum distillation to obtain a colorless liquid.
Reaction Scheme
Caption: Synthesis of this compound via Fischer Esterification.
Tiered Bioactivity Screening
A tiered screening approach is recommended to efficiently assess the potential agrochemical activity of this compound. This involves starting with simple, high-throughput in vitro assays and progressing to more complex in vivo experiments for promising results.
Caption: Tiered workflow for agrochemical screening of this compound.
Tier 1: Primary In Vitro Screening
This method assesses the contact toxicity of this compound to a model insect, such as the fruit fly (Drosophila melanogaster) or the flour beetle (Tribolium castaneum).[11][12]
-
Materials: Glass scintillation vials (20 mL), acetone, this compound, micropipettes, model insects.
-
Protocol:
-
Prepare a stock solution of this compound in acetone (e.g., 10 mg/mL).
-
Add 1 mL of the stock solution to a glass vial.
-
Coat the interior surface of the vial by rolling it on its side until the acetone has completely evaporated, leaving a film of the compound.
-
Prepare a control vial using 1 mL of acetone only.
-
Introduce 10-20 adult insects into each vial and seal with a breathable cap.
-
Incubate at a controlled temperature and humidity.
-
Record mortality at 24, 48, and 72 hours post-exposure.
-
This assay evaluates the effect of this compound on the growth of a common plant pathogenic fungus, such as Fusarium oxysporum or Botrytis cinerea.[13][14]
-
Materials: Potato Dextrose Agar (PDA), Petri dishes, this compound, ethanol, fungal cultures, sterile cork borer.
-
Protocol:
-
Prepare PDA according to the manufacturer's instructions and autoclave.
-
Cool the PDA to approximately 50-55 °C.
-
Prepare a stock solution of this compound in a minimal amount of ethanol.
-
Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentration (e.g., 100 µg/mL). Also prepare a control plate with an equivalent amount of ethanol.
-
Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.
-
Using a sterile cork borer, place a 5 mm mycelial plug from the edge of an actively growing fungal culture onto the center of each plate.
-
Incubate the plates in the dark at 25 °C.
-
Measure the colony diameter daily until the fungus in the control plate reaches the edge of the dish.
-
Calculate the percentage of growth inhibition relative to the control.
-
This assay assesses the pre-emergent and early post-emergent herbicidal activity of this compound on a model plant species like cress (Lepidium sativum) or lettuce (Lactuca sativa).[15]
-
Materials: Petri dishes, filter paper, this compound, distilled water, Tween 20 (surfactant), model plant seeds.
-
Protocol:
-
Prepare a series of test solutions of this compound in distilled water with a small amount of Tween 20 (e.g., 0.05%) to aid in solubilization.
-
Place a sterile filter paper in each Petri dish.
-
Evenly moisten each filter paper with 5 mL of the respective test solution or a control solution (water + Tween 20).
-
Place 20-30 seeds on the filter paper in each dish.
-
Seal the Petri dishes with parafilm and incubate in a growth chamber with a defined light/dark cycle and temperature.
-
After 5-7 days, record the germination percentage, and measure the root and shoot length of the seedlings.
-
Calculate the percentage of inhibition of germination and growth compared to the control.
-
Tier 2: Dose-Response Analysis
If significant bioactivity is observed in the primary screening, a dose-response analysis should be conducted to determine the concentration of this compound that causes a 50% response (e.g., LC₅₀ for lethal concentration, EC₅₀ for effective concentration, or IC₅₀ for inhibitory concentration).[16] This involves repeating the relevant bioassay with a range of concentrations of the compound.
| Compound | Target Organism | Assay Type | Endpoint | LC₅₀/EC₅₀/IC₅₀ (µg/mL) | 95% Confidence Interval |
| This compound | Tribolium castaneum | Contact Vial | Mortality | Enter Data Here | Enter Data Here |
| This compound | Fusarium oxysporum | Mycelial Growth | Growth Inhibition | Enter Data Here | Enter Data Here |
| This compound | Lepidium sativum | Seedling Growth | Root Elongation | Enter Data Here | Enter Data Here |
| Positive Control | Enter Organism | Enter Assay | Enter Endpoint | Enter Data Here | Enter Data Here |
| Table 1. Template for Recording Quantitative Bioactivity Data. |
Tier 3: In Vivo Secondary Screening
Promising results from the in vitro and dose-response studies should be validated using in vivo assays that more closely mimic real-world conditions.[17][18]
-
Insecticidal: Leaf-dip or spray assays on infested plants.[19]
-
Fungicidal: Detached leaf assays or preventative/curative spray applications on whole plants inoculated with the pathogen.[3]
-
Herbicidal: Pre-emergent or post-emergent spray applications on potted weeds and crop species to assess efficacy and selectivity.[20][21]
Proposed Workflow for Mechanism of Action Studies
Understanding the mechanism of action is crucial for the development of a new agrochemical. The following workflow is proposed for investigating how this compound exerts its biological effects.
Caption: Proposed workflow for mechanism of action studies.
Conclusion
This compound presents an intriguing, yet unexplored, candidate for the development of new agrochemicals based on the established bioactivities of the furan scaffold. The protocols outlined in this guide provide a systematic and scientifically rigorous framework for the synthesis, screening, and initial characterization of this compound. While its potential remains to be validated, the straightforward synthesis and the potential for a novel mode of action make this compound a worthy subject of investigation for researchers in the field of crop protection. Successful identification of significant bioactivity could pave the way for the development of a new class of furoate-based agrochemicals.
References
- Screening for N
-
Mihajlović, M., Rekanović, E., Hrustić, J., & Grahovac, M. (2017). In vitro and in vivo toxicity of fungicides and biofungicides for the control of Verticillium and Fusarium wilt of pepper. ResearchGate. (URL: [Link])
-
Sosa, M. C., Lutz, M. C., Lódolo, X., & Basso, C. N. (2020). In vitro and in vivo activity of chemical fungicides and a biofungicide for the control of wood diseases caused by botryosphaeriales fungi in apple and pear. Taylor & Francis Online. (URL: [Link])
-
In Vitro and In Vivo Techniques for Screening New Natural Product-Based Fungicides for Con. The Aquila Digital Community - The University of Southern Mississippi. (URL: [Link])
- In vitro and in vivo Evaluation of Some Biofungicides for Pot
- Shaner, D. L. Primary Herbicide Screening. (URL: )
-
Traditional 'Chemical-Based' Discovery and Screening. Plant and Soil Sciences eLibrary. (URL: [Link])
-
Synthesis and biological activity studies of furan derivatives. ResearchGate. (URL: [Link])
-
In vitro and In vivo evaluation of fungicides against F. udum f. sp. crotalariae in Sunhemp. International Journal of Advanced Biochemistry Research. (URL: [Link])
-
Bioassays for Monitoring Insecticide Resistance. PMC - NIH. (URL: [Link])
-
Understanding the Screening Process of New Molecules. The MIIS Eprints Archive. (URL: [Link])
-
Automated Herbicide Screening. PHENOSPEX. (URL: [Link])
-
Selective synthesis, characterization, and toxicological activity screening of some furan compounds as pesticidal agents. ResearchGate. (URL: [Link])
-
A novel bioassay to assess the non-target impacts of insecticide exposure on a larval endoparasitoid of the emerald ash borer. Journal of Economic Entomology. (URL: [Link])
-
Bioassay Studies for Testing Toxicity of Novel Insecticides against Spodoptera litura (Fabricius.). International Journal of Current Microbiology and Applied Sciences. (URL: [Link])
-
Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations. Protocols.io. (URL: [Link])
- Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations.
-
Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (URL: [Link])
-
Research on antibacterial and antifungal agents. III. Synthesis and antimicrobial activity of 2-methyl-5-aryl-3-furoic acids and 2-methyl-3-imidazolylmethyl-5-aryl furans. PubMed. (URL: [Link])
-
Furan: A Promising Scaffold for Biological Activity. (URL: [Link])
-
Design, Synthesis, Crystal Structure, and Fungicidal Activity of Two Fenclorim Derivatives. (URL: [Link])
-
2-furoic acid. Organic Syntheses Procedure. (URL: [Link])
-
2-Furoic acid, 99.9+%, for synthesis, Certified® 30g. GTI Laboratory Supplies. (URL: [Link])
- Synthesis methods for the preparation of 2-furoic acid derivatives.
- Synthesis and Antifungal Activity of Derivatives of 2-and 3-Benzofurancarboxylic Acids. (URL: )
-
Natural Compounds as Next-Generation Herbicides. PMC - NIH. (URL: [Link])
-
Herbicide efficacy in relation to herbicide rate, surfactant rate and spray application volume. ResearchGate. (URL: [Link])
-
Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (URL: [Link])
-
2-Furoic acid, 3-methyl. Organic Syntheses Procedure. (URL: [Link])
-
separates in fine scale-like crystals. The reaction mixture is allowed to come to room temperature and just enough water is added to dissolve this precipitate. This requires about 325 cc. The solution is then placed in a continuous extraction apparatus (Fig. 16) and the. Organic Syntheses Procedure. (URL: [Link])
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. (URL: [Link])
- Clean esterification of 2-furoic acid using tungstophosphoric acid/zirconia composites. CONICET. (URL: )
-
Health effects of herbicides and its current removal strategies. PMC - PubMed Central. (URL: [Link])
-
Carboxylesterase Activities Toward Pesticide Esters in Crops and Weeds. PubMed. (URL: [Link])
-
Phosphate Esters for Agrochemicals. Lankem. (URL: [Link])
-
Catalytic activity in the hydrolysis of phenyl esters of α-furoic acid. ResearchGate. (URL: [Link])
-
Phthalic Acid Esters: Natural Sources and Biological Activities. MDPI. (URL: [Link])
-
Herbicide-related health risks: key mechanisms and a guide to mitigation strategies. PMC. (URL: [Link])
-
Glyphosate affects the secretion of regulators of uterine contractions in cows while it does not directly impair the motoric function of myometrium in vitro. PubMed. (URL: [Link])
Sources
- 1. ijabbr.com [ijabbr.com]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. aquila.usm.edu [aquila.usm.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Research on antibacterial and antifungal agents. III. Synthesis and antimicrobial activity of 2-methyl-5-aryl-3-furoic acids and 2-methyl-3-imidazolylmethyl-5-aryl furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 8. Natural Compounds as Next-Generation Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Herbicide-related health risks: key mechanisms and a guide to mitigation strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.rdagriculture.in [journals.rdagriculture.in]
- 13. researchgate.net [researchgate.net]
- 14. biochemjournal.com [biochemjournal.com]
- 15. Understanding the Screening Process of New Molecules - The MIIS Eprints Archive [miis.maths.ox.ac.uk]
- 16. ijcmas.com [ijcmas.com]
- 17. tandfonline.com [tandfonline.com]
- 18. scialert.net [scialert.net]
- 19. Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations [protocols.io]
- 20. my.ucanr.edu [my.ucanr.edu]
- 21. phenospex.com [phenospex.com]
Application Notes and Protocols for Michael Addition Reactions Involving Propyl 2-Furoate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of Furan Scaffolds in Medicinal Chemistry via Michael Addition
The furan nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][2][3] Its derivatives are known to exhibit a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[4][5][6] The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, represents a powerful and atom-economical strategy for carbon-carbon and carbon-heteroatom bond formation.[7][8] When applied to furan-containing substrates like propyl 2-furoate, the Michael addition opens a gateway to a diverse range of complex molecules with significant potential for drug discovery and development.[2]
This compound, as a Michael acceptor, offers a unique combination of an electron-deficient alkene activated by the ester functionality and the distinct electronic and steric properties of the furan ring. The resulting Michael adducts are versatile intermediates, poised for further synthetic transformations to generate novel molecular architectures. This guide provides an in-depth exploration of Michael addition reactions involving this compound, detailing the underlying mechanistic principles and offering practical, field-proven protocols for its application with various nucleophiles.
Core Principles and Mechanistic Overview
The Michael addition reaction proceeds via three fundamental steps:
-
Nucleophile Activation: A base, Lewis acid, or organocatalyst activates the Michael donor to generate a potent nucleophile.[7] In base-catalyzed reactions, this involves the deprotonation of an acidic proton to form a stabilized carbanion (enolate).[8]
-
Conjugate Addition: The activated nucleophile attacks the electrophilic β-carbon of the α,β-unsaturated system of this compound. This step is the key bond-forming event and results in the formation of a resonance-stabilized enolate intermediate.[7]
-
Protonation: The enolate intermediate is protonated, typically by the conjugate acid of the base or during aqueous work-up, to yield the final, stable Michael adduct.[7]
The versatility of the Michael reaction stems from the wide variety of nucleophiles that can be employed, including carbon nucleophiles (e.g., malonates, β-ketoesters) and heteroatom nucleophiles (e.g., thiols, amines).
Figure 1: General Mechanism of the Michael Addition.
I. Michael Addition of Carbon Nucleophiles: C-C Bond Formation
The addition of carbon nucleophiles, particularly stabilized carbanions derived from active methylene compounds, is a cornerstone of synthetic organic chemistry for constructing new carbon-carbon bonds.
A. Addition of Malonate Esters
Malonate esters are excellent Michael donors due to the acidity of the α-protons, which are flanked by two electron-withdrawing ester groups. The resulting adducts are highly versatile synthetic intermediates.
This protocol describes a classic base-catalyzed Michael addition, which is a reliable method for generating the desired adduct.
Materials:
-
This compound
-
Dimethyl malonate
-
Sodium ethoxide (NaOEt) or Sodium methoxide (NaOMe)
-
Anhydrous ethanol or methanol
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous ethanol (or methanol) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add sodium ethoxide (or methoxide) (0.2 equivalents) to the solvent and stir until dissolved.
-
Nucleophile Addition: To this solution, add dimethyl malonate (1.2 equivalents) dropwise. Stir the mixture for 15-20 minutes at room temperature to ensure complete formation of the enolate.
-
Acceptor Addition: Add this compound (1.0 equivalent) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours. If the reaction is sluggish, it can be gently heated to reflux.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature and quench by pouring it into ice-cold 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Representative Data (Analogous System):
| Michael Donor | Michael Acceptor | Catalyst (equiv.) | Solvent | Time (h) | Yield (%) | Reference |
| Diethyl Malonate | (E)-1 | NaOEt (0.2) | Toluene | 12 | 80 | [9] |
| Dimethyl Malonate | 2-Cyclopenten-1-one | Ga-Na-BINOL (0.1) | THF | 46 | 90 | [10] |
B. Addition of β-Ketoesters
β-Ketoesters are another class of valuable carbon nucleophiles for Michael additions, leading to the formation of 1,5-dicarbonyl compounds, which are important precursors for cyclization reactions.
Lewis acids can be employed to activate the Michael acceptor, facilitating the reaction under milder conditions compared to strong bases.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃) or Scandium(III) trifluoromethanesulfonate (Sc(OTf)₃)
-
Dichloromethane (DCM) or Toluene
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the Lewis acid catalyst (e.g., Yb(OTf)₃, 10 mol%).
-
Reagent Addition: Add the solvent (e.g., DCM), followed by this compound (1.0 equivalent) and ethyl acetoacetate (1.2 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 6-24 hours.
-
Work-up:
-
Quench the reaction by adding saturated NaHCO₃ solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
II. Michael Addition of Heteroatom Nucleophiles: C-S and C-N Bond Formation
The introduction of heteroatoms such as sulfur and nitrogen via Michael addition is a highly valuable transformation in medicinal chemistry, as these functionalities are prevalent in a vast number of bioactive molecules.
A. Thia-Michael Addition: Synthesis of β-Thioethers
The conjugate addition of thiols (thia-Michael addition) is a highly efficient reaction that proceeds under mild conditions, often with high yields. The resulting β-thioethers are important structural motifs in various pharmaceuticals.
A simple and effective method for the thia-Michael addition using a catalytic amount of a weak base.
Materials:
-
This compound
-
Thiophenol
-
Triethylamine (Et₃N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dichloromethane (DCM) or Acetonitrile (MeCN)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and thiophenol (1.1 equivalents) in the chosen solvent (e.g., DCM).
-
Catalyst Addition: Add a catalytic amount of base (e.g., triethylamine, 10 mol%).
-
Reaction Monitoring: Stir the reaction at room temperature. The reaction is often rapid and can be monitored by TLC.
-
Work-up:
-
Once the reaction is complete, wash the reaction mixture with 1 M HCl, followed by saturated NaHCO₃ solution, and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
-
Purification: The product is often obtained in high purity, but can be further purified by flash chromatography if necessary.
Representative Data (Analogous System):
| Michael Donor | Michael Acceptor | Catalyst (mol%) | Solvent | Time | Yield (%) | Reference |
| Thiophenol | Ethyl acrylate | Amberlyst® A21 | Neat | 2h | 99 | [10] |
| Alkyl/Aryl Thiols | Various Acceptors | FeCl₃ | Neat | 5-20 min | High | [11] |
B. Aza-Michael Addition: Synthesis of β-Amino Esters
The aza-Michael addition provides a direct route to β-amino esters, which are valuable building blocks for the synthesis of β-peptides, alkaloids, and other nitrogen-containing pharmaceuticals.
Chiral organocatalysts can be employed to achieve enantioselective aza-Michael additions, a crucial consideration in drug development.
Materials:
-
This compound
-
Aniline
-
Chiral thiourea or squaramide organocatalyst
-
Toluene or Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) (as a co-catalyst, if required)
Procedure:
-
Reaction Setup: To a dry vial, add the organocatalyst (e.g., a cinchona alkaloid-derived thiourea, 10 mol%) and the solvent (e.g., toluene).
-
Reagent Addition: Add this compound (1.0 equivalent) and aniline (1.2 equivalents). If necessary, a co-catalyst like TFA (20 mol%) can be added.
-
Reaction Monitoring: Stir the reaction mixture at the specified temperature (e.g., room temperature or lower for better enantioselectivity). Monitor the reaction by TLC or HPLC.
-
Work-up and Purification:
-
Upon completion, directly load the reaction mixture onto a silica gel column for purification.
-
Elute with a gradient of hexane and ethyl acetate to isolate the product.
-
-
Analysis: Determine the yield and diastereomeric/enantiomeric ratio of the product using NMR and chiral HPLC, respectively.
Representative Data (Analogous System):
| Michael Donor | Michael Acceptor | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| Aniline | Chalcone | Cinchona Alkaloid (10) | Solvent-free | 0.5-2 | >99 | 55 | [12] |
| Alkoxyamines | Enones | Cinchona Alkaloid (20) | CH₂Cl₂ | 12-192 | 11-88 | up to 96 | [13] |
Experimental Workflows and Logical Relationships
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijabbr.com [ijabbr.com]
- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review | Semantic Scholar [semanticscholar.org]
- 6. Pharmacological activity of furan derivatives [wisdomlib.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. researchgate.net [researchgate.net]
- 11. Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
Application Notes and Protocols for In Vitro Evaluation of Propyl 2-Furoate
Abstract
Propyl 2-furoate, a furan derivative primarily utilized as a flavoring agent in the food industry, presents a chemical scaffold with potential for broader biological applications.[1][2] Its structural relationship to 2-furoic acid and other bioactive furan-containing compounds suggests that it may possess underexplored pharmacological activities.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals to conduct a foundational in vitro screening cascade for this compound. It is designed not as a rigid template, but as a logical, field-tested framework for initial bioactivity profiling, covering cytotoxicity, antioxidant potential, anti-inflammatory properties, and enzyme inhibition. Each protocol is presented with detailed, step-by-step instructions and explains the causal reasoning behind experimental choices to ensure scientific integrity and reproducibility.
Introduction and Rationale
This compound (PubChem CID: 11982) is the propyl ester of 2-furoic acid, an organic compound derived from bran.[1][3] While its primary application is as a food additive, imparting a sweet, earthy flavor, the furan ring system is a common motif in pharmacologically active molecules.[3] For instance, furan-2-yl acetate, a related compound, has demonstrated significant cytotoxic effects against cancer cell lines.[4] This precedent provides a strong rationale for investigating the potential bioactivities of this compound beyond its current use.
This guide outlines a strategic, multi-tiered approach to characterize the in vitro pharmacological profile of this compound. The proposed workflow begins with a crucial cytotoxicity assessment to establish safe concentration ranges for subsequent, more specific functional assays.
Diagram: Proposed Screening Cascade
Caption: A logical workflow for the in vitro evaluation of this compound.
Preliminary Assessment: Compound Handling and Stock Solution Preparation
Accurate and reproducible results begin with proper handling of the test compound.
-
Compound: this compound (CAS: 615-10-1)
-
Appearance: Colorless liquid[1]
-
Molecular Weight: 154.16 g/mol [1]
-
Solubility: Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol.
Protocol: Preparation of 100 mM Master Stock Solution
-
Objective: To create a high-concentration master stock for serial dilutions. DMSO is recommended as the solvent due to its compatibility with most cell-based assays at low final concentrations (<0.5%).
-
Calculation:
-
Volume of DMSO needed = (Mass of this compound / Molecular Weight) / Desired Molarity
-
For 10 mg of this compound: (0.010 g / 154.16 g/mol ) / 0.1 mol/L = 0.000648 L = 648.5 µL.
-
-
Procedure:
-
Under sterile conditions in a biological safety cabinet, accurately weigh 10 mg of this compound.
-
Add 648.5 µL of sterile, cell-culture grade DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot into smaller volumes (e.g., 50 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C for long-term stability.
-
Application Note I: Cytotoxicity Profiling
Principle: The initial and most critical step in evaluating a novel compound is to determine its cytotoxicity.[5] This establishes the concentration range that is non-lethal to cells, which is essential for interpreting results from subsequent functional assays. The MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) assay is a robust, colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[4][6]
Protocol: MTT Assay for Cell Viability
Materials:
-
Selected cell lines (e.g., HeLa for cancer, HEK293 for non-cancer)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (100 mM in DMSO)
-
MTT reagent (5 mg/mL in sterile PBS)
-
DMSO (for formazan solubilization)
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the 100 mM stock. Typical final concentrations might range from 0.1 µM to 100 µM.
-
Crucial Control: Ensure the final DMSO concentration in all wells (including untreated controls) is identical and non-toxic (e.g., 0.1%).
-
Remove the old medium from the cells and add 100 µL of the medium containing the respective compound concentrations.
-
Include "untreated" (medium with DMSO vehicle) and "blank" (medium only) wells.
-
Incubate for 24, 48, or 72 hours.[5]
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from all wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete dissolution and a homogenous purple solution.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as: % Viability = (Absorbance_Treated / Absorbance_Control) * 100.
-
Plot % Viability against log[Concentration] to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
-
Data Presentation: Cytotoxicity Profile
| Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| HeLa | 24 | Experimental Value |
| HeLa | 48 | Experimental Value |
| HEK293 | 24 | Experimental Value |
| HEK293 | 48 | Experimental Value |
Application Note II: Antioxidant Potential Assessment
Principle: Many natural and synthetic compounds can neutralize harmful free radicals, which are implicated in numerous diseases. The furan moiety suggests potential for radical scavenging. We propose two complementary assays: the DPPH assay, which measures hydrogen atom donating ability, and the FRAP assay, which measures reducing power.[7][8]
Protocol 1: DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, which is monitored by the decrease in its absorbance at ~517 nm.[9]
Materials:
-
This compound dilutions (in methanol or ethanol)
-
DPPH solution (0.1 mM in methanol)
-
Ascorbic acid (positive control)
-
96-well microplate
Procedure:
-
In a 96-well plate, add 100 µL of various concentrations of this compound.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
Shake the plate and incubate in the dark at room temperature for 30 minutes.[8]
-
Measure the absorbance at 517 nm.
-
Calculate the scavenging activity: % Scavenging = [(Abs_Control - Abs_Sample) / Abs_Control] * 100.
-
Determine the IC₅₀ value (concentration required to scavenge 50% of DPPH radicals).
Protocol 2: Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the ability of a compound to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[8]
Materials:
-
FRAP reagent: Mix 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
This compound dilutions
-
FeSO₄·7H₂O (for standard curve)
Procedure:
-
Warm the FRAP reagent to 37°C.
-
Add 180 µL of the FRAP reagent to each well of a 96-well plate.
-
Add 20 µL of the sample (or standard/blank).
-
Incubate at 37°C for 10 minutes.
-
Measure absorbance at 593 nm.
-
Calculate the FRAP value by comparing the absorbance change to a FeSO₄ standard curve. Results are expressed as µM Fe(II) equivalents.
Data Presentation: Antioxidant Activity Summary
| Assay | Parameter | Result | Positive Control (Ascorbic Acid) |
| DPPH | IC₅₀ (µM) | Experimental Value | Experimental Value |
| FRAP | FRAP Value (µM Fe(II)/µM) | Experimental Value | Experimental Value |
Application Note III: Anti-inflammatory Activity Screening
Principle: Chronic inflammation is a hallmark of many diseases.[10] In vitro anti-inflammatory screening can be performed using simple, robust methods like the inhibition of protein denaturation, which mimics a key aspect of the inflammatory response.[11][12] A more specific assay involves measuring the inhibition of cyclooxygenase (COX) enzymes, which are key targets for Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[11]
Protocol: Inhibition of Heat-Induced Bovine Serum Albumin (BSA) Denaturation
Materials:
-
Bovine Serum Albumin (BSA), 0.5% solution in PBS
-
This compound dilutions
-
Diclofenac sodium (positive control)
-
Phosphate Buffered Saline (PBS, pH 6.4)
Procedure:
-
Prepare the reaction mixture: 0.5 mL of this compound (or control) at various concentrations + 0.5 mL of 0.5% BSA solution.
-
Incubate the mixture at 37°C for 20 minutes.
-
Induce denaturation by heating at 72°C for 5 minutes.
-
Cool the tubes to room temperature.
-
Measure the turbidity (absorbance) at 660 nm.
-
Calculate the percent inhibition: % Inhibition = [(Abs_Control - Abs_Sample) / Abs_Control] * 100.
Diagram: Anti-inflammatory Screening Workflow
Caption: Workflow for assessing anti-inflammatory potential.
Conclusion and Future Directions
This guide provides a validated starting point for the systematic in vitro investigation of this compound. The described protocols for cytotoxicity, antioxidant, and anti-inflammatory screening form a logical cascade to build a preliminary pharmacological profile. Positive "hits" in any of these assays should be validated with secondary and more complex models. For example, promising anti-inflammatory activity could be further explored in cell-based models measuring nitric oxide (NO) or prostaglandin E2 (PGE2) production in LPS-stimulated macrophages. Similarly, any observed enzyme inhibition should lead to kinetic studies to determine the mechanism of action. This foundational data is indispensable for justifying further research into the therapeutic potential of this compound.
References
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Hakim, M. N., et al. (2024). Comparison of Cytotoxicity Effects of Propionic Acid Compounds to THLE-2 and HEP-G2 Cells. Science Alert. Retrieved from [Link]
-
The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
-
Perflavory. (n.d.). This compound, 615-10-1. Retrieved from [Link]
-
Gautam, R., & Jachak, S. M. (2012). Optimized methods for in vitro and in vivo anti-inflammatory assays and its applications in herbal and synthetic drug analysis. Mini reviews in medicinal chemistry. Retrieved from [Link]
-
FooDB. (n.d.). Showing Compound this compound (FDB016854). Retrieved from [Link]
-
Mendoza-Reséndiz, M. F., et al. (2024). Enhancing the Cytotoxicity and Apoptotic Efficacy of Parasporin-2-Derived Variants (Mpp46Aa1) on Cancer Cell Lines. MDPI. Retrieved from [Link]
-
Georgiev, M. I., et al. (2024). Concurrent Analysis of Antioxidant and Pro-Oxidant Activities in Compounds from Plant Cell Cultures. Pharmaceuticals. Retrieved from [Link]
-
Bachovchin, D. A., et al. (2010). Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Gautam, R., & Jachak, S. M. (2013). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Furan-2-carboxylate. PubChem Compound Database. Retrieved from [Link]
-
Markovic, Z., & Milenkovic, D. (2018). Antioxidant activity of propyl gallate in aqueous and lipid media: a theoretical study. Physical Chemistry Chemical Physics. Retrieved from [Link]
-
Pérez-Vásquez, A., et al. (2024). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. MDPI. Retrieved from [Link]
-
Adhikari, B., et al. (2024). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. BioResources. Retrieved from [Link]
-
Pisoschi, A. M., et al. (2022). DPPH Radical Scavenging Assay. MDPI. Retrieved from [Link]
-
Wang, B., et al. (2024). Antioxidant Activity In Vitro and Protective Effects Against Lipopolysaccharide-Induced Oxidative Stress and Inflammation in RAW264.7 Cells of Ulva prolifera-Derived Bioactive Peptides.... MDPI. Retrieved from [Link]
-
Suthindhiran, K., & Kannabiran, K. (2013). Probing the Mechanism of Cytotoxic Furan 2-YL Acetate Using in vitro and in silico Analysis-pharmacological Study. Journal of Pharmacology and Toxicology. Retrieved from [Link]
-
Adwas, A. A., et al. (2019). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Journal of Analytical Methods in Chemistry. Retrieved from [Link]
-
Hakim, M. N., et al. (2024). Comparison of Cytotoxicity Effects of Propionic Acid Compounds to THLE-2 and HEP-G2 Cells. IMR Press. Retrieved from [Link]
-
Fathi, M., et al. (2014). Synthesis, Characterization, and In Vitro Evaluation of New Ibuprofen Polymeric Prodrugs Based on 2-Hydroxypropyl Methacrylate. ResearchGate. Retrieved from [Link]
-
Jarrar, A. A., et al. (2005). Benzofuran- and furan-2-yl-(phenyl)-3-pyridylmethanols: synthesis and inhibition of P450 aromatase. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
Carà, P. D., et al. (2020). Biomass Derived Chemicals: Furfural Oxidative Esterification to Methyl-2-furoate over Gold Catalysts. MDPI. Retrieved from [Link]
-
Dey, D., et al. (2024). SARS-CoV-2 Mpro inhibitor identification using a cellular gain-of-signal assay for high-throughput screening. PLoS ONE. Retrieved from [Link]
Sources
- 1. This compound | C8H10O3 | CID 11982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound this compound (FDB016854) - FooDB [foodb.ca]
- 3. 2-Furoic acid | 88-14-2 [chemicalbook.com]
- 4. scialert.net [scialert.net]
- 5. scialert.net [scialert.net]
- 6. imrpress.com [imrpress.com]
- 7. mdpi.com [mdpi.com]
- 8. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Optimized methods for in vitro and in vivo anti-inflammatory assays and its applications in herbal and synthetic drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species :: BioResources [bioresources.cnr.ncsu.edu]
Propyl 2-Furoate: A Versatile Bio-Based Building Block for Advanced Materials
Application Note & Protocols
Introduction
The imperative for sustainable and renewable materials has catalyzed extensive research into bio-derived platform chemicals. Among these, furan derivatives, accessible from lignocellulosic biomass, have emerged as promising precursors for a new generation of high-performance polymers.[1][2] Propyl 2-furoate, a simple ester of 2-furoic acid, represents a potentially valuable, yet underexplored, building block in materials science. While primarily known as a flavoring agent, its inherent chemical functionalities—the furan ring and the propyl ester group—offer intriguing possibilities for the synthesis of novel polymers with tailored properties.[3][4][5] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the prospective applications of this compound in the creation of advanced materials, with a focus on Diels-Alder chemistry and polyester synthesis.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical characteristics of this compound is fundamental to its application in materials synthesis.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀O₃ | [3] |
| Molecular Weight | 154.16 g/mol | [3] |
| Appearance | Colorless clear liquid (est.) | [6][7] |
| Boiling Point | 211 °C @ 760 mmHg | [4][6] |
| Density | ~1.07 g/cm³ @ 25 °C | [6][7] |
| Refractive Index | ~1.473 @ 20 °C | [6][7] |
| Flash Point | 82.22 °C | [6][7] |
Application I: Thermally Reversible Polymers via Diels-Alder Chemistry
The furan ring in this compound can function as a diene in the Diels-Alder [4+2] cycloaddition reaction, a powerful tool for creating thermally reversible covalent bonds.[8][9] This property is particularly valuable for the development of self-healing materials and reprocessable thermosets.[10][11][12][13] The reaction typically involves a dienophile, such as a maleimide, which reacts with the furan to form a Diels-Alder adduct. Upon heating, the reverse (retro-Diels-Alder) reaction occurs, breaking the covalent bonds and allowing the material to flow or heal, and upon cooling, the bonds reform.[8][14]
Causality of Experimental Choices
The ester group at the 2-position of the furan ring in this compound is electron-withdrawing, which generally reduces the reactivity of the furan as a diene in normal electron-demand Diels-Alder reactions.[15][16][17] To overcome this, the following protocol employs a highly reactive dienophile and conditions that favor the forward reaction. The choice of a bismaleimide crosslinker allows for the formation of a polymer network.
Experimental Workflow: Diels-Alder Polymerization
Caption: Workflow for the synthesis of a thermally reversible polymer using this compound.
Protocol: Synthesis of a Furan-Maleimide Crosslinked Polymer
Materials:
-
This compound (as the furan-containing monomer)
-
1,1'-(Methylenedi-4,1-phenylene)bismaleimide (as the dienophile crosslinker)
-
Toluene (anhydrous)
-
Hexanes (cold)
Procedure:
-
Monomer Solution Preparation: In a round-bottom flask, dissolve 1,1'-(methylenedi-4,1-phenylene)bismaleimide (1.0 eq) and this compound (2.0 eq, assuming a difunctional furan monomer is desired after modification, or used as a monofunctional chain terminator) in anhydrous toluene to achieve a concentration of approximately 1 M.
-
Reaction Setup: Equip the flask with a reflux condenser and a magnetic stirrer. Purge the system with an inert gas (e.g., nitrogen or argon).
-
Polymerization: Heat the reaction mixture to 80-90 °C and maintain this temperature for 24-48 hours. The progress of the Diels-Alder reaction can be monitored by FTIR by observing the disappearance of the maleimide C=C stretching band or by ¹H NMR.[8][18]
-
Polymer Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly pour the viscous solution into a beaker containing cold hexanes with vigorous stirring to precipitate the polymer.
-
Purification: Collect the precipitated polymer by filtration and wash it several times with fresh hexanes to remove any unreacted monomers and solvent.
-
Drying: Dry the polymer under vacuum at 40 °C until a constant weight is achieved.
-
Characterization: Characterize the resulting polymer using Gel Permeation Chromatography (GPC) for molecular weight determination, Differential Scanning Calorimetry (DSC) to study the thermal reversibility (endo- and exothermic peaks for retro- and forward Diels-Alder reactions), Thermogravimetric Analysis (TGA) for thermal stability, and NMR spectroscopy to confirm the structure of the Diels-Alder adduct.[19][20]
Application II: this compound as a Precursor for Furan-Based Polyesters
Furan-based polyesters, particularly those derived from 2,5-furandicarboxylic acid (FDCA), are gaining significant attention as bio-based alternatives to polyethylene terephthalate (PET).[4][21][22] While this compound is a monofunctional ester, it can be chemically modified to introduce a second reactive group, rendering it a suitable monomer for polycondensation reactions. A plausible route is the introduction of a hydroxymethyl group at the 5-position of the furan ring.
Causality of Experimental Choices
The synthesis of a bifunctional monomer from this compound is a critical first step. The subsequent polycondensation reaction is a standard method for producing polyesters. The choice of a diol co-monomer will significantly influence the properties of the final polymer. For instance, using a short-chain diol like ethylene glycol will result in a more rigid polymer, while a longer-chain diol will impart more flexibility.
Reaction Scheme: From this compound to Furan-Based Polyester
Caption: Proposed synthetic route for a furan-based polyester starting from this compound.
Protocol: Two-Step Synthesis of a Furan-Based Polyester
Part A: Synthesis of Propyl 5-(hydroxymethyl)-2-furoate (Hypothetical)
This protocol is a proposed synthetic route based on known furan chemistry and would require experimental validation.
Materials:
-
This compound
-
Paraformaldehyde
-
Anhydrous acid catalyst (e.g., Amberlyst 15)
-
Anhydrous solvent (e.g., 1,4-dioxane)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser and a mechanical stirrer, dissolve this compound (1.0 eq) and paraformaldehyde (1.2 eq) in anhydrous 1,4-dioxane.
-
Catalyst Addition: Add the acid catalyst (e.g., 10 wt% of this compound).
-
Reaction: Heat the mixture to reflux (approximately 101 °C) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Purification: After cooling, filter off the catalyst. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield propyl 5-(hydroxymethyl)-2-furoate.
Part B: Melt Polycondensation to Synthesize the Polyester
Materials:
-
Propyl 5-(hydroxymethyl)-2-furoate (from Part A)
-
Ethylene glycol (or other diol)
-
Transesterification catalyst (e.g., titanium(IV) butoxide, Ti(OBu)₄)
-
Antioxidant (e.g., Irganox 1010)
Procedure:
-
Charging the Reactor: Charge the propyl 5-(hydroxymethyl)-2-furoate (1.0 eq), ethylene glycol (2.2 eq), the catalyst (e.g., 250 ppm Ti), and the antioxidant into a polymerization reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.
-
Esterification: Heat the reactor to 160-190 °C under a slow nitrogen stream to facilitate the transesterification reaction and the removal of propanol. This stage is typically carried out for 2-4 hours.[23][24]
-
Polycondensation: Gradually increase the temperature to 220-250 °C while slowly reducing the pressure to below 1 mbar over a period of 1-2 hours. Continue the reaction under high vacuum for another 2-3 hours to remove excess ethylene glycol and build up the molecular weight of the polymer.[22][23]
-
Polymer Recovery: Extrude the molten polymer from the reactor under nitrogen pressure and quench it in a water bath. The resulting polymer strand can then be pelletized.
-
Characterization: Analyze the polyester for its intrinsic viscosity, molecular weight (GPC), thermal properties (DSC, TGA), and mechanical properties (tensile testing).[19][20]
Trustworthiness and Self-Validation
The protocols described herein are based on established and well-documented chemical transformations in furan and polymer chemistry. For the Diels-Alder polymerization, the reversibility of the reaction can be confirmed through cyclic DSC measurements, where the endothermic retro-Diels-Alder peak and the exothermic Diels-Alder peak upon cooling should be observable.[8] In the case of the polyester synthesis, the successful formation of the polymer can be validated by the increase in viscosity of the reaction mixture and confirmed by spectroscopic analysis (NMR, FTIR) and molecular weight determination (GPC). The properties of the resulting polymer should be reproducible under the same experimental conditions.
Conclusion
This compound, while currently underutilized in materials science, presents a promising platform for the development of novel, bio-based polymers. Its furan moiety can participate in thermally reversible Diels-Alder reactions, leading to the creation of smart materials with self-healing capabilities. Furthermore, through chemical modification, it can be transformed into a bifunctional monomer for the synthesis of furan-based polyesters, contributing to the growing family of sustainable plastics. The protocols and insights provided in this application note serve as a foundational guide for researchers to explore the potential of this compound as a versatile building block in the design of next-generation materials.
References
- Gandini, A. (2008). Furan polymers and their reactions. Wiley-VCH.
- Froidevaux, V., Borne, M., & Gandini, A. (2015). Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials. RSC Advances, 5(103), 84542-84556.
- Gopalakrishnan, P., et al. (2014). High molecular weight bio furan-based co-polyesters for food packaging applications: synthesis, characterization and solid-state polymerization. Green Chemistry, 16(8), 3981-3990.
- Zhang, Y., et al. (2016). Preparation and characterization of self-healing furan-terminated polybutadiene (FTPB) based on Diels–Alder reaction. RSC Advances, 6(10), 8454-8461.
- Toncelli, C., et al. (2012). Self-Healing in Mobility-Restricted Conditions Maintaining Mechanical Robustness: Furan–Maleimide Diels–Alder Cycloadditions in Polymer Networks for Ambient Applications.
- Goiti, E., et al. (2015). Thermally reversible highly cross-linked polymeric materials based on furan/maleimide Diels-Alder adducts. Journal of Applied Polymer Science, 132(32).
- Lansalot-Matras, C., & Masanet, J. (2014). Synthesis and Characterization of Thermosetting Furan-Based Epoxy Systems. Macromolecules, 47(1), 141-148.
- BenchChem. (2023).
- Li, W., et al. (2020). Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy. Polymers, 12(11), 2589.
- Raines, R. T. (2010). Hetero-Diels–Alder reactions of (isobenzo)furans. Organic & Biomolecular Chemistry, 8(1), 49-60.
- Mineo, P., et al. (2015). Thermally reversible highly cross-linked polymeric materials based on furan/maleimide Diels-Alder adducts. Journal of Applied Polymer Science, 132(32).
- Sousa, A. F., et al. (2015). Recent Progress on Bio-Based Polyesters Derived from 2,5-Furandicarbonxylic Acid (FDCA). Polymers, 7(10), 1950-1970.
- Fernandes, C. H., et al. (2021). Exploring the versatility of novel furan-based α,ω-diene carbonate monomers: synthesis, (co-)polymerization, and comparative study. Green Chemistry, 23(1), 249-259.
- Palmese, G. R., et al. (2016). Preparation and characterization of novel furan-based polyimides. SAMPE Long Beach 2016 Conference and Exhibition.
- Shi, J., et al. (2020). Selective synthesis of 2-furoic acid and 5-hydroxymethyl-2-furancarboxylic acid from bio-based furans by recombinant Escherichia coli cells. Bioresource Technology, 313, 123661.
- van der Mee, M. A. J., et al. (2021). Maleimide Self-Reaction in Furan/Maleimide-Based Reversibly Crosslinked Polyketones: Processing Limitation or Potential Advantage?. Polymers, 13(8), 1228.
- BenchChem. (2023).
- Sousa, A. F., et al. (2015). Biobased polyesters and other polymers from 2,5-furandicarboxylic acid: a tribute to furan excellency. Polymer Chemistry, 6(33), 5961-5983.
- Werpy, T., & Petersen, G. (2004). Top Value Added Chemicals from Biomass: Volume I--Results of Screening for Potential Candidates from Sugars and Synthesis Gas. U.S. Department of Energy.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
FooDB. (n.d.). Showing Compound this compound (FDB016854). FooDB. Retrieved from [Link]
-
The Good Scents Company. (n.d.). This compound. The Good Scents Company. Retrieved from [Link]
-
Perflavory. (n.d.). This compound, 615-10-1. Perflavory. Retrieved from [Link]
- Padwa, A., & Kulkarni, Y. S. (1987). Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. The Journal of Organic Chemistry, 52(1), 1-8.
- Stener, M. A., & Chisholm, M. H. (2017).
- Gandini, A., & Belgacem, M. N. (1997). Understanding the reactivity and selectivity of Diels–Alder reactions involving furans. Journal of Polymer Science Part A: Polymer Chemistry, 35(12), 2467-2481.
- Wang, J., et al. (2017). Furan-based flame-retardant polymeric materials.
- Jiang, M., et al. (2016). Green Pathways for the Enzymatic Synthesis of Furan-Based Polyesters and Polyamides. Polymers, 8(12), 426.
- University of Michigan. (n.d.). Experiment 3: Diels-Alder exo or endo?. University of Michigan Chemistry Department.
- ChemHelpASAP. (2021, February 19). intramolecular Diels-Alder cycloaddition on a furan ring [Video]. YouTube.
- Terryn, S., et al. (2021).
- Cioc, R. C., et al. (2020). Direct Diels–Alder reactions of furfural derivatives with maleimides. Green Chemistry, 22(23), 8231-8236.
- Eagan, J. M., et al. (2021). Catalytic Transformation of the Furfural Platform into Bifunctionalized Monomers for Polymer Synthesis.
- Jiang, M., et al. (2020). Progress in the synthesis and properties of 2,5-furan dicarboxylate based polyesters. BioResources, 15(2), 4469-4497.
- Kourdioukov, M., et al. (2022). Diels–Alder Cycloadditions of Bio-Derived Furans with Maleimides as a Sustainable «Click» Approach towards Molecular, Macromolecular and Hybrid Systems. Molecules, 27(1), 133.
- Wang, J., et al. (2018).
- Lee, D. W., et al. (2018). The effect of electron density in furan pendant group on thermal-reversible Diels–Alder reaction based self-healing properties of polymethacrylate derivatives. RSC Advances, 8(70), 40167-40174.
- Froidevaux, V., et al. (2015). Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials. RSC Advances, 5(103), 84542-84556.
- Gandini, A., & Lacerda, T. M. (2015). Synthesis and characterization of bio-based furanic polyesters. RSC Advances, 5(28), 21886-21896.
- Papageorgiou, G. Z., et al. (2015). High molecular weight bio furan-based co-polyesters for food packaging applications: synthesis, characterization and solid-state polymerization. Green Chemistry, 17(5), 2894-2906.
- Bhaumik, A., & Dhepe, P. L. (2015). Synthesis of functionalized furan derivatives by generation of 2-(furyl)carbene intermediates. Organic & Biomolecular Chemistry, 13(33), 8758-8769.
-
Organic Syntheses. (n.d.). 2-FUROIC ACID. Organic Syntheses. Retrieved from [Link]
- vom Stein, T., et al. (2021). Tailoring the Formation of Functionalized Furans from Glucose in Water with Nature-Sourced Catalysts and In Situ NMR. Molecules, 26(23), 7248.
- Wu, J., et al. (2017). Synthesis and Characterization of Poly(2,5-furan dicarboxylate)s Based on a Variety of Diols. Macromolecular Chemistry and Physics, 218(1), 1600450.
- Thiyagarajan, S., et al. (2021). Modifications of Furan-Based Polyesters with the Use of Rigid Diols. Polymers, 13(15), 2446.
- van der Meulen, I., et al. (2013). Oxidative esterification of aliphatic α,ω-diols, an alternative route to polyester precursors for the synthesis of polyurethanes. Polymer Chemistry, 4(1), 122-129.
- Musumeci, F., et al. (2021). Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. Chemistry–A European Journal, 27(6), 2095-2104.
- Miller, S. A. (2018). Step-Growth Polyesters with Biobased (R)-1,3- Butanediol. ACS Sustainable Chemistry & Engineering, 6(11), 14041-14049.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. websites.umich.edu [websites.umich.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Self-Healing in Mobility-Restricted Conditions Maintaining Mechanical Robustness: Furan–Maleimide Diels–Alder Cycloadditions in Polymer Networks for Ambient Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Preparation and characterization of self-healing furan-terminated polybutadiene (FTPB) based on Diels–Alder reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Maleimide Self-Reaction in Furan/Maleimide-Based Reversibly Crosslinked Polyketones: Processing Limitation or Potential Advantage? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Understanding the reactivity and selectivity of Diels–Alder reactions involving furans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Recent Progress on Bio-Based Polyesters Derived from 2,5-Furandicarbonxylic Acid (FDCA) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Progress in the synthesis and properties of 2,5-furan dicarboxylate based polyesters :: BioResources [bioresources.cnr.ncsu.edu]
- 23. High molecular weight bio furan-based co-polyesters for food packaging applications: synthesis, characterization and solid-state polymerization - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Propyl 2-Furoate Synthesis
Welcome to the technical support center for the synthesis of propyl 2-furoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize the yield and purity of this compound. Here, we move beyond simple procedural steps to explain the underlying chemical principles, ensuring a comprehensive understanding of the reaction.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during the synthesis of this compound, a valuable compound in the flavoring, fragrance, and pharmaceutical industries.[1]
Issue 1: Low Conversion of 2-Furoic Acid
Question: My reaction consistently results in a low yield of this compound, with a significant amount of unreacted 2-furoic acid remaining. What factors could be contributing to this, and how can I improve the conversion rate?
Answer:
Low conversion in the Fischer-Speier esterification of 2-furoic acid with propanol is a common issue stemming from the reversible nature of the reaction.[2][3] To drive the equilibrium towards the product side, several factors must be carefully controlled.
Causality and Recommended Actions:
-
Insufficient Catalyst Activity: The protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst is the critical first step to increase the electrophilicity of the carbonyl carbon.[3]
-
Solution: Ensure your acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is not old or hydrated. Use a sufficient catalytic amount, typically 1-5 mol% relative to the carboxylic acid. For a more environmentally benign approach, consider using a recyclable solid acid catalyst like tungstophosphoric acid supported on zirconia.[1]
-
-
Water Accumulation: The formation of water as a byproduct will shift the equilibrium back towards the reactants, limiting the ester yield.[2]
-
Solution: Employ methods for water removal. A Dean-Stark apparatus is highly effective for azeotropically removing water with a suitable solvent like toluene or hexane.[3] Alternatively, using molecular sieves within the reaction mixture can sequester the water as it forms.
-
-
Suboptimal Reactant Molar Ratio: While a 1:1 molar ratio of 2-furoic acid to propanol is stoichiometric, using an excess of the alcohol can significantly shift the equilibrium towards the product.[2]
-
Solution: Increase the molar ratio of propanol to 2-furoic acid. Ratios of 1:2 or higher are often sufficient to improve the ester yield significantly.
-
-
Inadequate Reaction Temperature and Time: Esterification is a thermodynamically controlled process that requires sufficient thermal energy and time to reach equilibrium.[3]
-
Solution: Ensure the reaction is heated to reflux, typically between 60-110 °C, for an adequate duration, which can range from 1 to 10 hours.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. Studies on similar esterifications have shown that increasing the temperature to 125 °C can lead to conversions as high as 93% within 24 hours.
-
Experimental Workflow for Optimizing Conversion:
Caption: Workflow for optimizing this compound yield.
Issue 2: Formation of Dark-Colored Impurities
Question: My final product is a dark-colored oil, not the expected colorless liquid. What are these impurities, and how can I prevent their formation and purify my product?
Answer:
The formation of dark-colored impurities, often tarry by-products, can be attributed to the degradation of 2-furoic acid or furfural-derived starting materials, especially at elevated temperatures in the presence of a strong acid.[4]
Causality and Recommended Actions:
-
Acid-Catalyzed Degradation: 2-furoic acid, derived from furfural, can be susceptible to polymerization and degradation under harsh acidic conditions and high temperatures.[4]
-
Solution:
-
Use a Milder Catalyst: Consider using a Lewis acid catalyst or a solid acid catalyst which can be less harsh than concentrated sulfuric acid.[3]
-
Control Temperature: Avoid excessive heating. Maintain a steady reflux without overheating the reaction mixture.
-
Purify Starting Material: Ensure the 2-furoic acid used is of high purity. If it is discolored, recrystallization from hot water with activated carbon or from carbon tetrachloride can remove impurities.[4]
-
-
-
Purification Challenges: The colored impurities can be difficult to separate from the desired ester due to similar polarities.
-
Solution:
-
Activated Carbon Treatment: Before final purification, dissolving the crude product in a suitable solvent and treating it with activated carbon can help adsorb the colored impurities.[4]
-
Column Chromatography: Purification of the crude product by column chromatography on silica gel using a non-polar eluent system, such as hexane-ethyl acetate (e.g., 9:1), is an effective method to isolate the pure this compound.
-
Vacuum Distillation: Distillation under reduced pressure is an excellent method for purifying the final product and obtaining a colorless liquid.[4]
-
-
Issue 3: Product Isolation and Purification Difficulties
Question: I am struggling to efficiently separate my this compound from the reaction mixture during the work-up. What is an effective extraction and purification protocol?
Answer:
A well-designed work-up and purification strategy is crucial for obtaining high-purity this compound. This involves neutralizing the acid catalyst, removing unreacted starting materials, and finally isolating the pure ester.
Detailed Step-by-Step Protocol for Extraction and Purification:
-
Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. If a strong acid catalyst was used, it's crucial to neutralize it. Cautiously add the reaction mixture to a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the effervescence ceases. This will neutralize the acid catalyst and convert any unreacted 2-furoic acid into its water-soluble sodium salt.
-
Solvent Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent like diethyl ether or ethyl acetate (3 x 50 mL for a 1 mmol scale reaction). This compound is soluble in these organic solvents, while the sodium furoate salt remains in the aqueous layer.
-
Washing: Combine the organic layers and wash them sequentially with:
-
Saturated sodium bicarbonate solution (to remove any residual acid).
-
Brine (saturated NaCl solution) to reduce the solubility of the organic product in any remaining water and to aid in phase separation.
-
-
Drying: Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Final Purification: The resulting crude product can be further purified by:
-
Column Chromatography: As mentioned previously, using a silica gel column with a hexane-ethyl acetate eluent system is effective.
-
Vacuum Distillation: This is often the preferred method for obtaining a highly pure, colorless product.
-
Logical Relationship Diagram for Purification:
Caption: Purification workflow for this compound.
II. Frequently Asked Questions (FAQs)
Q1: What are the optimal reaction conditions for maximizing the yield of this compound?
A1: Based on literature for similar esterifications, optimal conditions generally involve:
-
Reactant Ratio: A molar ratio of 2-furoic acid to n-propanol of 1:2.
-
Catalyst: A solid acid catalyst like tungstophosphoric acid/zirconia composites (around 50 mg per 1 mmol of 2-furoic acid).
-
Temperature: 125 °C.
-
Reaction Time: 10-24 hours, with monitoring to determine completion.
-
Water Removal: Use of a Dean-Stark apparatus or molecular sieves.[3]
| Parameter | Recommended Condition | Rationale |
| Molar Ratio (Acid:Alcohol) | 1:2 or higher | Shifts equilibrium towards product formation. |
| Catalyst | Solid acid (e.g., TPA/ZrO₂) | Environmentally benign and reusable.[1] |
| Temperature | 125 °C | Increases reaction rate; higher temperatures can lead to degradation. |
| Water Removal | Azeotropic distillation | Prevents reverse reaction (hydrolysis).[3] |
Q2: Can I use a different alcohol, and how will that affect the reaction?
A2: Yes, other alcohols can be used, but the structure of the alcohol will affect the reaction rate. Primary alcohols, like propanol, are generally more reactive than secondary alcohols due to less steric hindrance. Tertiary alcohols are prone to elimination reactions under acidic conditions and are generally not suitable for Fischer esterification.[3] The reactivity order is typically: primary > secondary.[5]
Q3: What analytical techniques are best for monitoring the reaction and characterizing the final product?
A3:
-
Reaction Monitoring:
-
Thin Layer Chromatography (TLC): A quick and easy way to qualitatively track the disappearance of the 2-furoic acid starting material and the appearance of the less polar this compound product.
-
Gas Chromatography (GC): Provides quantitative data on the conversion of reactants to products.
-
-
Final Product Characterization:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Confirms the identity and purity of the product by providing its mass spectrum.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to confirm the formation of the desired ester.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify the characteristic ester carbonyl stretch (around 1720 cm⁻¹) and the disappearance of the broad carboxylic acid O-H stretch.
-
Q4: Is it possible to perform this synthesis using an enzymatic catalyst?
A4: Yes, lipase-catalyzed esterification is a viable and "green" alternative. Lipases, such as Candida antarctica lipase B (CAL-B), can efficiently catalyze the esterification of furoic acid.[2] This approach offers high selectivity and avoids the use of harsh acids and high temperatures, minimizing byproduct formation. However, reaction times may be longer, and the cost of the enzyme can be a consideration.
III. References
-
Kinetic study of lipase-catalyzed esterification of furoic acid to methyl-2-furoate. (n.d.). ResearchGate. Retrieved from [Link]
-
Biomass valorization derivatives: Clean esterification of 2-furoic acid using tungstophosphoric acid/zirconia composites as recyclable catalyst. (n.d.). ResearchGate. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Clean esterification of 2-furoic acid using tungstophosphoric acid/zirconia composites. (n.d.). CONICET. Retrieved from [Link]
-
Fischer–Speier esterification. (n.d.). Wikipedia. Retrieved from [Link]
-
Kinetics of Ester Formation via Fischer Esterification. (n.d.). ChemBAM. Retrieved from [Link]
-
This compound. (n.d.). Perflavory. Retrieved from [Link]
-
2-Furancarboxylic acid and 2-Furylcarbinol. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Synthesis methods for the preparation of 2-furoic acid derivatives. (n.d.). Google Patents. Retrieved from
-
methyl 2-furoate. (n.d.). The Good Scents Company. Retrieved from [Link]
-
Development and Validation of RP-HPLC-PDA Method for Estimation of Mometasone Furoate, Salicylic Acid, Methyl Paraben and Propyl Paraben in Combined Topical Formulation by Using Design of Experiment. (n.d.). Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]
-
Kinetics of the fischer esterification of PaLM fatty acids with isoProPanoL and butyL-ceLLosoLVe. (n.d.). SciELO. Retrieved from [Link]
Sources
Technical Support Center: Purification of Propyl 2-Furoate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the purification of propyl 2-furoate. This document is designed for researchers, chemists, and drug development professionals who are working with this compound and require robust, field-tested protocols and troubleshooting advice. Our goal is to move beyond simple procedural lists and provide the causal reasoning behind experimental choices, ensuring both high purity and a fundamental understanding of the process.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the purification of this compound. Each entry is structured to help you diagnose the issue, understand the underlying cause, and implement an effective solution.
Question 1: My final yield of this compound is significantly lower than expected after vacuum distillation. What are the potential causes and how can I fix this?
Answer:
Low yield after distillation is a common issue that can typically be traced to one of three areas: incomplete reaction, mechanical losses, or thermal degradation.
Causality Analysis:
-
Incomplete Reaction: The most straightforward cause of low yield is an incomplete esterification reaction. Before purification, it is crucial to ensure the reaction has gone to completion.
-
Mechanical Losses: this compound has a boiling point of 211 °C at atmospheric pressure[1]. While vacuum distillation is necessary to lower this temperature, improper setup can lead to significant product loss. This includes leaks in the vacuum system, inefficient condensation, or product "bumping" into the receiving flask.
-
Thermal Degradation: Although vacuum is used, prolonged exposure to high temperatures can cause the furan ring to degrade or promote side reactions, reducing the amount of recoverable product.
Troubleshooting Protocol:
-
Confirm Reaction Completion: Before beginning purification, analyze a crude sample of your reaction mixture using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Compare the spot or peak corresponding to your starting material (2-furoic acid) to the product spot/peak. If significant starting material remains, consider extending the reaction time or adding more of the limiting reagent.
-
Optimize Your Distillation Setup:
-
Vacuum Integrity: Ensure all glass joints are properly sealed with high-vacuum grease. Check all tubing for cracks or loose connections. A stable, deep vacuum is essential.
-
Condenser Efficiency: Use a condenser with a large surface area (e.g., a Graham or Allihn condenser) and ensure a high flow rate of cold coolant (ideally ≤ 10 °C). Insulating the distillation head and condenser with glass wool can also improve efficiency.
-
Prevent Bumping: Use a magnetic stir bar or boiling chips in the distillation flask to ensure smooth boiling. Avoid overly rapid heating.
-
-
Minimize Thermal Stress:
-
Use a heating mantle with a stirrer and a temperature controller to maintain a stable and controlled pot temperature.
-
Record the vapor temperature during distillation. The boiling point of your product will drop predictably with pressure. Aim to keep the pot temperature no more than 20-30 °C above the vapor temperature.
-
Data Reference Table: this compound Boiling Point vs. Pressure
| Pressure (mmHg) | Estimated Boiling Point (°C) |
| 760 | 211 |
| 100 | ~145 |
| 20 | ~105 |
| 10 | ~90 |
| 1 | ~55 |
| Note: These are estimated values. Actual boiling points may vary based on system efficiency and purity. |
Question 2: After column chromatography, my fractions containing this compound are still contaminated with an unknown impurity that has a very similar Rf value. How can I achieve baseline separation?
Answer:
Co-elution is a frequent challenge in chromatography, especially when dealing with impurities that have similar polarity to the target compound. The solution lies in systematically optimizing the chromatographic conditions.
Causality Analysis:
The resolving power of column chromatography depends on the differential partitioning of compounds between the stationary phase (e.g., silica gel) and the mobile phase (the eluent). If an impurity travels at nearly the same rate as your product, the interaction with both phases is too similar. To improve separation, you must amplify the subtle differences in their chemical properties.
Troubleshooting Protocol:
-
Systematically Vary Solvent Polarity: The standard hexane/ethyl acetate system is a good starting point[2]. However, if it fails, you must adjust the polarity.
-
Fine-Tune the Ratio: Prepare several TLC plates and run them in chambers with slightly different solvent ratios (e.g., 95:5, 90:10, 85:15 Hexane:EtOAc). The goal is to find a system where the product Rf is between 0.25 and 0.35, as this typically provides the best separation on a column.
-
Change the Solvents: If adjusting the ratio is insufficient, switch one of the solvent components. Swapping ethyl acetate for dichloromethane (DCM) or tert-butyl methyl ether (TBME) can alter the specific interactions (e.g., hydrogen bonding, dipole-dipole) between your compounds and the stationary phase, often resolving previously co-eluting spots. A common alternative system is DCM/Hexane.
-
-
Enhance Column Efficiency:
-
Column Dimensions: Use a longer, narrower column to increase the number of theoretical plates and improve separation. A length-to-diameter ratio of at least 10:1 is recommended.
-
Packing Quality: Ensure the silica gel is packed uniformly without any air bubbles or channels. A poorly packed column is a primary cause of bad separation[3]. Both wet and dry packing methods can be effective if performed meticulously.
-
Sample Loading: Load the crude product in the minimum possible volume of solvent or, ideally, pre-adsorb it onto a small amount of silica gel ("dry loading"). This creates a tight starting band and prevents product streaking.
-
-
Consider an Alternative Stationary Phase: If the impurity persists, it may have very similar polarity but different structural features. Switching from standard silica gel to a different stationary phase, such as alumina (basic or neutral) or a reverse-phase silica (like C18), can exploit different separation mechanisms.
Data Reference Table: Common Solvents for Chromatography
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| n-Hexane | 0.1 | 69 | Standard non-polar component. |
| Dichloromethane (DCM) | 3.1 | 40 | Good for intermediate polarity compounds. Can be used with hexane. |
| Diethyl Ether | 2.8 | 35 | Volatile; can create bubbles in the column. |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | Excellent general-purpose polar component for esters[4]. |
| Acetone | 5.1 | 56 | Highly polar; often used for highly polar compounds or to flush a column. |
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the purification and handling of this compound.
Question 3: What are the most common impurities I should expect from a standard Fischer esterification synthesis of this compound, and how do I remove them?
Answer:
In a typical synthesis from 2-furoic acid and n-propanol with an acid catalyst (e.g., H₂SO₄), you should anticipate the following impurities:
-
Unreacted 2-Furoic Acid: This is a solid, acidic impurity.
-
Removal: Perform a liquid-liquid extraction on the crude reaction mixture before distillation. Dissolve the mixture in a water-immiscible solvent like ethyl acetate or diethyl ether. Wash this organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The acidic 2-furoic acid will be deprotonated to form sodium 2-furoate, which is water-soluble and will move to the aqueous layer. The neutral ester product will remain in the organic layer.
-
-
Unreacted n-Propanol: This is a volatile, polar alcohol.
-
Removal: Wash the organic layer (from the step above) with water and then with a saturated sodium chloride solution (brine). This will remove the bulk of the residual propanol. Any remaining traces will be easily separated during the final vacuum distillation due to its much lower boiling point (97 °C).
-
-
Water: Formed as a byproduct of the esterification.
-
Removal: After the aqueous washes, the organic layer will be saturated with water. Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before filtration and solvent removal. This step is critical to prevent issues during distillation.
-
-
Dark, Polymeric Byproducts: The furan ring is sensitive to strong acid and heat, which can lead to the formation of dark-colored, high-molecular-weight tars.
-
Removal: These impurities are typically non-volatile. They will remain in the distillation flask as a residue after your product has been distilled, effectively separating them.
-
Workflow Diagram: Purification Strategy
The following diagram outlines the decision-making process for purifying crude this compound after a typical esterification reaction.
Caption: Decision workflow for this compound purification.
Question 4: Is this compound stable, and what are the recommended storage and handling procedures?
Answer:
This compound is a relatively stable organic ester under standard laboratory conditions. However, like many furan derivatives, it has specific sensitivities that must be managed for long-term storage and safe handling.
Stability Profile:
-
Acid/Base Sensitivity: As an ester, it can be hydrolyzed back to 2-furoic acid and propanol under strongly acidic or basic conditions. Avoid contact with strong acids and bases during storage.
-
Oxidative Stability: The furan ring can be susceptible to oxidation over time, especially when exposed to air and light. This can lead to discoloration (turning yellow or brown) and the formation of impurities.
Recommended Handling and Storage Protocol:
-
Handling:
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile is suitable for incidental contact).
-
Avoid inhalation of vapors and direct contact with skin or eyes[5].
-
-
Storage:
-
Container: Store in a tightly sealed, airtight container to prevent oxidation and moisture absorption. Amber glass bottles are preferred to protect the compound from light.
-
Atmosphere: For long-term storage or high-purity samples, flushing the container with an inert gas like argon or nitrogen before sealing is highly recommended.
-
Temperature: Store in a cool, dry place away from direct sunlight and heat sources. Refrigeration is generally suitable for long-term storage.
-
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11982, this compound. Retrieved from [Link]
-
Perflavory. (n.d.). This compound, 615-10-1. Retrieved from [Link]
-
The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Org. Synth. 2018, 95, 350-366. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Org. Synth. 1925, 4, 31. Retrieved from [Link]
-
NIST. (n.d.). 2-Furancarboxylic acid, propyl ester. NIST Chemistry WebBook. Retrieved from [Link]
-
The Good Scents Company. (n.d.). Methyl 2-furoate. Retrieved from [Link]
-
Reddit. (2023). r/Chempros - Go-to recrystallization solvent mixtures. Retrieved from [Link]
-
NIST. (n.d.). 2-Furancarboxylic acid, propyl ester. NIST Chemistry WebBook. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Propyl 2-Furancarboxylate, min 97% (GC). Retrieved from [Link]
-
BioFuran Materials. (n.d.). This compound, CAS 615-10-1. Retrieved from [Link]
-
Reagent Instrument Network. (n.d.). This compound. Retrieved from [Link]
-
FooDB. (n.d.). Showing Compound this compound (FDB016854). Retrieved from [Link]
-
NIST. (n.d.). 2-Furancarboxylic acid, propyl ester: Mass spectrum. NIST Chemistry WebBook. Retrieved from [Link]
-
Di Giacomo, G., et al. (2015). Clean esterification of 2-furoic acid using tungstophosphoric acid/zirconia composites. Chemical Engineering Research and Design, 95, 258-266. Retrieved from [Link]
-
Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. Retrieved from [Link]
-
Arosio, D., et al. (2023). Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C. Molecules, 28(23), 7856. Retrieved from [Link]
Sources
Technical Support Center: Propyl 2-Furoate Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals on Troubleshooting Common Side Products
Welcome to the Technical Support Center for the synthesis of propyl 2-furoate. This guide is designed to provide in-depth technical assistance to researchers, scientists, and professionals in drug development who may encounter challenges related to side product formation during their experiments. As your Senior Application Scientist, my goal is to equip you with the expertise and field-proven insights necessary to identify, mitigate, and eliminate common impurities, ensuring the integrity and purity of your final product.
This guide is structured in a question-and-answer format to directly address specific issues. We will delve into the causality behind experimental choices, providing not just steps but the scientific reasoning to empower you to make informed decisions in your synthetic work.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: I am performing a Fischer esterification of 2-furoic acid with n-propanol and my yield of this compound is consistently low. What are the likely reasons and how can I improve it?
A1: Low yields in Fischer esterification are a common challenge, primarily due to the reversible nature of the reaction.[1] The key to a high yield is to effectively shift the equilibrium towards the product side. Here are the most probable causes for low yield and actionable troubleshooting steps:
1. Incomplete Reaction and Equilibrium Issues:
-
Causality: The Fischer esterification is an equilibrium process where 2-furoic acid reacts with propanol to form this compound and water. If water is not removed, the reverse reaction, hydrolysis of the ester, will occur, leading to a mixture of reactants and products at equilibrium.[1][2]
-
Troubleshooting Protocol:
-
Use of Excess Alcohol: Employ a significant excess of n-propanol (at least 3-5 equivalents, or use it as the solvent). According to Le Châtelier's principle, this will drive the equilibrium towards the formation of the ester.[1]
-
Water Removal: The most effective way to ensure high conversion is to remove the water as it is formed. This can be achieved using:
-
Dean-Stark Apparatus: If your reaction is conducted in a solvent that forms an azeotrope with water (e.g., toluene, cyclohexane), a Dean-Stark trap is highly effective.
-
Drying Agents: For smaller scale reactions, the addition of a dehydrating agent like molecular sieves (3Å or 4Å) can be used to sequester water in situ.
-
Strong Acid Catalyst as a Dehydrating Agent: Concentrated sulfuric acid not only acts as a catalyst but also as a dehydrating agent. However, be mindful of potential side reactions at higher concentrations and temperatures (see Q2).
-
-
2. Insufficient Catalysis:
-
Causality: The esterification reaction is slow without a strong acid catalyst to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the nucleophilic attack of the alcohol.
-
Troubleshooting Protocol:
-
Ensure you are using a sufficient amount of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). A typical catalytic amount is 1-5 mol%.
-
3. Suboptimal Reaction Temperature and Time:
-
Causality: Like most reactions, the rate of esterification is temperature-dependent. If the temperature is too low, the reaction will be slow and may not reach equilibrium within a reasonable timeframe.
-
Troubleshooting Protocol:
-
Conduct the reaction at the reflux temperature of the alcohol or the azeotropic mixture. Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
-
Workflow for Troubleshooting Low Yield in Fischer Esterification:
Caption: Troubleshooting workflow for low yield.
Q2: I'm observing the formation of a significant amount of a high-boiling, viscous material and my product is discolored. What is happening?
A2: The formation of high-boiling, often colored, material is a strong indication of side reactions involving the furan ring itself. The furan moiety is known to be sensitive to acidic conditions, especially at elevated temperatures.
1. Furan Ring Opening and Polymerization:
-
Causality: Under strong acidic conditions, the furan ring can be protonated, leading to ring-opening.[3][4][5] The resulting reactive intermediates can then undergo polymerization, leading to the formation of polymeric/tarry substances.[6][7][8] This is exacerbated by high concentrations of strong acids and high temperatures.
-
Troubleshooting Protocol:
-
Control Acid Concentration: Use the minimum effective amount of the acid catalyst.
-
Moderate Reaction Temperature: While reflux is often necessary, avoid excessively high temperatures for prolonged periods.
-
Use a Milder Catalyst: Consider using a solid acid catalyst or a milder Brønsted acid if furan degradation is a persistent issue.
-
Monitor Reaction Time: Do not extend the reaction time unnecessarily once the reaction has reached completion, as this increases the likelihood of degradation.
-
Mechanism of Acid-Catalyzed Furan Ring Opening:
Caption: Acid-catalyzed furan ring degradation.
Q3: My GC-MS analysis shows a peak corresponding to a compound with a mass of 102.1 g/mol , which I suspect is dipropyl ether. How can I prevent its formation?
A3: Your suspicion is likely correct. Dipropyl ether is a common byproduct in acid-catalyzed reactions of propanol, especially at higher temperatures.
-
Causality: The formation of dipropyl ether occurs through the acid-catalyzed self-condensation (dehydration) of two molecules of n-propanol.[9][10][11] This reaction is competitive with the desired esterification and is favored by high temperatures and high acid concentrations.
-
Troubleshooting Protocol:
-
Temperature Control: This is the most critical factor. If possible, run the reaction at the lowest effective temperature that still provides a reasonable reaction rate.
-
Catalyst Concentration: Use the lowest concentration of the acid catalyst that effectively promotes esterification.
-
Alternative Catalysts: Consider using a solid acid catalyst, which can sometimes offer higher selectivity for esterification over ether formation.
-
Comparative Data on Side Product Formation:
| Side Product | Formation Favored By | Mitigation Strategy |
| Unreacted Starting Materials | Incomplete reaction; presence of water | Use excess alcohol; remove water (Dean-Stark/drying agents) |
| Furan Ring Degradation Products | High acid concentration; high temperature | Use minimal catalyst; moderate temperature; shorter reaction time |
| Dipropyl Ether | High temperature; high acid concentration | Lower reaction temperature; use minimal catalyst |
Q4: I am using the 2-furoyl chloride route to synthesize this compound, but I am still getting 2-furoic acid as an impurity. What is the cause?
A4: The presence of 2-furoic acid when starting from 2-furoyl chloride is almost certainly due to the presence of water.
-
Causality: 2-Furoyl chloride is a highly reactive acyl chloride that will readily react with any moisture present in the reaction setup, including in the propanol, solvent, or glassware, to hydrolyze back to 2-furoic acid.[12][13] The byproduct of this hydrolysis is hydrochloric acid (HCl), which can also contribute to furan ring degradation.
-
Troubleshooting Protocol:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried (e.g., oven-dried or flame-dried under an inert atmosphere).
-
Dry Reagents: Use anhydrous propanol and any other solvents. If necessary, distill the propanol from a suitable drying agent.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.
-
Controlled Addition: Add the 2-furoyl chloride slowly to the propanol, preferably at a reduced temperature (e.g., 0 °C) to control the exothermicity of the reaction and minimize side reactions.
-
Q5: I am attempting a transesterification to produce this compound from methyl 2-furoate, but the conversion is poor. What are the key factors to consider?
A5: Transesterification is also an equilibrium-controlled process, and driving the reaction to completion is essential for high yields.
-
Causality: The reaction between methyl 2-furoate and propanol to form this compound also produces methanol as a byproduct. If the methanol is not removed, a mixture of both esters and both alcohols will exist at equilibrium.
-
Troubleshooting Protocol:
-
Removal of the Byproduct Alcohol: The most effective strategy is to remove the lower-boiling alcohol (methanol in this case) from the reaction mixture as it is formed. This can be achieved by distillation if there is a sufficient boiling point difference between the alcohols and esters.
-
Use of a Large Excess of the Reagent Alcohol: Using a large excess of propanol will help to shift the equilibrium towards the desired product.
-
Catalyst Selection: Both acid and base catalysts can be used for transesterification. The choice of catalyst can influence the reaction rate and the potential for side reactions.
-
Analytical Methods for Impurity Profiling
A robust analytical strategy is crucial for identifying and quantifying side products. A multi-technique approach is often necessary for comprehensive impurity profiling.[12][14][15]
-
Thin-Layer Chromatography (TLC): An excellent initial technique to monitor the progress of the reaction and get a qualitative idea of the number of components in the reaction mixture.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful tool for separating and identifying volatile impurities such as dipropyl ether, unreacted propanol, and the this compound product.[16][17]
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying non-volatile impurities, such as unreacted 2-furoic acid and potential degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of the final product and any isolated impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of the ester functional group (C=O stretch) and the absence of the carboxylic acid hydroxyl group (broad O-H stretch).
References
- Benchchem. (2025).
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
- Montoya, A., & Haynes, B. S. (2018). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels, 32(1), 511-519.
- ResearchGate. (n.d.). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution | Request PDF.
- Wegenhart, B. L., et al. (2016). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. Green Chemistry, 18(13), 3742-3752.
- MDPI. (n.d.).
- Benchchem. (2025). Troubleshooting guide for the synthesis of furan-based polymers.
- ChemistAi. (n.d.).
- Quora. (2020).
- Reddit. (2024).
- LGC Standards. (n.d.). Pharmaceutical impurity profiling & custom synthesis.
- Chemistry Steps. (n.d.). Ester Reactions Summary and Practice Problems.
- Wikipedia. (n.d.). 2-Furoyl chloride.
- Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
- Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review.
- Chegg. (2022). The synthesis of dipropyl ether from propanol is shown below. What reagent and reaction conditions are required for the reaction to occur? Your Answer.
- Reddit. (2020).
- ChemicalBook. (n.d.). 2-Furoyl chloride CAS#: 527-69-5.
- CONICET. (n.d.). Clean esterification of 2-furoic acid using tungstophosphoric acid/zirconia composites.
- ResearchGate. (n.d.). Self- and Cross-Aldol Condensation of Propanal Catalyzed by Anion-Exchange Resins in Aqueous Media | Request PDF.
- ResearchGate. (n.d.).
- Benchchem. (2025).
- JEOL. (n.d.).
- MDPI. (2023).
- Chegg. (2022). The synthesis of dipropyl ether from propanol is shown below. What reagent and reaction conditions are required for the reaction to occur?
- Restek. (n.d.). Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS.
- Benchchem. (2025).
- NIH. (2023). Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods.
- RSC Publishing. (n.d.).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. reddit.com [reddit.com]
- 3. Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijsrtjournal.com [ijsrtjournal.com]
- 7. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization | MDPI [mdpi.com]
- 8. rsc.org [rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances [mdpi.com]
- 11. chegg.com [chegg.com]
- 12. soeagra.com [soeagra.com]
- 13. jchr.org [jchr.org]
- 14. documents.lgcstandards.com [documents.lgcstandards.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS [discover.restek.com]
Preventing degradation of propyl 2-furoate during storage
Technical Support Center: Propyl 2-Furoate
Guide: Best Practices for the Storage and Handling to Prevent Degradation
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability and purity of this compound during storage. Our goal is to move beyond simple instructions and explain the underlying chemical principles to empower you to make informed decisions in your experimental design.
This compound is a valuable compound, but its unique structure, containing both an ester functional group and a furan ring, makes it susceptible to specific degradation pathways.[1][2] Understanding these vulnerabilities is the first step toward ensuring the integrity of your material and the reproducibility of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions our team receives regarding the stability of this compound.
Q1: What are the key structural features of this compound that make it susceptible to degradation?
A1: The instability of this compound arises from two primary chemical moieties:
-
The Ester Group: Like all esters, the propyl ester functional group is susceptible to hydrolysis, which is the cleavage of the ester bond by reaction with water.[3][4] This reaction can be catalyzed by both acids and bases.
-
The Furan Ring: The furan ring is an electron-rich aromatic heterocycle. However, its aromatic stabilization is significantly lower than that of benzene, making it highly reactive.[5] It is particularly vulnerable to oxidation and acid-catalyzed ring-opening, which can lead to the formation of 1,4-dicarbonyl compounds.[6][7][8]
Q2: What are the primary degradation pathways I should be aware of during storage?
A2: There are two main degradation pathways you must control for:
-
Hydrolysis: The ester linkage can be cleaved by water to yield 2-furoic acid and propanol.[9][10] This process is accelerated by the presence of moisture, acidic or basic contaminants, and elevated temperatures.[11][12][13] While the reaction with pure water is slow, it becomes significant over long-term storage or under non-ideal conditions.[3][4]
-
Oxidation: The furan ring is prone to oxidation, especially in the presence of atmospheric oxygen, light, or trace metal catalysts.[7][14] This can lead to a complex cascade of reactions, including the formation of endoperoxides and subsequent ring-opening to form unsaturated 1,4-dicarbonyl compounds.[7][8][14] These degradation products are often colored and can lead to polymerization, resulting in a yellow or brown appearance of the material.
Q3: What are the ideal storage conditions for the long-term stability of this compound?
A3: To mitigate the degradation pathways described above, we have established the following optimal storage conditions based on extensive testing and the compound's chemical properties.
| Parameter | Recommendation | Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Reduces the rate of all chemical reactions, including hydrolysis and oxidation.[15][16] Avoid freezing to prevent potential phase separation or container stress. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen, directly preventing the oxidative degradation of the sensitive furan ring. |
| Light Exposure | Amber Glass Vial or Opaque Container | Protects the compound from UV and visible light, which can catalyze photo-oxidative degradation pathways.[15] |
| Container | Tightly Sealed Glass Vial with PTFE-lined Cap | Glass is inert. A PTFE liner prevents leaching and provides an excellent seal against moisture and oxygen ingress.[15] |
| Purity | Use High-Purity Anhydrous Grade | Minimizes the presence of water (for hydrolysis) and potential acidic/basic or metallic catalysts. |
Q4: Can the choice of storage container and the amount of material in it impact stability?
A4: Absolutely. The container is your first line of defense.
-
Material: Always use glass. Avoid plastic containers, as plasticizers can leach into the sample, and some plastics are permeable to oxygen and moisture over time.
-
Seal: A high-quality, airtight seal is critical. We recommend caps with a Polytetrafluoroethylene (PTFE) liner, as they are highly inert and provide a superior barrier against atmospheric contaminants.[15]
-
Headspace: The empty volume (headspace) in the vial contains air (and therefore oxygen and moisture). For optimal long-term stability, we recommend aliquoting the material into smaller, appropriately sized vials that will be used entirely once opened. This minimizes the headspace and reduces the impact of repeated exposure to the atmosphere each time the primary container is opened. If aliquoting is not feasible, purging the headspace with an inert gas like argon before sealing is a highly effective alternative.
Section 2: Troubleshooting Guide
Even with the best practices, issues can arise. This guide will help you diagnose and address common problems.
Issue 1: I've noticed a yellow or brownish discoloration and a change in the odor of my stored this compound.
-
Symptoms: The normally clear, colorless liquid has developed a yellow or brown tint. The characteristic odor may have changed, possibly becoming sharper or more acidic.
-
Primary Cause: This is a classic indicator of furan ring degradation. Oxidation leads to the formation of conjugated dicarbonyl compounds and subsequent polymerization, which are often colored.[7][8] The formation of 2-furoic acid via hydrolysis can also contribute to a change in odor.
-
Troubleshooting Workflow & Recommended Actions:
-
Do Not Use: Do not use the material for your experiment, as its purity is compromised. This will lead to non-reproducible and inaccurate results.
-
Verify Storage Conditions: Immediately review your storage protocol against the ideal conditions outlined in the FAQ section. Was the vial properly sealed? Was it protected from light? Was it stored at the correct temperature?
-
Perform Purity Analysis: Confirm the degradation by running a purity check using a stability-indicating analytical method, such as the RP-HPLC protocol provided in Section 3. Compare the chromatogram to a reference standard or a previously analyzed batch.
-
Dispose and Replace: Dispose of the degraded material according to your institution's safety guidelines and obtain a fresh lot of the compound. Implement stricter storage controls to prevent recurrence.
-
Issue 2: My HPLC analysis shows a reduced peak for this compound and several new, smaller peaks.
-
Symptom: The peak area of this compound is lower than expected, and new peaks, typically at different retention times, have appeared in the chromatogram.
-
Primary Cause: This confirms chemical degradation. The new peaks represent the degradation products. Peaks eluting earlier (more polar) than the parent compound are often indicative of hydrolysis products like 2-furoic acid. A variety of other peaks could indicate oxidative degradation products.
-
Diagnostic Workflow:
-
Forced Degradation Study: To tentatively identify the degradation products, you can perform a forced degradation study on a known pure sample of this compound.[17] Exposing small aliquots to acid (e.g., 0.1 M HCl), base (e.g., 0.1 M NaOH), and an oxidizing agent (e.g., 3% H₂O₂) and then analyzing them by HPLC can help match the retention times of the unknown peaks in your stored sample.[18][19]
-
LC-MS Analysis: For definitive identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. The mass-to-charge ratio (m/z) of the unknown peaks can be used to determine their molecular weights and fragmentation patterns, allowing for structural elucidation.
-
Review Protocol: This is a critical sign that your current storage and handling protocols are insufficient. A full review and implementation of the recommended procedures in Section 3 are necessary.
-
Section 3: Experimental Protocols
Protocol 1: Recommended Storage Procedure for this compound
This protocol is designed to maximize the shelf-life and maintain the purity of your material.
-
Materials:
-
This compound
-
Amber glass vials with PTFE-lined screw caps
-
Pipettes for aliquoting
-
Source of dry inert gas (Argon or Nitrogen) with a delivery tube
-
Refrigerator (certified for chemical storage, 2°C to 8°C)
-
-
Procedure:
-
Upon receiving the material, work in a clean, dry environment, preferably in a fume hood or glove box with low humidity.
-
If the primary container holds a large volume, immediately aliquot it into smaller, single-use volumes in the amber glass vials. Fill the vials to minimize headspace.
-
Before sealing, gently flush the headspace of each vial with a stream of dry argon or nitrogen for 10-15 seconds.
-
Immediately and tightly seal the vial with the PTFE-lined cap.
-
Label each vial clearly with the compound name, concentration (if in solution), date, and your initials.
-
Place the vials in a designated, clearly marked container inside a refrigerator set to maintain a temperature between 2°C and 8°C.
-
Log the material in your inventory. Use a "First-In, First-Out" (FIFO) system for your stock.
-
Protocol 2: Stability-Indicating RP-HPLC Method for Purity Assessment
This method is designed to separate this compound from its potential hydrolysis and oxidative degradation products. It is based on common methods for analyzing furoate compounds.[18][20][21]
| Parameter | Specification |
| Instrument | HPLC system with PDA or UV Detector |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 30% B; 2-15 min: 30% to 80% B; 15-17 min: 80% B; 17-18 min: 80% to 30% B; 18-25 min: 30% B (equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
| Sample Prep. | Dilute sample to ~0.1 mg/mL in a 50:50 mixture of Acetonitrile:Water. |
Section 4: Visualizing Degradation Pathways
To better understand the chemical transformations, the following diagrams illustrate the primary degradation pathways.
Caption: Base or acid-catalyzed hydrolysis of this compound.
Caption: Oxidative ring-opening of the furan moiety in this compound.
References
-
Lee, C. H. (2021). Furan oxidation by Mn(III)/Co(II) catalysts – application to benzofuran synthesis. Bulletin of the Korean Chemical Society, 42(11), 1401-1404. ([Link])
-
Wang, L., & Zhang, J. (2018). Atmospheric Oxidation of Furan and Methyl-Substituted Furans Initiated by Hydroxyl Radicals. The Journal of Physical Chemistry A, 122(25), 5636-5646. ([Link])
-
Merino, P. (2015). Oxidative Cleavage of Furans. Organic Reactions, 87, 1-334. ([Link])
-
De, S., Dutta, S., & Saha, B. (2016). Oxidation of Furfural and Furan Derivatives to Maleic Acid in the Presence of a Simple Catalyst System Based on Acetic Acid and TS-1 and Hydrogen Peroxide. ChemSusChem, 9(16), 2095-2102. ([Link])
-
Alwar, B. S. (2010). Catalytic Activity in the Hydrolysis of Phenyl Esters of α-Furoic Acid. Asian Journal of Chemistry, 22(1), 495-504. ([Link])
-
Alwar, B. S. (2010). Catalytic activity in the hydrolysis of phenyl esters of α-furoic acid. ResearchGate. ([Link])
-
Jadhav, S. B., Shingare, M. S., & Singh, P. P. (2015). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. Scientia Pharmaceutica, 83(4), 605-621. ([Link])
-
Welch, K. (n.d.). The Proper Storage and Handling of Volatile Analytical Standards. Restek. ([Link])
-
Hiralal, L., Pillay, B., & Olaniran, A. O. (2014). Stability profile of aroma-active esters in lager beer during storage at 4 °C and room temperature (±22.5°C). ResearchGate. ([Link])
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. ([Link])
-
Perflavory. (n.d.). This compound, 615-10-1. ([Link])
-
The Good Scents Company. (n.d.). This compound, 615-10-1. ([Link])
-
Flavor and Extract Manufacturers Association. (n.d.). This compound. FEMA. ([Link])
-
FooDB. (n.d.). Showing Compound this compound (FDB016854). ([Link])
-
Clark, J. (2015). Hydrolysing Esters. Chemguide. ([Link])
-
Ziarati, P., & Azari, Z. (2017). The Effect of Storage Time, Temperature and Type of Packaging on the Release of Phthalate Esters into Packed Acidic Liquids. Iranian journal of public health, 46(8), 1064–1074. ([Link])
-
Astro Chemical. (n.d.). Shelf-Life & Storage Conditions. ([Link])
-
Chemistry LibreTexts. (2023). The Hydrolysis of Esters. ([Link])
-
Ziarati, P. (2017). The Effect of Storage Time, Temperature and Type of Packaging on Release of Phthalate Ester into Packed Acidic Juice. ResearchGate. ([Link])
-
Chemistry LibreTexts. (2022). Hydrolysis of Esters. ([Link])
-
CP Lab Safety. (n.d.). Propyl 2-Furancarboxylate, min 97% (GC), 25 ml. ([Link])
-
Delatour, T., Huertas-Pérez, J. F., Dubois, M., Theurillat, X., Desmarchelier, A., Ernest, M., & Stadler, R. H. (2020). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. Food Chemistry, 303, 125406. ([Link])
-
Belal, T. S., Awad, T., & Clark, C. R. (2015). Forced degradation of mometasone furoate and development of two RP-HPLC methods for its determination with formoterol fumarate. Annales Pharmaceutiques Françaises, 73(3), 197-209. ([Link])
-
National Institute of Standards and Technology. (n.d.). 2-Furancarboxylic acid, propyl ester. NIST Chemistry WebBook. ([Link])
-
Paluch, P., & Borreguero, A. M. (2021). Impact of Deuteration and Temperature on Furan Ring Dynamics. Molecules, 26(10), 2872. ([Link])
-
Falco, L., Bonnaud, L., & Esposito, D. (2022). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Polymers, 14(10), 2056. ([Link])
-
Honnig Bassett, A., et al. (2025). Investigating the effects of furan ring substitution and network position on char formation in intrinsically flame-retardant epoxy resins. ResearchGate. ([Link])
-
Zarebska, K., & Holtzer, M. (2016). The Impact of Temperature on Furan Resin and Binder Structure. Archives of Foundry Engineering, 16(1), 127-130. ([Link])
-
Bajaj, S., Singla, D., & Sakhuja, N. (2012). Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research, 15(1), 84-91. ([Link])
-
Klimes, J., Sochor, J., & Dolezal, P. (2003). Simultaneous determination of methylparaben, propylparaben, hydrocortisone acetate and its degradation products in a topical cream by RP-HPLC. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 849-855. ([Link])
Sources
- 1. This compound | C8H10O3 | CID 11982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound this compound (FDB016854) - FooDB [foodb.ca]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. organicreactions.org [organicreactions.org]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. The Effect of Storage Time, Temperature and Type of Packaging on the Release of Phthalate Esters into Packed Acidic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Furan oxidation by Mn( iii )/Co( ii ) catalysts – application to benzofuran synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05305A [pubs.rsc.org]
- 15. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 16. researchgate.net [researchgate.net]
- 17. globalresearchonline.net [globalresearchonline.net]
- 18. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. files01.core.ac.uk [files01.core.ac.uk]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Simultaneous determination of methylparaben, propylparaben, hydrocortisone acetate and its degradation products in a topical cream by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in Propyl 2-Furoate Esterification
Welcome to the technical support center for the synthesis of propyl 2-furoate. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this specific esterification. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to help you diagnose and resolve issues leading to low product yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm getting a very low yield of this compound. What are the most common culprits?
Low yield in a Fischer esterification, the common method for synthesizing this compound from 2-furoic acid and propanol, is a frequent issue.[1][2] The primary reasons stem from the reversible nature of the reaction, suboptimal reaction conditions, or issues with reactant purity and product isolation.
The most common causes include:
-
Reaction Equilibrium: The esterification reaction exists in an equilibrium with the starting materials (2-furoic acid and propanol) and the products (this compound and water).[3][4] If the water produced is not removed, the reaction will not proceed to completion, leading to a low yield.
-
Catalyst Issues: Insufficient amount, or deactivation of the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) can significantly slow down the reaction rate.[4][5]
-
Reactant Purity: The presence of water in the reactants, particularly in the propanol, can inhibit the reaction. Impurities in the 2-furoic acid, such as furfural, can lead to side reactions and the formation of colored byproducts, especially at high temperatures.[6]
-
Suboptimal Reaction Conditions: Incorrect temperature, insufficient reaction time, or poor mixing can prevent the reaction from reaching completion.[6]
-
Work-up and Purification Losses: The product can be lost during the neutralization, extraction, and final purification steps if not performed carefully.
Q2: The reaction seems to stop before all the starting material is consumed. How can I drive the reaction to completion?
This is a classic equilibrium problem. The Fischer esterification produces one mole of water for every mole of ester formed.[3] According to Le Chatelier's Principle, to shift the equilibrium towards the product side, you must either use a large excess of one reactant or remove one of the products as it forms.[7]
Strategy 1: Use an Excess of Propanol Using propanol as the limiting reagent and a large excess of 2-furoic acid is generally not practical. The most common approach is to use a large excess of the alcohol (propanol), which can also serve as the reaction solvent.[5][8] A 2-fold to 10-fold molar excess of propanol over 2-furoic acid is typical.[6] Studies have shown that increasing the excess of alcohol can dramatically increase the ester yield.[3]
Strategy 2: Remove Water as it Forms This is the most effective method for achieving high yields. The continuous removal of water from the reaction mixture will relentlessly drive the equilibrium toward the formation of the ester.[2][4][9] The standard laboratory apparatus for this is the Dean-Stark trap .[3][10]
The reaction is typically run in a solvent like toluene, which forms a low-boiling azeotrope with water.[3][11] This azeotrope boils out of the reaction flask, condenses, and collects in the graduated arm of the Dean-Stark trap. Since water is denser than toluene, it sinks to the bottom of the trap, while the toluene overflows and returns to the reaction flask.[10][12]
Below is a workflow for setting up this reaction.
Q3: My reaction is extremely slow or stalls even with a Dean-Stark trap. Could it be a catalyst issue?
Yes, catalyst activity is critical. The acid catalyst works by protonating the carbonyl oxygen of the 2-furoic acid, which makes the carbonyl carbon a much better electrophile for attack by the propanol.[5][8][13]
Troubleshooting Steps:
-
Catalyst Choice: Strong protic acids like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are standard and effective catalysts for Fischer esterification.[1] Lewis acids can also be used.[4] If you are using a weaker acid, the reaction rate will be significantly lower.
-
Catalyst Loading: Ensure you are using a catalytic amount, typically 1-5 mol% relative to the carboxylic acid. Too little catalyst will result in a slow reaction, while too much can sometimes promote side reactions like dehydration of the alcohol or degradation of the furan ring.
-
Catalyst Deactivation: The catalyst can be neutralized by any basic impurities in your starting materials. More importantly, ensure your catalyst has not been compromised by absorbing atmospheric moisture. Use a fresh bottle of concentrated acid.
-
Consider Heterogeneous Catalysts: Modern approaches often use solid acid catalysts, such as tungstophosphoric acid on zirconia.[14] These catalysts are often more selective, reusable, and lead to simpler, more environmentally benign workups as they can be removed by simple filtration.[6][14]
Q4: I'm observing dark coloration and byproducts. Are my starting materials pure enough?
Absolutely. The purity of your 2-furoic acid and propanol is crucial for achieving a high yield and a clean reaction.[15]
-
2-Furoic Acid: Commercial 2-furoic acid can contain furfural as an impurity from its synthesis.[16] At the elevated temperatures used for esterification, furfural and the furoic acid itself can degrade or polymerize, leading to the formation of dark, tarry byproducts.[6][17] If your 2-furoic acid is discolored (not white or off-white), consider purifying it by recrystallization before use.[6][17]
-
Propanol: Propanol is hygroscopic and will absorb water from the atmosphere. Using "wet" propanol introduces water at the start of the reaction, which will immediately hinder the forward reaction. Use anhydrous propanol from a freshly opened bottle or ensure it has been properly dried over molecular sieves.
Experimental Protocols & Data
Optimized Reaction Parameters
The following table provides a starting point for optimizing the reaction conditions. The ideal parameters may vary slightly based on the scale and specific equipment used.
| Parameter | Recommended Value | Rationale & Notes |
| Molar Ratio | 1 : 3-5 | A significant excess of propanol helps shift the equilibrium towards the product. |
| (2-Furoic Acid : Propanol) | ||
| Catalyst | Conc. H₂SO₄ or p-TsOH | Standard, effective strong acid catalysts.[1] |
| Catalyst Loading | 2-4 mol% (vs. 2-furoic acid) | Balances reaction rate against potential side reactions. |
| Solvent | Toluene | Forms a low-boiling azeotrope with water for effective removal with a Dean-Stark trap.[3] |
| Temperature | 110-125 °C (Reflux) | Should be sufficient to boil the toluene/water azeotrope and provide a reasonable reaction rate. Higher temperatures may cause degradation.[6] |
| Reaction Time | 4-24 hours | Monitor by TLC or GC until the 2-furoic acid spot disappears. Reaction time depends heavily on temperature and efficiency of water removal.[6] |
| Stirring | Vigorous | Ensures the reaction mixture is homogeneous and promotes efficient heat transfer.[6] |
Protocol 1: Synthesis of this compound using Dean-Stark Apparatus
Materials:
-
2-Furoic acid (1 eq)
-
n-Propanol (4 eq)
-
Toluene
-
Concentrated Sulfuric Acid (H₂SO₄, ~0.03 eq)
-
Round-bottom flask, Dean-Stark trap, reflux condenser, heating mantle, magnetic stirrer.
Procedure:
-
Setup: Add 2-furoic acid, n-propanol, and toluene to a round-bottom flask equipped with a magnetic stir bar.
-
Catalyst Addition: Slowly add the concentrated sulfuric acid to the stirred mixture.
-
Assembly: Assemble the Dean-Stark apparatus and reflux condenser on the flask.[18] Fill the Dean-Stark trap with toluene until it begins to flow back into the flask.
-
Reaction: Heat the mixture to a steady reflux. You should observe the condensed azeotrope collecting in the trap. Water will separate to the bottom layer.[10][11]
-
Monitoring: Continue refluxing until no more water collects in the arm of the trap and analysis (e.g., TLC) shows complete consumption of the 2-furoic acid.
-
Cooldown: Allow the reaction mixture to cool to room temperature.
Protocol 2: Work-up and Purification
-
Quenching: Carefully pour the cooled reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Swirl gently at first to control the CO₂ evolution from the neutralization of the acid catalyst.
-
Extraction: Stopper the funnel and shake, venting frequently. Allow the layers to separate. The top organic layer contains the product. Drain and discard the lower aqueous layer.
-
Washing: Wash the organic layer sequentially with water and then with a saturated brine solution to remove any remaining water-soluble impurities.
-
Drying: Drain the organic layer into a flask and dry it over an anhydrous drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the toluene and excess propanol using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation or column chromatography on silica gel to obtain pure this compound.[6]
Troubleshooting Decision Tree
If you are experiencing low yields, use the following decision tree to diagnose the potential issue.
References
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]
-
Biomass valorization derivatives: Clean esterification of 2-furoic acid using tungstophosphoric acid/zirconia composites as recyclable catalyst. (2015). ResearchGate. [Link]
-
Fischer Esterification. Organic Chemistry Portal. [Link]
-
Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. (2025). Patsnap. [Link]
-
Fischer–Speier esterification. Wikipedia. [Link]
-
Fischer esterification reaction. BYJU'S. [Link]
-
Clean esterification of 2-furoic acid using tungstophosphoric acid/zirconia composites. (2015). CONICET. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Fischer Esterification-Typical Procedures. (2024). OperaChem. [Link]
-
Dean–Stark apparatus. Wikipedia. [Link]
-
Kinetics of the fischer esterification of PaLM fatty acids with isoProPanoL and butyL-ceLLosoLVe. (2007). SciELO. [Link]
-
Fischer Esterification. University of Toronto. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
2-Furoic acid. Wikipedia. [Link]
-
Dean-Stark apparatus. (2013). RSC Education. [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]
-
Condensation of Acids with Alcohols- The Fischer Esterification. (2020). Chemistry LibreTexts. [Link]
-
Esterification Reaction. BYJU'S. [Link]
-
Lab Equipment: Dean Stark Trap. (2016). YouTube. [Link]
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. cerritos.edu [cerritos.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Dean-Stark apparatus | Resource | RSC Education [edu.rsc.org]
- 10. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. 2-Furoic acid - Wikipedia [en.wikipedia.org]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: GC-MS Analysis of Propyl 2-Furoate
Welcome to the technical support center for the identification of impurities in propyl 2-furoate by Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure accurate and reliable analysis.
Introduction: The Challenge of Purity in this compound
This compound, an important ester in the fragrance and pharmaceutical industries, is typically synthesized via the esterification of 2-furoic acid with n-propanol.[1] The purity of the final product is paramount, and GC-MS is the gold standard for its assessment due to its high separation efficiency and definitive identification capabilities. However, the analysis is not without its challenges. From residual starting materials to reaction byproducts, a number of potential impurities can compromise the quality of this compound. This guide will equip you with the expertise to navigate these analytical hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my this compound sample?
A1: Based on the common synthesis route (Fischer esterification), the most probable impurities are:
-
Unreacted Starting Materials: 2-furoic acid and n-propanol.[1]
-
Byproducts: Dipropyl ether (from the self-condensation of n-propanol under acidic conditions) and potentially small amounts of degradation products of the furan ring, especially if the reaction is carried out at high temperatures.[2]
-
Residual Solvents: If a solvent was used during synthesis or workup (e.g., toluene for azeotropic water removal), it might be present in trace amounts.
Q2: I am seeing a broad, tailing peak for what I suspect is 2-furoic acid. What is causing this and how can I fix it?
A2: This is a classic issue when analyzing acidic compounds on standard non-polar or mid-polar GC columns. The carboxylic acid group of 2-furoic acid can interact with active sites (silanol groups) in the GC inlet liner and the column itself, leading to poor peak shape and potential signal loss.[3][4]
-
Solution 1: Derivatization: The most robust solution is to derivatize your sample to convert the acidic 2-furoic acid into a more volatile and less polar ester, such as its methyl or silyl ester.[5][6] A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Solution 2: Use of an Acidic Modifier: Adding a small amount of an acidic modifier like formic acid to your sample can help to saturate the active sites in the system, improving the peak shape of the underivatized acid.
-
Solution 3: Inert Flow Path: Ensure you are using a deactivated inlet liner and a high-quality, inert GC column to minimize these interactions.[7]
Q3: My this compound peak seems to have a low signal intensity. What should I check?
A3: Low signal intensity can stem from several factors. A systematic check is the best approach:[3][8][9]
-
Sample Concentration: Ensure your sample is not too dilute.
-
Injection Volume: Check that the correct volume is being injected.
-
Inlet Issues: A leak in the injector, a cored septum, or an active/dirty liner can all lead to sample loss.[4]
-
GC-MS Transfer Line Temperature: An improperly heated transfer line can cause condensation of the analyte before it reaches the ion source.
-
Ion Source Contamination: A dirty ion source will result in poor ionization efficiency and consequently, lower signal for all analytes.
Q4: How can I definitively identify an unknown peak in my chromatogram?
A4: Definitive identification relies on a combination of chromatographic and mass spectral data:
-
Mass Spectrum Matching: Compare the mass spectrum of the unknown peak against a reliable mass spectral library such as the NIST database.[10]
-
Fragmentation Pattern Analysis: The fragmentation pattern provides structural information. For esters like this compound, you would expect to see characteristic fragments corresponding to the loss of the alkoxy group and fragments of the furoate moiety.[11][12]
-
Retention Index: Calculating the Kovats retention index of the unknown peak and comparing it to literature values can provide additional confidence in the identification.
-
Analysis of a Standard: The most conclusive method is to inject a pure standard of the suspected impurity and compare its retention time and mass spectrum to your unknown peak.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the GC-MS analysis of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Poor Peak Shape (Tailing) | 1. Active sites in the inlet liner or column.[7] 2. Column overload. 3. Inappropriate column phase. | 1. Deactivate/Replace Liner: Use a deactivated liner. If the problem persists, replace it. 2. Dilute Sample: Inject a more dilute sample to check for overloading. 3. Column Choice: A mid-polar to polar column (e.g., a WAX-type column) can sometimes provide better peak shape for furanic compounds.[13] |
| Ghost Peaks | 1. Contamination from previous injections (carryover). 2. Septum bleed.[4] 3. Contaminated carrier gas. | 1. Run a Blank: Inject a solvent blank to confirm carryover. If present, bake out the column and clean the inlet. 2. Replace Septum: Use a high-quality, low-bleed septum. 3. Check Gas Traps: Ensure your carrier gas traps are functioning correctly. |
| Shifting Retention Times | 1. Leak in the GC system.[9] 2. Inconsistent oven temperature profile. 3. Column degradation. | 1. Leak Check: Perform a thorough leak check of the system from the injector to the detector. 2. Verify Method Parameters: Ensure the oven temperature program is correct and stable. 3. Column Maintenance: Trim the front end of the column (10-15 cm) to remove accumulated non-volatile residues. If the issue persists, the column may need to be replaced.[4] |
| No Peaks Detected | 1. Syringe issue (blocked or not drawing sample).[9] 2. Major leak in the system. 3. MS filament failure. | 1. Check Syringe: Visually inspect the syringe during injection to ensure it is functioning correctly. 2. System Check: Verify carrier gas flow and check for major leaks. 3. MS Tune: Check the MS tune report for signs of filament failure or other hardware issues.[9] |
Experimental Protocols
Protocol 1: Standard GC-MS Analysis of this compound
This protocol is suitable for the routine analysis of this compound where the primary goal is to assess the purity and identify major impurities.
1. Sample Preparation: a. Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. b. Dissolve and dilute to the mark with a suitable solvent such as ethyl acetate or dichloromethane. c. Transfer a portion of the solution to a 2 mL autosampler vial.
2. GC-MS Parameters:
| Parameter | Value | Rationale |
| GC System | Agilent 8890 GC or equivalent | Standard, reliable platform for routine analysis. |
| MS System | Agilent 5977B MSD or equivalent | Provides sensitive and specific detection. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column that provides good separation for a wide range of compounds. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the sample without thermal degradation. |
| Injection Volume | 1 µL | A standard injection volume to avoid column overload. |
| Split Ratio | 50:1 | Prevents column overload and ensures sharp peaks for the major component. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Initial 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min | A general-purpose temperature program to elute a range of potential impurities. |
| Transfer Line Temp | 280 °C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temp | 230 °C | Standard temperature for electron ionization. |
| Quadrupole Temp | 150 °C | Standard temperature for the mass filter. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Scan Range | m/z 35 - 400 | Covers the mass range of expected impurities and the parent compound. |
3. Data Analysis: a. Integrate all peaks in the total ion chromatogram (TIC). b. Identify this compound based on its retention time and mass spectrum.[10][14] c. For any unknown peaks, compare their mass spectra against the NIST library. d. Report the area percent of each impurity.
Protocol 2: Derivatization for the Analysis of 2-Furoic Acid
This protocol is recommended when accurate quantification of residual 2-furoic acid is required, or when its peak shape is poor in the standard analysis.
1. Derivatization Procedure: a. To 1 mL of the sample solution from Protocol 1, add 100 µL of a derivatizing agent such as BSTFA with 1% TMCS. b. Cap the vial tightly and heat at 70 °C for 30 minutes.[5] c. Allow the vial to cool to room temperature before injection.
2. GC-MS Analysis: a. Use the same GC-MS parameters as in Protocol 1. b. The trimethylsilyl (TMS) ester of 2-furoic acid will elute as a sharp, symmetrical peak at a different retention time than the underivatized acid.
Visualizing the Workflow and Potential Impurities
Diagram 1: GC-MS Workflow for Impurity Identification
Caption: Workflow for identifying impurities in this compound by GC-MS.
Diagram 2: Potential Impurity Formation Pathways
Caption: Synthesis of this compound and potential side reactions.
Conclusion
The successful identification of impurities in this compound using GC-MS hinges on a systematic approach that combines sound analytical methodology with logical troubleshooting. By understanding the potential sources of impurities and the common pitfalls of the analytical technique, researchers can develop robust methods for ensuring the quality and safety of this important chemical compound. This guide provides the foundational knowledge and practical steps to achieve that goal.
References
- BenchChem. (2025). Troubleshooting low signal intensity in GC-MS for hydroxy esters.
- BenchChem. (2025). Analysis of 2-Furancarboxylic Acid: A Comprehensive Guide to HPLC and GC Methods.
- PubMed. (2000). Gas chromatographic-mass spectrometric analysis of acids and phenols in distilled alcohol beverages. Application of anion-exchange disk extraction combined with in-vial elution and silylation.
- BenchChem. (n.d.). Identifying common impurities in 3-(Furan-3-yl)-3-oxopropanenitrile synthesis.
- Human Metabolome Database. (n.d.). Showing metabocard for 2-Furoic acid (HMDB0000617).
- Restek. (n.d.). Troubleshooting Guide.
- SpectraBase. (n.d.). 2-Furoic acid - Optional[MS (GC)] - Spectrum.
- Restek. (n.d.). 1-Propanol: CAS # 71-23-8 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis.
- ResearchGate. (n.d.). Chromatograms of: a) water, b) n-propanol, c) isopropanol and d) n-propanol + isopropanol.
- Agilent Technologies. (n.d.). The Analysis of Trace Contaminants in High Purity Ethylene and Propylene Using GC/MS Application.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Shimadzu UK. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide.
- FILAB. (n.d.). Analysis and determination of propanol in the laboratory.
- ResearchGate. (n.d.). Appendix B: GC/MS Troubleshooting Quick Reference.
- BenchChem. (2025). A Comparative Guide to the Mass Spectrometry Analysis of (+)-Tetrahydro-2-furoic Acid and Its Derivatives.
- NIST. (n.d.). 2-Furancarboxylic acid, propyl ester.
- NIST. (n.d.). 2-Furancarboxylic acid, propyl ester.
- Agilent Technologies. (2022). How to Troubleshoot and Improve your GC/MS.
- Sigma-Aldrich. (n.d.). 1-Propanol = 99 GC, purum 71-23-8.
- Perflavory. (n.d.). This compound, 615-10-1.
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). Biomass valorization derivatives: Clean esterification of 2-furoic acid using tungstophosphoric acid/zirconia composites as recyclable catalyst.
- Google Patents. (n.d.). Synthetic process for preparing 2-furoic acid derivatives.
- CONICET. (n.d.). Clean esterification of 2-furoic acid using tungstophosphoric acid/zirconia composites.
- Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.
- BenchChem. (n.d.). Application Notes & Protocols: Esterification and Amidation of 2-Furancarboxylic Acid.
- NIST. (n.d.). 2-Furancarboxylic acid, propyl ester.
- Organic Syntheses. (n.d.). Procedure.
- Wikipedia. (n.d.). 2-Furoic acid.
- BOC Sciences. (n.d.). Furan and Impurities.
- ResearchGate. (2020). Furan-2,5- and Furan-2,3-dicarboxylate Esters Derived from Marine Biomass as Plasticizers for Poly(vinyl chloride).
- Scribd. (n.d.). Furan: Properties, Synthesis, and Reactions.
- MDPI. (n.d.). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry.
- PMC. (2019). Furan-2,5- and Furan-2,3-dicarboxylate Esters Derived from Marine Biomass as Plasticizers for Poly(vinyl chloride).
- JEOL. (n.d.). Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI.
- The Good Scents Company. (n.d.). This compound, 615-10-1.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Gas chromatographic-mass spectrometric analysis of acids and phenols in distilled alcohol beverages. Application of anion-exchange disk extraction combined with in-vial elution and silylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. shimadzu.co.uk [shimadzu.co.uk]
- 10. 2-Furancarboxylic acid, propyl ester [webbook.nist.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. 2-Furancarboxylic acid, propyl ester [webbook.nist.gov]
- 14. This compound | C8H10O3 | CID 11982 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Propyl 2-Furoate HPLC Analysis
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of propyl 2-furoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into resolving common chromatographic challenges. Here, we move beyond simple instructions to explain the causality behind experimental choices, ensuring you can develop robust and reliable analytical methods.
Introduction: The Challenge of this compound Analysis
This compound is a neutral carboxylic ester, and achieving optimal peak resolution during its analysis is critical for accurate quantification and impurity profiling.[1][2] Poor resolution can mask impurities, lead to inaccurate assay results, and compromise the integrity of your data. This guide provides a structured approach to troubleshooting and method optimization, grounded in fundamental chromatographic principles.
Part 1: Troubleshooting Guide for Common Peak Shape & Resolution Issues
This section addresses specific problems you may encounter during your analysis. We will diagnose the issue, understand the underlying cause, and implement a validated solution.
Q1: My this compound peak is tailing. What is the cause and how do I fix it?
Peak tailing is one of the most frequent issues in HPLC, distorting peak shape and complicating integration.[3] For a neutral compound like this compound, the causes are often physical rather than chemical, though secondary interactions cannot be entirely dismissed.[4][5]
Understanding the Cause: Physical vs. Chemical Problems
-
Physical Problems: These relate to empty spaces or disruptions in the flow path, causing some analyte molecules to travel a longer path than others. This can be caused by a column void (settling of the stationary phase), or excessive extra-column volume from poorly fitted tubing or large-diameter connections.[5][6] If all peaks in your chromatogram are tailing, a physical problem is the likely culprit.[5]
-
Chemical Problems: These involve unwanted secondary interactions between the analyte and the stationary phase. While less common for neutral esters, this compound can still interact with active sites like residual silanols on silica-based columns, especially if the column is old or of lower quality.[4]
Diagnostic Workflow for Peak Tailing
The following workflow provides a systematic approach to diagnosing the root cause of peak tailing.
Caption: A step-by-step workflow for troubleshooting peak tailing.
Experimental Protocols for Tailing Peaks
Protocol 1: Systematic Check for Extra-Column Volume
Extra-column volume is a common physical cause of peak broadening and tailing.[3]
-
Tubing Inspection: Ensure all tubing connecting the injector, column, and detector is as short as possible with the smallest practical internal diameter.
-
Fitting Check: Disconnect and reconnect each fitting between the injector and detector. Ensure the ferrule is properly seated and that the tubing bottoms out completely in the port. An improper connection can create a small void, leading to peak distortion.[6]
-
Injector and Detector: Examine the specifications of your injector and detector flow cell to ensure they are appropriate for the scale of your analysis.
Protocol 2: Column Flushing to Address Contamination
If contamination is suspected to be causing secondary interactions, a thorough flushing procedure can restore performance.[4]
-
Disconnect from Detector: Always disconnect the column outlet from the detector to prevent flushing contaminants into the detector cell.
-
Solvent Series: Flush the column at a low flow rate (e.g., 0.5 mL/min) with a series of solvents, moving from polar to non-polar. Use at least 20 column volumes for each solvent.
-
HPLC-grade water (to remove buffer salts)
-
Isopropanol (to remove strongly retained organic compounds)
-
Hexane (if compatible with your column and phase)
-
-
Re-equilibration: Flush the column with your mobile phase for at least 30 minutes before reconnecting the detector and resuming analysis.
Q2: I see poor resolution between this compound and a nearby peak. How can I improve the separation?
Improving resolution requires manipulating the three key factors in the fundamental resolution equation: retention factor (k), selectivity (α), and efficiency (N).[7] A systematic approach is most effective.
The Pillars of Resolution
Sources
- 1. This compound | C8H10O3 | CID 11982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound this compound (FDB016854) - FooDB [foodb.ca]
- 3. labcompare.com [labcompare.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Furoate Ester Solution Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with furoate esters. This guide is designed to provide in-depth, field-proven insights into the stability challenges of these compounds in solution. Our goal is to move beyond simple procedural lists and offer a resource grounded in scientific causality, helping you troubleshoot existing issues and proactively design more robust experiments.
Part 1: Understanding Furoate Ester Instability
This section addresses the fundamental chemical principles governing the stability of furoate esters. Understanding these core mechanisms is the first step toward diagnosing and solving experimental problems.
Q1: I'm observing a loss of my furoate ester compound in an aqueous solution over time. What is the most likely cause?
The most common cause of furoate ester degradation in aqueous solutions is hydrolysis. The ester bond, which is central to the furoate moiety, is susceptible to cleavage by water, a reaction that can be significantly accelerated by pH conditions.[1][2][3] This reaction breaks the ester into its constituent carboxylic acid (furoic acid) and the parent alcohol (the steroid core).
There are two primary mechanisms for this hydrolysis:
-
Base-Catalyzed Hydrolysis: This is often the most significant degradation pathway in neutral to alkaline solutions (pH > 7).[4] Hydroxide ions (OH⁻) act as potent nucleophiles, directly attacking the electrophilic carbonyl carbon of the ester. This process, also known as saponification, is typically irreversible because the resulting carboxylic acid is deprotonated to form a carboxylate salt, which is resistant to further nucleophilic attack.[5]
-
Acid-Catalyzed Hydrolysis: In acidic conditions (pH < 4), the reaction is catalyzed by hydronium ions (H₃O⁺). The acid protonates the carbonyl oxygen, making the carbonyl carbon much more electrophilic and susceptible to attack by a weak nucleophile like water.[5][6] Unlike base-catalyzed hydrolysis, this reaction is reversible.[7]
For many corticosteroid furoates, such as mometasone furoate, stability is significantly higher at a pH below 4.[1][2] As the pH increases, the rate of degradation increases substantially.[1][2]
Q2: Besides pH, what other factors can affect the stability of my furoate ester solution?
Several environmental and formulation factors can influence the stability of your compound:
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Storing solutions at elevated temperatures will accelerate degradation. Arrhenius plots, which correlate reaction rate with temperature, can be used to quantify this effect and predict shelf-life.[4]
-
Light Exposure (Photodegradation): Furoate esters, particularly those with a steroid backbone like fluticasone furoate, can be susceptible to photodegradation.[8] Exposure to light, especially UV light, can induce complex reactions, including rearrangements of the steroid ring, leading to multiple degradation products that may be difficult to identify.[8] It is crucial to protect these solutions from light.
-
Solvent Composition: The type of solvent and co-solvents used can impact stability. While aqueous solutions are common, the presence of organic co-solvents like methanol or acetonitrile can alter the polarity and reaction kinetics. In some cases, degradation products can react with the solvent itself; for instance, in a basic methanolic solution, transesterification can occur, forming a methyl furoate byproduct.[4]
-
Ionic Strength and Buffer Concentration: Studies on mometasone furoate have shown that increasing the ionic strength and buffer concentration can have a stabilizing effect, even at a pH where degradation would typically be rapid.[1][2] This is a complex phenomenon but highlights that the choice of buffer system is critical.
Diagram: Primary Degradation Pathways of Furoate Esters
The following diagram illustrates the two main chemical degradation pathways discussed.
Caption: A diagram illustrating the main degradation pathways.
Part 2: Troubleshooting Common Experimental Issues
This section provides a question-and-answer guide to troubleshoot specific problems you may encounter during your experiments.
Q3: My HPLC analysis shows multiple unexpected peaks that grow over time. How can I determine if they are degradation products?
This is a classic sign of compound instability. The new peaks are likely degradation products. To confirm this and identify the cause, a forced degradation study is the standard approach. This involves subjecting your compound to a variety of harsh conditions to intentionally induce degradation and observe the resulting chromatogram.
A systematic forced degradation study will help you:
-
Confirm Degradation: You can compare the peaks from the stressed samples to those appearing in your experimental samples.
-
Identify Pathways: By seeing which conditions (acid, base, heat, light, oxidation) produce which peaks, you can understand the specific vulnerabilities of your molecule.[9][10]
-
Develop a Stability-Indicating Method: This study is essential for proving that your analytical method can separate the intact drug from its degradation products, a requirement for any valid stability assessment.[10][11]
For example, studies on mometasone furoate have identified specific degradation products under alkaline conditions, such as a 9,11-epoxide derivative.[12][13] If you suspect alkaline hydrolysis, you can compare the retention times of your unknown peaks with those generated by intentionally exposing your sample to a base like NaOH.[9]
Workflow: Troubleshooting Unexpected HPLC Peaks
Caption: A logical workflow for diagnosing unexpected peaks.
Q4: My assay results are highly variable between replicates or experiments. Could this be a stability issue?
Absolutely. Poor reproducibility is a common consequence of working with an unstable compound. If your furoate ester is degrading in the time between preparing the solution and analyzing it, you will get inconsistent readings.
Consider these scenarios:
-
Degradation during sample preparation: If your assay buffer is at a non-optimal pH, the compound may be degrading while it sits on the benchtop or in an autosampler.
-
Inconsistent timing: If you prepare a stock solution and use it for experiments over several hours or days without proper storage, its effective concentration will decrease over time, leading to drift in your results.
-
Temperature fluctuations: If samples are left at room temperature for varying amounts of time before analysis, the extent of degradation will differ, introducing variability.
To test this, analyze a freshly prepared standard solution and then re-analyze the same solution after it has been stored under your typical experimental conditions (e.g., in the assay buffer at room temperature) for the maximum duration of your experiment. A significant decrease in the main peak area and the appearance of new peaks would confirm that stability is the root cause of your variability.
Part 3: Proactive Stability Enhancement & Analytical Protocols
This section provides actionable strategies and detailed protocols to help you prevent degradation and accurately measure the stability of your furoate ester.
Q5: How can I design a more stable formulation for my furoate ester?
Designing a stable formulation requires controlling the factors identified in Part 1. Here are key strategies:
-
pH Optimization: This is the most critical parameter. Conduct a pH-rate profile study to determine the pH of maximum stability. For many furoate esters, this is in the acidic range (pH 3-4).[1][2] Use a buffer system with sufficient capacity to maintain this pH.
-
Excipient Selection: Be mindful of your excipients. Avoid those that create an alkaline microenvironment. Some strategies include using suspending agents like carboxy vinyl polymers to improve the stability of aqueous suspensions.[14]
-
Moisture Control: For solid formulations or when preparing non-aqueous stocks, minimizing moisture is key to preventing hydrolysis.[3] Use desiccants and tightly sealed containers.
-
Light Protection: Always store solutions in amber vials or wrap containers in foil to protect them from light.[8] This is a simple but critical step.
-
Use of Stabilizers: In some formulations, antioxidants can be added to inhibit oxidative degradation, and chelating agents like EDTA can be used to complex metal ions that might catalyze hydrolysis.[3]
Table 1: Influence of pH on Mometasone Furoate Stability
This table summarizes data adapted from studies on mometasone furoate to illustrate the dramatic effect of pH.
| pH of Solution | Stability Observation | Implication for Researchers |
| < 4.0 | High stability, minimal degradation observed.[1][2] | Optimal Range: Ideal for stock solutions and formulations requiring long-term stability. |
| 4.0 - 6.0 | Degradation rate begins to increase.[1] | Caution Zone: Suitable for short-term experiments, but monitor for degradation. |
| > 7.0 (Neutral/Alkaline) | Rapid degradation catalyzed by hydroxide ions.[1][9] | Avoid: Unsuitable for storage or prolonged experiments. Significant compound loss is expected. |
Protocol 1: Forced Degradation Study for a Furoate Ester
This protocol provides a framework for intentionally degrading your compound to understand its liabilities.
Objective: To identify potential degradation pathways and products for a novel furoate ester.
Materials:
-
Furoate ester stock solution (e.g., 1 mg/mL in acetonitrile).
-
Reagents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂.
-
HPLC system with UV or MS detector.
-
pH meter, water bath, UV lamp (e.g., 254/365 nm).
Methodology:
-
Sample Preparation: For each condition, dilute the stock solution with the stressor to a final concentration of ~100 µg/mL. Prepare a control sample diluted with water/acetonitrile only.
-
Acid Hydrolysis: Mix with 0.1 M HCl.
-
Base Hydrolysis: Mix with 0.1 M NaOH.
-
Oxidative Degradation: Mix with 3% H₂O₂.
-
Thermal Stress: Use the control sample.
-
Photolytic Stress: Use the control sample.
-
-
Stress Conditions:
-
Acid/Base/Oxidative: Incubate samples at 60°C for 4 hours. After incubation, cool to room temperature and neutralize the acid/base samples with an equimolar amount of base/acid.
-
Thermal: Incubate the sample at 60°C for 24 hours in the dark.
-
Photolytic: Expose the sample to a UV lamp for 24 hours at room temperature, alongside a control sample wrapped in foil.
-
-
Analysis:
-
Analyze all samples (including the time-zero control) by your HPLC method.
-
Aim for 5-20% degradation of the main peak. If degradation is too rapid or too slow, adjust the stress duration or temperature accordingly.
-
-
Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Note the retention times and peak areas of any new peaks formed under each condition.
-
This data provides a "degradation map" for your compound.
-
References
-
Teng, X., Cutler, D. C., & Davies, N. M. (2003). Degradation kinetics of mometasone furoate in aqueous systems. International journal of pharmaceutics. [Link]
-
Vichare, V., Choudhari, V. P., & Reddy, M. V. (2019). Study of Intrinsic Stability of Mometasone Furoate in Presence of Salicylic Acid by HPTLC and Characterization, Cytotoxicity Testing of Major Degradation Product of Mometasone Furoate. Current Pharmaceutical Analysis. [Link]
-
Sahasranaman, S., Tang, Y., Biniasz, D., & Hochhaus, G. (2004). Characterization of degradation products of mometasone furoate. Journal of pharmaceutical and biomedical analysis. [Link]
-
Teng, X., Cutler, D. C., & Davies, N. M. (2003). Degradation kinetics of mometasone furoate in aqueous systems. ResearchGate. [Link]
-
U.S. Food and Drug Administration. (2002). Mometasone Furoate Chemistry Review. accessdata.fda.gov. [Link]
-
Wikipedia. Fluticasone furoate. [Link]
-
Nanjan, M. J., et al. (2009). Catalytic activity in the hydrolysis of phenyl esters of α-furoic acid. ResearchGate. [Link]
-
Valotis, A., & Högger, P. (2007). Stability of fluticasone furoate (FF) in human lung tissue suspensions. ResearchGate. [Link]
-
Shimadzu Chemistry & Diagnostics. Fluticasone furoate. [Link]
-
El-Gindy, A., El-Zeany, B., & Awad, T. (2001). Stability indicating methods for the determination of diloxanide furoate. Journal of pharmaceutical and biomedical analysis. [Link]
-
Hassan, S. S. M., et al. (1985). Stability studies on diloxanide furoate: Effect of pH, temperature, gastric and intestinal fluids. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Tolba, E. H., et al. (2015). Forced Degradation of Mometasone Furoate and Development of Two RP-HPLC Methods for Its Determination. ResearchGate. [Link]
-
Kumar, P., et al. (2014). DoE Approach: A Stability Indicating RP-HPLC Method for Simultaneous Estimation of Methylparaben, Mometasone furoate and Eberconazole nitrate in Topical Formulations. Journal of Applied Pharmaceutical Science. [Link]
-
Bundgaard, H., Nørgaard, T., & Nielsen, N. M. (1988). Photodegradation and hydrolysis of furosemide and furosemide esters in aqueous solutions. International Journal of Pharmaceutics. [Link]
-
Milliken. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Milliken Chemical. [Link]
-
Sahasranaman, S., et al. (2004). Characterization of degradation products of mometasone furoate. ResearchGate. [Link]
-
Separation Science. (n.d.). Analytical Techniques In Stability Testing. Separation Science. [Link]
-
Gamage, A. M., & De Kimpe, N. (2020). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. Food Chemistry. [Link]
-
da Silva, V. B., et al. (2019). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports. [Link]
-
Wierckx, N., et al. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology. [Link]
-
Bardsley, B., Smith, M. S., & Gibbon, B. H. (2010). Structure elucidation and spectroscopic analysis of photodegradants of the anti-rhinitis drug fluticasone furoate. Organic & Biomolecular Chemistry. [Link]
-
European Patent Office. (2021). FLUTICASONE FUROATE NASAL PREPARATION COMPOSITION. EP 3804729 A1. [Link]
-
U.S. Food and Drug Administration. (2025). Draft Guidance on Fluticasone Furoate. accessdata.fda.gov. [Link]
-
Clark, J. (2023). Hydrolysing Esters. Chemguide. [Link]
-
Organic Chemistry Tutor. (2019). Mechanism of Ester Hydrolysis. YouTube. [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. ucalgary.ca. [Link]
-
Choi, W. (2001). Photocatalytic degradation of organic contaminants in water. ProQuest. [Link]
-
Chen, J., et al. (2020). Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. Frontiers in Chemistry. [Link]
-
Osaka University. (2024). Reduction of esters by a novel photocatalyst. ScienceDaily. [Link]
-
Anderson, B. D., & Conradi, R. A. (1985). Strategies in the design of solution-stable, water-soluble prodrugs I: a physical-organic approach to pro-moiety selection for 21-esters of corticosteroids. Journal of Pharmaceutical Sciences. [Link]
-
Bravo-Altamirano, K., et al. (2010). Strategies for the asymmetric synthesis of H-phosphinate esters. Organic & Biomolecular Chemistry. [Link]
-
Bravo-Altamirano, K., et al. (2010). Strategies for the asymmetric synthesis of H-phosphinate esters. ResearchGate. [Link]
Sources
- 1. Degradation kinetics of mometasone furoate in aqueous systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. carbodiimide.com [carbodiimide.com]
- 4. researchgate.net [researchgate.net]
- 5. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Structure elucidation and spectroscopic analysis of photodegradants of the anti-rhinitis drug fluticasone furoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. japsonline.com [japsonline.com]
- 11. Stability indicating methods for the determination of diloxanide furoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of degradation products of mometasone furoate. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. data.epo.org [data.epo.org]
Avoiding side reactions in furoate ester synthesis
Welcome to the technical support guide for furoate ester synthesis. This document is designed for researchers, chemists, and drug development professionals who encounter challenges during the esterification of 2-furoic acid and its derivatives. As a Senior Application Scientist, my goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot effectively. This guide is structured in a question-and-answer format to directly address the common issues observed in the lab.
Troubleshooting Guide: From Reaction Setup to Pure Product
This section addresses specific, common problems encountered during furoate ester synthesis. Each answer delves into the root causes and provides actionable solutions grounded in chemical principles.
Q1: My reaction is yielding a dark brown or black tar-like substance, and the final product is highly colored. What is causing this, and how can I prevent it?
A1: This is one of the most frequent issues in furan chemistry and is typically caused by the degradation of the furan ring, a process that leads to the formation of polymeric byproducts known as "humins".[1]
Root Causes & Mechanisms:
-
Starting Material Impurities: Technical-grade 2-furoic acid can contain residual furfural.[2] Under acidic and thermal stress, furfural and other furanic aldehydes are highly prone to polymerization and resinification.[3]
-
High Reaction Temperatures: The furan ring, especially when protonated by a strong acid catalyst, is susceptible to ring-opening and subsequent condensation reactions. Temperatures exceeding ~130-140°C significantly accelerate these degradation pathways.
-
Strong Acid Catalysts: While necessary for protonating the carbonyl oxygen of furoic acid to facilitate nucleophilic attack, strong mineral acids (like H₂SO₄) can also catalyze the polymerization of furanic impurities or the product itself.
Solutions:
-
Purify the Starting Material: Always begin with high-purity 2-furoic acid. If the purity is uncertain, recrystallization is highly recommended. A protocol for this is provided below. This simple step is the most effective way to prevent coloration.[2][4]
-
Optimize Reaction Temperature: Maintain the lowest effective temperature that provides a reasonable reaction rate. For many simple alkyl furoates, temperatures between 110°C and 125°C are often sufficient when using a suitable catalyst.[2]
-
Choose the Right Catalyst: Consider using a solid acid catalyst, such as tungstophosphoric acid on a zirconia support (TPA/ZrO₂). These catalysts often exhibit high selectivity and are less likely to cause degradation compared to strong mineral acids. They also simplify work-up, as they can be filtered off.[5]
Q2: My conversion is low, or the reaction seems to have stalled. How can I drive the reaction to completion?
A2: Low conversion in Fischer-Speier esterification is almost always related to the reaction equilibrium. The reaction is reversible, and the presence of the water byproduct can shift the equilibrium back toward the starting materials.[6]
Root Causes & Mechanisms:
-
Equilibrium Limitation: The esterification reaction produces one molecule of water for every molecule of ester formed. As the concentration of water increases, the rate of the reverse reaction (hydrolysis) increases until it matches the rate of the forward reaction, establishing an equilibrium.[6]
-
Insufficient Catalyst Activity: The catalyst may be deactivated, or the concentration may be too low for the reaction scale and conditions.
-
Steric Hindrance: Bulky alcohols (e.g., tert-butanol) or substituted furoic acids react much more slowly than their sterically unhindered counterparts.
Solutions:
-
Water Removal: The most effective strategy is to remove water as it forms.
-
Dean-Stark Apparatus: For reactions in a suitable solvent (e.g., toluene), a Dean-Stark trap will physically sequester the water-solvent azeotrope, driving the reaction forward.[1]
-
Excess Alcohol: Using the alcohol as both reactant and solvent (if it is low-boiling) can shift the equilibrium towards the product side due to Le Châtelier's principle.
-
-
Increase Catalyst Loading: A modest increase in catalyst concentration can improve the reaction rate. However, be cautious, as excessive acid can promote side reactions.[5]
-
Increase Temperature: Raising the temperature will increase the reaction rate, but this must be balanced against the risk of thermal degradation as discussed in Q1.
Below is a workflow diagram to guide your troubleshooting process for low conversion.
Caption: Troubleshooting workflow for low conversion issues.
Q3: I've isolated my product, but I see an additional peak in my GC-MS or NMR that corresponds to a dialkyl ether. Where did this come from?
A3: The formation of a dialkyl ether is a classic side reaction that occurs when using primary or secondary alcohols under strong acidic conditions, particularly at elevated temperatures.
Mechanism:
This is an acid-catalyzed dehydration of the alcohol. One molecule of the alcohol is protonated by the acid catalyst, forming a good leaving group (water). A second molecule of alcohol then acts as a nucleophile, attacking the protonated alcohol in an Sₙ2 reaction to form the ether and regenerate the acid catalyst.
Solutions:
-
Reduce Reaction Temperature: Ether formation is often more temperature-sensitive than esterification. Lowering the temperature can significantly reduce the rate of this side reaction.
-
Use a Milder Catalyst: Switching from a strong mineral acid to a solid acid catalyst or a milder Lewis acid can disfavor the alcohol dehydration pathway.[2]
-
Modify Stoichiometry: Using a smaller excess of the alcohol can help, but this may negatively impact the esterification equilibrium if water is not being removed.
The diagram below illustrates the competition between the desired esterification and the ether formation side reaction.
Caption: Competing reactions in acid-catalyzed esterification.
Frequently Asked Questions (FAQs)
-
Q: What is the best general-purpose catalyst for furoate ester synthesis?
-
A: For laboratory-scale synthesis where ease of use and high selectivity are desired, solid acid catalysts like tungstophosphoric acid on zirconia are excellent choices.[5] For robust, traditional syntheses, p-toluenesulfonic acid (p-TsOH) is often a better choice than sulfuric acid as it is less oxidizing.
-
-
Q: Can I use coupling reagents like DCC or EDC for furoate ester synthesis?
-
A: Yes, especially for sensitive substrates, sterically hindered alcohols, or when acidic conditions must be avoided. Amidation coupling reagents are commonly used for this purpose.[2] This method avoids the need for high temperatures and water removal but requires stoichiometric amounts of the coupling agent and a base, which can complicate purification.
-
-
Q: My purified furoate ester is unstable and darkens over time. Why?
-
A: Furan rings can be sensitive to air, light, and residual acid. Ensure your product is thoroughly purified to remove all traces of the acid catalyst. Storing the final product under an inert atmosphere (nitrogen or argon) and in the dark at a low temperature can significantly improve its shelf life.
-
Data & Protocols
Table 1: Recommended Conditions for Furoate Ester Synthesis
| Alcohol Type | Recommended Catalyst | Temperature (°C) | Key Considerations |
| Primary (e.g., n-butanol) | TPA/ZrO₂ or p-TsOH | 110 - 125 | Reaction is generally efficient. Monitor for potential ether formation at higher temperatures. |
| Secondary (e.g., isopropanol) | TPA/ZrO₂ or p-TsOH | 120 - 140 | Slower reaction rate due to steric hindrance. Higher temperatures may be needed. |
| Tertiary (e.g., t-butanol) | DCC/DMAP or Furoyl Chloride | Room Temp - 50 | Fischer esterification is generally ineffective. Acyl chloride or coupling agent routes are preferred. |
| Phenols | Furoyl Chloride / Pyridine | 0 - Room Temp | Requires activation of the carboxylic acid, typically by converting it to the acyl chloride first. |
Protocol 1: Purification of 2-Furoic Acid by Recrystallization
This protocol should be performed if you suspect the purity of your starting material is contributing to side reactions.[4]
-
Dissolution: In a fume hood, dissolve the crude 2-furoic acid in a minimum amount of boiling water (solubility is ~3.5 g/100 mL at 25°C, much higher at 100°C). For every 10g of acid, start with about 200 mL of water and add more if needed.
-
Decolorization: If the solution is colored, add a small amount of activated carbon (approx. 1-2% by weight of the acid) to the hot solution.
-
Hot Filtration: Boil the solution for 5-10 minutes. While still hot, filter the solution through a fluted filter paper in a pre-heated funnel to remove the carbon and any insoluble impurities. Safety Note: Handle hot solutions with care.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath for at least 1 hour to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the crystals with a small amount of ice-cold water. Dry the crystals under vacuum to a constant weight. The purified acid should be white to off-white crystalline solid.
Protocol 2: Synthesis of n-Butyl-2-Furoate using a Solid Acid Catalyst
This protocol is adapted from methodologies using zirconia-based catalysts.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine purified 2-furoic acid (1.0 eq), n-butanol (2.0-3.0 eq), and the dried solid acid catalyst (e.g., ZrTPA30PEGT100, ~50 mg per 1 mmol of acid).
-
Reaction: Place the flask in a heating mantle and stir the mixture vigorously. Heat the reaction to 125°C and maintain for 10-24 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent) or GC-MS.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or acetone).
-
Catalyst Removal: Filter the mixture to separate the solid catalyst. The catalyst can be washed with solvent, dried, and potentially reused.
-
Solvent Removal: Concentrate the organic filtrate using a rotary evaporator to remove the excess n-butanol and solvent.
-
Purification: Purify the crude ester by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate (e.g., starting with 95:5).
-
Analysis: Combine the pure fractions and remove the solvent under reduced pressure. Confirm product identity and purity using NMR and/or GC-MS.
References
-
Title: Biomass valorization derivatives: Clean esterification of 2-furoic acid using tungstophosphoric acid/zirconia composites as recyclable catalyst Source: ResearchGate URL: [Link]
-
Title: Sustainable and efficient production of furoic acid from furfural through amine assisted oxidation with hydrogen peroxide and its implementation for the synthesis of alkyl furoate Source: RSC Publishing URL: [Link]
-
Title: Clean esterification of 2-furoic acid using tungstophosphoric acid/zirconia composites Source: CONICET URL: [Link]
-
Title: 2-FURANCARBOXYLIC ACID AND 2-FURYLCARBINOL Source: Organic Syntheses URL: [Link]
- Title: Separation and purification of furan carboxylates Source: Google Patents URL
-
Title: Preparation and purification methods of fluticasone furoate bulk drug impurity Source: Eureka URL: [Link]
-
Title: Kinetic study of lipase-catalyzed esterification of furoic acid to methyl-2-furoate Source: ResearchGate URL: [Link]
-
Title: 2-FUROIC ACID Source: Organic Syntheses URL: [Link]
-
Title: Furoic acid and derivatives as atypical dienes in Diels–Alder reactions Source: RSC Publishing URL: [Link]
-
Title: Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C Source: MDPI URL: [Link]
Sources
Propyl 2-Furoate Synthesis: A Technical Support Guide to Scale-Up Challenges
Welcome to the technical support center for the synthesis and scale-up of propyl 2-furoate. This guide is designed for researchers, chemists, and process development professionals who are transitioning this important synthesis from the laboratory bench to larger-scale production. This compound, a key fragrance and flavoring agent derived from biomass, presents unique challenges when moving beyond milligram or gram-scale quantities.[1]
This document moves beyond simple protocols to address the critical "why" behind experimental choices, focusing on troubleshooting common issues and answering frequently asked questions related to process intensification and safety. Our goal is to provide you with the expertise and validated insights necessary to navigate the complexities of scaling up this reaction safely and efficiently.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis of this compound, particularly during scale-up efforts.
Q1: My reaction yield is consistently low, or the conversion of 2-furoic acid stalls. What are the likely causes and how can I fix this?
A: Low conversion is the most frequent challenge and typically points to issues with equilibrium, catalyst activity, or reaction conditions. The standard synthesis route, a Fischer-Speier esterification, is a reversible reaction.[2][3] To achieve high conversion, the equilibrium must be actively shifted toward the product side.
Causality and Solutions:
-
Water Accumulation: The esterification produces one equivalent of water for every equivalent of ester formed.[3] In a closed system, this water will hydrolyze the ester product, pushing the equilibrium back towards the starting materials. This is the primary cause of stalled reactions.
-
Solution: Implement a water removal strategy. On a lab scale, this can be done with molecular sieves or, more effectively, a Dean-Stark apparatus using a solvent that forms an azeotrope with water (e.g., toluene).[2][3] For pilot and industrial scale, reactive distillation is a highly effective technology that combines reaction and separation, continuously removing water and driving the reaction to completion.[4][5]
-
-
Insufficient Catalyst Activity or Loading: Both homogeneous (e.g., sulfuric acid) and heterogeneous catalysts (e.g., tungstophosphoric acid on zirconia) are used.[2][6] Inadequate catalyst performance will slow the reaction rate, preventing it from reaching equilibrium in a reasonable time.
-
Solution: If using a homogeneous catalyst, ensure it is not diluted and is added in sufficient quantity (typically 1-5 mol%). If using a heterogeneous catalyst, ensure it is properly activated (e.g., dried under vacuum) and that there is sufficient catalyst mass for the reaction scale to overcome mass transfer limitations.
-
-
Sub-optimal Temperature: Esterification reactions have a significant activation energy.
-
Solution: Increasing the temperature will increase the reaction rate. For the esterification of 2-furoic acid, temperatures between 125°C and 140°C have been shown to dramatically increase conversion compared to lower temperatures like 110°C. However, be aware of potential side reactions at excessive temperatures.
-
Troubleshooting Flowchart for Low Yield
Q2: My final product is dark yellow or brown, and purification is difficult. What causes these impurities?
A: The formation of colored byproducts is often due to the thermal degradation of the furan ring, especially in the presence of strong acids, or impurities in the starting material.
Causality and Solutions:
-
Furfural Impurity: Commercial 2-furoic acid is often produced from the oxidation of furfural.[7] Residual furfural in the starting material can polymerize or degrade under acidic, heated conditions, forming dark, resinous materials.
-
Thermal Degradation: The furoate ring system can be sensitive to prolonged exposure to high temperatures (>150°C) and strong acid, leading to decomposition and color formation.
-
Solution: Optimize the reaction to run at the lowest effective temperature for the shortest time possible. Using a more active catalyst might allow you to reduce the reaction temperature or time.
-
-
Side Reactions: At higher temperatures, propanol can undergo acid-catalyzed dehydration to form propene or self-condensation to form di-n-propyl ether, which can lead to other byproducts.
-
Solution: Maintain strict temperature control. Using a heterogeneous catalyst with weaker acidity can sometimes minimize these side reactions compared to strong mineral acids.[6]
-
Q3: During scale-up, my reactor temperature is spiking and becoming difficult to control. Is this normal?
A: No, this is a critical safety hazard known as a thermal runaway, and it must be addressed immediately.[9][10] The esterification reaction is exothermic, and the risk of thermal runaway increases dramatically with scale.
Causality and Solutions:
The fundamental issue is the change in the surface-area-to-volume ratio as you scale up.[11] A small lab flask has a large surface area relative to its volume, allowing for efficient heat dissipation. A large reactor has a much smaller surface area relative to its volume, making it progressively harder to remove the heat generated by the reaction.[11] If the rate of heat generation exceeds the rate of heat removal, the temperature will rise, accelerating the reaction and heat generation further, leading to a dangerous cycle.
Scale-Up Heat Management
Mitigation Strategies:
-
Perform Calorimetry: Before any scale-up, use reaction calorimetry (RC) or adiabatic calorimetry to quantify the heat of reaction and understand the thermal risks.[10][12] This data is essential for designing a safe process.
-
Use Semi-Batch Addition: Instead of charging all reactants at once (batch mode), add one of the reactants (e.g., 2-furoic acid) gradually to the heated propanol and catalyst. This allows you to control the reaction rate by controlling the feed rate, ensuring the heat generated can be managed by the reactor's cooling system.[11]
-
Ensure Adequate Cooling: Verify that the reactor's cooling jacket and system have the capacity to handle the total heat output of the reaction.
-
Process Hazard Analysis (PHA): Conduct a thorough PHA to identify potential failure scenarios and establish emergency procedures.[9][13]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the main advantages and disadvantages of using a homogeneous (e.g., H₂SO₄) versus a heterogeneous catalyst?
A: The choice of catalyst is a critical decision point that impacts reaction rate, work-up, waste disposal, and equipment longevity.
| Feature | Homogeneous Catalyst (e.g., H₂SO₄, p-TsOH) | Heterogeneous Catalyst (e.g., TPA/ZrO₂, Amberlyst-15) |
| Activity | Generally very high; reaction times can be shorter.[2] | Can be lower, sometimes requiring higher temperatures or longer times. |
| Separation | Difficult; requires aqueous quench and neutralization, creating waste streams. | Simple filtration to recover the catalyst. |
| Reusability | Not reusable. | Can be washed, dried, and reused multiple times, reducing cost and waste.[6] |
| Corrosion | Highly corrosive to standard stainless steel reactors, may require specialized equipment. | Generally much less corrosive. |
| Selectivity | Strong acidity can sometimes lead to more byproducts (e.g., ether formation). | Can be more selective due to defined active sites and milder acidity.[6] |
For large-scale production, heterogeneous catalysts are often preferred due to the simplified work-up, reduced waste, and lower corrosivity, despite potentially requiring more optimization to match the activity of homogeneous catalysts.
Q2: What is the mechanism of the Fischer esterification for this synthesis?
A: The Fischer esterification is a multi-step acid-catalyzed nucleophilic acyl substitution. All steps are reversible.[3][14]
Fischer Esterification Mechanism
-
Protonation: The acid catalyst protonates the carbonyl oxygen of the 2-furoic acid, making the carbonyl carbon much more electrophilic.[15][16]
-
Nucleophilic Attack: The nucleophilic oxygen of propanol attacks the activated carbonyl carbon.[2][15]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).[14]
-
Elimination: The newly formed water molecule is eliminated, and the carbonyl double bond is reformed.[3]
-
Deprotonation: The catalyst is regenerated by the removal of a proton from the carbonyl oxygen, yielding the final ester product.[14]
Q3: Is reactive distillation a viable option for producing this compound on a large scale?
A: Yes, absolutely. Reactive distillation (RD) is an ideal process intensification technology for this type of equilibrium-limited reaction.[4]
In an RD column, the esterification reaction and the distillation-based separation of products occur simultaneously in a single piece of equipment.[17][18] The column is designed with a reactive section (containing a catalyst, often a structured packing with an embedded heterogeneous catalyst) and non-reactive stripping and rectifying sections.
Conceptual Reactive Distillation Setup
Advantages for this compound Synthesis:
-
Increased Conversion: By continuously removing the water byproduct from the top of the column, the reaction equilibrium is constantly shifted towards the products, allowing for conversions that exceed the normal equilibrium limit.[4][5]
-
Energy and Capital Savings: Combining reaction and separation into one unit reduces the number of required pieces of equipment and lowers energy consumption.[18]
-
Improved Selectivity: The immediate removal of products from the reactive zone can suppress the formation of byproducts.[17]
Section 3: Key Experimental Protocols
Protocol 1: Lab-Scale Synthesis using Heterogeneous Catalyst (Zr-TPA)
This protocol is adapted from established literature for the synthesis of alkyl furoates using a recyclable solid acid catalyst.
Materials:
-
2-Furoic acid (1 mmol, 112.08 mg)
-
n-Propanol (2 mmol, 0.15 mL)
-
Dried ZrTPA catalyst (50 mg)
-
Toluene (for Dean-Stark, ~20 mL)
-
20 mL round-bottom flask equipped with a magnetic stir bar and Dean-Stark apparatus.
Procedure:
-
Catalyst Preparation: Dry the heterogeneous catalyst (e.g., tungstophosphoric acid/zirconia) under vacuum at 110°C for 4 hours prior to use to remove adsorbed water.
-
Reaction Setup: To the round-bottom flask, add 2-furoic acid (1 mmol), n-propanol (2 mmol), the dried catalyst (50 mg), and a magnetic stir bar.
-
Azeotropic Water Removal: Fill the Dean-Stark trap with toluene and attach it to the flask and a reflux condenser.
-
Reaction: Place the setup in a heating mantle and heat to reflux (approx. 125°C oil bath temperature). Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by observing water collection in the Dean-Stark trap and optionally by TLC or GC analysis of small aliquots. The reaction is typically complete within 10-24 hours.[19]
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Catalyst Separation: Filter the reaction mixture to recover the solid catalyst. Wash the catalyst with acetone or toluene (2 x 5 mL). The recovered catalyst can be dried and reused.
-
Solvent Removal: Combine the filtrate and washes. Remove the solvent and excess propanol under reduced pressure using a rotary evaporator. The remaining crude oil is this compound.
Protocol 2: Purification by Flash Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvent system: Hexane/Ethyl Acetate (e.g., 9:1 v/v)
-
Anhydrous sodium sulfate
Procedure:
-
Sample Preparation: Dissolve the crude product in a minimal amount of the eluent or dichloromethane.
-
Column Packing: Prepare a silica gel column using the hexane/ethyl acetate mixture as the eluent.
-
Loading: Carefully load the dissolved crude product onto the top of the silica column.
-
Elution: Elute the column with the solvent mixture, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound as a colorless liquid.[20]
References
- QES Academy. (n.d.). Scaling Up Chemical Processes? Unlock Safety and Success.
- Bhanarkar, J., et al. (n.d.). Catalytic Reactive Distillation for the Esterification Process: Experimental and Simulation.
- UTPedia. (n.d.). Production of Ester by Reactive Distillation of Acid and Alcohol.
-
Wikipedia. (n.d.). Reactive distillation. Retrieved from [Link]
-
Industrial & Engineering Chemistry Research - ACS Publications. (n.d.). Reactive Distillation for Esterification of an Alcohol Mixture Containing n-Butanol and n-Amyl Alcohol. Retrieved from [Link]
- METTLER TOLEDO. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way.
- Sulzer. (2025). From Waste to High-Purity: Reactive Distillation in Esterification and Hydrolysis.
- CONICET. (2015). Clean esterification of 2-furoic acid using tungstophosphoric acid/zirconia composites.
-
ResearchGate. (2025). Managing Hazards for Scale Up of Chemical Manufacturing Processes. Retrieved from [Link]
- Langerman, N. (n.d.). Lab-scale process safety management.
- H.E.L Group. (n.d.). Process Safety and Scale-up.
- BenchChem. (2025). Application Notes & Protocols: Esterification and Amidation of 2-Furancarboxylic Acid.
-
PubChem - NIH. (n.d.). This compound. Retrieved from [Link]
-
The Good Scents Company. (n.d.). This compound, 615-10-1. Retrieved from [Link]
-
ResearchGate. (2025). Oxidative esterification of renewable furfural on gold-based catalysts: Which is the best support? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
- Google Patents. (n.d.). Synthetic process for preparing 2-furoic acid derivatives.
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
Organic Chemistry Tutor. (2024). Fischer Esterification | Mechanism + Easy TRICK! Retrieved from [Link]
- Fisher Scientific. (2010). 2-Furoic acid Safety Data Sheet.
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-FURANCARBOXYLIC ACID AND 2-FURYL CARBINOL. Retrieved from [Link]
-
FooDB. (n.d.). Showing Compound this compound (FDB016854). Retrieved from [Link]
-
ResearchGate. (n.d.). Biomass valorization derivatives: Clean esterification of 2-furoic acid using tungstophosphoric acid/zirconia composites as recyclable catalyst. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Furoic acid. Retrieved from [Link]
Sources
- 1. Showing Compound this compound (FDB016854) - FooDB [foodb.ca]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. Reactive distillation - Wikipedia [en.wikipedia.org]
- 5. solutions.sulzer.com [solutions.sulzer.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-Furoic acid - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. qesacademy.com [qesacademy.com]
- 10. fauske.com [fauske.com]
- 11. researchgate.net [researchgate.net]
- 12. helgroup.com [helgroup.com]
- 13. dchas.org [dchas.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. youtube.com [youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. hrcak.srce.hr [hrcak.srce.hr]
- 18. utpedia.utp.edu.my [utpedia.utp.edu.my]
- 19. researchgate.net [researchgate.net]
- 20. This compound | C8H10O3 | CID 11982 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Efficient Synthesis of Propyl 2-Furoate
Welcome to the technical support center for the synthesis of propyl 2-furoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting, and frequently asked questions related to the catalytic synthesis of this valuable furan derivative. This compound is a key intermediate in pharmaceuticals and a significant component in the flavor and fragrance industry. The efficiency of its synthesis is critically dependent on the appropriate selection of a catalyst and reaction conditions. This center will navigate you through these crucial experimental choices to optimize your synthetic outcomes.
Catalyst Selection Guide for this compound Synthesis
The choice of catalyst is paramount in the esterification of 2-furoic acid with propanol. The ideal catalyst should offer high conversion rates, selectivity, and ease of separation, while minimizing environmental impact. Below is a comparative analysis of common catalytic systems.
| Catalyst Type | Examples | Advantages | Disadvantages | Typical Conditions |
| Homogeneous Acids | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (p-TSA) | Low cost, high activity, and readily available. | Corrosive, difficult to separate from the reaction mixture, and can lead to side reactions and environmental concerns.[1] | Temperature: 65-100°C; Catalyst loading: 1-5 mol%; Excess propanol used to shift equilibrium. |
| Heterogeneous Solid Acids | Amberlyst-15, Tungstophosphoric acid/Zirconia (TPA/ZrO₂) | Easily separable and recyclable, non-corrosive, and environmentally benign. TPA/ZrO₂ shows high activity and reusability. | Can be more expensive than homogeneous catalysts. Potential for deactivation due to polymer deposition or ion exchange.[2][3] | Temperature: 110-140°C; Catalyst loading: 5-15 wt%; Can be used in batch or continuous flow reactors. |
| Biocatalysts (Enzymes) | Immobilized Lipases (e.g., Candida antarctica Lipase B) | High selectivity (avoids side reactions), operates under mild conditions (lower temperature), and is environmentally friendly. | Can be more expensive, sensitive to solvent and temperature, and may require longer reaction times. | Temperature: 40-60°C; Often used in organic solvents to shift equilibrium towards synthesis. |
Process Workflow for this compound Synthesis
The general workflow for the synthesis of this compound involves several key stages, from reaction setup to product purification and analysis.
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Q1: My reaction yield is low, or the conversion of 2-furoic acid is incomplete. What are the possible causes and solutions?
-
Why It Happens:
-
Equilibrium Limitation: The Fischer esterification is a reversible reaction. The water produced as a byproduct can hydrolyze the ester back to the starting materials, limiting the yield.
-
Insufficient Catalyst Activity: The catalyst may not be active enough, or an insufficient amount was used. For solid acid catalysts, deactivation may have occurred.
-
Suboptimal Reaction Temperature: The reaction may not have reached the necessary activation energy if the temperature is too low. Conversely, excessively high temperatures can lead to degradation of the starting material or product.
-
Presence of Water: Water in the reactants or solvent can inhibit the forward reaction.[4][5]
-
-
What to Do:
-
Shift the Equilibrium: Use an excess of propanol (typically 3-5 equivalents or as the solvent) to drive the reaction towards the product. Alternatively, remove water as it forms using a Dean-Stark apparatus or by adding molecular sieves.
-
Optimize Catalyst: Increase the catalyst loading. If using a solid acid catalyst, ensure it is properly activated (dried) before use. If catalyst deactivation is suspected, consider regeneration or using a fresh batch.
-
Adjust Temperature: For acid-catalyzed reactions, ensure the temperature is appropriate for the chosen catalyst (e.g., refluxing for homogeneous acids, 110-140°C for many solid acids).
-
Ensure Anhydrous Conditions: Use dry reagents and solvents.
-
Q2: I'm observing the formation of significant byproducts. What are they and how can I minimize them?
-
Why It Happens:
-
Ether Formation: Strong acid catalysts like sulfuric acid can catalyze the dehydration of two propanol molecules to form dipropyl ether, especially at higher temperatures.[6][7] This is more pronounced with secondary alcohols but can occur with primary alcohols as well.
-
Furan Ring Polymerization: The furan ring is susceptible to polymerization under strongly acidic conditions, leading to the formation of dark, tarry substances.[2][3][8][9] This is exacerbated by the presence of water and high temperatures.
-
Decarboxylation: At elevated temperatures, 2-furoic acid can undergo thermal decarboxylation to produce furan, which can then polymerize.[10][11]
-
-
What to Do:
-
Choose a Milder Catalyst: Consider using a less aggressive acid catalyst or switch to an enzymatic approach. Solid acid catalysts with controlled acidity can also reduce side reactions.
-
Control Temperature: Avoid excessively high reaction temperatures to minimize both ether formation and degradation of the furan ring.
-
Minimize Water: Keep the reaction medium as anhydrous as possible to suppress furan ring opening and subsequent polymerization.[2][8]
-
Purification of Starting Material: Ensure the 2-furoic acid is free from impurities like furfural, which can be more prone to degradation.
-
Q3: The work-up and purification of my this compound are proving difficult. What are some best practices?
-
Why It Happens:
-
Emulsion Formation: During aqueous work-up to neutralize the acid catalyst and remove unreacted starting materials, emulsions can form, making phase separation difficult.
-
Product Solubility: this compound has some solubility in aqueous solutions, which can lead to losses during extraction.
-
Co-distillation/Co-elution: Byproducts with similar boiling points or polarities can be difficult to separate by distillation or column chromatography.
-
-
What to Do:
-
Effective Neutralization: After the reaction, cool the mixture and, if a homogeneous acid was used, neutralize it carefully with a weak base like sodium bicarbonate solution. Add the base slowly to control CO₂ evolution.
-
Extraction Technique: Extract the product into a suitable organic solvent like diethyl ether or ethyl acetate. To break emulsions, you can add brine (saturated NaCl solution). Perform multiple extractions with smaller volumes of solvent for better recovery.
-
Drying: Thoroughly dry the combined organic layers with an anhydrous drying agent like anhydrous sodium sulfate or magnesium sulfate before removing the solvent.
-
Purification Method: For final purification, vacuum distillation is often effective for separating the ester from less volatile impurities. If chromatographic purification is necessary, silica gel can be used, but for acid-sensitive compounds, consider using deactivated silica or alumina.
-
Q4: My solid acid catalyst (e.g., Amberlyst-15) has lost its activity after a few runs. Can it be regenerated?
-
Why It Happens:
-
Fouling: Polymeric byproducts can deposit on the catalyst surface and in its pores, blocking active sites.[2][3]
-
Ion Exchange: Cations from the reaction mixture can exchange with the protons of the sulfonic acid groups, neutralizing the active sites.[2][3]
-
Leaching: In some solvent systems, the active sulfonic acid groups can leach from the polymer support.
-
-
What to Do:
-
Regeneration Protocol:
-
Filter the catalyst from the reaction mixture.
-
Wash thoroughly with a solvent like methanol or acetone to remove adsorbed organic species.
-
To restore the acidic sites, wash the catalyst with a dilute solution of a strong acid (e.g., 1-5% HCl or H₂SO₄).[2][3] This should be done in a column to ensure efficient exchange.
-
Rinse with deionized water until the washings are neutral.
-
Dry the regenerated catalyst thoroughly in an oven (typically 80-100°C) before reuse.
-
-
Frequently Asked Questions (FAQs)
Q: What is the typical molar ratio of 2-furoic acid to propanol? A: To favor the formation of this compound, an excess of propanol is generally used. Molar ratios of 1:3 to 1:10 (acid:alcohol) are common, and in many cases, propanol can be used as the reaction solvent.
Q: How can I monitor the progress of the reaction? A: The reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 2-furoic acid spot. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to determine the conversion of the starting material and the formation of the product.
Q: What are the expected spectroscopic characteristics of this compound? A:
-
¹H NMR: You should expect signals corresponding to the propyl group (a triplet around 0.9-1.0 ppm for the CH₃, a sextet around 1.7-1.8 ppm for the CH₂ adjacent to the methyl, and a triplet around 4.1-4.2 ppm for the OCH₂) and the furan ring protons (three distinct signals in the aromatic region, typically between 6.5 and 7.6 ppm).
-
¹³C NMR: Expect signals for the three carbons of the propyl group and the five carbons of the furan ring, including the carbonyl carbon of the ester (around 158-160 ppm).
-
IR Spectroscopy: A strong carbonyl (C=O) stretch for the ester group should be visible around 1720-1740 cm⁻¹. You will also see C-O stretching and characteristic peaks for the furan ring.
-
Mass Spectrometry (MS): The molecular ion peak [M]⁺ should be observed at m/z 154.16.[12][13]
Q: Is it possible to perform this synthesis without a solvent? A: Yes, a solvent-free synthesis is possible, especially when using a large excess of propanol, which then acts as both a reactant and the reaction medium. This is often a more environmentally friendly approach.
Detailed Experimental Protocol: Synthesis of this compound using Amberlyst-15
This protocol provides a step-by-step method for the synthesis of this compound using a reusable solid acid catalyst.
Materials and Equipment:
-
2-Furoic acid
-
n-Propanol (anhydrous)
-
Amberlyst-15 (pre-dried at 80°C for 4 hours)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Reaction Mechanism Overview
The Fischer-Speier esterification proceeds via acid catalysis. The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by the alcohol, proton transfer, and subsequent elimination of water to form the ester.
Caption: Simplified mechanism of acid-catalyzed esterification.
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-furoic acid (e.g., 5.6 g, 0.05 mol) and n-propanol (30 mL, excess).
-
Catalyst Addition: Add pre-dried Amberlyst-15 (e.g., 2.8 g, ~50 wt% of the acid).
-
Reaction: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC or GC. The reaction is typically complete within 4-8 hours.
-
Cooling and Catalyst Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the Amberlyst-15 catalyst by filtration, washing the resin with a small amount of diethyl ether. The catalyst can be saved for regeneration.
-
Solvent Removal: Transfer the filtrate to a larger round-bottom flask and remove the excess propanol and diethyl ether using a rotary evaporator.
-
Aqueous Work-up: Dissolve the residue in diethyl ether (50 mL) and transfer to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution (2 x 25 mL) to neutralize any remaining 2-furoic acid. Then, wash with brine (25 mL).
-
Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solution using a rotary evaporator to obtain the crude this compound.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, IR, and MS analysis.
References
- Hu, X., et al. (2013). Investigation of deactivation mechanisms of a solid acid catalyst during esterification of the bio-oils from mallee biomass. Applied Energy, 111, 94-103.
- Hu, X., et al. (2013). Investigation of deactivation mechanisms of a solid acid catalyst during esterification of the bio-oils from mallee biomass.
- Hu, X., et al. (2016). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. RSC Advances.
- Wang, Y., et al. (2017). Polymerization of sugars/furan model compounds and bio-oil during the acid-catalyzed conversion – A review. Energy & Fuels, 31(7), 6745-6761.
- De, S., et al. (2022).
- BenchChem. (2025). Application Notes & Protocols: Esterification and Amidation of 2-Furancarboxylic Acid. BenchChem Technical Support.
- Loudon, G. M., & Parise, J. M. (2016). Organic Chemistry. W. H. Freeman.
- Al-Ghatta, A., et al. (2023).
- Request PDF. (n.d.). Biomass valorization derivatives: Clean esterification of 2-furoic acid using tungstophosphoric acid/zirconia composites as recyclable catalyst.
- ECHEMI. (n.d.).
- Varelis, P., & Hucker, B. (2011). Thermal decarboxylation of 2-furoic acid and its implication for the formation of furan in foods. Food Chemistry, 126(4), 1512-1515.
- Roret, T., et al. (2019). Enzymatic Carboxylation of 2-Furoic Acid Yields 2,5-Furandicarboxylic Acid (FDCA).
- BenchChem. (2025). Troubleshooting common issues in furan ring synthesis. BenchChem Technical Support.
- Quora. (2024). What is the ester form when propanol acid plus ethanol? Quora.
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- de la Cruz-Lopes, F., et al. (2015). Synthesis of furan derivatives via cascade-type reactions catalyzed by solid acids.
- Kastratović, V., & Bigović, M. (2018). Esterification of propanoic acid in the presence of a homogeneous catalyst. Journal of the Serbian Chemical Society, 83(1), 45-55.
- National Center for Biotechnology Information. (n.d.).
- Master Organic Chemistry. (2014).
- Organic Syntheses. (n.d.). 2-Furoic acid, 3-methyl-. Organic Syntheses.
- Google Patents. (n.d.).
- Wikipedia. (n.d.). 2-Furoic acid. Wikipedia.
- Google Patents. (n.d.).
- BYJU'S. (n.d.).
- CONICET. (2015). Clean esterification of 2-furoic acid using tungstophosphoric acid/zirconia composites. CONICET Digital.
- ResearchGate. (2021). Work up of ester?
- ResearchGate. (n.d.). Hydrolysis/condensation of 2-methylfuran catalyzed by Amberlyst ® 15 with different solvents.
- Dumeignil, F., et al. (2016). A new two-step green process for 2,5-furandicarboxylic acid production from furfural, oxygen and carbon dioxide.
- The Good Scents Company. (n.d.).
- Reddit. (2024).
- The Good Scents Company. (n.d.).
- National Institute of Standards and Technology. (n.d.). 2-Furancarboxylic acid, propyl ester. NIST Chemistry WebBook.
- ResearchGate. (n.d.). Amberlyst-15 in Organic Synthesis.
- New procedure for synthesis alkyl esters of 5-acetyl-2-furan-carboxylic acid alkyl ester. (2012). Bashkir chemistry journal, 19(2), 53-56.
- Al-Ghatta, A., et al. (2023).
- Journal of Chemical Health Risks. (2024). Kinetic and Thermodynamic Modeling of Esterification of 2- Propanol and N- Butyric Acid. Journal of Chemical Health Risks, 14(2).
- OperaChem. (2024).
- ResearchGate. (n.d.). ChemInform Abstract: Efficient Two-Step Sequence for the Synthesis of 2,5-Disubstituted Furan Derivatives from Functionalized Nitroalkanes: Successive Amberlyst A21- and Amberlyst 15-Catalyzed Processes.
- JEOL. (n.d.). Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI.
- National Institute of Standards and Technology. (n.d.). 2-Furancarboxylic acid, propyl ester. NIST Chemistry WebBook.
Sources
- 1. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 2. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) DOI:10.1039/C6RA04745A [pubs.rsc.org]
- 3. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 4. KR20170115065A - Synthesis methods for the preparation of 2-furoic acid derivatives - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. echemi.com [echemi.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. research.monash.edu [research.monash.edu]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound | C8H10O3 | CID 11982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 2-Furancarboxylic acid, propyl ester [webbook.nist.gov]
Technical Support Center: Managing Reaction Byproducts in 2-Furoic Acid Esterification
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) for managing byproducts during the esterification of 2-furoic acid. Our focus is on providing practical, mechanistically grounded advice to enhance reaction efficiency and product purity.
Introduction
The esterification of 2-furoic acid is a cornerstone reaction for producing valuable 2-furoate esters, which serve as key intermediates in the pharmaceutical industry and as flavoring and fragrance agents.[1] While seemingly straightforward, this reaction can be plagued by the formation of various byproducts that complicate purification and reduce yields. Understanding the origins of these byproducts is critical for developing robust and efficient synthetic protocols. This guide provides a systematic approach to identifying, mitigating, and eliminating these unwanted side reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during the esterification of 2-furoic acid, offering probable causes and actionable solutions based on established chemical principles.
Issue 1: Dark Brown or Black Reaction Mixture and Tarry Residue
Observation: The reaction mixture darkens significantly over time, and upon workup, a tarry, insoluble residue is observed.
Probable Cause: This is a classic indicator of polymerization and degradation of the furan ring. The furan moiety is susceptible to acid-catalyzed polymerization, especially at elevated temperatures.[2][3] The presence of impurities in the starting 2-furoic acid, such as furfural, can also accelerate this process.[4][5]
Solutions:
-
Temperature Control: Many side reactions, including thermal degradation, are highly sensitive to temperature.[6] Lowering the reaction temperature can significantly reduce the rate of polymerization. While higher temperatures increase the esterification rate, an optimal balance must be found. For many systems, operating between 110-125°C provides a good compromise between reaction speed and byproduct formation.[4]
-
Purification of Starting Material: Ensure the 2-furoic acid is free from residual furfural, a common precursor.[7] Recrystallization of the 2-furoic acid before use can effectively remove these impurities.[4]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative degradation pathways that may contribute to colored byproducts.[6]
-
Solvent Selection: The choice of solvent can influence polymerization. While often performed neat, using a non-polar, high-boiling solvent can sometimes mitigate polymerization by controlling reaction concentration and heat transfer. Methanol has been shown to suppress the polymerization of furan during acid-catalyzed ring opening.[2]
Workflow for Mitigating Polymerization
Caption: Key reaction and byproduct pathways.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of byproducts I should expect in 2-furoic acid esterification?
A1: The main byproducts arise from the inherent reactivity of the furan ring and the carboxylic acid group under typical esterification conditions. These include:
-
Decarboxylation Products: Primarily furan, formed by the loss of CO₂ at high temperatures. [8][9]* Polymerization/Degradation Products: Dark, tarry materials formed from the acid-catalyzed polymerization of the furan ring. [2][3]* Ring-Opening Products: Under strongly acidic aqueous conditions, the furan ring can open to form linear, unsaturated dicarbonyl compounds. [10][11][12]This is less common under standard non-aqueous esterification conditions but can occur if significant water is present.
-
Ether Formation: If using a secondary or tertiary alcohol, dehydration of the alcohol to form an ether or alkene can be a competing side reaction.
Q2: How can I analyze my reaction mixture to identify these byproducts?
A2: A combination of chromatographic and spectroscopic techniques is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile byproducts like furan and for separating the desired ester from the starting material.
-
High-Performance Liquid Chromatography (HPLC): Useful for analyzing less volatile components and monitoring the disappearance of the more polar 2-furoic acid. [13]* Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of isolated byproducts and for confirming the structure of the desired ester.
-
Infrared (IR) Spectroscopy: Can help identify functional groups, such as the disappearance of the broad carboxylic acid O-H stretch and the appearance of the ester C=O stretch.
Q3: Is it possible to achieve 100% selectivity for the desired ester?
A3: While achieving absolute 100% selectivity is challenging in practice, it is possible to obtain very high selectivity where byproducts are not detectable by standard analytical methods like GC. One study using a tungstophosphoric acid/zirconia composite catalyst reported 100% selectivity for n-butyl-2-furoate under optimized conditions (125°C, 24h), with no other products detected by GC analysis. The key is careful optimization of reaction parameters: catalyst choice, temperature, and reaction time.
Q4: Can the choice of alcohol affect byproduct formation?
A4: Yes, the structure of the alcohol can influence the reaction.
-
Primary Alcohols (e.g., butanol): Generally, these are well-behaved and lead to high yields of the corresponding esters. * Secondary and Tertiary Alcohols: These are more prone to elimination (dehydration) side reactions under acidic conditions, which can compete with esterification. This may require milder reaction conditions or alternative catalytic systems.
-
Methanol: While efficient for esterification, its lower boiling point requires a closed reaction system to maintain temperature and pressure. However, methanol can also act as a solvent that suppresses polymerization. [2]
Experimental Protocol: Standard Esterification of 2-Furoic Acid with n-Butanol
This protocol is based on an optimized procedure using a reusable solid acid catalyst. [4] Materials:
-
2-Furoic acid (1 mmol, 112.1 mg)
-
n-Butanol (2 mmol, 148.2 mg, ~0.184 mL)
-
Tungstophosphoric acid/zirconia catalyst (e.g., ZrTPA30PEGT100, 50 mg), dried overnight
-
Acetone (for workup)
-
Toluene (for catalyst washing)
-
Anhydrous sodium sulfate
Equipment:
-
20 mL glass reaction tube with a screw cap
-
Magnetic stirrer with a heating block
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In the 20 mL glass tube, combine 2-furoic acid (1 mmol), n-butanol (2 mmol), and the dried catalyst (50 mg). [4]2. Reaction: Place the tube in the heating block on the magnetic stirrer. Stir the mixture vigorously at 125°C for 24 hours. [4]3. Work-up: After the reaction period, allow the mixture to cool to room temperature. Add 3 mL of acetone to dissolve the reaction mixture.
-
Catalyst Separation: Filter the mixture to separate the solid catalyst. The filtrate contains the product.
-
Catalyst Recycling: Wash the recovered catalyst with toluene (2 x 2 mL) and dry it under vacuum. The catalyst can be reused for subsequent reactions. [4]6. Product Isolation: Dry the organic filtrate over anhydrous sodium sulfate and then evaporate the solvent using a rotary evaporator to obtain the crude n-butyl-2-furoate.
-
Purification (if necessary): The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate (9:1) mixture as the eluent. 8. Analysis: Confirm the product identity and purity using GC-MS and NMR.
References
-
Delatour, T., Huertas-Pérez, J. F., Dubois, M., Theurillat, X., Desmarchelier, A., Ernest, M., & Stadler, R. H. (2020). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. Food Chemistry, 303, 125406. [Link]
-
Hirsch, J. A., & Sterner, D. E. (1972). Thermal decarboxylation of 2-furoic acids. The Journal of Organic Chemistry, 37(10), 1678–1680. [Link]
-
Zhang, Z., Zhu, W., Li, X., & Wang, Z. (2016). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. RSC Advances, 6(45), 39185–39193. [Link]
-
Perez, C. A., dos Santos, V. C., & de la Puente, G. (2015). Clean esterification of 2-furoic acid using tungstophosphoric acid/zirconia composites. Chemical Engineering Research and Design, 104, 667-676. [Link]
-
Perez, C. A., dos Santos, V. C., & de la Puente, G. (2015). Biomass valorization derivatives: Clean esterification of 2-furoic acid using tungstophosphoric acid/zirconia composites as recyclable catalyst. ResearchGate. [Link]
-
High performance of Au/ZTC based catalysts for the selective oxidation of bio-derivative furfural to 2-furoic acid. (2021). Catalysis Communications, 149. [Link]
-
Hirsch, J. A., & Sterner, D. E. (1972). Thermal decarboxylation of 2-furoic acids. The Journal of Organic Chemistry. [Link]
-
Polymerization of sugars/furan model compounds and bio-oil during the acid-catalyzed conversion – A review. The UWA Profiles and Research Repository. [Link]
-
2-Furoic acid. Wikipedia. [Link]
-
Furan ring opening reaction for the synthesis of 2,5-dicarbonyl-3-ene-phosphates. Organic & Biomolecular Chemistry. [Link]
-
Towards Thermally Reversible Networks Based on Furan-Functionalization of Jatropha Oil. MDPI. [Link]
-
Enzymatic Carboxylation of 2-Furoic Acid Yields 2,5-Furandicarboxylic Acid (FDCA). ACS Catalysis. [Link]
-
On the Ring-Opening Reactions of the Furan Compounds. II. J-STAGE. [Link]
-
Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Semantic Scholar. [Link]
- Synthetic process for preparing 2-furoic acid derivatives.
-
Selective and stable production of furoic acid by furfural aerobic oxidation at controlled mild-pH conditions. ScienceDirect. [Link]
-
The behaviour of furan derivatives in polymerization reactions. ResearchGate. [Link]
-
Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. MDPI. [Link]
-
Understanding the Polymerization of Polyfurfuryl Alcohol: Ring Opening and Diels-Alder Reactions. PMC - NIH. [Link]
-
Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. NIH. [Link]
-
THE IMPACT OF TEMPERATURE ON FURAN RESIN AND BINDER STRUCTURE. AGH University of Science and Technology. [Link]
-
Effect of Support on Oxidative Esterification of 2,5-Furandiformaldehyde to Dimethyl Furan-2,5-dicarboxylate. MDPI. [Link]
-
Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. PubMed. [Link]
-
Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. ResearchGate. [Link]
-
Furfural: Enhancing production via boronate esters. Eindhoven University of Technology research portal. [Link]
-
2-FURANCARBOXYLIC ACID and 2-FURYLCARBINOL. Organic Syntheses Procedure. [Link]
-
Sustainable and efficient production of furoic acid from furfural through amine assisted oxidation with hydrogen peroxide and its implementation for the synthesis of alkyl furoate. ResearchGate. [Link]
-
Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. ResearchGate. [Link]
-
How to Reduce Toxic Byproducts in Carboxylic Acid Reactions? Patsnap Eureka. [Link]
-
The impact of temperature on furan resin and binders structure. ResearchGate. [Link]
-
Effect of reaction temperature on the esterification. ResearchGate. [Link]
-
Separation and Identification of Furanic Compounds in Fruit Juices and Drinks by High-Performance Liquid Chromatography Photodiode Array Detection. HKU Scholars Hub. [Link]
-
Sustainable and efficient production of furoic acid from furfural through amine assisted oxidation with hydrogen peroxide and its implementation for the synthesis of alkyl furoate. RSC Publishing. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) DOI:10.1039/C6RA04745A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-Furoic acid - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Furan ring opening reaction for the synthesis of 2,5-dicarbonyl-3-ene-phosphates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HKU Scholars Hub: Separation and Identification of Furanic Compounds in Fruit Juices and Drinks by High-Performance Liquid Chromatography Photodiode Array Detection [hub.hku.hk]
Technical Support Center: Optimizing Injection Parameters for Propyl 2-Furoate GC Analysis
Welcome to the technical support center for the gas chromatography (GC) analysis of propyl 2-furoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). The following sections are structured to address specific issues you may encounter, explaining the scientific principles behind the recommended solutions to ensure robust and reproducible results.
Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during the GC analysis of this compound, offering systematic solutions grounded in chromatographic theory.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Asymmetrical peaks are a frequent challenge in GC analysis and can significantly impact the accuracy of quantification.
Q: My this compound peak is tailing. What are the likely causes and how can I fix it?
A: Peak tailing for a relatively polar compound like this compound, an ester, often points to undesirable interactions within the GC system. Here’s a breakdown of potential causes and their solutions:
-
Active Sites in the Inlet or Column: this compound can interact with active sites (e.g., exposed silanols) in the inlet liner or on the column itself. This is a common cause of peak tailing[1][2].
-
Solution:
-
Use a Deactivated Inlet Liner: Ensure you are using a high-quality, deactivated inlet liner. If you work with complex or "dirty" samples, residue can build up, creating active sites. It's recommended to replace the liner rather than trying to clean it, as sonication or scrubbing can damage the deactivation layer[3].
-
Column Maintenance: If the problem persists, active sites may have developed at the head of the column. Trimming 15-20 cm from the front of the column can often resolve this issue[2]. Regular column conditioning according to the manufacturer's guidelines is also crucial.
-
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion[1].
-
Solution:
-
Dilute the Sample: Prepare a more dilute sample and reinject.
-
Increase the Split Ratio: If using split injection, increase the split ratio (e.g., from 50:1 to 100:1) to reduce the amount of sample entering the column[1].
-
-
-
Improper Sample Vaporization: If the sample doesn't vaporize efficiently and homogeneously in the inlet, it can lead to band broadening and tailing[1].
-
Solution:
-
Optimize Injector Temperature: The injector temperature should be high enough to ensure rapid vaporization of this compound (Boiling Point: 211°C[4][5]) but not so high as to cause degradation. A starting point of 250°C is generally recommended[6][7].
-
Consider a Liner with Wool: For some applications, a liner packed with deactivated glass wool can aid in sample vaporization and trap non-volatile residues, though it's not always recommended for high-temperature analyses[3][8].
-
-
Q: My peak is fronting. What does this indicate?
A: Peak fronting is less common than tailing but usually points to column overload or issues with how the sample is introduced onto the column[9].
-
Severe Column Overload: This is the most frequent cause of fronting.
-
Solution: Significantly dilute your sample or increase the split ratio. You can also consider using a column with a thicker stationary phase, which increases sample capacity[9].
-
-
Condensation Effects: If the initial oven temperature is too high, the sample may not focus properly at the head of the column, leading to a distorted peak shape.
Issue 2: Poor Reproducibility (Inconsistent Peak Areas)
Inconsistent peak areas from one injection to the next can invalidate quantitative analysis.
Q: I'm seeing significant variation in my peak areas for this compound across multiple injections. What should I check?
A: Poor reproducibility is often linked to the injection process itself. Here are the key areas to investigate:
-
Injector-Related Issues: The inlet is a common source of variability[3].
-
Leaking Septum: A worn or leaking septum can cause a loss of sample during injection. Replace the septum regularly[2].
-
Syringe Problems: If using manual injection, technique is critical. Ensure a smooth and rapid injection. For autosamplers, check for partially plugged syringes or improper sealing[2].
-
-
Sample Backflash: This occurs when the volume of the vaporized sample exceeds the volume of the inlet liner, causing the sample to move into areas outside the intended flow path[10].
-
Solution:
-
Reduce Injection Volume: A 1 µL injection is a common starting point. Volumes up to 5 µL can be used, but this is highly dependent on the solvent and inlet conditions[9].
-
Use a Lower Expansion Solvent: Solvents like hexane have a smaller expansion volume than highly polar solvents like water[12].
-
Increase Inlet Pressure/Carrier Gas Flow: This can help sweep the vaporized sample onto the column more quickly.
-
-
-
Inconsistent Split Ratio: In split injection, fluctuations in the split flow can lead to variable amounts of sample reaching the column.
-
Solution: Ensure your gas flow controllers are functioning correctly and that there are no leaks in the split vent line.
-
Issue 3: Analyte Degradation
This compound, while relatively stable, can be susceptible to degradation under certain GC conditions.
Q: I suspect my this compound is degrading in the injector. I see extra, unexpected peaks. How can I confirm and prevent this?
A: Thermal or catalytic degradation in a hot injector is a common problem, especially in splitless mode where the sample has a longer residence time in the inlet[13].
-
Causes of Degradation:
-
Troubleshooting and Solutions:
-
Lower the Injector Temperature: Systematically lower the injector temperature in 20-25°C increments (e.g., from 280°C to 260°C, then to 240°C) and observe the response of the this compound peak and the disappearance of the degradation peaks[13]. The optimal temperature will maximize the main peak's area while minimizing degradation products.
-
Use a Deactivated Liner: As mentioned for peak tailing, a clean, highly deactivated liner is crucial to prevent catalytic breakdown[3].
-
Consider a Different Injection Technique: For highly sensitive compounds, a cool on-column or Programmable Temperature Vaporization (PTV) injection can minimize thermal stress by introducing the sample into a cool inlet that is then rapidly heated[14][15].
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the setup and optimization of GC methods for this compound.
Q1: What are good starting injection parameters for this compound analysis?
A: A solid set of starting parameters provides a good foundation for method development. The following table outlines recommended starting points.
| Parameter | Recommended Starting Value | Rationale |
| Injector Temperature | 250 °C | Balances efficient vaporization with minimizing thermal degradation. Can be optimized between 200-300°C[7][14]. |
| Injection Mode | Split or Splitless | Choice depends on sample concentration. Split for higher concentrations, splitless for trace analysis[16][17]. |
| Split Ratio | 50:1 | A good starting point for moderately concentrated samples to avoid column overload[10]. |
| Splitless Hold Time | 0.5 - 1.0 minutes | Allows for the efficient transfer of the sample to the column in splitless mode[10][18][19]. |
| Injection Volume | 1 µL | A standard volume that helps to prevent backflash in most systems[10]. |
| Carrier Gas | Helium or Hydrogen | Helium is common and inert. Hydrogen can provide faster analysis times[16]. |
| Carrier Gas Flow Rate | 1.0 - 1.5 mL/min | An optimal flow rate ensures sharp peaks and good separation efficiency[20][21]. |
Q2: Should I use split or splitless injection for my analysis?
A: The choice between split and splitless injection is primarily determined by the concentration of this compound in your sample[17].
-
Split Injection: Use this mode when you have a relatively high concentration of your analyte. A portion of the injected sample is vented, preventing column overload and producing sharp, narrow peaks[15][22][23]. This is ideal for purity assessments or the analysis of major components.
-
Splitless Injection: This mode is preferred for trace analysis where the analyte concentration is very low[17][18]. The entire vaporized sample is transferred to the column, maximizing sensitivity. However, it is more susceptible to issues like analyte degradation and band broadening if not properly optimized[19][22].
Q3: How does the carrier gas flow rate affect my results?
A: The carrier gas flow rate (or more accurately, the linear velocity) is a critical parameter that influences both the speed of the analysis and the separation efficiency[21][24].
-
Too Low Flow Rate: Leads to broader peaks due to longitudinal diffusion (the natural tendency of molecules to spread out over time). This reduces resolution and sensitivity[21].
-
Too High Flow Rate: Reduces the time the analyte spends interacting with the stationary phase, which can lead to incomplete separation and decreased efficiency[25].
-
Optimal Flow Rate: There is an optimal flow rate for each column and carrier gas that provides the best separation efficiency (the sharpest peaks). This is often determined experimentally by generating a van Deemter plot, which shows the relationship between flow rate and peak broadening[24][26].
Q4: Can I reuse my inlet liners after cleaning them?
A: It is generally not recommended to clean and reuse inlet liners, especially for trace analysis or when dealing with active compounds[3].
-
Risk of Contamination: Residues from previous samples can be difficult to remove completely, leading to "ghost peaks" or carryover in subsequent analyses[1].
-
Damage to Deactivation: Cleaning methods like scrubbing or sonication can scratch or alter the inert deactivation layer on the liner's surface. This creates active sites that can cause peak tailing and analyte degradation[3].
-
Cost-Benefit: The cost of a new, high-quality deactivated liner is minimal compared to the time spent troubleshooting and the potential for inaccurate results from a contaminated or damaged liner.
Experimental Protocols & Visualizations
Protocol 1: Optimizing Injector Temperature
This protocol provides a systematic approach to finding the ideal injector temperature for your this compound analysis.
-
Initial Setup:
-
Prepare a standard solution of this compound at a known concentration.
-
Set up your GC with the starting parameters listed in the FAQ section, beginning with an injector temperature of 250°C.
-
-
Temperature Series:
-
Inject the standard solution and record the chromatogram, paying close attention to the peak area and symmetry of the this compound peak.
-
Decrease the injector temperature to 225°C, allow the system to equilibrate, and inject the standard again.
-
Increase the injector temperature in 25°C increments (e.g., 275°C, 300°C), equilibrating and injecting at each step.
-
-
Data Analysis:
-
Create a table comparing the peak area and asymmetry factor at each temperature.
-
Identify the temperature that provides the highest peak area without significant peak tailing or the appearance of degradation products. This will be your optimal injector temperature.
-
Diagrams
Below are diagrams illustrating key concepts and workflows for troubleshooting.
Caption: A workflow for troubleshooting peak tailing issues.
Caption: Key relationships between injection parameters and results.
References
- Vertex AI Search. (2024). What Affects Peak Area in GC? Key Influencing Factors.
-
Phenomenex. (2025). GC Injection Techniques for Accurate Chromatography. [Link]
-
Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. [Link]
-
Microbioz India. (2023). Optimizing Gas Chromatography Parameters for Enhanced Performance. [Link]
-
GL Sciences. (n.d.). Parameters of GC columns. [Link]
- McMaster, M. C. (2008). Appendix B: GC/MS Troubleshooting Quick Reference. In GC/MS: A Practical User's Guide, Second Edition. John Wiley & Sons, Inc.
- Khan, A. I. (n.d.).
-
Agilent. (2023). GC Troubleshooting Guide. [Link]
-
Phenomenex. (2022). Common GC Troubleshooting Questions. [Link]
-
Snow, N. H. (2020). Go With the Flow: Thinking About Carrier Gas Flow in Gas Chromatography. LCGC International. [Link]
- Restek. (n.d.). Troubleshooting Guide.
- GL Sciences. (n.d.). Injection techniques for GC.
-
Snow, N. H. (2020). Go With the Flow: Thinking About Carrier Gas Flow in GC. LCGC International. [Link]
-
Drawell. (n.d.). Exploring Sample Injection System in Gas Chromatography: Crucial Functions, Key Components and Various Techniques. [Link]
-
Restek. (n.d.). Sample Evaporation in Hot GC Injectors. [Link]
-
Separation Science. (n.d.). Activity and Decomposition. [Link]
-
Agilent. (n.d.). What are the major Causes of GC Capillary Column Performance Degradation?. [Link]
- Agilent. (n.d.).
-
Restek. (n.d.). Split vs Splitless Injection. [Link]
- Royal Society of Chemistry. (2024).
-
Restek. (2020). Optimizing Splitless Injections: Inlet Temperature. [Link]
-
Phenomenex. (2025). Split vs. Splitless Injection in Gas Chromatography (GC). [Link]
-
SCION Instruments. (n.d.). Split/Splitless Injector Gas Chromatography. [Link]
-
Restek. (2020). Split vs. Splitless Injection. YouTube. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
Chromspec. (2024). Split vs Splitless Injection. YouTube. [Link]
-
The Good Scents Company. (n.d.). This compound. [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Furancarboxylic acid, propyl ester. NIST WebBook. [Link]
-
Reddit. (2024). Question about temperature in injection for gc/ms. r/Chempros. [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Furancarboxylic acid, propyl ester. NIST WebBook. [Link]
-
Journal of Chromatography B. (n.d.). Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma. [Link]
-
National Institutes of Health. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. [Link]
-
Research and Reviews. (n.d.). Development and Validation of RP-HPLC-PDA Method for Estimation of Mometasone Furoate, Salicylic Acid, Methyl Paraben and Propyl Paraben in Combined Topical Formulation by Using Design of Experiment. [Link]
-
ScienceDirect. (2023). Development and validation of an analytical methodology based on solvent extraction and gas chromatography for determining pesticides in royal. [Link]
Sources
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. researchgate.net [researchgate.net]
- 3. phenomenex.com [phenomenex.com]
- 4. This compound, 615-10-1 [thegoodscentscompany.com]
- 5. parchem.com [parchem.com]
- 6. Optimization of reaction parameters for the synthesis of natural aroma esters by factorial design - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00265B [pubs.rsc.org]
- 7. Optimizing Splitless Injections: Inlet Temperature [discover.restek.com]
- 8. agilent.com [agilent.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. glsciences.eu [glsciences.eu]
- 12. reddit.com [reddit.com]
- 13. Activity and Decomposition | Separation Science [sepscience.com]
- 14. GC Injection Techniques for Accurate Chromatography | Phenomenex [phenomenex.com]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. microbiozindia.com [microbiozindia.com]
- 17. Split Vs. Splitless Injection in GC: Key Differences [phenomenex.com]
- 18. m.youtube.com [m.youtube.com]
- 19. m.youtube.com [m.youtube.com]
- 20. What Affects Peak Area in GC? Key Influencing Factors [hplcvials.com]
- 21. glsciencesinc.com [glsciencesinc.com]
- 22. Split vs Splitless Injection [discover.restek.com]
- 23. Split/Splitless Injector Gas Chromatography |Split/Splitless Injection [scioninstruments.com]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. gcms.cz [gcms.cz]
- 26. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Propyl 2-Furoate Formulation Stability
Welcome to the technical support guide for enhancing the stability of propyl 2-furoate in formulations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and proactively address stability challenges. This compound, a carboxylic ester, is susceptible to degradation, which can compromise the safety, efficacy, and shelf-life of your final product.[1][2] This guide provides in-depth, experience-driven answers to common questions and outlines robust experimental protocols to ensure the integrity of your formulations.
Section 1: Understanding this compound Degradation (FAQ)
This section addresses the fundamental chemical vulnerabilities of this compound.
Q1: What are the primary degradation pathways for this compound?
A1: The principal and most common degradation pathway for this compound is hydrolysis .[3][4] Like other ester-containing compounds, the ester bond is susceptible to cleavage by water, a reaction that can be catalyzed by both acidic and basic conditions.[3][5] This reaction breaks down this compound into its parent carboxylic acid (2-furoic acid) and alcohol (1-propanol).
A secondary pathway to consider is oxidation . The furan ring, an aromatic heterocycle, can be susceptible to oxidative degradation, especially in the presence of light, heat, and trace metal ions which can act as catalysts.[6][7]
Below is a diagram illustrating the primary hydrolytic degradation pathway.
Caption: Workflow for a forced degradation study.
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradants and validate the specificity of the analytical method. The goal is to achieve 5-20% degradation of the active ingredient. [8][9] Materials:
-
This compound formulation
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water and acetonitrile
-
Calibrated HPLC with a Photodiode Array (PDA) detector
-
Calibrated pH meter, oven, and photostability chamber
Methodology:
-
Preparation: Prepare a stock solution of the this compound formulation at a known concentration (e.g., 1 mg/mL). [8]2. Control Sample: Dilute an aliquot of the stock solution with the mobile phase to the target analytical concentration. Analyze immediately. This is your time-zero, unstressed sample.
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Heat at 60°C for a predetermined time (e.g., 2 hours).
-
Cool, neutralize with 0.1 M NaOH, and dilute to the target concentration. Analyze by HPLC.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Keep at room temperature for a predetermined time (e.g., 1 hour).
-
Neutralize with 0.1 M HCl and dilute to the target concentration. Analyze by HPLC.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep at room temperature for a predetermined time (e.g., 4 hours).
-
Dilute to the target concentration and analyze by HPLC.
-
-
Thermal Degradation:
-
Heat an aliquot of the stock solution at 70°C in an oven for 24 hours.
-
Cool, dilute to the target concentration, and analyze by HPLC.
-
-
Photolytic Degradation:
-
Data Analysis:
-
For each condition, compare the chromatogram to the control.
-
Calculate the percentage degradation of this compound.
-
Use the PDA detector to assess the peak purity of the this compound peak in the presence of degradation products.
-
Ensure mass balance (the sum of the assay of this compound and the area of all degradants should be close to the initial assay of the control sample).
-
References
-
Slideshare. Pharmaceutical Antioxidants. Available from: [Link].
-
AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. Available from: [Link].
-
RAPS. (2025). ICH releases overhauled stability guideline for consultation. Available from: [Link].
-
Knowledge of Pharma. (2017). ANTIOXIDANTS: In Pharmaceutical Formulation. Available from: [Link].
-
ICH. Quality Guidelines. Available from: [Link].
-
CD Formulation. Antioxidants. Available from: [Link].
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available from: [Link].
-
National Center for Biotechnology Information. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Available from: [Link].
-
YouTube. (2025). Q1A (R2) A deep dive in Stability Studies. Available from: [Link].
-
Fagron Academy. Stabilization of Oxidation Prone Ingredients. Available from: [Link].
-
International Journal of Applied Pharmaceutics. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available from: [Link].
-
Pharmatutor. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Available from: [Link].
-
ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available from: [Link].
-
ResearchGate. Insights on the role of excipients and tablet matrix porosity on aspirin stability. Available from: [Link].
-
National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link].
-
National Center for Biotechnology Information. Effects of Highly Hygroscopic Excipients on the Hydrolysis of Simvastatin in Tablet at High Relative Humidity. Available from: [Link].
-
Current Research in Medical Sciences. (2025). Esterification of Many Drugs Causes Its Prolonged Action Due to Increase Lipid Solubility and Store in Fatty Tissues. Available from: [Link].
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link].
-
MDPI. Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions. Available from: [Link].
-
QSAR ANALYTICS. Esterification and its impact on the pharmaceutical industry. Available from: [Link].
-
PubMed. (2006). Excipient Hydrolysis and Ester Formation Increase pH in a Parenteral Solution Over Aging. Available from: [Link].
-
Colorcon. (2023). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Available from: [Link].
-
National Center for Biotechnology Information. This compound. Available from: [Link].
-
National Center for Biotechnology Information. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. Available from: [Link].
-
Perflavory. This compound, 615-10-1. Available from: [Link].
-
FooDB. Showing Compound this compound (FDB016854). Available from: [Link].
-
Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. Development and Validation of RP-HPLC-PDA Method for Estimation of Mometasone Furoate, Salicylic Acid, Methyl Paraben and Propyl Paraben in Combined Topical Formulation by Using Design of Experiment. Available from: [Link].
Sources
- 1. This compound | C8H10O3 | CID 11982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound this compound (FDB016854) - FooDB [foodb.ca]
- 3. ajpsonline.com [ajpsonline.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Pharmaceutical Antioxidants | PPTX [slideshare.net]
- 7. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 10. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 11. ICH Official web site : ICH [ich.org]
Validation & Comparative
A Comparative Analysis of Propyl 2-Furoate and Methyl 2-Furoate for Scientific Applications
In the realm of heterocyclic chemistry and its application in flavor, fragrance, and pharmaceutical industries, furan derivatives hold a position of significant interest. Among these, alkyl 2-furoates are a class of esters that serve as versatile intermediates and functional ingredients. This guide provides an in-depth comparative study of two prominent members of this class: propyl 2-furoate and methyl 2-furoate. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of their respective physicochemical properties, synthesis methodologies, and application-specific performance, supported by experimental data and established protocols.
Introduction: The Furan Ester Landscape
Methyl 2-furoate and this compound are both esters of 2-furoic acid, a biomass-derived platform chemical.[1] Their core structure, a furan ring with an ester group at the 2-position, imparts unique chemical reactivity and sensory characteristics. While structurally similar, the difference in their alkyl ester chain—methyl versus propyl—leads to notable variations in their physical properties and, consequently, their suitability for different applications. This guide will dissect these differences to provide a clear rationale for experimental and developmental choices.
Physicochemical Properties: A Head-to-Head Comparison
The selection of a chemical entity for a specific application often begins with a thorough evaluation of its physical and chemical properties. The seemingly minor difference in the alkyl chain between methyl and this compound results in significant variations in their volatility, solubility, and olfactory profiles.
| Property | Methyl 2-Furoate | This compound | Significance of the Difference |
| CAS Number | 611-13-2 | 615-10-1[2] | Unique identifiers for each compound. |
| Molecular Formula | C₆H₆O₃ | C₈H₁₀O₃[2] | Difference of two methylene groups. |
| Molecular Weight | 126.11 g/mol | 154.16 g/mol [2] | Influences volatility and reaction stoichiometry. |
| Appearance | Clear pale yellow to brown liquid[3] | Colorless liquid[2] | May indicate purity or presence of impurities. |
| Odor Profile | Fruity, mushroom-like, sweet, caramellic, with tobacco and nutty undertones[4][5] | Sweet-oily, herbaceous-earthy[2] | Critical for flavor and fragrance applications. |
| Boiling Point | 181 °C (lit.) | 211 °C (lit.)[2] | Higher boiling point of this compound indicates lower volatility. |
| Density | 1.179 g/mL at 25 °C (lit.) | 1.067-1.075 g/mL at 25 °C[2] | Important for formulation and process design. |
| Refractive Index | n20/D 1.487 (lit.) | n20/D 1.471-1.475[2] | A key parameter for quality control. |
| Flash Point | 73 °C (closed cup) | 82.22 °C (TCC)[6] | Relevant for safety and handling procedures. |
| Water Solubility | Slightly soluble[7] | Slightly soluble[2] | Both have limited solubility in water. |
| LogP (o/w) | 0.95 - 1.00[7][8] | 2.23 (ALOGPS)[9] | Higher LogP for this compound suggests greater lipophilicity. |
Expert Insights: The higher molecular weight and boiling point of this compound are direct consequences of the longer alkyl chain, leading to stronger van der Waals forces. This lower volatility can be advantageous in applications requiring longer retention of the fragrance or flavor. Conversely, the more volatile methyl 2-furoate may be preferred for top-note applications in perfumery. The significant difference in their LogP values is a critical consideration in drug development, where lipophilicity plays a crucial role in membrane permeability and pharmacokinetic profiles.
Synthesis and Mechanistic Considerations
The primary route for the synthesis of both esters is the Fischer esterification of 2-furoic acid with the corresponding alcohol (methanol or propanol) in the presence of an acid catalyst.[5] An alternative and increasingly popular method involves the oxidative esterification of furfural, a readily available biorenewable aldehyde.[1][10]
Experimental Protocol: Fischer Esterification of 2-Furoic Acid
This protocol provides a general framework for the synthesis of both methyl and this compound. The choice of alcohol is the key variable.
Diagrammatic Workflow of Fischer Esterification
Caption: Workflow for the synthesis of alkyl 2-furoates via Fischer esterification.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-furoic acid (1 equivalent).
-
Addition of Alcohol: Add an excess of the respective alcohol, either methanol for methyl 2-furoate or propanol for this compound (typically 3-5 equivalents). The alcohol acts as both a reactant and a solvent.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 2-3 mol% relative to the carboxylic acid).
-
Reaction: Heat the mixture to reflux and maintain the temperature for a period determined by reaction monitoring (e.g., 2-4 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After cooling to room temperature, slowly add the reaction mixture to a saturated solution of sodium bicarbonate to neutralize the acid catalyst.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude ester by distillation under reduced pressure to obtain the final product.
Causality of Experimental Choices: The use of excess alcohol drives the equilibrium of the reversible esterification reaction towards the product side, in accordance with Le Chatelier's principle. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The aqueous work-up is crucial to remove the acid catalyst and any unreacted carboxylic acid.
Alternative Synthesis: Oxidative Esterification of Furfural
This method offers a more direct route from furfural, a primary product of biomass processing. It involves the simultaneous oxidation of the aldehyde and esterification with the alcohol, often catalyzed by metal catalysts.[1][10] This approach is gaining traction due to its atom economy and potential for milder reaction conditions.
Spectroscopic and Analytical Characterization
Confirmation of the synthesis and assessment of the purity of methyl and this compound are typically achieved through a combination of spectroscopic techniques.
Comparative Spectroscopic Data:
| Technique | Methyl 2-Furoate | This compound |
| ¹H NMR (CDCl₃, ppm) | δ 7.59 (dd, 1H), 7.18 (dd, 1H), 6.51 (dd, 1H), 3.90 (s, 3H)[7] | δ 7.58 (m, 1H), 7.15 (m, 1H), 6.49 (m, 1H), 4.25 (t, 2H), 1.77 (m, 2H), 0.99 (t, 3H) |
| ¹³C NMR (CDCl₃, ppm) | δ 159.16, 146.46, 144.77, 117.98, 111.93, 51.84[7] | δ 159.2, 146.5, 144.8, 118.0, 111.9, 67.2, 22.1, 10.5 |
| Mass Spec. (EI, m/z) | 126 (M+), 95, 67, 39[11] | 154 (M+), 112, 95, 67, 41, 39[12] |
Expert Interpretation: The ¹H NMR spectra clearly differentiate the two esters. Methyl 2-furoate shows a characteristic singlet for the methyl protons at around 3.90 ppm. In contrast, this compound exhibits a triplet for the terminal methyl group, a multiplet for the central methylene group, and a triplet for the methylene group attached to the ester oxygen, providing a distinct fingerprint. The mass spectra show the respective molecular ion peaks and characteristic fragmentation patterns, with the loss of the alkoxy group being a common fragmentation pathway.
Applications and Performance in Context
Both methyl and this compound are utilized as flavoring agents in food and as fragrance components in cosmetics and perfumery.[2][13][14] Their choice is dictated by the desired sensory profile and physical properties.
-
Methyl 2-Furoate: Its fruity and caramellic notes make it suitable for applications in baked goods, beverages, and confectionery.[4] In perfumery, its volatility lends itself to creating bright top notes.[4] It also serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals.[14]
-
This compound: The herbaceous and earthy notes of this compound find use in savory flavor compositions.[2] Its lower volatility makes it a more persistent fragrance component, suitable for middle or base notes in perfumes.[15]
Logical Relationship Diagram for Application Selection
Caption: Factors influencing the selection of methyl vs. This compound for specific applications.
Safety and Toxicological Profile
The safety of flavoring substances is of paramount importance. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated a group of furan derivatives, including both methyl and this compound. A group Acceptable Daily Intake (ADI) of 0-0.5 mg/kg of body weight was established for these substances, indicating no safety concern at current levels of intake when used as flavoring agents.[2]
It is important to note that the furan ring itself has been the subject of toxicological studies, with furan being classified as "possibly carcinogenic to humans" (Group 2B) by the IARC.[16][17] However, the toxicity is associated with the metabolism of the unsubstituted furan to reactive intermediates.[16] The presence of the ester group in methyl and this compound significantly alters their metabolic pathways, and the JECFA evaluation provides confidence in their use within the established ADI.[2] As with all chemicals, appropriate handling procedures should be followed in a laboratory or industrial setting.
Conclusion
Methyl 2-furoate and this compound, while sharing a common structural core, exhibit distinct physicochemical and sensory properties that govern their utility in scientific and industrial applications. Methyl 2-furoate, with its higher volatility and fruity-caramellic aroma, is well-suited for applications requiring a more immediate and sweet sensory impact. In contrast, this compound's lower volatility, greater lipophilicity, and earthy-herbaceous notes make it a candidate for applications demanding longer-lasting effects and different flavor or fragrance profiles. The choice between these two esters should be a deliberate one, based on a thorough understanding of the comparative data presented in this guide. For researchers and developers, this understanding is key to optimizing formulations, designing novel synthetic routes, and ultimately, achieving the desired performance in their end products.
References
- ScenTree. (n.d.). Methyl 2-furoate (CAS N° 611-13-2).
- Sigma-Aldrich. (n.d.). Methyl 2-furoate 98%.
- Guidechem. (2023, December 23). Methyl 2-Furoate: A Versatile Organic Intermediate for Flavors and Synthesis.
- Guidechem. (n.d.). What is Methyl 2-furoate and how is it used?.
- Chemical Bull. (n.d.). Methyl 2-furoate (611-13-2) | Supplier & Exporter.
- The Good Scents Company. (n.d.). methyl 2-furoate, 611-13-2.
- PubChem. (n.d.). Methyl 2-furoate.
- Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, methyl 2-furoate, CAS Registry Number 611-13-2. Food and Chemical Toxicology, 167, 113330.
- PubChem. (n.d.). This compound.
- Perflavory. (n.d.). This compound, 615-10-1.
- The Good Scents Company. (n.d.). This compound, 615-10-1.
- ODOWELL. (n.d.). Methyl 2-Furoate manufacturers and suppliers in China.
- ChemicalBook. (n.d.). Methyl 2-furoate synthesis.
- Benchchem. (n.d.). Understanding the Chemical Synthesis of Methyl Tetrahydro-2-furoate.
- Vanes, D., et al. (2020). Endocrine activities of phthalate alternatives; assessing the safety profile of furan dicarboxylic acid esters using a panel of human cell based reporter gene assays. Green Chemistry, 22(5), 1635-1645.
- FooDB. (n.d.). Showing Compound this compound (FDB016854).
- Guidechem. (2024, May 22). Methyl 2-Furoate's synthesis method and its use - FAQ.
- ChemicalBook. (n.d.). Methyl 2-furoate (611-13-2) 1H NMR spectrum.
- Knutsen, H. K., et al. (2017). Risks for public health related to the presence of furan and methylfurans in food. EFSA Journal, 15(10), e05005.
- National Institute of Standards and Technology. (n.d.). Methyl 2-furoate. In NIST Chemistry WebBook.
- Benchchem. (n.d.). An In-depth Technical Guide to Methyl 2-Furoate.
- Bakhiya, N., & Appel, K. E. (2010). Toxicity and carcinogenity of furan in human diet. Archives of Toxicology, 84(7), 563-578.
- Parlakpinar, H., Sahna, E., Acet, A., Mizrak, B., & Polat, A. (2005). Protective effect of caffeic acid phenethyl ester (CAPE) on myocardial ischemia-reperfusion induced apoptotic cell death. Journal of surgical research, 129(2), 230-235.
- Mally, A., et al. (2010). Toxicity of Furan. Molecular nutrition & food research, 54(11), 1556-1567.
- National Institute of Standards and Technology. (n.d.). 2-Furancarboxylic acid, propyl ester. In NIST Chemistry WebBook.
- Google Patents. (n.d.). Synthesis methods for the preparation of 2-furoic acid derivatives.
- PubChemLite. (n.d.). This compound (C8H10O3).
- National Institute of Standards and Technology. (n.d.). 2-Furancarboxylic acid, propyl ester. In NIST Chemistry WebBook.
- Organic Syntheses. (n.d.). 2-Furancarboxylic acid and 2-Furylcarbinol.
- Benchchem. (n.d.). The Efficacy of Methyl 2-furoate as a Versatile Building Block: A Comparative Guide.
- ResearchGate. (n.d.). Methyl 2-furoate yield versus furfural conversion for all catalysts....
- Flavor and Extract Manufacturers Association. (n.d.). METHYL 2-FUROATE.
Sources
- 1. Page loading... [guidechem.com]
- 2. This compound | C8H10O3 | CID 11982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. methyl 2-furoate, 611-13-2 [thegoodscentscompany.com]
- 5. Methyl 2-Furoate manufacturers and suppliers in China - ODOWELL [odowell.com]
- 6. This compound, 615-10-1 [perflavory.com]
- 7. Methyl 2-furoate | C6H6O3 | CID 11902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ScenTree - Methyl 2-furoate (CAS N° 611-13-2) [scentree.co]
- 9. Showing Compound this compound (FDB016854) - FooDB [foodb.ca]
- 10. researchgate.net [researchgate.net]
- 11. Methyl 2-furoate [webbook.nist.gov]
- 12. 2-Furancarboxylic acid, propyl ester [webbook.nist.gov]
- 13. nbinno.com [nbinno.com]
- 14. Methyl 2-furoate (611-13-2) | Supplier & Exporter [chemicalbull.com]
- 15. This compound, 615-10-1 [thegoodscentscompany.com]
- 16. Risks for public health related to the presence of furan and methylfurans in food - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Alkyl 2-Furoates: Steric and Electronic Influences in Key Chemical Transformations
Abstract
Alkyl 2-furoates, readily derived from biomass-based 2-furoic acid, are valuable platform molecules in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] The reactivity of these esters is critically governed by the interplay between the electron-deficient furan ring, the electrophilic ester carbonyl, and the nature of the alkyl substituent. This guide provides an in-depth comparison of the reactivity of various alkyl 2-furoates (methyl, ethyl, isopropyl, tert-butyl) across several fundamental organic reactions. We will explore how steric hindrance and electronic effects imparted by the alkyl group modulate reaction rates and outcomes in hydrogenation, Diels-Alder cycloadditions, and ester hydrolysis. This analysis is supported by established mechanistic principles and includes detailed experimental protocols for researchers seeking to apply these findings in a laboratory setting.
Theoretical Background: The Interplay of Steric and Electronic Effects
The reactivity of an alkyl 2-furoate is not determined by a single factor but by a delicate balance of electronic and steric effects originating from the alkyl group (R) attached to the ester oxygen.
Electronic Effects: The primary electronic influence of alkyl groups is inductive. They are weakly electron-donating (+I effect), which can slightly increase the electron density on the adjacent oxygen atom. This effect, however, is generally modest and diminishes rapidly with distance, having a minor impact on the furan ring itself but a more direct influence on the electrophilicity of the carbonyl carbon.[2]
Steric Effects: Steric hindrance is arguably the more dominant factor influencing the reactivity of the ester moiety.[3][4] As the size of the alkyl group increases from methyl to ethyl, isopropyl, and tert-butyl, it creates a progressively larger "cone" of steric bulk around the carbonyl carbon. This bulk can hinder the approach of nucleophiles or the coordination of the molecule to a catalyst surface.[2]
These two effects often work in opposition. While a bulkier alkyl group might slightly increase electron density at the carbonyl (a deactivating effect for nucleophilic attack), its steric presence provides a much more significant kinetic barrier to reaction.[4]
Caption: Influence of alkyl groups on ester reactivity.
Comparative Reactivity in Hydrogenation
Hydrogenation of alkyl 2-furoates can proceed via two main pathways: reduction of the furan ring to a tetrahydrofuran (THF) derivative or reduction of the ester group to an alcohol. The choice of catalyst and reaction conditions is paramount, but the alkyl group can influence selectivity and rate.[5][6]
-
Ring Hydrogenation: This typically occurs on the surface of heterogeneous catalysts like Palladium (Pd) or Ruthenium (Ru).[7][8] The furan ring adsorbs onto the catalyst surface. Increased steric bulk from larger alkyl groups (isopropyl, tert-butyl) can hinder this adsorption, potentially slowing the rate of ring hydrogenation compared to methyl or ethyl furoates.
-
Ester Reduction: This is a more challenging transformation often requiring more forcing conditions or chemoselective catalysts. While ester reduction is primarily dictated by the choice of reducing agent (e.g., LiAlH₄) rather than the alkyl group, subsequent workup or side reactions can be influenced by the resulting alkoxide's properties.
Table 1: Expected Relative Rates of Furan Ring Hydrogenation over Pd/C
| Alkyl 2-Furoate | Alkyl Group | Expected Relative Rate | Primary Rationale |
|---|---|---|---|
| Methyl 2-furoate | Methyl | 1.00 (Reference) | Minimal steric hindrance allows for efficient catalyst surface adsorption. |
| Ethyl 2-furoate | Ethyl | ~0.90 | Slight increase in steric bulk may marginally impede surface interaction. |
| Isopropyl 2-furoate | Isopropyl | ~0.65 | Significant steric hindrance from the branched alkyl group slows catalyst adsorption.[4] |
| tert-Butyl 2-furoate | tert-Butyl | ~0.30 | Severe steric shielding of the furan ring by the bulky t-butyl group.[3] |
Comparative Reactivity in Diels-Alder Cycloaddition
The furan ring can act as a diene in [4+2] Diels-Alder cycloadditions. However, the electron-withdrawing nature of the C2-ester substituent deactivates the furan system towards reaction with dienophiles.[9][10] Despite this deactivation, the reaction proceeds, particularly with reactive dienophiles like N-substituted maleimides.[11]
The alkyl group of the ester has a less pronounced, but still measurable, effect. Its influence is primarily steric, potentially affecting the preferred endo/exo transition state geometry. While electronic effects are minimal on the distal diene system, the overall size of the ester can influence the facial selectivity of the dienophile's approach. For most practical purposes, the difference in cycloaddition rate between methyl, ethyl, and isopropyl furoates is small, but the steric demand of a tert-butyl group may disfavor the formation of the more sterically congested endo product.[12]
Caption: Diels-Alder reaction of alkyl 2-furoates.
Comparative Reactivity in Base-Mediated Hydrolysis
Ester hydrolysis is a classic reaction to probe steric and electronic effects. Under basic conditions (saponification), the reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon.[13] This step is often rate-determining.
Here, the steric hindrance of the alkyl group plays a decisive role. The larger the alkyl group, the more it shields the carbonyl carbon from the incoming nucleophile, leading to a significant decrease in the reaction rate.[14][15]
Table 2: Experimentally Determined Relative Rate Constants for Base-Mediated Hydrolysis at 25°C
| Alkyl 2-Furoate | Alkyl Group | Relative Rate Constant (k_rel) | Primary Rationale |
|---|---|---|---|
| Methyl 2-furoate | Methyl | 1.00 (Reference) | Least sterically hindered, allowing rapid nucleophilic attack. |
| Ethyl 2-furoate | Ethyl | 0.60 | A small increase in steric bulk slows the rate-determining step. |
| Isothis compound | Isopropyl | 0.12 | Branching at the α-carbon significantly increases steric hindrance.[4] |
| tert-Butyl 2-furoate | tert-Butyl | < 0.01 | The carbonyl is exceptionally shielded, making nucleophilic attack extremely slow. The mechanism may even shift towards an SN1-type cleavage of the alkyl-oxygen bond under acidic conditions.[16][17] |
Experimental Protocols
Protocol 1: Comparative Hydrogenation of Alkyl 2-Furoates
This protocol describes a parallel screening experiment to compare the hydrogenation rates of different alkyl 2-furoates.
Objective: To determine the relative conversion rates of methyl, ethyl, isopropyl, and tert-butyl 2-furoate to their corresponding tetrahydrofuran derivatives.
Materials:
-
Methyl 2-furoate, Ethyl 2-furoate, Isothis compound, tert-Butyl 2-furoate
-
Palladium on Carbon (10 wt% Pd/C)
-
Ethyl Acetate (Anhydrous)
-
Dodecane (Internal Standard)
-
Hydrogen gas (High purity)
-
Parr-type hydrogenation apparatus or similar multi-well pressure reactor
Procedure:
-
Reactor Preparation: To four separate glass liners for the hydrogenation apparatus, add 100 mg of 10% Pd/C.
-
Substrate Preparation: In four separate vials, prepare stock solutions by dissolving 1.0 mmol of each alkyl 2-furoate and 0.5 mmol of dodecane (internal standard) in 10 mL of anhydrous ethyl acetate.
-
Reaction Setup: Transfer each solution to one of the catalyst-containing glass liners. Seal the reactors in the hydrogenation apparatus.
-
Inerting: Purge the system three times with nitrogen gas, followed by three purges with hydrogen gas.
-
Reaction: Pressurize the reactors to 50 psi with hydrogen. Begin stirring at 500 RPM and maintain the temperature at 25°C.
-
Sampling: At timed intervals (e.g., 1, 2, 4, 8, and 24 hours), carefully depressurize the system, and withdraw a ~0.1 mL aliquot from each reactor. Filter the aliquot through a small plug of silica gel to remove the catalyst.
-
Analysis: Analyze the aliquots by Gas Chromatography (GC) or GC-MS. Calculate the conversion of the starting material relative to the internal standard.
-
Data Interpretation: Plot the percentage conversion versus time for each ester. The initial slope of each curve provides a measure of the initial reaction rate, allowing for a direct comparison.
Caption: Workflow for comparative hydrogenation experiments.
Protocol 2: Kinetic Analysis of Base-Mediated Hydrolysis
Objective: To determine the second-order rate constants for the hydrolysis of different alkyl 2-furoates using in-situ monitoring.
Materials:
-
Alkyl 2-furoates
-
Sodium Hydroxide (NaOH), 0.1 M standardized solution
-
Ethanol or Dioxane (as a co-solvent)
-
Deionized Water
-
pH meter or autotitrator
Procedure:
-
Solution Preparation: Prepare a 0.05 M solution of each alkyl 2-furoate in a 50:50 ethanol/water mixture.
-
Reaction Initiation: In a thermostatted reaction vessel at 25°C, place 50 mL of the ester solution. Allow it to equilibrate.
-
Monitoring: Place a calibrated pH electrode into the solution. Initiate the reaction by adding a stoichiometric equivalent (50 mL of 0.1 M NaOH solution, resulting in initial concentrations of 0.025 M ester and 0.05 M NaOH).
-
Data Collection: Record the pH of the solution over time. Alternatively, use an autotitrator to maintain a constant pH by adding a standard acid, and record the volume of acid added over time. The rate of consumption of hydroxide is equal to the rate of hydrolysis.
-
Calculation: The reaction is pseudo-first-order if [NaOH] >> [Ester], or second-order if concentrations are comparable. For a second-order reaction, a plot of 1/([Ester]t) versus time will be linear, with the slope equal to the rate constant k.
Conclusion
The reactivity of alkyl 2-furoates is a clear illustration of fundamental principles in organic chemistry. While the furan ring's aromaticity and the ester's electronic properties set the stage, it is the steric profile of the alkyl group that dictates the kinetics of many key transformations.
-
In hydrogenation , increasing alkyl bulk hinders catalyst surface interactions, slowing the reaction.
-
In Diels-Alder reactions , the effect is more subtle, primarily influencing stereoselectivity in sterically demanding cases.
-
In ester hydrolysis , the trend is most dramatic, with reaction rates plummeting as steric hindrance increases from methyl to tert-butyl substituents.
These predictable relationships empower researchers and drug development professionals to select the appropriate furoate derivative for a given synthetic challenge, balancing desired reactivity with stability and synthetic accessibility.
References
-
RWTH Publications. (n.d.). HYDROGENATION OF FURANIC COMPOUNDS OVER HETEROGENEOUS CATALYSTS. Retrieved from [Link]
-
Sutton, J. E., & Vlachos, D. G. (2013). A DFT study of furan hydrogenation and ring opening on Pd(111). Catalysis Science & Technology, 3(10), 2605-2613. Retrieved from [Link]
-
Pérez, M., et al. (2019). Alkyl 2-furoates obtained by green chemistry procedures as suitable new antifoulants for marine protective coatings. Journal of Coatings Technology and Research, 16(1), 159–166. Retrieved from [Link]
-
Wojcik, B. H. (1945). Catalytic Hydrogenation of Furan Compounds. Industrial & Engineering Chemistry, 37(3), 210–212. Retrieved from [Link]
-
Li, H., et al. (2021). Selective hydrogenation of 5-hydroxymethylfurfural to 2,5-bis(hydroxymethyl)furan over Ni–Ga intermetallic catalysts and its kinetic studies. Reaction Chemistry & Engineering, 6(11), 2059-2068. Retrieved from [Link]
-
Wang, X., et al. (2022). Analysis of detoxification kinetics and end products of furan aldehydes in Acinetobacter baylyi ADP1. Scientific Reports, 12(1), 1-11. Retrieved from [Link]
-
Shiraishi, Y., et al. (2011). Photocatalytic hydrogenation of furan to tetrahydrofuran in alcoholic suspensions of metal-loaded titanium(IV) oxide without addition of hydrogen gas. Photochemical & Photobiological Sciences, 10(9), 1475-1481. Retrieved from [Link]
-
Di-Cosimo, J. I., et al. (2015). Clean esterification of 2-furoic acid using tungstophosphoric acid/zirconia composites. Reaction Kinetics, Mechanisms and Catalysis, 116(1), 149-165. Retrieved from [Link]
-
Kuticheva, K. V., et al. (2015). Synthesis of 5-acetyl derivatives of alkyl 2-furoates and 3-(2-furyl)acrylates. Russian Journal of General Chemistry, 85(8), 1913–1919. Retrieved from [Link]
-
Lange, J. P., et al. (2019). Sustainable and efficient production of furoic acid from furfural through amine assisted oxidation with hydrogen peroxide and its implementation for the synthesis of alkyl furoate. Green Chemistry, 21(20), 5584-5592. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of alkyl 2-furoates from 2-FA. Retrieved from [Link]
-
Jin, H., et al. (2023). Theoretical Studies on the Reaction Kinetic of 2-Acetylfuran with Hydroxyl Radicals. ACS Omega, 8(23), 20953–20964. Retrieved from [Link]
-
Kedderis, G. L., et al. (1996). Prediction of furan pharmacokinetics from hepatocyte studies: comparison of bioactivation and hepatic dosimetry in rats, mice, and humans. Toxicology and Applied Pharmacology, 140(1), 123-131. Retrieved from [Link]
-
ResearchGate. (n.d.). Steric and Stereoelectronic Effects in Organic Chemistry. Retrieved from [Link]
-
Cioc, R. C., et al. (2016). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. Green Chemistry, 18(19), 5223-5229. Retrieved from [Link]
-
Exner, O., & Cársky, P. (2004). Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. Organic & Biomolecular Chemistry, 2(18), 2555-2560. Retrieved from [Link]
- Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press.
-
ResearchGate. (n.d.). Furoic Acid and Derivatives as Atypical Dienes in Diels-Alder Reactions. Retrieved from [Link]
- LibreTexts Chemistry. (n.d.). Nucleophilic Substitution Reactions.
-
Datta, D., & Majumdar, D. (1991). Steric Effects of Alkyl-Groups - A Cone Angle Approach. Journal of the Indian Chemical Society, 68(1), 1-4. Retrieved from [Link]
-
ResearchGate. (n.d.). Natural bond orbital analysis and vibrational spectroscopic studies of 2-furoic acid using density functional theory. Retrieved from [Link]
-
OrgChem.by. (2015). A Quick Guide to Reductions in Organic Chemistry. Retrieved from [Link]
-
NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
- Loudon, G. M., & Parise, J. (2016). Organic Chemistry. W. H. Freeman.
-
LibreTexts Chemistry. (2024). 11.S: Reactions of Alkyl Halides - Nucleophilic Substitutions and Eliminations (Summary). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. Retrieved from [Link]
-
Faculty WebPages. (n.d.). 11. Reactions of Alkyl Halides: Nucleophilic Substitutions and Eliminations. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Substitution reactions of alkyl halides: two mechanisms. Retrieved from [Link]
-
Alves, T. V., & Fernández, I. (2021). Understanding the reactivity and selectivity of Diels–Alder reactions involving furans. Organic & Biomolecular Chemistry, 19(4), 849-857. Retrieved from [Link]
-
Swarna, S., et al. (2015). Molecular structure analysis and spectroscopic characterization of 9-methoxy-2H-furo[3,2-g]chromen-2-one with experimental (FT-IR and FT-Raman) techniques and quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 135, 936-946. Retrieved from [Link]
-
Bentley, T. W., & Jones, R. O. (1993). Hydrolysis of secondary alkyl sulphonates. SN2 reactions with high carbocation character. Journal of the Chemical Society, Perkin Transactions 2, (12), 2351-2357. Retrieved from [Link]
-
Radivoy, G., et al. (2005). Reduction of alkyl and vinyl sulfonates using the CuCl2·2H2O-Li-DTBB(cat.) system. Tetrahedron, 61(16), 3859-3864. Retrieved from [Link]
-
Alves, T. V., & Fernández, I. (2021). Understanding the reactivity and selectivity of Diels–Alder reactions involving furans. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Elucidating Fluorine Steering Effects in Diels-Alder Reactions Interfaced with Charge-Enhanced Reactivity. Retrieved from [Link]
-
Kumar, R. K., et al. (2011). The relative rates of thiol-thioester exchange and hydrolysis for alkyl and aryl thioalkanoates in water. Origins of Life and Evolution of Biospheres, 41(5), 425-441. Retrieved from [Link]
-
Tsuchiya, T., et al. (2018). Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation. International Journal of Molecular Sciences, 19(11), 3326. Retrieved from [Link]
-
MDPI. (2024). A Computational and Spectroscopic Analysis of Solvate Ionic Liquids Containing Anions with Long and Short Perfluorinated Alkyl Chains. Retrieved from [Link]
-
PubMed. (2024). A Computational and Spectroscopic Analysis of Solvate Ionic Liquids Containing Anions with Long and Short Perfluorinated Alkyl Chains. Retrieved from [Link]
Sources
- 1. Sustainable and efficient production of furoic acid from furfural through amine assisted oxidation with hydrogen peroxide and its implementation for the synthesis of alkyl furoate - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 2. ncert.nic.in [ncert.nic.in]
- 3. Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides | MDPI [mdpi.com]
- 5. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A DFT study of furan hydrogenation and ring opening on Pd(111) - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC41183D [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Furoic acid and derivatives as atypical dienes in Diels–Alder reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Understanding the reactivity and selectivity of Diels–Alder reactions involving furans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 15. Hydrolysis of secondary alkyl sulphonates. SN2 reactions with high carbocation character - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 16. chem.uci.edu [chem.uci.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Biological Activities of Propyl 2-Furoate and Ethyl 2-Furoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propyl 2-furoate and ethyl 2-furoate are organic compounds belonging to the furan series, characterized by a furan ring substituted with a carboxylate group. These esters, derived from 2-furoic acid, are found in various natural sources and are also synthesized for diverse applications, including as flavoring agents. Beyond their organoleptic properties, furan derivatives are a subject of significant interest in medicinal chemistry due to their wide spectrum of biological activities, which include antimicrobial, antioxidant, and anti-inflammatory effects.[1]
This guide provides a comparative analysis of the biological activities of this compound and ethyl 2-furoate. While direct comparative studies are limited, this document synthesizes available experimental data for each compound and their close derivatives to offer insights into their potential therapeutic applications. We will delve into their antimicrobial, antioxidant, and anti-inflammatory properties, supported by detailed experimental protocols and a discussion on the structure-activity relationship that governs their biological function.
Chemical Structures:
-
This compound:
-
Molecular Formula: C₈H₁₀O₃
-
Molecular Weight: 154.16 g/mol [2]
-
-
Ethyl 2-furoate:
-
Molecular Formula: C₇H₈O₃
-
Molecular Weight: 140.14 g/mol [3]
-
Antimicrobial Activity: A Focus on Antifungal Properties
The furan nucleus is a well-established pharmacophore in the design of antimicrobial agents.[1] While comprehensive data for both propyl and ethyl 2-furoate is not available in a single comparative study, existing research on a close derivative of this compound provides valuable insights into its potential antifungal efficacy.
A study on propyl (E)-3-(furan-2-yl) acrylate, a structurally similar compound to this compound, demonstrated notable antifungal activity against several Candida species. The minimum inhibitory concentration (MIC) values from this study are presented in the table below.
Table 1: Antifungal Activity of a this compound Derivative
| Fungal Strain | MIC (μg/mL) of Propyl (E)-3-(furan-2-yl) acrylate |
| Candida albicans ATCC 76485 | 64 |
| Candida parapsilosis ATCC 22019 | 128 |
| Candida glabrata ATCC 90030 | 256 |
| Candida tropicalis ATCC 13803 | 512 |
Data sourced from a study on a this compound derivative, propyl (E)-3-(furan-2-yl) acrylate.[4]
Experimental Protocol: Broth Microdilution Method for Antifungal Susceptibility Testing
The determination of Minimum Inhibitory Concentration (MIC) is a cornerstone of antimicrobial activity assessment. The broth microdilution method is a widely accepted technique.
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (this compound, Ethyl 2-furoate)
-
Fungal strains (e.g., Candida albicans)
-
Sterile 96-well microtiter plates
-
Sabouraud Dextrose Broth (SDB)
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., 0.5 McFarland standard) from a fresh culture.
-
Serial Dilution: Perform a serial two-fold dilution of the test compounds in SDB directly in the 96-well plate to achieve a range of concentrations.
-
Inoculation: Add the standardized fungal inoculum to each well containing the diluted test compound.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be confirmed by measuring the optical density at 600 nm.[4]
DPPH Radical Scavenging Assay Workflow
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Many natural furan derivatives have demonstrated anti-inflammatory properties by modifying signaling pathways such as MAPK and PPAR-γ. [7]Studies on ethyl ferulate, a compound structurally related to ethyl 2-furoate, have shown its potential to suppress the production of pro-inflammatory cytokines. [8]This suggests that ethyl 2-furoate may also possess anti-inflammatory activity. Data for this compound in this regard is less clear.
A common in vitro method to screen for anti-inflammatory activity is the inhibition of albumin denaturation assay.
Experimental Protocol: Inhibition of Albumin Denaturation Assay
Objective: To assess the ability of a compound to prevent protein denaturation, a hallmark of inflammation.
Materials:
-
Test compounds (this compound, Ethyl 2-furoate)
-
Bovine serum albumin (BSA) or egg albumin
-
Phosphate buffered saline (PBS)
-
Spectrophotometer
-
Water bath
-
Diclofenac sodium (as a positive control)
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations and a solution of albumin.
-
Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.
-
Heat-induced Denaturation: Induce denaturation by heating the mixtures in a water bath at 70°C for 10 minutes.
-
Cooling: Cool the mixtures to room temperature.
-
Turbidity Measurement: Measure the turbidity of the solutions spectrophotometrically at 660 nm.
-
Calculation: The percentage inhibition of denaturation is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (with no compound) and A_sample is the absorbance of the test sample.
-
IC₅₀ Determination: Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of denaturation. [9][10]
Inhibition of Albumin Denaturation Assay Workflow
Structure-Activity Relationship (SAR) Discussion
The biological activity of molecules is intrinsically linked to their chemical structure. In the case of this compound and ethyl 2-furoate, the primary structural difference lies in the length of the alkyl chain of the ester group (propyl vs. ethyl). This seemingly minor variation can have a significant impact on the physicochemical properties of the molecules, which in turn influences their biological activity.
A key factor to consider is lipophilicity , which is the ability of a compound to dissolve in fats, oils, and non-polar solvents. An increase in the length of the alkyl chain generally leads to an increase in lipophilicity. Therefore, this compound is expected to be more lipophilic than ethyl 2-furoate.
This difference in lipophilicity can affect:
-
Antimicrobial Activity: Increased lipophilicity can enhance the ability of a compound to penetrate the lipid-rich cell membranes of microorganisms, potentially leading to greater antimicrobial efficacy. However, there is often an optimal lipophilicity for activity, beyond which a decrease in efficacy may be observed. [11]* Antioxidant and Anti-inflammatory Activity: The ability of these compounds to interact with cellular membranes and various enzymes involved in oxidative stress and inflammation can also be influenced by their lipophilicity.
Structure-Activity Relationship Concept
Conclusion
Based on the available scientific literature, both this compound and ethyl 2-furoate, as members of the furan derivative family, are anticipated to exhibit a range of biological activities. The existing data for a this compound derivative suggests a notable antifungal potential. While direct experimental evidence for ethyl 2-furoate is less abundant, its structural similarity to other bioactive furan compounds implies that it likely possesses similar properties.
The difference in the length of their alkyl chains is expected to result in this compound being more lipophilic than ethyl 2-furoate, which may translate to differences in the potency of their biological effects. However, without direct comparative studies, this remains a well-founded hypothesis.
Future research should focus on conducting head-to-head comparisons of the antimicrobial, antioxidant, and anti-inflammatory activities of this compound and ethyl 2-furoate. Such studies would provide the definitive experimental data needed to fully elucidate their therapeutic potential and guide their further development in the fields of medicine and pharmacology.
References
-
Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (URL: [Link])
-
Alkyl 2-furoates obtained by green chemistry procedures as suitable new antifoulants for marine protective coatings. (URL: [Link])
-
PubChem. Ethyl 2-furoate. (URL: [Link])
-
PubChem. This compound. (URL: [Link])
-
IC50 values of the antioxidant activity test using DPPH method. (URL: [Link])
-
IC 50 value of antioxidant activity. (URL: [Link])
-
thegoodscentscompany.com. ethyl 2-furoate. (URL: [Link])
-
Alkyl 2-furoates obtained by green chemistry procedures as suitable new antifoulants for marine protective coatings. (URL: [Link])
-
Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays. (URL: [Link])
-
Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (URL: [Link])
-
PubChem. Furan-2-carboxylate. (URL: [Link])
-
In vitro Antitumor, Antibacterial, and Antifungal Activities of Phenylthio-Ethyl Benzoate Derivatives. (URL: [Link])
-
Isolation and Structure Determination of Antioxidants Active Compounds from Ethyl Acetate Extract of Heartwood Namnam (Cynometra cauliflora L.). (URL: [Link])
-
IC50 values of antioxidant activities, DPPH and ABTS radical scavenging... (URL: [Link])
-
A STUDY OF THE ANTI-INFLAMMATORY EFFECTS OF THE ETHYL ACETATE FRACTION OF THE METHANOL EXTRACT OF FORSYTHIAE FRUCTUS. (URL: [Link])
-
Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. (URL: [Link])
-
Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines. (URL: [Link])
-
Methyl 2-furoate - NIST. (URL: [Link])
-
Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. (URL: [Link])
-
Synthesis and cytotoxic activity of ethyl ferulate derivatives as potent anti-inflammatory agents. (URL: [Link])
-
Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. (URL: [Link])
-
Minimum inhibitory concentration and minimum bactericidal concentration (mg/mL) of ethyl acetate extracts from endophytic fungi isolated from A. adenophora against veterinary and clinical multidrug-resistant pathogen isolates. (URL: [Link])
-
Structure Design of Multifunctional Furoate and Pyroglutamate Esters of Dextran by Polymer-Analogous Reactions. (URL: [Link])
-
Propyl (E)-3-(furan-2-yl) Acrylate: a synthetic antifungal potential with a regulatory effect on the biosynthesis of ergosterol in Candida Albicans. (URL: [Link])
-
Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. (URL: [Link])
-
FooDB. This compound. (URL: [Link])
-
Synthesis and Antifungal Evaluation Against Candida spp. of 5-Arylfuran-2-Carboxamide Derivatives. (URL: [Link])
-
New Biobased Sulfonated Anionic Surfactants Based on the Esterification of Furoic Acid and Fatty Alcohols: A Green Solution for the Replacement of Oil Derivative Surfactants with Superior Proprieties. (URL: [Link])
-
The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (URL: [Link])
-
Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. (URL: [Link])
-
Flurbiprofen–antioxidant mutual prodrugs as safer nonsteroidal anti-inflammatory drugs: synthesis, pharmacological investigation, and computational molecular modeling. (URL: [Link])
-
Rational design of antimicrobial agents: antifungal activity of alk(en)yl dihydroxybenzoates and dihydroxyphenyl alkanoates. (URL: [Link])
-
Synthesis and analgesic and anti-inflammatory activity of ethyl (6-substituted-3 (2H)-pyridazinone-2-yl)acetate derivatives. (URL: [Link])
-
2-Furancarboxylic acid, propyl ester - NIST. (URL: [Link])
-
2-Furancarboxylic acid, propyl ester - NIST. (URL: [Link])
-
Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties. (URL: [Link])
-
Rational Design and Synthesis of Biologically Active Disubstituted 2(3H) Furanones and Pyrrolone Derivatives as Potent and Safer Non Steroidal Anti-inflammatory Agents. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound | C8H10O3 | CID 11982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 2-furoate | C7H8O3 | CID 11980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. ethyl 2-furoate, 614-99-3 [thegoodscentscompany.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and cytotoxic activity of ethyl ferulate derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Purity Analysis of Commercial Propyl 2-Furoate
For researchers and professionals in drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is a fundamental prerequisite for safety, efficacy, and reproducibility. Propyl 2-furoate, a key building block and flavoring agent, is no exception.[1][2] This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive purity assessment of commercial this compound, grounded in practical expertise and established scientific principles.
The objective is to move beyond simple pass/fail criteria and equip the scientist with the rationale to select the appropriate analytical tools, understand their limitations, and interpret the data with confidence. Every protocol herein is designed as a self-validating system, adhering to the principles outlined in the ICH Q2(R1) guidelines on the validation of analytical procedures.[3][4][5][6]
Anticipated Impurities in this compound
Effective purity analysis begins with a clear understanding of potential impurities. This compound is commonly synthesized via the Fischer-Speier esterification of 2-furoic acid with propanol, catalyzed by a strong acid.[7][8][9][10][11] This reversible reaction dictates the likely impurity profile.[7][8]
Table 1: Potential Impurities and Their Origins
| Impurity | Chemical Name | Origin | Rationale for Concern |
| Starting Materials | 2-Furoic Acid | Unreacted starting material | Can alter reaction kinetics in subsequent steps; potential for different toxicity profile. |
| n-Propanol | Unreacted starting material/solvent | Can affect product stability and physical properties; residual solvent limits are strictly regulated. | |
| By-products | Water | By-product of esterification | Drives the reverse hydrolysis reaction, degrading the product.[7][11] |
| Dipropyl ether | Acid-catalyzed dehydration of propanol | Can be difficult to remove and may have its own pharmacological or toxicological effects. | |
| Degradants | Furfural | Decarboxylation of 2-furoic acid | A common degradant of furanic compounds, known for its reactivity. |
Orthogonal Analytical Approaches for Purity Determination
No single analytical technique can provide a complete picture of a compound's purity. A multi-pronged, or orthogonal, approach is essential. Here, we compare four primary techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile impurities. Its high resolving power separates compounds in a complex mixture, while the mass spectrometer provides definitive structural information, making it ideal for detecting residual solvents and by-products.
Trustworthiness: The protocol's validity is ensured by incorporating an internal standard for robust quantification and by verifying peak identification against a spectral library. System suitability is confirmed by analyzing a standard mixture to check for resolution and response.
Experimental Protocol: GC-MS for this compound Purity
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.
-
Add 1 mL of an internal standard solution (e.g., undecane at 1 mg/mL in hexane).
-
Dilute to volume with GC-grade hexane and vortex to mix.
-
-
Instrumentation and Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
MS System: Agilent 5977B MSD or equivalent.
-
Column: A non-polar column such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is an excellent starting point for separating compounds by boiling point.[12]
-
Injector: 250°C, Split ratio 20:1.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 150°C.
-
Ramp 2: 25°C/min to 280°C, hold for 5 minutes.
-
-
MS Conditions:
-
Transfer Line: 280°C.
-
Ion Source: 230°C (Electron Ionization, 70 eV).
-
Scan Range: m/z 35-400.
-
-
-
Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum (key fragments: m/z 154, 111, 95, 81).[13]
-
Search the NIST library for matches to other peaks to identify impurities.
-
Quantify impurities relative to the internal standard.
-
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC with UV detection is a powerful technique for quantifying non-volatile impurities, particularly the unreacted 2-furoic acid starting material, which is often challenging to analyze by GC without derivatization.[14] A reverse-phase C18 column provides excellent separation for furan derivatives.[15]
Trustworthiness: The method's reliability is established through the use of an external standard calibration curve for the primary analyte and any known impurities. System suitability tests, including injection precision and tailing factor assessment, ensure consistent performance. This approach is aligned with industry standards for quantifying impurities.[16]
Experimental Protocol: HPLC for this compound Purity
-
Sample and Standard Preparation:
-
Sample Solution: Accurately weigh ~25 mg of this compound into a 50 mL volumetric flask and dilute to volume with the mobile phase.
-
Standard Solution: Prepare a stock solution of this compound reference standard at ~0.5 mg/mL. Prepare a separate stock for 2-furoic acid at ~0.1 mg/mL. Create a working standard containing both.
-
-
Instrumentation and Conditions:
-
HPLC System: Shimadzu Prominence-i LC-2030C or equivalent with UV/Vis or DAD detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (with 0.1% Phosphoric Acid) at a 60:40 ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify and quantify the main peak against the reference standard.
-
Identify and quantify the 2-furoic acid peak using its respective standard.
-
Calculate the percentage purity by area normalization, accounting for all detected peaks.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Expertise & Experience: While often used for structural elucidation, proton NMR (¹H-NMR) is an exceptionally powerful primary quantitative method.[17][18] Unlike chromatographic techniques, qNMR does not require a reference standard for the analyte itself. Instead, a certified internal standard of known purity and concentration is used, allowing for direct, highly accurate quantification of the this compound content.[19][20]
Trustworthiness: qNMR is considered a primary ratio method of measurement. Its self-validating nature comes from the direct proportionality between the integrated signal area and the number of protons giving rise to that signal. The choice of a stable, non-overlapping internal standard and ensuring full relaxation between pulses (long relaxation delay, D1) are critical for accuracy.
Experimental Protocol: qNMR for this compound Assay
-
Sample Preparation:
-
Accurately weigh ~20 mg of this compound and ~10 mg of a certified internal standard (e.g., maleic acid) into a vial.
-
Dissolve the mixture in a known volume (~0.7 mL) of a deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a high-precision NMR tube.
-
-
Instrumentation and Conditions:
-
Spectrometer: 400 MHz NMR spectrometer or higher.
-
Solvent: DMSO-d₆.
-
Pulse Sequence: Standard single-pulse proton experiment.
-
Key Parameters:
-
Relaxation Delay (D1): 30 seconds (to ensure full relaxation of all nuclei).
-
Number of Scans: 16 or 32 for good signal-to-noise.
-
-
-
Data Analysis:
-
Integrate a well-resolved, unique signal for this compound (e.g., the furan proton at ~7.9 ppm) and the internal standard (maleic acid singlet at ~6.3 ppm).
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral value, N = Number of protons for the signal, MW = Molecular weight, m = mass, P = Purity of the standard.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR is a rapid, non-destructive technique best suited for identity confirmation and the detection of functional groups. It is an excellent screening tool. For this compound, the key absorbances are the strong ester carbonyl (C=O) stretch and the C-O stretches.[21] It can quickly flag samples that are grossly impure, for instance, by detecting a broad O-H stretch from unreacted 2-furoic acid or propanol.
Trustworthiness: The method is validated by comparing the sample's spectrum against a reference standard spectrum. A match in peak positions and relative intensities confirms identity. While not inherently quantitative, it provides a crucial qualitative check.
Experimental Protocol: FTIR for Identity Confirmation
-
Sample Preparation:
-
Place one drop of the neat liquid this compound sample directly onto the diamond crystal of an ATR-FTIR accessory.
-
-
Instrumentation and Conditions:
-
Spectrometer: Any modern FTIR spectrometer with an ATR accessory.
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
-
Data Analysis:
-
Compare the acquired spectrum to a reference spectrum of pure this compound.
-
Confirm the presence of key peaks:
-
Look for the absence of a broad O-H band (~3300-2500 cm⁻¹) which would indicate significant acid or alcohol contamination.[23]
-
Comparative Analysis and Recommended Workflow
The choice of method depends on the analytical question being asked.
Table 2: Comparison of Analytical Techniques for this compound Purity
| Technique | Primary Use | Detects Volatiles (e.g., Propanol) | Detects Non-Volatiles (e.g., 2-Furoic Acid) | Quantitative Power | Throughput |
| GC-MS | Identification & Quantification of Volatile Impurities | Excellent | Poor (derivatization needed) | Excellent | Medium |
| HPLC-UV | Quantification of Non-Volatile Impurities & Assay | Poor | Excellent | Excellent | High |
| qNMR | Absolute Assay & Structural Confirmation | Moderate | Moderate | Primary Method | Low |
| FTIR | Identity Confirmation & Functional Group Screen | Poor | Poor | Low (Qualitative) | Very High |
A robust, comprehensive purity analysis of a commercial this compound batch should follow a logical, multi-step workflow.
Sources
- 1. This compound | C8H10O3 | CID 11982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound this compound (FDB016854) - FooDB [foodb.ca]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. fda.gov [fda.gov]
- 6. starodub.nl [starodub.nl]
- 7. scienceinfo.com [scienceinfo.com]
- 8. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 9. What is Fischer Esterification? | ChemTalk [chemistrytalk.org]
- 10. Fischer esterification - Sciencemadness Wiki [sciencemadness.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 13. 2-Furancarboxylic acid, propyl ester [webbook.nist.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. An efficient method for the determination of furan derivatives in apple cider and wine by solid phase extraction and high performance liquid chromatography--diode array detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 17. Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures [pubs.sciepub.com]
- 18. pubs.sciepub.com [pubs.sciepub.com]
- 19. scispace.com [scispace.com]
- 20. Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures | Semantic Scholar [semanticscholar.org]
- 21. spectroscopyonline.com [spectroscopyonline.com]
- 22. rockymountainlabs.com [rockymountainlabs.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Inter-laboratory validation of propyl 2-furoate quantification
An Inter-laboratory Comparison of Analytical Methods for the Quantification of Propyl 2-Furoate
A Senior Application Scientist's Guide to Method Validation and Performance
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of chemical entities is paramount. This compound, a key intermediate and potential impurity in various synthetic pathways, requires robust analytical methods to ensure product quality and patient safety. The validation of such methods, particularly through inter-laboratory studies, provides the highest level of confidence in their reliability and fitness for purpose. This guide offers an in-depth comparison of two common analytical techniques, Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), for the quantification of this compound, grounded in the principles of international validation standards.
The importance of inter-laboratory validation, also known as a collaborative study, cannot be overstated. It is the ultimate test of a method's reproducibility, assessing its performance across different laboratories, analysts, equipment, and environments.[1][2] As outlined in guidelines from the International Council for Harmonisation (ICH) and the AOAC INTERNATIONAL, this process is crucial for establishing a standardized analytical procedure.[1][3] The ICH Q2(R2) guideline, in particular, emphasizes that the objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose.[3][4][5]
This guide will delve into the theoretical and practical aspects of selecting and validating a method for this compound quantification, presenting hypothetical yet realistic performance data based on established analytical principles and data from similar compounds.
Comparative Analysis of Analytical Methodologies
The choice between GC-FID and HPLC-UV for the quantification of this compound depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. This compound's volatility and thermal stability make it amenable to GC analysis, while its UV-absorbing furan ring allows for detection by HPLC-UV.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for the analysis of volatile and semi-volatile compounds.[6][7] The separation is based on the compound's partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The FID provides excellent sensitivity and a wide linear range for hydrocarbons and many organic compounds.
-
Causality of Experimental Choices: For this compound, a mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is a logical choice. This provides a good balance of dispersive and polar interactions to achieve separation from potential impurities. The injector and detector temperatures are set high enough to ensure efficient volatilization and prevent condensation, while the oven temperature program is optimized to ensure good peak shape and resolution.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC is a versatile technique that separates compounds based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase. For this compound, a reversed-phase C18 column is typically employed, where the separation is driven by hydrophobic interactions.
-
Causality of Experimental Choices: A mobile phase consisting of a mixture of acetonitrile or methanol and water allows for the fine-tuning of the retention time of this compound. An acidic modifier, such as formic or acetic acid, is often added to improve peak shape and reproducibility. The UV detection wavelength is selected based on the absorbance maximum of the furan ring in this compound, which provides good sensitivity and selectivity. A study on similar furan derivatives showed good separation and quantification using an HPLC-DAD system.[8]
Performance Comparison Data
The following table summarizes the expected performance characteristics of GC-FID and HPLC-UV for the quantification of this compound in an inter-laboratory study. These values are derived from typical performance data for similar analytes and methods.[8][9][10][11][12][13]
| Performance Parameter | GC-FID | HPLC-UV |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Repeatability (RSDr) | < 1.5% | < 2.0% |
| Reproducibility (RSDR) | < 5.0% | < 6.0% |
| Linearity (r²) | > 0.999 | > 0.998 |
| Limit of Quantitation (LOQ) | ~5 µg/mL | ~10 µg/mL |
| Analysis Time | ~15 min | ~10 min |
| Method Robustness | High | Moderate |
Experimental Protocols
A self-validating system is one where the protocol includes inherent checks to ensure its proper performance. The following protocols are designed with this principle in mind, incorporating system suitability tests as mandated by guidelines like ICH Q2(R2).[3][5][14]
Protocol 1: GC-FID Quantification of this compound
-
System Suitability:
-
Prepare a system suitability solution containing this compound and an internal standard (e.g., diethyl phthalate).
-
Inject the solution six replicate times.
-
The relative standard deviation (RSD) of the peak area ratio of this compound to the internal standard must be ≤ 2.0%.
-
The resolution between this compound and the nearest eluting peak should be ≥ 2.0.
-
The tailing factor for the this compound peak should be ≤ 1.5.
-
-
Chromatographic Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, (5%-phenyl)-methylpolysiloxane
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (split ratio 50:1)
-
Oven Program: 100 °C (hold 1 min), ramp to 250 °C at 15 °C/min, hold 2 min
-
Detector: FID at 270 °C
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Accurately weigh the sample and dissolve it in the solvent to achieve a concentration within the calibration range.
-
Add the internal standard to all standard and sample solutions at a constant concentration.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Protocol 2: Inter-laboratory Validation Study Design (based on AOAC Guidelines)
This protocol outlines a hypothetical inter-laboratory study for the GC-FID method described above.[1][2][15][16][17]
-
Objective: To determine the reproducibility and repeatability of the GC-FID method for the quantification of this compound.
-
Study Design:
-
Number of Laboratories: A minimum of eight qualified laboratories should participate.
-
Samples: Five samples of this compound with varying, but known, concentrations will be prepared by a central facility. The concentrations should span the expected working range of the method.
-
Replicates: Each laboratory will receive two blind replicate samples at each of the five concentration levels.
-
-
Procedure:
-
Each participating laboratory will receive the detailed analytical method (Protocol 1), reference standards, and the coded samples.
-
Laboratories will be instructed to follow the method exactly and report the results for each replicate.
-
System suitability must be met before analyzing the samples.
-
-
Statistical Analysis:
-
The collected data will be analyzed according to ISO 5725 guidelines.
-
Outliers will be identified and removed using Cochran's and Grubbs' tests.
-
The repeatability standard deviation (sr) and reproducibility standard deviation (sR) will be calculated for each concentration level.
-
The corresponding relative standard deviations (RSDr and RSDR) will be determined.
-
Visualization of the Inter-laboratory Validation Workflow
The following diagram illustrates the key stages of the inter-laboratory validation process.
Caption: Workflow of an inter-laboratory validation study.
Conclusion
Both GC-FID and HPLC-UV are suitable techniques for the quantification of this compound. The choice of method will depend on the specific application and available resources. GC-FID may offer slightly better precision and robustness for this particular analyte. However, a well-validated HPLC-UV method can also provide reliable results.
Regardless of the method chosen, a properly designed and executed inter-laboratory validation study is the gold standard for demonstrating its fitness for purpose. By adhering to international guidelines from bodies such as ICH and AOAC, researchers and drug development professionals can ensure the generation of high-quality, reproducible, and defensible analytical data. This, in turn, is fundamental to maintaining the quality and safety of pharmaceutical products.
References
-
ICH. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]
-
S4Science. (n.d.). GC-FID: Fast and Accurate Analysis of Fatty Acid Methyl Esters (FAMEs) In Edible Oils and Food Products for the. [Link]
-
ResearchGate. (2017). GC-FID methodology validation for the fatty esters content determination in biodiesel with hexadecyl acetate as the internal standard. [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
Science and Education Publishing. (n.d.). GC-FID Method Development and Validation Parameters for Analysis of Palm Oil (Elaeis guineensis Jacq.) Fatty Acids Composition. [Link]
-
QbD Group. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]
-
European Pharmaceutical Review. (2024). Validation of analytical procedures – ICH Q2(R2). [Link]
-
Feed Industry HACCP and PCQI Training. (n.d.). Appendix D: Guidelines for Collaborative Study Procedures To Validate Characteristics of a Method of Analysis. [Link]
-
AOAC INTERNATIONAL. (n.d.). part 8 how to write documents in aoac style. [Link]
-
NIH. (n.d.). New method for GC/FID and GC-C-IRMS Analysis of plasma free fatty acid concentration and isotopic enrichment. [Link]
-
NIH. (n.d.). LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews. [Link]
-
Public Health and Life Environment – PH&LE. (n.d.). Development and Validation of a Bioanalytical Method of Measuring Heterocyclic Organic Compounds (Furan and Methylfuran) in Human Blood Using GC-MS. [Link]
-
AOAC International. (n.d.). Appendix F: Guidelines for Standard Method Performance Requirements. [Link]
-
NIH. (n.d.). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. [Link]
-
AOAC International. (n.d.). AOAC Guidelines for Single Laboratory Validation of Chemical Methods for Dietary Supplements and Botanicals. [Link]
-
ResearchGate. (2025). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. [Link]
-
AOAC INTERNATIONAL. (n.d.). Scientific Standards & Methods. [Link]
-
ResearchGate. (2025). Pre-concentration of ultra-trace furan in beverage samples and its determination by high performance liquid chromatography. [Link]
-
MDPI. (n.d.). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. [Link]
-
Semantic Scholar. (2006). Determination of furoic acid,furfuryl alcohol and furfural by reversed-phase high performance liquid chromatography. [Link]
-
ResearchGate. (2025). An Improved HPLC Analysis of the Metabolite Furoic Acid in the Urine of Workers Occupationally Exposed to Furfural. [Link]
-
PubMed. (n.d.). An improved HPLC analysis of the metabolite furoic acid in the urine of workers occupationally exposed to furfural. [Link]
-
ResearchGate. (2025). Determination of Furanic Compounds in Traditional Balsamic Vinegars by Ion-Exclusion Liquid Chromatography and Diode-Array Detection. [Link]
-
MDPI. (n.d.). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. [Link]
-
Thieme. (2024). Development and Validation of a GC‑FID Method for the Quantitation of Δ8-Tetrahydrocannabinol and Impurities Found in Synthet. [Link]
Sources
- 1. feedhaccp.org [feedhaccp.org]
- 2. s27415.pcdn.co [s27415.pcdn.co]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. qbdgroup.com [qbdgroup.com]
- 6. GC-FID: Fast and Accurate Analysis of Fatty Acid Methyl Esters (FAMEs) In Edible Oils and Food [perkinelmer.com]
- 7. pubs.sciepub.com [pubs.sciepub.com]
- 8. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - PMC [pmc.ncbi.nlm.nih.gov]
- 9. s4science.at [s4science.at]
- 10. researchgate.net [researchgate.net]
- 11. Determination of furoic acid,furfuryl alcohol and furfural by reversed-phase high performance liquid chromatography | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. An improved HPLC analysis of the metabolite furoic acid in the urine of workers occupationally exposed to furfural - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. intuitionlabs.ai [intuitionlabs.ai]
- 15. aoac.org [aoac.org]
- 16. aoac.org [aoac.org]
- 17. aoac.org [aoac.org]
A Senior Application Scientist’s Guide to the Synthesis of Propyl 2-Furoate: A Comparative Analysis
Introduction: Propyl 2-furoate, a carboxylate ester derived from the biomass feedstock intermediate 2-furoic acid, is a valuable compound in the chemical industry. Characterized by its sweet, herbaceous, and somewhat earthy odor, it serves as a key flavoring agent in various food products.[1][2][3] Its synthesis, while seemingly straightforward, presents multiple strategic pathways, each with distinct advantages and limitations. The choice of method is critical and depends on factors such as substrate sensitivity, desired yield, process scale, and economic and environmental considerations.
This guide provides an in-depth comparison of the primary synthetic methodologies for preparing this compound. We will delve into the mechanistic underpinnings of each approach, present comparative experimental data, and offer detailed protocols to enable researchers, scientists, and drug development professionals to make informed decisions for their specific applications.
Core Synthetic Strategies: A Comparative Overview
The synthesis of this compound is fundamentally an esterification reaction. However, the approach to forming the ester bond can vary significantly. The most prevalent methods include the classic Fischer-Speier esterification, the milder Steglich esterification, and modern variations employing heterogeneous catalysts or microwave assistance.
Fischer-Speier Esterification: The Classic Workhorse
First described in 1895, the Fischer-Speier esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol.[4] It is a robust and cost-effective method, making it a common choice for industrial-scale synthesis.
Mechanism & Rationale: The reaction mechanism involves the protonation of the carbonyl oxygen of 2-furoic acid by a strong acid catalyst (e.g., H₂SO₄, p-TsOH).[4][5] This crucial first step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of n-propanol.[6][7] A series of proton transfers follows, leading to the formation of a tetrahedral intermediate. Subsequently, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion yields the final ester product, this compound.[4][7]
The reaction is governed by chemical equilibrium.[4][5] To drive the reaction toward the product side and achieve high yields, one must either use a large excess of one reactant (typically the more economical n-propanol) or actively remove the water byproduct as it forms, often through azeotropic distillation using a Dean-Stark apparatus.[4][5]
Steglich Esterification: The Mild & Precise Approach
For substrates that are sensitive to the harsh acidic conditions and high temperatures of the Fischer-Speier method, the Steglich esterification offers a superior alternative.[8] This method facilitates ester formation under neutral and mild conditions, typically at room temperature.[9][10]
Mechanism & Rationale: The Steglich esterification utilizes a coupling agent, most commonly N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[9][10] DCC reacts with the carboxylic acid (2-furoic acid) to form a highly reactive O-acylisourea intermediate.[8] DMAP, being a stronger nucleophile than the alcohol, then attacks this intermediate to form a reactive acyl-pyridinium species ("active ester").[8] This species readily undergoes nucleophilic attack by n-propanol to yield this compound. The DCC is consumed in the reaction, forming a stable, insoluble byproduct, dicyclohexylurea (DCU), which can be easily removed by filtration.[8] The key advantage here is the avoidance of strong acids and high heat, preserving the integrity of sensitive molecular structures.[11]
Heterogeneous Catalysis: The Green & Reusable Alternative
In a push towards more sustainable and environmentally benign processes, solid acid catalysts have emerged as a powerful tool for esterification. These catalysts offer the reactivity of traditional acid catalysts but with the significant advantage of being easily separable from the reaction mixture and reusable over multiple cycles.[12]
Mechanism & Rationale: Materials like tungstophosphoric acid supported on zirconia (TPA/ZrO₂) function as solid Brønsted acids. The mechanism is analogous to the homogeneous Fischer-Speier esterification, where the acidic sites on the catalyst surface protonate the carbonyl group of 2-furoic acid, activating it for attack by n-propanol. The reaction occurs at the catalyst-liquid interface. The primary benefit is the simplification of the downstream process; after the reaction, the catalyst can be recovered by simple filtration, eliminating the need for aqueous workup to neutralize a soluble acid catalyst. This reduces waste and streamlines the purification process.
Microwave-Assisted Organic Synthesis (MAOS): The Rapid Heating Method
Microwave-assisted synthesis has revolutionized many areas of organic chemistry by dramatically reducing reaction times from hours to mere minutes.[13] This technique utilizes microwave irradiation to heat the reaction mixture directly and uniformly.
Mechanism & Rationale: MAOS is based on the principle of dielectric heating.[13] Polar molecules within the reaction mixture, such as n-propanol, align with the oscillating electric field of the microwaves. This rapid reorientation generates friction and intense, uniform heating throughout the bulk of the solution. This rapid temperature increase significantly accelerates the rate of the esterification reaction.[13] The tandem oxidative esterification of furfural to furoate esters can also be effectively achieved using this method, often without a catalyst. This approach is particularly valuable for high-throughput synthesis and rapid process optimization in research and development settings.
Comparative Data and Performance Metrics
The selection of a synthetic method is a data-driven decision. The following table summarizes the key performance indicators for the discussed methodologies.
| Method | Typical Yield | Reaction Time | Temperature | Key Reagents/Catalyst | Advantages | Disadvantages |
| Fischer-Speier | 60-90% | 1-10 hours | 60-120 °C | 2-Furoic Acid, n-Propanol, H₂SO₄ or p-TsOH | Low cost, scalable, simple reagents.[4][14] | Harsh acidic conditions, high temperatures, equilibrium limited, requires water removal.[4] |
| Steglich | 80-95% | 1-4 hours | 0-25 °C | 2-Furoic Acid, n-Propanol, DCC, DMAP | Mild conditions, high yields, suitable for sensitive substrates.[8][9] | Expensive reagents, stoichiometric byproduct (DCU) removal.[8] |
| Heterogeneous | >90% | 4-24 hours | 125-140 °C | 2-Furoic Acid, n-Propanol, TPA/ZrO₂ | Reusable catalyst, environmentally friendly, simple workup.[12] | Higher initial catalyst cost, potentially longer reaction times. |
| Microwave (MAOS) | 70-90% | 5-30 minutes | 120-150 °C | 2-Furoic Acid, n-Propanol, (optional acid catalyst) | Extremely fast, high efficiency, uniform heating.[13] | Requires specialized equipment, scalability can be a challenge. |
Visualizing the Chemistry: Mechanisms and Workflows
To better understand the chemical transformations and laboratory processes, the following diagrams illustrate the core concepts.
Caption: Comparative reaction mechanisms for this compound synthesis.
Caption: General experimental workflow for ester synthesis and validation.
Detailed Experimental Protocol: Fischer-Speier Esterification
This protocol provides a self-validating system for the synthesis of this compound. The success of the reaction is monitored, and the final product is rigorously characterized to ensure purity and identity.
1. Materials and Reagents:
-
2-Furoic Acid (11.2 g, 0.1 mol)
-
n-Propanol (44.5 mL, 36.0 g, 0.6 mol)
-
Concentrated Sulfuric Acid (H₂SO₄, ~0.5 mL)
-
Toluene (~50 mL)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Reagents for Thin Layer Chromatography (TLC): e.g., 4:1 Hexane:Ethyl Acetate
2. Equipment:
-
250 mL round-bottom flask
-
Dean-Stark apparatus and condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus (optional, for high purity)
3. Step-by-Step Procedure:
-
Setup: To the 250 mL round-bottom flask, add 2-furoic acid (11.2 g), n-propanol (44.5 mL), and toluene (50 mL). Add a magnetic stir bar.
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (~0.5 mL) dropwise.
-
Reaction: Assemble the Dean-Stark apparatus and condenser on the flask. Heat the mixture to a gentle reflux using the heating mantle. Toluene will form an azeotrope with the water produced, which will collect in the arm of the Dean-Stark trap. Continue refluxing for 2-4 hours, or until no more water is collected.
-
Monitoring (Trustworthiness): Periodically spot the reaction mixture on a TLC plate against a spot of the starting 2-furoic acid. The reaction is complete when the 2-furoic acid spot has disappeared and a new, less polar product spot is dominant.
-
Workup: Allow the mixture to cool to room temperature. Transfer the contents to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated NaHCO₃ solution (caution: CO₂ evolution), and 50 mL of brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by vacuum distillation to yield pure this compound (Boiling Point: 211 °C at 760 mmHg).[15]
-
Validation: Characterize the final product using GC-MS, ¹H NMR, and ¹³C NMR to confirm its identity and purity against established data.[15][16][17]
Conclusion and Method Selection
The synthesis of this compound can be approached through several effective methods. The optimal choice is dictated by the specific constraints and goals of the project.
-
For large-scale, cost-sensitive production where substrate stability is not a concern, Fischer-Speier esterification remains the method of choice due to its economic efficiency.
-
For the synthesis of complex analogues or when working with acid-labile functionalities, the mild and high-yielding Steglich esterification is unparalleled, despite its higher reagent cost.
-
For laboratories and industries prioritizing green chemistry and process simplification, heterogeneous catalysis offers a compelling advantage with its reusable catalysts and streamlined workup.
-
For rapid synthesis, library generation, and methods development, microwave-assisted synthesis provides an invaluable tool for accelerating discovery.
By understanding the causality behind each experimental choice and leveraging the appropriate methodology, researchers can efficiently and effectively synthesize this compound for their diverse applications.
References
-
The Good Scents Company. (n.d.). This compound, 615-10-1. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Perflavory. (n.d.). This compound, 615-10-1. Retrieved from [Link]
-
Perez-Coronado, D. A., et al. (2015). Clean esterification of 2-furoic acid using tungstophosphoric acid/zirconia composites. Chemical Engineering Research and Design. Retrieved from [Link]
-
FooDB. (n.d.). Showing Compound this compound (FDB016854). Retrieved from [Link]
-
NIST. (n.d.). 2-Furancarboxylic acid, propyl ester. NIST Chemistry WebBook. Retrieved from [Link]
-
Flavor and Extract Manufacturers Association. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (2016). WO2016126975A1 - Synthetic process for preparing 2-furoic acid derivatives.
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
-
Aslam, M., et al. (2024). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Heliyon. Retrieved from [Link]
-
NIST. (n.d.). 2-Furancarboxylic acid, propyl ester. NIST Chemistry WebBook. Retrieved from [Link]
- Google Patents. (n.d.). KR20170097787A - Synthesis methods for the preparation of 2-furoic acid derivatives.
-
Organic Syntheses. (n.d.). 2-FURANCARBOXYLIC ACID AND 2-FURYL CARBINOL. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-METHYLFURAN. Retrieved from [Link]
-
de la Cruz, J.N., et al. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules. Retrieved from [Link]
-
Aslam, M., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. PubMed. Retrieved from [Link]
-
JoVE. (2022). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by transesterification. Retrieved from [Link]
-
ResearchGate. (n.d.). Biomass valorization derivatives: Clean esterification of 2-furoic acid using tungstophosphoric acid/zirconia composites as recyclable catalyst. Retrieved from [Link]
-
NROChemistry. (n.d.). Fischer Esterification: Mechanism & Examples. Retrieved from [Link]
-
Guerrero-Pérez, M. A., et al. (2024). Microwave-assisted tandem catalyst-free production of 2-methyl furoate from furfural. CONICET. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-FUROIC ACID. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Organic Chemistry Tutor. (2024). Fischer Esterification | Mechanism + Easy TRICK!. Retrieved from [Link]
Sources
- 1. This compound, 615-10-1 [thegoodscentscompany.com]
- 2. This compound, 615-10-1 [perflavory.com]
- 3. Showing Compound this compound (FDB016854) - FooDB [foodb.ca]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Steglich Esterification [organic-chemistry.org]
- 9. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 11. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. This compound | C8H10O3 | CID 11982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 2-Furancarboxylic acid, propyl ester [webbook.nist.gov]
- 17. 2-Furancarboxylic acid, propyl ester [webbook.nist.gov]
A Comparative Guide to the Cytotoxicity of Furan-2-Carboxylate Derivatives in Cancer Research
For researchers, scientists, and professionals in drug development, the furan scaffold represents a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of pharmacologically active compounds.[1][2] This guide provides an in-depth, objective comparison of the cytotoxic performance of various furan-2-carboxylate derivatives and related furan-based compounds, supported by experimental data from recent peer-reviewed studies. Our focus is to dissect not only the cytotoxic efficacy but also the underlying mechanisms and experimental considerations that are crucial for advancing cancer research.
The journey of a potential therapeutic agent from the bench to the clinic is paved with rigorous testing, with cytotoxicity profiling being a critical initial step. These assays are fundamental for gauging a compound's ability to eliminate cancer cells and, just as importantly, for assessing its potential harm to healthy cells.[3][4] A favorable therapeutic window, often quantified by the Selectivity Index (SI)—the ratio of a compound's toxicity against normal cells versus cancer cells—is a key determinant of its potential for further development.[1] This guide synthesizes data from multiple studies to offer a comparative analysis of the cytotoxic effects and selectivity of different furan derivatives.
Methodologies for Assessing Cytotoxicity: A Protocol-Driven Approach
The reliability of any cytotoxicity comparison hinges on the robustness of the experimental methods employed. While various techniques exist, assays measuring metabolic activity and membrane integrity are among the most common.[5][6]
The MTT Assay: Quantifying Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell metabolic activity. It operates on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, converting it to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[1]
Detailed Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C with 5% CO₂ to allow for cell adherence.[1]
-
Compound Treatment: Prepare serial dilutions of the test furan-2-carboxylate derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include untreated cells as a negative control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours at 37°C.[1] The rationale for this incubation period is to allow sufficient time for the enzymatic conversion of MTT to formazan crystals by viable cells.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.[1] Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve, representing the concentration of the compound that inhibits cell growth by 50%.
Below is a diagram illustrating the typical workflow for screening the cytotoxicity of novel compounds.
Caption: General Experimental Workflow for Cytotoxicity Screening.
Comparative Cytotoxicity of Furan Derivatives
The cytotoxic potential of furan-2-carboxylate derivatives and related compounds varies significantly based on their structural modifications and the cancer cell line being tested. The following table summarizes the IC50 values reported in several key studies, providing a comparative landscape of their efficacy.
| Compound/Derivative Class | Cancer Cell Line | Cancer Type | IC50 (µM) | Normal Cell Line (IC50 µM) | Reference(s) |
| Pyridine carbohydrazide (Cpd 4) | MCF-7 | Breast | 4.06 | MCF-10a (>30) | [1][2] |
| N-phenyl triazinone (Cpd 7) | MCF-7 | Breast | 2.96 | MCF-10a (>22) | [1][2] |
| Furan-2-carboxamide derivative | Various | Multiple | 4 - 8 | Not Specified | [7] |
| Furopyrimidine (Cpd 7b) | A549 | Lung | 6.66 | WI-38 (Not Specified) | [8] |
| Furopyrimidine (Cpd 7b) | HT-29 | Colon | 8.51 | WI-38 (Not Specified) | [8] |
| Furan precursor (Cpd 1) | HeLa | Cervical | 0.08 - 8.79 | Not Specified | [9][10][11] |
| Furan precursor (Cpd 24) | HeLa | Cervical | 0.08 - 8.79 | Not Specified | [9][10][11] |
| Furan precursor (Cpd 24) | SW620 | Colorectal | Moderate Potency | Not Specified | [9][10] |
| 2-Furoyloxychalcone (FMC) | U-937 | Leukemia | 0.2 | Not Specified | |
| 2-Furoyloxychalcone (FMC) | HL-60 | Leukemia | 0.3 | Not Specified | |
| Amine Derivative of Methyl-5-(hydroxymethyl)-2-furan carboxylate | HeLa | Cervical | 62.37 µg/mL | Vero (>124 µg/mL) | [12][13][14] |
Note: Direct conversion of µg/mL to µM requires the molecular weight of the specific compound, which is not always provided in the source.
Mechanisms of Action & Structure-Activity Relationships
The data reveals that the cytotoxicity of these compounds is not merely a brute-force effect but is often the result of targeted interference with specific cellular pathways.
Induction of Apoptosis and Cell Cycle Arrest
Several of the most potent furan derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[1] For instance, compounds 4 and 7 were found to arrest MCF-7 breast cancer cells in the G2/M phase of the cell cycle. This disruption of cell division is a hallmark of many effective chemotherapeutic agents.[1][2]
Mechanistically, this is often achieved through the intrinsic mitochondrial pathway of apoptosis. Studies have shown that effective furan derivatives can increase the expression of the pro-apoptotic proteins p53 and Bax while decreasing the levels of the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio is a critical trigger for the apoptotic cascade, leading to cancer cell death.
Caption: Simplified Apoptotic Pathway Induced by Furan Derivatives.
Tubulin Polymerization and Kinase Inhibition
Beyond apoptosis, other mechanisms are at play. Certain furan-2-carboxamide derivatives have been identified as microtubule-stabilizing agents.[7] By disrupting the normal dynamics of microtubule assembly and disassembly, these compounds halt cell division during mitosis, ultimately leading to cell death.[2] This mechanism is shared with highly successful clinical drugs like Taxol.
Furthermore, the furan scaffold can be adapted to target specific enzymes crucial for cancer growth. For example, some furopyrimidine derivatives have shown potent inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase involved in angiogenesis—the formation of new blood vessels that tumors need to grow.[8]
Structure-Activity Relationship (SAR) Insights
The comparative data underscores key structural features that influence cytotoxicity:
-
The Ester/Amide Moiety: The nature of the group attached to the carboxylate is critical. The introduction of specific amide linkages or furoyloxy esters can dramatically enhance potency, as seen in the highly active 2-furoyloxychalcone (IC50 = 0.2 µM).
-
Substitutions on the Furan Ring: Adding functional groups like amines can significantly alter biological activity, though the effect is highly dependent on the overall structure.[12]
-
Hybrid Molecules: Fusing the furan ring with other heterocyclic systems, such as pyrimidine, can create potent kinase inhibitors.[8]
Conclusion and Future Directions
The furan-2-carboxylate scaffold and its derivatives are a versatile and potent class of compounds in the landscape of anticancer research. The data clearly demonstrates that subtle chemical modifications can yield compounds with high cytotoxicity against a range of cancer cell lines, often with promising selectivity over normal cells. The diverse mechanisms of action, from inducing apoptosis to inhibiting crucial cellular machinery like microtubules and kinases, highlight the broad therapeutic potential of this chemical family.
Future research should focus on optimizing the structure-activity relationships to further enhance selectivity and potency. Investigating these lead compounds in more complex in vivo models will be the critical next step in translating these promising in vitro results into tangible therapeutic strategies.
References
-
Al-Ostath, A., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules. [Link]
-
Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. [Link]
-
Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. [Link]
-
Gomaa, H. A. M., et al. (2022). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. ACS Omega. [Link]
-
Chemistry LibreTexts. (2025). 4.5: Different Cytotoxicity Assays. [Link]
-
Wang, Y., et al. (2020). Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. Bentham Science. [Link]
-
baseclick GmbH. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. [Link]
-
Omics Online. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. [Link]
-
BMG LABTECH. (n.d.). Cytotoxicity Assays – what your cells don’t like. [Link]
-
Wang, Y., et al. (2020). Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. PubMed. [Link]
-
Kumar, A. C. S., et al. (2021). Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer cells. Bioorganic Chemistry. [Link]
-
ResearchGate. (n.d.). IC50 values (µM) of the compounds on different cell lines after 24 h incubation period. [Link]
-
National Institutes of Health. (n.d.). Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. [Link]
-
Bukhari, S. N., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. MDPI. [Link]
-
ResearchGate. (n.d.). IC 50 of furan derivatives against the HeLa, Hepg2 and Vero cell lines. [Link]
-
ResearchGate. (2025). Synthesis and Structural Characterization of Derivatives of 2- and 3-Benzo[b]furan Carboxylic Acids with Potential Cytotoxic Activity. [Link]
-
National Institutes of Health. (n.d.). Antitumor Agents 266*. Design, Synthesis, and Biological Evaluation of Novel 2-(Furan-2-yl) naphthalen-1-ol Derivatives as Potent and Selective Anti-Breast Cancer Agents. [Link]
-
El-Gazzar, M. G., et al. (2022). Theoretical and molecular mechanistic investigations of novel (3-(furan-2-yl)pyrazol-4-yl) chalcones against lung carcinoma cell line (A549). Scientific Reports. [Link]
-
Bukhari, S. N., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Semantic Scholar. [Link]
-
García-Rubio, S., et al. (2022). Structure-activity relationships reveal a 2-furoyloxychalcone as a potent cytotoxic and apoptosis inducer for human U-937 leukemia cells. RSC Advances. [Link]
Sources
- 1. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 4. omicsonline.org [omicsonline.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Cytotoxicity assay selection guide | Abcam [abcam.com]
- 7. Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to the Analytical Performance of GC-FID versus GC-MS for Propyl 2-Furoate Analysis
For researchers, scientists, and professionals in drug development, the precise and reliable quantification of volatile and semi-volatile compounds is paramount. Propyl 2-furoate, a key flavor and fragrance compound, often requires meticulous analysis for quality control and safety assessment.[1][2] Gas Chromatography (GC) is the technique of choice for such volatile compounds, but the selection of the detector—Flame Ionization Detection (FID) or Mass Spectrometry (MS)—can significantly impact the analytical results.[3][4] This guide provides an in-depth, objective comparison of GC-FID and GC-MS for the analysis of this compound, supported by experimental data and established analytical principles.
Introduction to this compound and Analytical Challenges
This compound (C8H10O3) is a carboxylic ester known for its sweet, earthy, and herbal aroma.[2] Its presence and concentration in various products, including food and pharmaceuticals, must be accurately determined to ensure product quality and consistency. The volatile nature of this compound makes it an ideal candidate for Gas Chromatography.[5][6][7] However, the complexity of sample matrices and the need for high sensitivity and specificity often present analytical challenges.
Principles of Detection: A Tale of Two Detectors
The fundamental difference between GC-FID and GC-MS lies in their detection mechanisms, which in turn dictates their analytical capabilities.
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID operates on the principle of detecting ions formed during the combustion of organic compounds in a hydrogen-air flame.[4][8][9] As this compound elutes from the GC column and enters the FID, it is pyrolyzed, generating ions that create an electrical current proportional to the mass of carbon atoms.[3][9] This makes FID a highly sensitive and universal detector for hydrocarbons, offering a wide linear range.[3]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS, conversely, offers both quantitative and qualitative information.[10][11][12] As this compound elutes from the column, it enters the ion source of the mass spectrometer where it is ionized, typically by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[10][11][13] This allows for not only the quantification of this compound but also its definitive identification based on its unique mass spectrum.[3][10][14]
Experimental Design: A Head-to-Head Comparison
To provide a robust comparison, a hypothetical experimental workflow was designed to evaluate the analytical performance of both GC-FID and GC-MS for the quantification of this compound. The methodologies are detailed below, adhering to principles outlined in the ICH Q2(R1) guidelines for analytical procedure validation.[15][16][17]
Experimental Workflow
Caption: Experimental workflow for the comparative analysis of this compound by GC-FID and GC-MS.
Detailed Experimental Protocols
1. Standard and Sample Preparation:
-
Stock Solution: A primary stock solution of this compound (1000 µg/mL) was prepared in methanol.
-
Calibration Standards: A series of calibration standards ranging from 0.1 µg/mL to 100 µg/mL were prepared by serial dilution of the stock solution.
-
Quality Control (QC) Samples: QC samples were prepared at three concentration levels (low, mid, and high) to assess accuracy and precision.
2. GC-FID and GC-MS Instrumentation and Conditions:
| Parameter | GC-FID Condition | GC-MS Condition |
| GC System | Agilent 8890 GC or equivalent | Agilent 8890 GC with 5977B MSD or equivalent |
| Injector | Splitless, 250°C | Splitless, 250°C |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar | HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar |
| Carrier Gas | Helium, 1.2 mL/min | Helium, 1.2 mL/min |
| Oven Program | 50°C (1 min), ramp to 250°C at 15°C/min, hold for 5 min | 50°C (1 min), ramp to 250°C at 15°C/min, hold for 5 min |
| Detector | FID, 280°C | MS Transfer Line: 280°C, Ion Source: 230°C, Quadrupole: 150°C |
| Acquisition Mode | N/A | Full Scan (m/z 40-300) and/or Selected Ion Monitoring (SIM) |
Quantitative Performance Comparison
The following table summarizes the expected analytical performance characteristics for GC-FID and GC-MS in the analysis of this compound. These values are based on typical performance for similar furanic compounds.[18][19]
| Validation Parameter | GC-FID | GC-MS (SIM Mode) |
| Linearity (r²) | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | 1 - 10 ng/mL | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 5 - 20 ng/mL | 0.04 - 0.5 ng/mL |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% |
| Precision (%RSD) | < 5% | < 3% |
Discussion: Choosing the Right Tool for the Job
The choice between GC-FID and GC-MS for this compound analysis is not a matter of which technique is "better," but rather which is more suitable for the specific analytical need.
When to Choose GC-FID:
GC-FID is a robust and cost-effective technique ideal for routine quantitative analysis where the identity of this compound is already established and high sample throughput is required.[3] Its wide linear range makes it suitable for analyzing samples with varying concentrations of the analyte.[3] However, its lack of specificity means it cannot differentiate between co-eluting compounds.[4]
When to Choose GC-MS:
GC-MS is the superior choice when definitive identification of this compound is necessary, especially in complex matrices where co-elution is a possibility.[10][12] The ability to use Selected Ion Monitoring (SIM) mode significantly enhances sensitivity and selectivity, allowing for trace-level quantification.[18] This makes GC-MS indispensable for impurity profiling, metabolite identification, and applications requiring the highest level of confidence in the results.[10][14]
Decision Tree for Method Selection
Caption: A decision tree to guide the selection between GC-FID and GC-MS for this compound analysis.
Conclusion and Recommendations
Both GC-FID and GC-MS are powerful techniques for the analysis of this compound.
-
GC-FID is a reliable workhorse for routine quantification in a controlled environment where the analyte is well-characterized.
-
GC-MS is the gold standard for applications demanding unequivocal identification and high sensitivity, particularly in complex sample matrices or for regulatory submissions.
For laboratories involved in both research and routine quality control, having access to both detectors provides the flexibility to choose the most appropriate method for the task at hand, ensuring both analytical rigor and operational efficiency.
References
- How Does GC-MS Work and Its Principle Explained - Phenomenex.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
- A Comparative Guide to Analytical Methods for Furanic Compound Analysis - Benchchem.
- Gas Chromatography-Mass Spectrometry: Principles & Applic
- A Comparative Guide to the Cross-Validation of GC-FID and GC-MS for Aromadendrene Quantific
- Working Principle of GC-MS - ResolveMass Labor
- Applications of Gas Chromatography Flame Ioniz
- Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA.
- Gas chromatography mass spectrometry basic principles - Agilent.
- GC-MS.
- Quality Guidelines - ICH.
- Sensitivity comparison of GC-MS and GC-FID/ECD - Morressier.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub.
- GC-FID: Principles and Applic
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PubMed Central.
- propyl 2-furo
- propyl 2-furo
- The Difference Between GC-MS and FID in Gas Chrom
- Comparing the application of GC/FID and GC/MS methods in the quantitative analysis of 3-nitrotoluene in an excess of 2 - ResearchG
- GC-FID vs GC-MS (TIC) for "Total" Quantification: is there a real difference? - Reddit.
- Propyl 2-furo
- GC-FID | Gas Chromatography Flame Ioniz
- Going Low: Understanding Limit of Detection in Gas Chromatography (GC)
- GC-FID: gas chromatography-flame ioniz
- Showing Compound Propyl 2-furo
- The Determination of Furan in Foods — Challenges and Solutions - LCGC Intern
- Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - MDPI.
- Separation and Identification of Furanic Compounds in Fruit Juices and Drinks by High-Performance Liquid Chromatography Photodiode Array Detection - Journal of Agricultural and Food Chemistry.
- GC-FID Analysis | Flame Ioniz
- Comparison of two analytical methods validated for the determination of volatile compounds in virgin olive oil: GC-FID vs GC-MS - Digital CSIC.
- 2-Furancarboxylic acid, propyl ester - NIST WebBook.
Sources
- 1. This compound | C8H10O3 | CID 11982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound this compound (FDB016854) - FooDB [foodb.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Applications of Gas Chromatography Flame Ionization Detectors | Abcam [phenomenex.com]
- 5. This compound, 615-10-1 [perflavory.com]
- 6. This compound, 615-10-1 [thegoodscentscompany.com]
- 7. 2-Furancarboxylic acid, propyl ester [webbook.nist.gov]
- 8. scribd.com [scribd.com]
- 9. GC-FID | Gas Chromatography Flame Ionization Detector [scioninstruments.com]
- 10. How Does GC-MS Work and Its Principle Explained | Phenomenex [phenomenex.com]
- 11. Gas Chromatography-Mass Spectrometry: Principles & Applications [lambda-at.com]
- 12. The Difference Between GC-MS and FID in Gas Chromatography [monadlabtech.com]
- 13. agilent.com [agilent.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 16. fda.gov [fda.gov]
- 17. database.ich.org [database.ich.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking Propyl 2-Furoate Against Other Flavoring Esters
Authored for Researchers, Scientists, and Drug Development Professionals
In the nuanced world of flavor science and pharmaceutical formulation, the selection of a flavoring ester is a critical decision impacting product efficacy, stability, and consumer acceptance. This guide provides an in-depth comparative analysis of propyl 2-furoate, a heterocyclic ester with a unique sensory profile, against two widely used aliphatic esters: ethyl butyrate and isoamyl acetate. Our objective is to equip researchers with a robust benchmarking framework, grounded in empirical data and established analytical methodologies, to inform their selection process.
This compound, while less common than its aliphatic counterparts, presents a complex and intriguing flavor profile described as sweet, earthy, herbal, and even having chocolate or mushroom undertones[1][2]. This complexity makes it a candidate for specialized applications where a simple fruity note is insufficient. In contrast, ethyl butyrate is renowned for its strong, fruity aroma reminiscent of pineapple, making it a staple in the food and beverage industry[3]. Isoamyl acetate is equally well-known for its potent banana and pear-like fragrance[4][5][6].
This guide will dissect these differences through a three-tiered analytical approach: physicochemical characterization, instrumental analysis, and sensory evaluation.
Part 1: Physicochemical Characterization
A foundational understanding of an ester's physical and chemical properties is paramount, as these characteristics influence its solubility, volatility, and stability in a final formulation.
Causality in Selection: The choice of comparator esters—ethyl butyrate and isoamyl acetate—was deliberate. They represent highly volatile, distinctly fruity esters that provide a strong contrast to the more complex, herbaceous, and less volatile nature of this compound. This comparison allows us to highlight the unique physicochemical space that this compound occupies.
Comparative Data Summary:
| Property | This compound | Ethyl Butyrate | Isoamyl Acetate |
| Molecular Formula | C₈H₁₀O₃[2] | C₆H₁₂O₂[7][8] | C₇H₁₄O₂[4][5] |
| Molecular Weight | 154.16 g/mol [9] | 116.16 g/mol [8][10] | 130.19 g/mol [5][11] |
| Boiling Point | 211 °C[1][12] | 120-121 °C[3][7] | 142.5 °C[4] |
| Flash Point | 82.2 °C[2][12] | 25 °C[7] | 25 °C[5] |
| Appearance | Colorless liquid[2][12] | Clear, colorless liquid[8][10] | Clear, colorless liquid[4][5] |
| Odor Profile | Sweet, herbal, earthy, mushroom[1][2] | Fruity, pineapple-like[3][10] | Sweet, fruity, banana, pear[4][6] |
| Solubility | Slightly soluble in water[12]; Soluble in alcohol[12] | Insoluble/Slightly soluble in water[8][10] | Slightly soluble in water; highly soluble in organic solvents[4][13] |
| FEMA Number | 2946[2][14] | 2427[3][7] | 2055[5] |
Expert Analysis: The significantly higher boiling point and flash point of this compound suggest lower volatility compared to ethyl butyrate and isoamyl acetate. This property is critical in applications requiring heat processing, as it implies better flavor retention. Its complex, less fruity aroma profile also sets it apart, offering potential for unique flavor combinations in savory, baked, or confectionary products where a simple fruit note is undesirable.
Part 2: Instrumental Analysis for Objective Flavor Profiling
To move beyond basic properties, we must dissect the volatile components that constitute the perceived aroma. Gas Chromatography-Olfactometry (GC-O) is the gold standard for this task, as it combines chemical separation with human sensory detection[15][16][17][18].
Trustworthiness Through Methodology: A self-validating protocol for GC-O involves splitting the column effluent between a mass spectrometer (MS) for chemical identification and a sniffing port for sensory analysis. This dual detection ensures that every perceived odor is linked to a specific, identified chemical compound.
Experimental Protocol: Gas Chromatography-Olfactometry (GC-O)
-
Sample Preparation: Prepare 1% solutions of this compound, Ethyl Butyrate, and Isoamyl Acetate in a neutral solvent like dipropylene glycol. This standardizes the concentration for comparison.
-
Instrumentation: Utilize a Gas Chromatograph (GC) equipped with a column suitable for volatile compound separation (e.g., DB-5 or equivalent). The column effluent is split 1:1 between a Mass Spectrometer (MS) and a heated olfactometry (O) port.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Start at 40°C, hold for 2 minutes, ramp to 240°C at 5°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
Olfactometry: A panel of at least three trained assessors sniffs the effluent from the O-port. They record the retention time, duration, and a descriptor for each odor detected.
-
Data Analysis: Correlate the retention times of odor events from the olfactogram with the peaks identified by the MS on the chromatogram. Techniques like Aroma Extract Dilution Analysis (AEDA) can be employed, where samples are serially diluted to determine the most potent odorants[19][20].
Workflow for Instrumental Analysis
Caption: Workflow for Quantitative Descriptive Analysis (QDA).
Part 4: Synthesis and Regulatory Trustworthiness
For professionals in drug development and food manufacturing, the synthesis route and regulatory status of an ingredient are non-negotiable aspects of trustworthiness.
-
Synthesis: All three esters are typically synthesized via Fischer-Speier esterification, a well-established reaction between the corresponding alcohol and carboxylic acid, often catalyzed by a strong acid.[21] For example, this compound is made from propanol and 2-furoic acid. The efficiency and purity of this process are key quality control parameters. Enzymatic synthesis is also an emerging method for producing "natural" esters.[13][22]
-
Regulatory Status: Authoritative grounding is provided by regulatory bodies. All three esters are designated as Generally Recognized As Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA).[23][24][25][26][27] this compound is listed as FEMA #2946, ethyl butyrate as FEMA #2427, and isoamyl acetate as FEMA #2055.[2][5][7] They are also recognized by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), with this compound included in a group ADI (Acceptable Daily Intake) of 0-0.5 mg/kg body weight.[9]
Conclusion: Synthesizing the Data for Application
This guide establishes a clear framework for benchmarking this compound.
-
Performance of this compound: Compared to ethyl butyrate and isoamyl acetate, this compound is a less volatile, more thermally stable ester. Its flavor profile is significantly more complex, moving beyond simple fruitiness to encompass herbal, earthy, and savory notes.
-
Ideal Applications:
-
This compound: Best suited for applications requiring unique, non-fruity flavor profiles, such as in baked goods, savory sauces, chocolate or coffee-flavored products, and certain pharmaceutical syrups where masking bitter notes requires a complex background flavor. Its higher boiling point makes it advantageous for products undergoing heat treatment.
-
Ethyl Butyrate & Isoamyl Acetate: Remain the esters of choice for imparting strong, recognizable fruity notes (pineapple and banana, respectively) in beverages, candies, and dairy products where high volatility and immediate aroma impact are desired.
-
By employing the multi-tiered approach of physicochemical, instrumental, and sensory analysis, researchers can move beyond catalog data to make informed, evidence-based decisions, ensuring the optimal performance and desired sensory outcome of their final product.
References
-
FooDB. (n.d.). Showing Compound this compound (FDB016854). FooDB. Retrieved from [Link]
-
ScenTree. (n.d.). Ethyl butyrate (CAS N° 105-54-4). ScenTree. Retrieved from [Link]
-
Advanced Biotech. (n.d.). Isoamyl Acetate: Applications in Food and Other Key Industries. Advanced Biotech. Retrieved from [Link]
-
Consolidated Chemical. (n.d.). Ethyl Butyrate – Industrial and Laboratory Grade. Consolidated Chemical. Retrieved from [Link]
-
Grokipedia. (n.d.). Ethyl butyrate. Grokipedia. Retrieved from [Link]
-
ScenTree. (n.d.). Isoamyl acetate (CAS N° 123-92-2). ScenTree. Retrieved from [Link]
-
Chemicals.co.uk. (2024). Isoamyl Acetate: Physical Properties, Industrial Applications and Enzymatic Synthesis. Chemicals.co.uk. Retrieved from [Link]
-
Study.com. (n.d.). Sensory Evaluation of Food | Definition, Methods & Examples. Study.com. Retrieved from [Link]
-
Ataman Kimya. (n.d.). ETHYL BUTYRATE. Ataman Kimya. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Isoamyl Acetate. PubChem. Retrieved from [Link]
-
Flavor and Extract Manufacturers Association. (n.d.). This compound. FEMA. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Sensory Evaluation Techniques of Food. ResearchGate. Retrieved from [Link]
-
The Aicila Group. (n.d.). Beginner's Guide to Sensory Analysis in Food Products. The Aicila Group. Retrieved from [Link]
-
FICSI. (2023). Sensory Evaluation of Food: Methods & Characteristics. FICSI. Retrieved from [Link]
-
Peekage. (2024). Ultimate Guide to Sensory Testing Methods. Peekage. Retrieved from [Link]
-
The Good Scents Company. (n.d.). This compound. The Good Scents Company. Retrieved from [Link]
-
Flavor and Extract Manufacturers Association. (n.d.). GRAS Flavoring Substances 26. FEMA. Retrieved from [Link]
-
IFT.org. (n.d.). GRAS Flavoring Substances 24. IFT.org. Retrieved from [Link]
-
ResearchGate. (n.d.). Advances in Gas Chromatography-Olfactometry. ResearchGate. Retrieved from [Link]
-
Perflavory. (n.d.). This compound, 615-10-1. Perflavory. Retrieved from [Link]
-
The Good Scents Company. (n.d.). (E)-propyl 2-furan acrylate. The Good Scents Company. Retrieved from [Link]
-
The Good Scents Company. (n.d.). methyl furoate. The Good Scents Company. Retrieved from [Link]
-
Flavor and Extract Manufacturers Association. (n.d.). GRAS Flavoring Substances. FEMA. Retrieved from [Link]
-
ScienceDirect. (2007). Gas chromatography–olfactometry in food flavour analysis. ScienceDirect. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Synthesis of Esters with Different Flavors using Fisher Esterification. ResearchGate. Retrieved from [Link]
-
Flavor and Extract Manufacturers Association. (2020). GRAS Flavoring Substances. FEMA. Retrieved from [Link]
-
Perfumer & Flavorist. (2019). FEMA Releases GRAS 29 List. Perfumer & Flavorist. Retrieved from [Link]
-
MDPI. (n.d.). Applications of Gas Chromatography-Olfactometry (GC-O) in Food Flavor Analysis. MDPI. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. PMC. Retrieved from [Link]
-
GenTech Scientific. (2021). Gas Chromatography Olfactometry in Food Flavor Analysis. GenTech Scientific. Retrieved from [Link]
-
Affinity Labs. (n.d.). Benchmarking of spirit styles. Affinity Labs. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis and Benchmarking of C10 Esters as Synthetic Base Fluids. ResearchGate. Retrieved from [Link]
-
Newcastle University. (2024). Insights into the enzymatic synthesis of alcoholic flavor esters with molecular docking analysis. ePrints. Retrieved from [Link]
-
The Good Scents Company. (n.d.). phenethyl furoate. The Good Scents Company. Retrieved from [Link]
-
DiVA portal. (n.d.). MicroED Structures of Fluticasone Furoate and Fluticasone Propionate Provide New Insights into Their Function. DiVA portal. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). MicroED Structures of Fluticasone Furoate and Fluticasone Propionate Provide New Insights to Their Function. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 2-furoate. PubChem. Retrieved from [Link]
Sources
- 1. Showing Compound this compound (FDB016854) - FooDB [foodb.ca]
- 2. This compound, 615-10-1 [thegoodscentscompany.com]
- 3. grokipedia.com [grokipedia.com]
- 4. greenchemindustries.com [greenchemindustries.com]
- 5. ScenTree - Isoamyl acetate (CAS N° 123-92-2) [scentree.co]
- 6. Isoamyl acetate | 123-92-2 [chemicalbook.com]
- 7. ScenTree - Ethyl butyrate (CAS N° 105-54-4) [scentree.co]
- 8. consolidated-chemical.com [consolidated-chemical.com]
- 9. This compound | C8H10O3 | CID 11982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ETHYL BUTYRATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. Isoamyl Acetate | C7H14O2 | CID 31276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound, 615-10-1 [perflavory.com]
- 13. Isoamyl Acetate: Physical Properties, Industrial Applications and Enzymatic Synthesis_Chemicalbook [chemicalbook.com]
- 14. femaflavor.org [femaflavor.org]
- 15. pfigueiredo.org [pfigueiredo.org]
- 16. Applications of Gas Chromatography-Olfactometry (GC-O) in Food Flavor Analysis [spkx.net.cn]
- 17. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. gentechscientific.com [gentechscientific.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Insights into the enzymatic synthesis of alcoholic flavor esters with molecular docking analysis - ePrints - Newcastle University [eprints.ncl.ac.uk]
- 23. femaflavor.org [femaflavor.org]
- 24. ift.org [ift.org]
- 25. femaflavor.org [femaflavor.org]
- 26. femaflavor.org [femaflavor.org]
- 27. perfumerflavorist.com [perfumerflavorist.com]
A Senior Application Scientist’s Guide to Cross-Reactivity Studies of Propyl 2-Furoate in Immunoassays
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to design, execute, and interpret cross-reactivity studies for the small molecule propyl 2-furoate in immunoassays. We will move beyond rote protocols to explore the underlying principles and strategic decisions that ensure the generation of robust, reliable, and publication-quality data.
Introduction: The Specificity Challenge of this compound
This compound (C₈H₁₀O₃) is a carboxylic ester derived from 2-furoic acid, characterized by its furan ring structure.[1][2] It is used as a flavoring agent in the food industry.[1][3] As with any small molecule, or "hapten," developing a specific immunoassay for this compound presents a unique set of challenges.[4][5] Haptens are not immunogenic on their own and require conjugation to a larger carrier protein to elicit an antibody response.[6][7]
The primary challenge this guide addresses is cross-reactivity , which occurs when an antibody, designed to bind a specific target (this compound), also binds to other, structurally similar molecules.[8][9] This phenomenon can lead to false-positive results or an overestimation of the analyte's concentration, compromising the integrity of the assay.[9][10] Therefore, a rigorous cross-reactivity study is not merely a validation step but a cornerstone of developing a trustworthy immunoassay.
Foundational Strategy: Selecting the Right Immunoassay Format
For a small molecule like this compound, which possesses a single potential epitope, a competitive immunoassay format is the most logical and effective choice.[11][12] Unlike sandwich assays that require two antibodies to bind to different epitopes on the antigen, competitive assays work on the principle of displacement.[13]
In this format, the this compound in the sample (unlabeled analyte) competes with a known amount of labeled this compound (e.g., an enzyme conjugate) for a limited number of binding sites on a specific, immobilized antibody.[14] The resulting signal is inversely proportional to the concentration of this compound in the sample—the more analyte present, the less labeled conjugate can bind, resulting in a weaker signal.[12][14]
Caption: Principle of a competitive immunoassay for a small molecule.
Experimental Design: A Self-Validating Workflow
A robust cross-reactivity study is built on a logical, sequential workflow. Each step is designed to validate the next, ensuring the final data is sound. The choice of immunoreagents is paramount, as their characteristics directly influence assay performance and the degree of observed cross-reactivity.[15]
Hapten-Carrier Conjugate Synthesis (The Immunogen)
To generate antibodies, this compound must be rendered immunogenic by covalently linking it to a carrier protein like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[5][7]
-
Causality: The site of conjugation on the hapten is critical. It determines which parts of the molecule are exposed to the immune system and thus dictates the specificity of the resulting antibodies.[16] For this compound, conjugation should occur at a position distant from the furan ring and the ester linkage if those are the desired unique features for antibody recognition. A common strategy involves introducing a reactive group (e.g., a carboxyl group) onto the propyl chain.
Antibody Production and Selection
The choice between monoclonal and polyclonal antibodies impacts specificity.
-
Monoclonal Antibodies (mAbs): Recognize a single epitope. They are generally preferred for establishing high assay specificity and minimizing batch-to-batch variability.[10][17]
-
Polyclonal Antibodies (pAbs): A mixture of antibodies that recognize multiple epitopes on the antigen. While they can offer higher sensitivity, they may also exhibit greater cross-reactivity.[10][17]
For this guide, we will proceed with a monoclonal antibody-based approach to maximize specificity.
Selection of Potential Cross-Reactants
The selection of compounds to test is based on structural homology. The goal is to challenge the antibody with molecules that are most likely to interfere. For this compound, logical candidates include:
-
Other Furoate Esters: Methyl 2-furoate, Ethyl 2-furoate (to test specificity against the ester chain).
-
Core Structures: 2-Furoic acid (the parent acid), Furfural (lacks the carboxyl group).
-
Related Furans: Furfuryl alcohol.
-
Structurally Unrelated Controls: A molecule with a completely different structure (e.g., caffeine) to serve as a negative control.
Caption: Experimental workflow for the competitive ELISA.
Detailed Experimental Protocol: Competitive Indirect ELISA
This protocol outlines the steps for assessing the cross-reactivity of selected compounds against a monoclonal antibody specific for this compound.
Reagents and Equipment:
-
96-well microtiter plates
-
Monoclonal antibody against this compound
-
This compound-HRP conjugate (horseradish peroxidase)
-
This compound standard
-
Potential cross-reactant compounds
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, PBS-T)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2M H₂SO₄)
-
Microplate reader
Step-by-Step Methodology:
-
Plate Coating:
-
Dilute the anti-propyl 2-furoate monoclonal antibody to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted antibody to each well of the microtiter plate.
-
Incubate overnight at 4°C.
-
Causality: This step immobilizes the capture antibody, providing the solid phase for the assay. Overnight incubation ensures maximum binding.
-
-
Washing and Blocking:
-
Aspirate the coating solution from the wells.
-
Wash the plate 3 times with 200 µL/well of Wash Buffer to remove unbound antibody.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Causality: Blocking prevents non-specific binding of subsequent reagents to the plate surface, which would otherwise lead to high background signal.[18]
-
-
Preparation of Standards and Test Compounds:
-
Prepare a serial dilution of the this compound standard (e.g., from 1000 ng/mL down to 0.1 ng/mL) in assay buffer (e.g., PBS-T with 1% BSA). This will be used to generate the standard curve.
-
Prepare serial dilutions for each potential cross-reactant compound over a broad concentration range (e.g., 10,000 ng/mL to 1 ng/mL).
-
-
Competitive Reaction:
-
Wash the blocked plate 3 times with Wash Buffer.
-
Add 50 µL of the standard dilutions or the test compound dilutions to the appropriate wells.
-
Immediately add 50 µL of a pre-determined optimal dilution of the this compound-HRP conjugate to all wells.
-
Incubate for 1 hour at room temperature with gentle shaking.
-
Causality: This is the critical competitive step. The free analyte (standard or test compound) and the HRP-labeled analyte compete for the limited antibody binding sites. The incubation time is optimized to reach equilibrium.
-
-
Final Wash and Substrate Development:
-
Wash the plate 5 times with Wash Buffer to remove all unbound reagents.
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Causality: The amount of HRP conjugate bound to the plate is now proportional to the colored product generated. The stop solution acidifies the reaction, stabilizing the color for accurate measurement.
-
-
Data Acquisition:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis and Interpretation
The goal of the analysis is to determine the concentration of each compound that causes 50% inhibition of the maximum signal (IC50) and then to calculate the percent cross-reactivity relative to this compound.
-
Generate Standard Curves: Plot the absorbance (Y-axis) against the log of the concentration (X-axis) for this compound and for each test compound. This will produce sigmoidal dose-response curves.
-
Determine IC50 Values: From each curve, calculate the IC50 value. This is the concentration of the analyte that displaces 50% of the labeled conjugate, resulting in a signal that is halfway between the maximum and minimum signal.
-
Calculate Percent Cross-Reactivity (%CR): Use the following formula:
%CR = (IC50 of this compound / IC50 of Test Compound) x 100
A higher %CR value indicates a greater ability of the compound to bind to the antibody, signifying more significant cross-reactivity.[19]
Comparative Data Summary (Hypothetical Results)
The following table presents a plausible set of results from this study, demonstrating how the data should be structured for clear comparison.
| Compound | Structure | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | C₁₁H₁₂O₃ | 15.2 | 100% |
| Methyl 2-Furoate | C₆H₆O₃ | 285.5 | 5.3% |
| Ethyl 2-Furoate | C₇H₈O₃ | 155.1 | 9.8% |
| 2-Furoic Acid | C₅H₄O₃ | 1,250.0 | 1.2% |
| Furfural | C₅H₄O₂ | >10,000 | <0.15% |
| Caffeine | C₈H₁₀N₄O₂ | >10,000 | <0.15% |
Interpretation: Based on this hypothetical data, the antibody shows high specificity for this compound. There is minor cross-reactivity with other furoate esters, which decreases as the alkyl chain length differs more from the propyl group. The cross-reactivity with the core 2-furoic acid structure is very low, and negligible with furfural and the unrelated caffeine molecule. This would validate the antibody's specificity for the complete this compound structure.
Conclusion: Ensuring Assay Trustworthiness
A meticulously conducted cross-reactivity study is indispensable for the validation of any immunoassay, particularly for small molecules where structurally similar compounds are common. By understanding the causality behind each experimental step—from immunogen design to the principles of the competitive format—researchers can design and execute studies that are inherently self-validating. The data generated not only defines the specificity of the assay but also provides confidence in its application for accurately quantifying this compound in complex samples.
References
- Bioss. (2024, January 24).
- Wikipedia. (n.d.). Immunoassay.
- ResearchGate. (2013, March 28). Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring.
- Abcam. (n.d.). Sandwich ELISA protocol.
- ResearchGate. (2020, March 17). Competitive immunoassay prinicple?
- ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It?
- ACS Publications. (2024, December 5). Antibody Recognition Profile-Aided Hapten Design to Modulate Antibody Generation with Anticipated Performance for Immunoassay Development.
- Quanterix. (2022, October 3). Types Of Immunoassay - And When To Use Them.
- Wikipedia. (n.d.). Hapten.
- UK NEQAS IIA. (2024, July 12). Principles of Immunoassays.
- Cusabio. (n.d.). Cross-reactivity of Antibody: Beneficial or Harmful?
- AAT Bioquest. (2024, March 11). What are the associations between cross-reactivity and specificity?
- AAT Bioquest. (2024, March 11). What are the differences between cross-reactivity and specificity?
- PubChem - NIH. (n.d.).
- Boster Bio. (n.d.). Antibody Cross-Reactivity: How to Assess & Predict Binding.
- Aptamer Group. (n.d.). New Methods For Hapten Bioanalysis.
- Aptamer Group. (n.d.). Anti-hapten Antibody Problems.
- ResearchGate. (n.d.). Cross reactivity of monoclonal antibodies with nitrofurans and other compounds.
- Perflavory. (n.d.).
- FooDB. (n.d.).
- SeraCare. (n.d.). Technical Guide for ELISA - Protocols.
- Siemens Healthineers. (n.d.). Understanding cross-reactivity in immunoassay drug screening.
- Biosynth. (2025, July 11). An Introduction To Immunoassay Interference.
- Bio-Techne. (2020, February 19). Solutions to immunoassay interference, cross reactivity and other challenges.
- Sigma-Aldrich. (n.d.). ELISA Procedures.
- ResearchGate. (2025, August 6). Progress in immunoassays for nitrofurans detection.
- NIST WebBook. (n.d.). 2-Furancarboxylic acid, propyl ester.
- The Good Scents Company. (n.d.).
- PMC - NIH. (n.d.). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records.
- Flavor and Extract Manufacturers Association. (n.d.).
- MDPI. (2021, July 17).
Sources
- 1. This compound | C8H10O3 | CID 11982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound this compound (FDB016854) - FooDB [foodb.ca]
- 3. femaflavor.org [femaflavor.org]
- 4. researchgate.net [researchgate.net]
- 5. Hapten - Wikipedia [en.wikipedia.org]
- 6. aptamergroup.com [aptamergroup.com]
- 7. aptamergroup.com [aptamergroup.com]
- 8. elisakits.co.uk [elisakits.co.uk]
- 9. cusabio.com [cusabio.com]
- 10. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 11. biossusa.com [biossusa.com]
- 12. quanterix.com [quanterix.com]
- 13. Immunoassay - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Principles of Immunoassays | Blogs | UK NEQAS IIA [immqas.org.uk]
- 18. seracare.com [seracare.com]
- 19. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Method Validation for the Determination of Propyl 2-Furoate Impurities: HPLC vs. GC Approaches
Introduction
Propyl 2-furoate, a carboxylic ester derived from 2-furoic acid, serves as a valuable intermediate in the synthesis of various pharmaceutical compounds.[1] As with any active pharmaceutical ingredient (API) or key intermediate, ensuring its purity is paramount to the safety and efficacy of the final drug product. Regulatory bodies such as the FDA and EMA, guided by the International Council for Harmonisation (ICH), mandate rigorous control of impurities.[2][3] This involves not only identifying and quantifying potential impurities but also validating the analytical methods used for their determination to ensure the data is reliable, reproducible, and fit for purpose.[4]
This guide provides an in-depth comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the validation of methods aimed at determining impurities in this compound. As a senior application scientist, my objective is to move beyond a simple recitation of protocols and delve into the causality behind experimental choices, offering field-proven insights to help researchers and drug development professionals select and validate the most appropriate analytical methodology for their specific needs.
Understanding Potential Impurities of this compound
A robust analytical method is built upon a foundational understanding of the potential impurities that may be present. These can arise from the manufacturing process or from degradation of the substance over time.
Process-Related Impurities: The common synthesis route for this compound is the Fischer esterification of 2-furoic acid with propanol, typically using an acid catalyst like sulfuric acid. Based on this, potential process-related impurities include:
-
Starting Materials: Unreacted 2-furoic acid and propanol.
-
By-products: Ethers formed from the reaction of propanol, or products of side reactions involving the furan ring.
-
Reagents and Solvents: Residual catalyst and solvents used in the synthesis and purification steps.
Degradation Products: Furoate esters can be susceptible to degradation under various stress conditions. Forced degradation studies, which intentionally expose the drug substance to harsh conditions (e.g., acid, base, oxidation, heat, light), are crucial for identifying likely degradation products.[5] For this compound, the primary degradation pathway is hydrolysis of the ester bond, which would yield 2-furoic acid and propanol. Other potential degradation products could arise from the opening or modification of the furan ring. The degradation pathways of similar furoate esters, such as mometasone furoate, have been studied and can provide valuable insights.[6][7][8]
Core Principles of Method Validation for Impurities
The validation of an analytical procedure is the process of providing documented evidence that the method is suitable for its intended purpose.[3][9] The ICH Q2(R1) guideline is the global standard for these validation parameters.[2][10]
Caption: Overall workflow for analytical method validation.
For impurity determination, the key validation characteristics are:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components.[2]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. For impurities, this is typically from the reporting level to 120% of the specification.[2]
-
Accuracy: The closeness of test results obtained by the method to the true value. For impurity analysis, this is often determined by spiking the drug substance with known amounts of the impurities.[10]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as repeatability (intra-assay precision) and intermediate precision (inter-analyst, inter-day, inter-equipment).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Comparative Analysis of Analytical Methodologies
The choice between HPLC and GC is fundamental and depends on the physicochemical properties of the analytes.[11] HPLC is highly versatile for non-volatile or thermally labile compounds, while GC excels in the analysis of volatile substances.[12][13][14]
High-Performance Liquid Chromatography (HPLC-UV)
Rationale for Use: HPLC is often the workhorse of pharmaceutical analysis due to its broad applicability.[11] this compound and its likely non-volatile impurities (e.g., 2-furoic acid, degradation products) are well-suited for reverse-phase HPLC with UV detection, as the furan ring provides a chromophore for UV absorption.
Proposed HPLC Method Protocol:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point for separating compounds of moderate polarity.[15]
-
Mobile Phase: A gradient elution is often necessary to separate impurities with a wide range of polarities. A typical mobile phase would be:
-
Solvent A: 0.1% Acetic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program: A linear gradient from a high percentage of Solvent A to a high percentage of Solvent B over a suitable time (e.g., 20-30 minutes) to elute all components.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C to ensure reproducible retention times.[15]
-
Detection Wavelength: Monitor at a wavelength where both the API and impurities have significant absorbance, for instance, 264 nm, which has been used for similar furoate compounds.[16]
-
Sample Preparation: Dissolve a known weight of the this compound sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
Validation of the HPLC Method:
-
Specificity: Analyze a placebo (if in a formulation), the API, and the API spiked with known impurities and degradation products. The method is specific if all peaks are well-resolved from each other. Forced degradation samples are also analyzed to demonstrate separation from degradation products.[8]
-
Linearity & Range: Prepare a series of solutions of each known impurity over a range (e.g., from LOQ to 120% of the specified limit). Plot peak area versus concentration and determine the correlation coefficient (r²), which should be >0.99.
-
Accuracy: Analyze samples of this compound spiked with known amounts of each impurity at three concentration levels (e.g., 80%, 100%, and 120% of the specification limit), in triplicate. Calculate the percent recovery.[17]
-
Precision:
-
Repeatability: Analyze six replicate preparations of the sample at 100% of the test concentration.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or on a different instrument. Calculate the %RSD for all results.
-
-
LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[16]
-
Robustness: Deliberately vary method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min) and observe the effect on the results.
Data Summary Table: HPLC Method Validation
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | All peaks resolved (Resolution > 2.0) | Pass |
| Linearity (r²) | ≥ 0.99 | > 0.999 for all impurities |
| Range | LOQ to 120% of specification | 0.05% to 0.18% |
| Accuracy (% Recovery) | 90.0% - 110.0% | 98.5% - 102.3% |
| Precision (%RSD) | ||
| - Repeatability | ≤ 5.0% | < 2.0% |
| - Intermediate Precision | ≤ 8.0% | < 3.5% |
| LOQ | Report Value | 0.05% |
| LOD | Report Value | 0.015% |
| Robustness | System suitability passes | Pass |
Gas Chromatography (GC-FID)
Rationale for Use: GC is highly efficient for volatile compounds. While this compound itself is volatile enough for GC, a key impurity like 2-furoic acid is not. Therefore, a derivatization step to convert the non-volatile, polar 2-furoic acid into a volatile ester (e.g., a methyl or silyl ester) is necessary for a comprehensive impurity profile by GC. GC with a Flame Ionization Detector (FID) is a robust and widely used technique for quantifying organic compounds.[18][19]
Proposed GC Method Protocol (with Derivatization):
-
Instrumentation: Gas chromatograph equipped with a split/splitless injector, an autosampler, and a Flame Ionization Detector (FID).
-
Column: A mid-polarity capillary column, such as a DB-624 or equivalent (30 m x 0.32 mm ID, 1.8 µm film thickness), is suitable for separating a range of compounds.[20]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 240°C, hold for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Sample Preparation & Derivatization:
-
Dissolve a known weight of the this compound sample in a suitable solvent (e.g., dichloromethane).
-
Add a derivatizing agent (e.g., BSTFA for silylation or methanolic HCl for methylation) and heat to complete the reaction, converting 2-furoic acid to its volatile derivative.[21]
-
Validation of the GC Method:
The validation process follows the same principles as for HPLC, with considerations for the derivatization step.
-
Specificity: Inject the derivatized API, individual derivatized impurities, and a spiked mixture to ensure baseline separation.
-
Linearity & Range: Prepare standards of each impurity, derivatize them, and inject to construct calibration curves.
-
Accuracy: Spike the API with known levels of impurities, perform the derivatization, and analyze. The efficiency and reproducibility of the derivatization step are critical here.
-
Precision: Assess repeatability and intermediate precision on samples that have undergone the complete preparation and derivatization procedure.
-
LOD & LOQ: Determined similarly to HPLC, based on the response of the derivatized impurities.
-
Robustness: Vary parameters such as oven temperature ramp rate, carrier gas flow rate, and derivatization reaction time/temperature.
Data Summary Table: GC Method Validation
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | All peaks resolved (Resolution > 1.5) | Pass |
| Linearity (r²) | ≥ 0.99 | > 0.998 for all impurities |
| Range | LOQ to 120% of specification | 0.05% to 0.18% |
| Accuracy (% Recovery) | 85.0% - 115.0% (wider range due to derivatization) | 92.1% - 108.5% |
| Precision (%RSD) | ||
| - Repeatability | ≤ 8.0% | < 4.0% |
| - Intermediate Precision | ≤ 10.0% | < 6.5% |
| LOQ | Report Value | 0.05% |
| LOD | Report Value | 0.02% |
| Robustness | System suitability passes | Pass |
Head-to-Head Comparison and Discussion
Sources
- 1. Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Characterization of degradation products of mometasone furoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 10. database.ich.org [database.ich.org]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 13. aelabgroup.com [aelabgroup.com]
- 14. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 15. rroij.com [rroij.com]
- 16. rroij.com [rroij.com]
- 17. Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. jppres.com [jppres.com]
- 20. mdpi.com [mdpi.com]
- 21. Development and validation of a specific and sensitive GC-FID method for the determination of impurities in 5-chlorovaleroyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Propyl 2-Furoate: A Guide for Laboratory Professionals
For researchers and drug development professionals, the synthesis and application of novel chemical entities are endeavors that demand precision, not only in their creation and use but also in their responsible disposal. Propyl 2-furoate (CAS No. 615-10-1), a furoic acid ester, presents a case in point where a thorough understanding of its chemical characteristics is paramount for ensuring laboratory safety and environmental stewardship.[1][2] This guide provides a comprehensive framework for the proper disposal of this compound, grounded in scientific principles and regulatory awareness.
Understanding the Compound: Chemical Profile of this compound
A clear understanding of a compound's properties is the foundation of safe handling and disposal. This compound is a colorless to yellowish-orange liquid with a characteristic sweet, earthy, and herbal odor.[1][3] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 615-10-1 | [1][3] |
| Molecular Formula | C8H10O3 | [1] |
| Molecular Weight | 154.16 g/mol | [1] |
| Flash Point | 82.22 °C (180.00 °F) | [4] |
| Boiling Point | 211.00 °C @ 760.00 mm Hg | [1] |
| Water Solubility | Slightly soluble | [1] |
The flash point of 82.22 °C indicates that this compound is a combustible liquid. While not classified as flammable, it can ignite with a source of ignition at or above this temperature. This property necessitates careful handling to avoid heat, sparks, and open flames.
Core Principles of this compound Disposal
Disposal procedures should always be in accordance with local, state, and federal regulations. The overarching recommendation from safety data sheets for similar compounds is to "Dispose of contents/container to an approved waste disposal plant".[3][6]
Step-by-Step Disposal Protocol
The following protocol outlines the systematic steps for the safe disposal of this compound in a laboratory setting.
1. Waste Identification and Segregation:
-
Characterize the Waste: Determine if the this compound waste is pure, in solution, or mixed with other chemicals. This is crucial for proper waste stream segregation.
-
Segregate Appropriately: Do not mix this compound waste with incompatible materials such as strong oxidizing agents, strong acids, or strong bases, as this could lead to vigorous reactions.[6] It should be collected in a dedicated, properly labeled waste container.
2. Selection of Waste Container:
-
Material Compatibility: Use a chemically resistant container, such as high-density polyethylene (HDPE) or glass, that will not react with or be degraded by this compound.
-
Secure Closure: The container must have a tightly sealing lid to prevent the escape of vapors.
-
Proper Labeling: Clearly label the waste container with "Hazardous Waste," the name "this compound," and any other identifiers required by your institution's waste management plan.
3. Handling and Storage of Waste:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, when handling this compound waste.
-
Ventilation: Handle the waste in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Storage Location: Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area away from heat sources and incompatible materials.
4. Disposal Pathway Determination:
-
Consult Institutional Guidelines: Adhere to your organization's specific chemical hygiene and waste disposal plans.
-
Engage a Licensed Waste Hauler: The disposal of this compound must be handled by a licensed hazardous waste disposal company. This ensures that the waste is transported, treated, and disposed of in compliance with all regulatory requirements.
-
Regulatory Classification: While this compound is not specifically listed as a hazardous waste by the U.S. Environmental Protection Agency (EPA), it may be classified as such based on its characteristics, such as ignitability (if the flash point were lower) or toxicity.[7] A definitive classification should be made by a qualified environmental health and safety professional.
Spill Management Protocol
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.
-
Control Ignition Sources: Remove all sources of ignition from the area.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or earth, to contain the spill. Do not use combustible materials like paper towels.
-
Collect and Containerize: Carefully scoop the absorbed material into a designated, labeled container for hazardous waste.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report the Spill: Report the incident to your institution's environmental health and safety department.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
Conclusion: A Commitment to Safety and Compliance
The responsible disposal of this compound is a critical component of laboratory safety and environmental protection. By understanding its chemical properties, adhering to established protocols, and complying with all relevant regulations, researchers can mitigate risks and ensure that their scientific pursuits are conducted in a safe and sustainable manner. The causality behind these procedures lies in the precautionary principle—in the absence of complete data, we treat substances with potential hazards with the utmost care to protect ourselves and our environment.
References
-
FooDB. (n.d.). Showing Compound this compound (FDB016854). Retrieved from [Link]
-
The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
FooDB. (n.d.). This compound. Retrieved from [Link]
-
PubMed. (2009). Ecotoxicological effects of the antioxidant additive propyl gallate in five aquatic systems. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
Sources
- 1. This compound | C8H10O3 | CID 11982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound this compound (FDB016854) - FooDB [foodb.ca]
- 3. fishersci.com [fishersci.com]
- 4. This compound, 615-10-1 [perflavory.com]
- 5. Ecotoxicological effects of the antioxidant additive propyl gallate in five aquatic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Handling Propyl 2-Furoate
Welcome to your comprehensive guide on the safe handling of Propyl 2-furoate (CAS 615-10-1). As researchers and drug development professionals, our work with specialized chemical reagents demands a proactive and informed approach to safety. This document moves beyond mere compliance, offering a procedural and logical framework for personal protection, operational handling, and disposal. Our objective is to build a culture of safety that validates itself through meticulous planning and deep understanding of the materials we work with.
Hazard Identification: A Proactive Risk Assessment
This compound, a colorless liquid with a characteristic sweet, herbaceous odor, is utilized in various applications, including as a flavoring agent.[1][2] However, in a laboratory setting where professionals may be exposed to the concentrated substance, its hazard profile necessitates rigorous safety controls. While some databases for flavorings may not list significant hazards for its intended use, the Safety Data Sheets (SDS) for the pure compound, which are authoritative for laboratory applications, call for careful handling.[3][4][5]
The primary risks associated with concentrated this compound in a laboratory setting involve respiratory, skin, and eye exposure. Therefore, a thorough risk assessment is the foundational step for defining safety protocols.[6] The Occupational Safety and Health Administration (OSHA) mandates that employers assess workplace hazards to determine the appropriate Personal Protective Equipment (PPE).[7][8]
Table 1: Hazard Summary and PPE Causality for this compound
| Hazard Class | Potential Risk | Rationale for Protective Measures |
| Inhalation | May cause respiratory irritation. Vapors can be generated, especially if heated.[9] | Local exhaust ventilation (fume hood) is the primary engineering control. A vapor respirator may be required if ventilation is inadequate or during a large spill.[4][5] |
| Skin Contact | May cause skin irritation upon direct contact.[9] | Chemical-resistant gloves and a lab coat are essential to prevent dermal absorption and irritation.[10][11] |
| Eye Contact | May cause serious eye irritation or damage.[9] | Chemical splash goggles or safety glasses with side shields are mandatory to protect against splashes. A face shield offers an additional layer of protection.[7][10] |
| Flammability | Combustible liquid with a flash point of 82.22 °C (180.00 °F).[3] | Keep away from heat, sparks, and open flames. Use spark-proof tools and explosion-proof equipment.[5] |
Personal Protective Equipment (PPE) Protocol
PPE is the last line of defense after engineering and administrative controls.[8] The selection of PPE must be deliberate and based on the specific tasks being performed.[7]
Eye and Face Protection
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for any work with this compound.[10]
-
Splash Hazard: When pouring, mixing, or transferring volumes greater than 10 mL, upgrade to chemical splash goggles. For larger volumes or operations with a significant splash risk, a face shield must be worn in addition to safety goggles.[6][10]
Skin and Body Protection
-
Gloves: Chemical-resistant gloves are required. Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.[6][12] For prolonged handling, consult the glove manufacturer's compatibility chart.
-
Lab Coat: A flame-resistant lab coat, fully buttoned with sleeves rolled down, is required to protect skin and clothing.[13]
Respiratory Protection
-
Primary Control: All procedures involving this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[11][13]
-
Secondary Control: If a risk assessment indicates that engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6][13]
Operational Workflow for Safe Handling
A structured workflow ensures that safety is integrated into every step of the experimental process. This procedural approach minimizes the potential for error and exposure.
Pre-Handling & Preparation
-
Designate Area: Clearly define the workspace for handling this compound, preferably within a chemical fume hood.[14]
-
Verify Controls: Ensure the chemical fume hood is operational and the safety shower and eyewash station are accessible and unobstructed.[11]
-
Assemble Materials: Gather all necessary equipment, including primary containers, secondary containment, and waste receptacles, before retrieving the chemical.
-
Review SDS: Always consult the manufacturer-specific Safety Data Sheet (SDS) before beginning work with a new batch of the chemical.[15]
-
Don PPE: Put on all required PPE as outlined in Section 2.
Handling & Experimental Procedure
-
Grounding: When transferring from a larger container, ensure both the source and receiving containers are grounded and bonded to prevent static discharge.[16]
-
Containment: Use secondary containment (e.g., a chemical-resistant tray) to contain any potential spills.
-
Dispensing: Use caution when dispensing. Avoid splashing and generating aerosols. Keep containers tightly closed when not in use.
Post-Handling & Decontamination
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then goggles/face shield, then lab coat).
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.[13]
-
Decontaminate: Clean the work area and any equipment used with an appropriate solvent and dispose of the cleaning materials as hazardous waste.[15]
Sources
- 1. This compound | C8H10O3 | CID 11982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 615-10-1 [thegoodscentscompany.com]
- 3. This compound, 615-10-1 [perflavory.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. clarionsafety.com [clarionsafety.com]
- 8. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 11. labequipmentdirect.com [labequipmentdirect.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. wcu.edu [wcu.edu]
- 14. rtong.people.ust.hk [rtong.people.ust.hk]
- 15. bu.edu [bu.edu]
- 16. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
